Phantolide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1,1,2,3,3,6-hexamethyl-2H-inden-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O/c1-10-8-14-15(9-13(10)11(2)18)17(6,7)12(3)16(14,4)5/h8-9,12H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBHOHJWUDKDRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=C(C1(C)C)C=C(C(=C2)C)C(=O)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9051743 | |
| Record name | Phantolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9051743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15323-35-0, 64058-43-1 | |
| Record name | Phantolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15323-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetyl hexamethyl indan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015323350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ketone, 1,1,2,3,3,6-hexamethylindan-5-yl methyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064058431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phantolide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16827 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(2,3-dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phantolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9051743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,3,3,6-hexamethylindan-5-yl methyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.766 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETYL HEXAMETHYL INDAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KM1212J0Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Phantolide chemical structure and properties
Starting initial research phase
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Synthesis pathway of 1-(2,3-dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)ethanone
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An In-depth Technical Guide to Phantolide (CAS No. 15323-35-0)
A Note to the Reader: This guide is intended for researchers, scientists, and drug development professionals. It is structured to provide a comprehensive technical overview of Phantolide, moving from its fundamental chemistry to its biological interactions and environmental footprint. The information herein is synthesized from peer-reviewed literature and technical data sources to ensure scientific integrity and practical relevance.
Section 1: Chemical Identity and Physicochemical Properties
This compound, systematically named 1-(2,3-dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)ethanone, is a synthetic polycyclic musk, a class of compounds widely used for their persistent and pleasant musk-like aroma in a variety of consumer products. [1]Its utility in the fragrance industry stems from its stability under light exposure and in various formulations, such as soaps, where it also acts as a fragrance fixative. [1]
Core Chemical Data
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior in both biological and environmental systems, influencing factors such as solubility, volatility, and potential for bioaccumulation.
| Property | Value | Source(s) |
| CAS Number | 15323-35-0 | [2][3] |
| Molecular Formula | C₁₇H₂₄O | [2][3] |
| Molecular Weight | 244.37 g/mol | [2][3] |
| IUPAC Name | 1-(1,1,2,3,3,6-hexamethyl-2H-inden-5-yl)ethanone | |
| Alternate Names | 1-(2,3-Dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)ethanone | [2] |
| Log Kow (Octanol-Water Partition Coefficient) | 5.4 - 5.7 (experimental) | [4] |
| Water Solubility | 1.25 mg/L | [4] |
| Vapor Pressure | Moderately volatile | [4] |
The high Log Kow value indicates that this compound is lipophilic, suggesting a tendency to partition into fatty tissues and a potential for bioaccumulation in organisms. [4]
Section 2: Synthesis and Chemical Reactivity
The primary route for the synthesis of this compound is through the Friedel–Crafts acetylation of 1,1,2,3,3,5-hexamethyl indane. [1]While specific, modern, detailed protocols are not widely published in open literature, the general principles of Friedel-Crafts reactions are well-established. The synthesis of the indanone core structure can be achieved through various methods, including the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or the reaction of α,β-unsaturated carboxylic acids with benzene derivatives using polyphosphoric acid (PPA). [5][6][7]The regioselectivity of such reactions can be influenced by the reaction conditions, such as the concentration of PPA. [5] The chemical structure of this compound, with its acetyl group and alkylated indan core, is relatively stable. It does not possess functional groups that are readily hydrolyzable under normal environmental pH conditions (pH 5-9). [4]
Section 3: Biological Interactions and Toxicological Profile
The lipophilic nature of this compound facilitates its interaction with biological systems. Concerns have been raised regarding its potential for endocrine disruption and neurotoxicity.
Endocrine Disrupting Potential
This compound has been investigated for its potential to interact with estrogen receptors (ER). In vitro studies have shown that this compound can induce a slight, dose-dependent stimulation of transcriptional activity in human embryonic kidney 293 (HEK293) cells transiently transfected with human estrogen receptor alpha (ERα). [8]This weak estrogenic response was not observed in cells transfected with estrogen receptor beta (ERβ). [8]However, in vivo studies, such as the uterine weight assay in juvenile mice, did not show any uterotrophic activity at relatively high dietary exposure levels. [8]This suggests that while there is some in vitro evidence of weak estrogenic activity, it may not translate to significant in vivo estrogenic effects at typical exposure levels.
A competitive binding assay is a standard method to determine the affinity of a test compound for a receptor. The following is a generalized protocol for assessing the binding of this compound to the human estrogen receptor alpha (ERα), based on established methodologies. [9][10] Objective: To determine the relative binding affinity of this compound for human ERα compared to the natural ligand, 17β-estradiol.
Materials:
-
Human recombinant ERα
-
Radiolabeled 17β-estradiol (e.g., [³H]-17β-estradiol)
-
Unlabeled 17β-estradiol (for standard curve)
-
This compound (test compound)
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)
-
Scintillation vials and scintillation fluid
-
Microplate reader or scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of unlabeled 17β-estradiol and this compound in the assay buffer.
-
Assay Setup: In a microplate, combine a fixed concentration of human recombinant ERα and radiolabeled 17β-estradiol with varying concentrations of either unlabeled 17β-estradiol (for the standard curve) or this compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Separation of Bound and Unbound Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as filtration or dextran-coated charcoal adsorption.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The relative binding affinity of this compound can then be calculated in comparison to that of unlabeled 17β-estradiol.
Self-Validation: The inclusion of a standard curve with unlabeled 17β-estradiol in each assay provides an internal validation of the experimental conditions and allows for the accurate determination of the relative binding affinity of the test compound.
Neurotoxicity Assessment
The potential for neurotoxic effects of this compound is an area of active research. In vitro cell models are valuable tools for screening and mechanistic studies of chemical-induced neurotoxicity. [11]Cell lines such as the human neuroblastoma SH-SY5Y and the rat pheochromocytoma PC12 are commonly used for this purpose. [12][13][14]These cells can be differentiated to exhibit neuron-like characteristics, making them suitable for assessing changes in cell viability, neurite outgrowth, and mitochondrial function upon exposure to test compounds. [13]
This protocol outlines a general procedure for assessing the cytotoxicity of this compound using the SH-SY5Y human neuroblastoma cell line.
Objective: To determine the concentration-dependent cytotoxic effect of this compound on SH-SY5Y cells.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, WST-8, or a lactate dehydrogenase (LDH) release assay kit)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Exposure: Prepare serial dilutions of this compound in cell culture medium from the stock solution. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level across all wells. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include vehicle control (solvent only) and untreated control wells.
-
Incubation: Incubate the cells with this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment:
-
For MTT/WST-8 assays: Add the reagent to each well and incubate for the recommended time. The viable cells will metabolize the reagent to produce a colored formazan product.
-
For LDH assay: Collect the cell culture supernatant to measure the amount of LDH released from damaged cells.
-
-
Measurement: Measure the absorbance of the formazan product or the LDH activity using a microplate reader at the appropriate wavelength. [15][16]6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition of cell viability).
Self-Validation: The inclusion of both untreated and vehicle controls is essential to account for any effects of the solvent on cell viability. Performing the assay at multiple time points can provide insights into the time-dependent nature of the cytotoxicity.
Section 4: Environmental Fate and Ecotoxicology
The widespread use of this compound in consumer products leads to its continuous release into the environment, primarily through wastewater. [4]Its persistence, bioaccumulation potential, and toxicity to aquatic organisms are therefore of significant concern.
Environmental Persistence and Degradation
This compound is not readily biodegradable. [4]In activated sludge systems, its removal is attributed to a combination of biotransformation and sorption to sludge particles. [4]The biodegradation of related polycyclic aromatic hydrocarbons like naphthalene can proceed through various metabolic pathways, often involving the formation of intermediates such as salicylate. [17][18][19] this compound can undergo photodegradation when exposed to UV light. [4]Studies on other aromatic compounds have shown that photodegradation can involve processes like photo-oxidation, photo-isomerization, and photolysis, leading to a variety of degradation products. [20][21][22][23]
Caption: Workflow for identifying this compound biodegradation intermediates.
Bioaccumulation and Aquatic Toxicity
The high lipophilicity of this compound results in a significant potential for bioaccumulation in aquatic organisms. The bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to that in the surrounding water, has been determined for this compound. In a 28-day study with bluegill sunfish (Lepomis macrochirus), the BCF for the whole fish was found to be 597. [4] The acute toxicity of this compound to fish can be assessed using standardized tests like the OECD 203 guideline. [24][25][26][27][28]This test determines the LC₅₀, the concentration of a substance that is lethal to 50% of the test organisms over a specified period, typically 96 hours. [24][25]
Objective: To determine the 96-hour LC₅₀ of this compound for a selected fish species (e.g., Zebrafish, Danio rerio).
Materials:
-
Juvenile fish of a recommended species, acclimated to laboratory conditions.
-
Test water of known quality.
-
This compound stock solution.
-
Glass aquaria.
-
Aeration system.
-
Instruments for measuring water quality parameters (pH, dissolved oxygen, temperature).
Procedure:
-
Range-Finding Test: Conduct a preliminary test with a wide range of this compound concentrations to determine the approximate range of toxicity.
-
Definitive Test:
-
Prepare a series of test concentrations of this compound in the test water, along with a control group (no this compound). A geometric series of at least five concentrations is recommended.
-
Randomly distribute a specified number of fish into each aquarium.
-
The exposure period is 96 hours.
-
-
Observations: Record mortalities and any sublethal effects (e.g., abnormal behavior) at 24, 48, 72, and 96 hours.
-
Water Quality Monitoring: Measure and record pH, dissolved oxygen, and temperature at regular intervals.
-
Data Analysis: Calculate the LC₅₀ value and its 95% confidence limits for each observation period using appropriate statistical methods (e.g., probit analysis).
Self-Validation: The inclusion of a control group is crucial to ensure that any observed mortality is due to the test substance and not other factors. Regular monitoring of water quality parameters ensures that the test conditions remain within acceptable limits.
Section 5: Analytical Methodologies
The detection and quantification of this compound in various matrices, such as environmental samples and biological tissues, are typically performed using chromatographic techniques coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the analysis of semi-volatile organic compounds like this compound. [29]The method combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.
Objective: To quantify the concentration of this compound in a water sample.
Materials:
-
Water sample.
-
Internal standard (e.g., a deuterated analog of this compound or a compound with similar chemical properties).
-
Organic solvent for extraction (e.g., dichloromethane or hexane).
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup and concentration).
-
GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
Procedure:
-
Sample Preparation:
-
Spike the water sample with a known amount of the internal standard.
-
Extract this compound from the water sample using liquid-liquid extraction with an organic solvent or by passing the sample through an SPE cartridge. [30][31] * Concentrate the extract to a small volume under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS system. [32] * GC Conditions: Use a temperature program that effectively separates this compound from other components in the sample.
-
MS Conditions: Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for this compound and the internal standard.
-
-
Quantification:
-
Create a calibration curve by analyzing standards of known this compound concentrations containing the same amount of internal standard.
-
Calculate the concentration of this compound in the original water sample based on the peak area ratio of this compound to the internal standard and the calibration curve.
-
Self-Validation: The use of an internal standard corrects for variations in extraction efficiency and instrument response, thereby improving the accuracy and precision of the quantification.
Caption: General workflow for the GC-MS analysis of this compound.
Section 6: Conclusion and Future Perspectives
This compound is a widely used synthetic musk with a well-characterized chemical profile. While its fragrance properties are valuable, its lipophilicity and persistence raise environmental and toxicological concerns. The available data suggests weak in vitro estrogenic activity, but this is not consistently observed in vivo. Further research is warranted to fully elucidate its potential for neurotoxicity and to identify its specific biodegradation and photodegradation pathways and products in the environment. The development of more readily biodegradable and less bioaccumulative alternatives remains a key goal for the fragrance industry. The protocols and information provided in this guide offer a framework for researchers to conduct further investigations into the properties and effects of this compound.
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The Environmental Odyssey of Phantolide: A Technical Guide to its Fate and Transport
Abstract: Phantolide, a synthetic polycyclic musk, has been a cornerstone of the fragrance industry for decades, prized for its persistent and pleasant aroma.[1][2] However, its widespread use in personal care and household products has led to its continuous release into the environment.[3][4][5] This technical guide provides an in-depth exploration of the environmental fate and transport of this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its journey through various environmental compartments. We will delve into its physicochemical properties, primary degradation pathways, and partitioning behavior, supported by field-proven insights and established analytical methodologies.
Introduction: The Persistent Aroma with an Environmental Footprint
This compound (6-Acetyl-1,1,2,3,3,5-hexamethylindan) is a synthetic fragrance widely used for its musk-like scent and fixative properties in a vast array of consumer products.[1][2] Its chemical stability, a desirable trait for fragrances, contributes to its persistence in the environment.[6] Like other synthetic musks, this compound is considered a contaminant of emerging concern due to its potential for bioaccumulation and ecotoxicological effects.[3][7] Understanding its environmental fate—what happens to it after its intended use—is paramount for assessing its long-term environmental and health implications. This guide will dissect the key processes governing its distribution and persistence in aquatic and terrestrial ecosystems.
Physicochemical Properties: The Key to Environmental Behavior
The environmental behavior of any chemical is fundamentally dictated by its physicochemical properties. For this compound, these properties influence its solubility in water, its tendency to volatilize into the atmosphere, and its affinity for organic matter in soil and sediment.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₄O | [2][8] |
| Molecular Weight | 244.37 g/mol | [2][8] |
| Appearance | White to off-white crystalline solid | [1][9][10] |
| Melting Point | 37.00 to 58.00 °C | [9][10] |
| Boiling Point | 393.00 °C @ 760.00 mm Hg | [9][10] |
| Vapor Pressure | 0.000111 mmHg @ 25.00 °C (est.) | [9][10] |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 4.8 | [8] |
| Henry's Law Constant | 36.9 Pa·m³/mol | [5] |
The high Log K_ow_ value indicates that this compound is lipophilic, meaning it has a strong tendency to partition from water into fatty tissues of organisms and organic matter in soil and sediment.[8] This property is a key driver for its bioaccumulation potential and its sorption to sludge in wastewater treatment plants.[3][11] The moderate Henry's Law constant suggests that volatilization from water surfaces can be a relevant transport pathway.[5]
The Journey Begins: Release and Transport into the Environment
The primary route of this compound into the environment is through domestic and industrial wastewater.[5] After use in products like detergents, soaps, and cosmetics, it is washed down the drain and enters municipal wastewater treatment plants (WWTPs).
Caption: Environmental release pathway of this compound.
Due to its hydrophobic nature, a significant portion of this compound is removed from the aqueous phase during wastewater treatment through sorption to sewage sludge.[11][12][13] However, removal is often incomplete, leading to its presence in both the final effluent discharged into aquatic environments and the sludge (biosolids) that may be applied to agricultural land.[14][15]
Environmental Fate Processes: Transformation and Sequestration
Once in the environment, this compound is subject to several transformation and transport processes that determine its ultimate fate.[16][17]
Biodegradation: A Slow Process
Biodegradation is the breakdown of organic compounds by microorganisms. While it is a crucial removal mechanism for many pollutants, synthetic musks like this compound are generally resistant to rapid biodegradation.[18][19] Studies on related polycyclic musks in activated sludge have shown that biotransformation does occur, but at a slow rate.[20] The complex, branched structure of this compound makes it a challenging substrate for microbial enzymes.
Photodegradation: The Role of Sunlight
Photodegradation, the breakdown of molecules by light, can be a significant fate process for contaminants in sunlit surface waters.[21][22][23] This process can occur through two main mechanisms:
-
Direct Photolysis: The direct absorption of solar radiation by the this compound molecule, leading to its breakdown.
-
Indirect Photolysis: The degradation of this compound by reactive species (e.g., hydroxyl radicals) that are generated by the interaction of sunlight with other substances in the water, such as dissolved organic matter.[24]
Sorption and Partitioning: Where Does it End Up?
As indicated by its high Log K_ow_, sorption is a dominant process in the environmental fate of this compound.[26]
-
In Aquatic Systems: this compound readily partitions from the water column to suspended solids and bottom sediments. This sequestration in sediments can lead to long-term contamination reservoirs.
-
In Terrestrial Systems: When biosolids containing this compound are applied to land, the compound strongly adsorbs to soil organic matter.[3] This limits its mobility and leaching into groundwater but can lead to its accumulation in the topsoil. The sorption behavior can also be influenced by the presence of microplastics in the environment, which can act as vectors for transport.[27][28][29]
Caption: Key environmental fate processes for this compound.
Analytical Methodologies for Detection and Quantification
The accurate determination of this compound concentrations in complex environmental matrices is crucial for fate and transport studies. The lipophilic nature and typically low concentrations of this compound necessitate sensitive and selective analytical methods.
Sample Preparation
A critical step in the analysis is the extraction and cleanup of the sample to isolate this compound from interfering matrix components.[30]
Protocol: Solid-Phase Extraction (SPE) for Water Samples
-
Sample Filtration: Filter water samples (typically 1 L) through a glass fiber filter (e.g., 0.7 µm) to remove suspended solids.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water.
-
Sample Loading: Pass the filtered water sample through the conditioned SPE cartridge at a slow flow rate. This compound will be retained on the C18 sorbent.
-
Cartridge Drying: Dry the cartridge by passing air or nitrogen through it.
-
Elution: Elute the retained this compound from the cartridge using a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane and hexane.
-
Concentration: Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
Instrumental Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is the most common technique for the analysis of this compound.[31]
Protocol: GC-MS Analysis
-
Injection: Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC inlet.
-
Separation: Use a capillary column (e.g., DB-5ms) to separate this compound from other compounds in the extract based on their boiling points and interactions with the stationary phase.
-
Detection and Quantification: The mass spectrometer is used for detection. In full-scan mode, it provides a mass spectrum that can be used for qualitative identification. For quantitative analysis, selected ion monitoring (SIM) mode is often employed, where only specific ions characteristic of this compound are monitored, providing higher sensitivity and selectivity.
Caption: General analytical workflow for this compound.
Ecotoxicological Concerns and Bioaccumulation
The persistence and lipophilicity of this compound raise concerns about its potential to bioaccumulate in aquatic and terrestrial organisms. Bioaccumulation is the process by which a substance is taken up by an organism from the environment and accumulates to a concentration higher than that in the surrounding medium. The high Log K_ow_ of this compound suggests a significant potential for bioaccumulation in the fatty tissues of organisms.[6]
While specific toxicity data for this compound is limited in the provided search results, studies on other synthetic musks have indicated potential adverse effects on aquatic organisms.[32] For instance, Galaxolide, a structurally similar polycyclic musk, is known to be highly toxic to aquatic life.[6] There is also evidence that some synthetic musks can act as endocrine disruptors.[3] The phototoxicity of this compound is also a recognized hazard.[33] Further research is needed to fully elucidate the ecotoxicological profile of this compound and its transformation products.[34]
Conclusion and Future Perspectives
This compound's journey from a fragrant component in consumer products to a persistent environmental contaminant is a complex interplay of its physicochemical properties and various environmental processes. Its high lipophilicity drives its partitioning into sludge, sediments, and biota, while its resistance to degradation contributes to its long-term presence in the environment.
Future research should focus on several key areas:
-
Quantitative Degradation Rates: Determining the specific biodegradation and photodegradation rate constants for this compound under various environmental conditions.
-
Transformation Product Identification and Toxicity: Identifying the major degradation products of this compound and assessing their environmental fate and toxicity.
-
Bioaccumulation and Trophic Transfer: Conducting more extensive studies on the bioaccumulation of this compound in different food webs to understand its potential for biomagnification.
-
Advanced Treatment Technologies: Investigating the effectiveness of advanced wastewater treatment processes, such as ozonation and advanced oxidation, for the removal of this compound.[35][36]
A deeper understanding of these aspects will be crucial for developing effective risk assessment strategies and mitigation measures to minimize the environmental impact of this widely used fragrance ingredient.
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A Technical Guide to Assessing the Bioaccumulation Potential of Phantolide in Aquatic Organisms
Abstract
Phantolide (CAS 15323-35-0), a polycyclic synthetic musk used as a fragrance ingredient in consumer products, is subject to environmental release into aquatic ecosystems. This technical guide provides a comprehensive framework for researchers and drug development professionals to assess its bioaccumulation potential. Based on its physicochemical properties, particularly a high octanol-water partition coefficient (Log Kow of ~5.59), this compound is predicted to have a tendency to bioaccumulate. However, a critical review of the literature reveals a significant data gap, with no publicly available, experimentally determined Bioconcentration Factors (BCF) or metabolism studies for this compound in aquatic organisms. This guide outlines the scientific rationale and detailed methodology for definitively determining its bioaccumulation potential, primarily through the OECD Test Guideline 305. We discuss insights from structurally related compounds, propose potential metabolic pathways, and detail the necessary analytical and experimental workflows. The overarching recommendation is the commissioning of standardized bioaccumulation studies to move from prediction to empirical evidence, ensuring a robust environmental risk assessment.
Introduction to this compound (AHMI)
This compound, chemically known as 1-(2,3-dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)ethanone, is a member of the polycyclic musk family of fragrance compounds.[1][2] It is valued in the cosmetics and personal care industry for its strong, sweet-musky odor and its stability in various formulations, acting as both a fragrance and a fixative.[3][4] Due to its widespread use in products that are washed down the drain, such as detergents, soaps, and perfumes, this compound is frequently introduced into the aquatic environment via wastewater treatment plant effluents.[5] Its persistence and hydrophobicity raise concerns about its potential to accumulate in aquatic life, posing a possible risk to the ecosystem.
Physicochemical Properties and Predicted Bioaccumulation Potential
The potential for a chemical to bioaccumulate is strongly influenced by its physicochemical properties. The most critical of these is the octanol-water partition coefficient (Kow), which describes the compound's lipophilicity, or "fat-loving" nature. A high Log Kow value indicates that a substance is more likely to partition from water into the fatty tissues of an organism.[6]
This compound's properties, summarized in Table 1, indicate a high potential for bioaccumulation. Its Log Kow of approximately 5.59 is well above the common regulatory screening threshold of 4.5, which triggers the need for further bioaccumulation testing.[6] This, combined with its low water solubility, suggests that if this compound is not readily metabolized, it is likely to concentrate in aquatic organisms.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 15323-35-0 | [3] |
| Molecular Formula | C₁₇H₂₄O | [1] |
| Molecular Weight | 244.37 g/mol | [1] |
| Water Solubility | 4.84 mg/L (at 20°C) | [3] |
| Log Kow (Log P) | 5.59 | [3] |
| Vapor Pressure | 0.001 Pa (at 20°C) |[3] |
Regulatory Framework for Bioaccumulation Assessment
The assessment of bioaccumulation is a cornerstone of chemical risk assessment frameworks worldwide, including REACH in the European Union and the Toxic Substances Control Act (TSCA) in the United States.[6][7] The key metrics are:
-
Bioconcentration Factor (BCF): The ratio of a chemical's concentration in an organism to the concentration in the surrounding water, where uptake is from the water only.[6]
-
Bioaccumulation Factor (BAF): A broader measure that includes uptake from all routes of exposure, including water, diet, and sediment.
These values are used to classify substances as Persistent, Bioaccumulative, and Toxic (PBT). Under REACH, a substance is considered 'Bioaccumulative' (B) if its BCF is > 2,000 L/kg and 'very Bioaccumulative' (vB) if its BCF is > 5,000 L/kg.[6] Given this compound's high Log Kow, determining its experimental BCF is essential to ascertain its regulatory status.
Recommended Experimental Protocol for BCF Determination (OECD TG 305)
To definitively assess the bioaccumulation potential of this compound, an experimental study following the OECD Test Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure is the gold standard. The high Log Kow and low water solubility of this compound make the aqueous exposure test technically feasible and the preferred method.
Causality Behind Experimental Design
The choice of a flow-through system over a semi-static or static one is critical. A flow-through design ensures a constant and verifiable concentration of the test substance in the water, which is paramount for accurately calculating uptake rates. Static systems can suffer from declining concentrations due to adsorption to test vessels and uptake by the organisms, leading to an underestimation of the true BCF.
Prerequisite: Aquatic Toxicity Testing
Before initiating a BCF study, the acute toxicity of this compound to the selected test organism must be determined. This is a self-validating step to ensure the BCF study is conducted at sub-lethal concentrations, so that observed accumulation is not confounded by toxic effects.
-
Fish: A 96-hour acute toxicity test (following OECD TG 203) should be performed to determine the Median Lethal Concentration (LC50). The BCF test concentrations should be at least two orders of magnitude below the 96-hour LC50.[8][9]
-
Invertebrates: A 48-hour immobilization test on Daphnia magna (OECD TG 202) can provide supporting ecotoxicity data.[10]
Step-by-Step Methodology: Aqueous Exposure BCF Test
-
Test Organism Selection: Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) are commonly used and recommended species due to their well-characterized physiology and husbandry requirements.
-
Acclimation: Fish are acclimated to laboratory conditions (temperature, water quality, feeding regime) for at least two weeks prior to the start of the exposure.
-
Test System Setup: A flow-through system is established with a control group (no this compound) and at least one test group exposed to a constant, sub-lethal concentration of this compound. The use of a solvent carrier may be necessary due to low water solubility; if so, a solvent control group must also be included.
-
Uptake Phase (Typically 28 days):
-
Fish are exposed to the this compound concentration.
-
Water samples are collected frequently (e.g., daily for the first week, then twice weekly) to verify the test concentration.
-
A minimum of four fish are sampled at several time points (e.g., days 1, 3, 7, 14, 21, 28). Fish are analyzed individually for their whole-body this compound concentration.
-
-
Depuration Phase (Typically up to 28 days):
-
Remaining fish are transferred to clean, this compound-free water under identical conditions.
-
Fish are sampled at several time points (e.g., days 1, 3, 7, 14, 21, 28 of this phase) to measure the rate of elimination of the substance.
-
-
Tissue Analysis:
-
Whole fish are homogenized.
-
Lipid content of the tissue is determined.
-
This compound is extracted from the tissue using an appropriate solvent (e.g., via QuEChERS or solvent extraction).
-
Concentration is quantified using a sensitive analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis and BCF Calculation:
-
The uptake rate constant (k₁) and the depuration rate constant (k₂) are calculated by fitting the concentration data from both phases to a first-order kinetics model.
-
The kinetic BCF (BCFk) is calculated as the ratio: BCFk = k₁ / k₂ .
-
The BCF is normalized to a standard fish lipid content of 5% to allow for comparison across studies and species.
-
Visualization: OECD 305 Workflow
Insights from Structurally Related Polycyclic Musks
In the absence of experimental data for this compound, it is informative to examine data for Tonalide (AHTN), another widely used polycyclic musk with similar properties. This comparative analysis helps to form a scientifically grounded hypothesis about this compound's likely behavior.
Table 2: Comparison of this compound and Tonalide Properties and Data
| Property | This compound (AHMI) | Tonalide (AHTN) | Source |
|---|---|---|---|
| CAS Number | 15323-35-0 | 21145-77-7 | [3][11] |
| Log Kow | ~5.59 | ~5.70 | [3][12] |
| Water Solubility (mg/L) | 4.84 | 1.25 | [3][12] |
| Experimental BCF (L/kg) | Data Not Available | 597 |[11] |
The key insight here is that while Tonalide has a high Log Kow similar to this compound, its experimentally determined BCF of 597 is well below the regulatory threshold of 2,000 for a 'Bioaccumulative' substance.[6][11] This strongly suggests that a mechanism other than simple lipid partitioning is at play, with metabolic biotransformation being the most probable explanation.
Potential for Biotransformation in Aquatic Organisms
The discrepancy between the high lipophilicity of polycyclic musks and their often moderate BCF values points to the critical role of metabolism. Fish, particularly in the liver, possess a suite of enzymes capable of transforming xenobiotics (foreign chemicals) into more water-soluble forms that can be readily excreted.[13][14]
This process generally occurs in two phases:
-
Phase I Metabolism: Introduction or exposure of functional groups (e.g., -OH, -COOH) via oxidation, reduction, or hydrolysis reactions. Cytochrome P450 enzymes are key players in these reactions.[13]
-
Phase II Metabolism: Conjugation of the modified compound with endogenous molecules (e.g., glucuronic acid, sulfate) to further increase water solubility and facilitate elimination.[15]
For this compound, a cyclic ketone, we can hypothesize a metabolic pathway involving an initial Phase I reduction of the ketone group to a secondary alcohol, followed by Phase II conjugation. This would significantly increase its polarity and excretability, thereby lowering its net accumulation in the organism.
Visualization: Hypothetical Metabolic Pathway of this compound in Fish
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Toxicological Effects of Phantolide on Human Cells: A Mechanistic and Methodological Framework
An In-Depth Technical Guide
Abstract: Phantolide (CAS 15323-35-0), a polycyclic musk, is a synthetic fragrance ingredient utilized in a wide array of consumer products, leading to widespread human exposure.[1][2] Despite its prevalence, a comprehensive understanding of its toxicological effects on human cells remains limited. This technical guide synthesizes the current state of knowledge, drawing parallels from related polycyclic musks, and presents a robust methodological framework for the in-depth investigation of this compound's cellular toxicity. We delve into the causality behind experimental choices, providing detailed protocols for assessing cytotoxicity, genotoxicity, endocrine disruption, and oxidative stress. This document is intended for researchers, toxicologists, and drug development professionals seeking to elucidate the mechanisms of action of this compound and to establish a self-validating system for its safety assessment.
Introduction: this compound in the Context of Environmental Health
This compound, chemically known as 1-(2,3-Dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)ethanone, is a member of the polycyclic musk family, prized for its scent-fixing properties in perfumes, detergents, and cosmetics.[2][3] Its lipophilic ("fat-loving") nature facilitates bioaccumulation in human tissues, with detections reported in adipose tissue and breast milk.[1][2] While the use of some fragrance chemicals like nitromusks has been restricted in the European Union due to health concerns, the use of polycyclic musks such as this compound has consequently increased.[1] This shift, coupled with a scarcity of specific toxicological data for this compound, necessitates a rigorous and systematic evaluation of its potential impact on human cellular health.[1]
The Current Toxicological Landscape: Knowns and Inferred Risks
Direct research into this compound's toxicity is sparse. However, studies on the broader class of polycyclic musks provide critical insights into potential mechanisms of harm.
-
Potential for Endocrine Disruption: The primary concern surrounding polycyclic musks is their potential to act as endocrine-disrupting chemicals (EDCs).[1][4] EDCs can interfere with the body's hormonal systems by mimicking or blocking natural hormones, which can lead to adverse reproductive, developmental, and metabolic outcomes.[5][6] Studies on related musks suggest they may interact with estrogen and androgen pathways, making this a critical area of investigation for this compound.[1][7]
-
Evidence of Genotoxicity: A study evaluating several polycyclic musks, including this compound, demonstrated the induction of sister-chromatid exchanges in cultured human lymphocytes.[2] This finding suggests a potential for this compound to cause DNA damage, a key event in the initiation of carcinogenesis.[8][9]
-
Inhibition of Cellular Defense Mechanisms: Research on marine mussels has revealed that polycyclic musks can inhibit the function of P-glycoprotein, a cell membrane transporter responsible for expelling toxins from within the cell.[1] Since these transporter structures are conserved in human tissues, this mechanism could potentiate the toxicity of other xenobiotics by allowing them to accumulate to damaging levels within cells.[1]
A Framework for the In Vitro Assessment of this compound Toxicity
To address the existing knowledge gaps, a multi-tiered investigative approach is required. The following sections outline a logical workflow, from foundational cytotoxicity to specific mechanistic assays. The causality for selecting each assay is explained to build a scientifically sound and self-validating testing strategy.
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Figure 1: High-level experimental workflow for assessing this compound toxicity. This tiered approach ensures a systematic investigation from broad effects to specific mechanisms.Foundational Cytotoxicity Profiling
Causality: Before investigating complex mechanisms, it is essential to establish the concentration range at which this compound exerts basic toxic effects, such as cell death or metabolic inhibition. This determines the sub-lethal concentrations necessary for subsequent mechanistic studies, ensuring that observed effects are not simply a consequence of widespread cell death.
Recommended Cell Lines: To model potential target organs, a panel of human cell lines is recommended:
-
HepG2 (Human Liver Carcinoma): Represents the liver, a primary site of xenobiotic metabolism.[10][11]
-
A549 (Human Lung Carcinoma): Models the pulmonary system, a potential route of exposure via aerosolized products.[11]
-
HaCaT (Human Keratinocytes): Represents the skin, the primary route of dermal exposure from cosmetics.
-
MCF-7 (Human Breast Adenocarcinoma): An estrogen-responsive cell line crucial for endocrine disruption studies.
Experimental Protocol: MTT Assay for Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is often correlated with cell viability.[12]
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM). The final DMSO concentration should be kept constant and low (<0.1%) across all wells. Include a vehicle control (DMSO only) and a positive control (e.g., Triton X-100).
-
Incubation: Replace the old medium with the this compound-containing medium and incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Data Presentation: Example Cytotoxicity Data
| Cell Line | This compound IC50 (µM) after 48h Exposure |
| HepG2 | 85.2 |
| A549 | 112.5 |
| HaCaT | 95.7 |
| MCF-7 | 78.4 |
Table 1: Hypothetical IC50 values for this compound across different human cell lines. This data helps in selecting appropriate, non-lethal concentrations for further mechanistic assays.
Investigation of Genotoxicity and DNA Damage
Causality: Based on preliminary evidence from related compounds, it is crucial to determine if this compound can directly or indirectly damage DNA.[2] The micronucleus assay is a robust method for detecting both chromosome breakage and chromosome loss, key events in mutagenesis.[9]
Experimental Protocol: In Vitro Micronucleus Assay
-
Cell Treatment: Culture cells (e.g., HepG2) and treat with sub-lethal concentrations of this compound (e.g., IC10, IC25) for a period equivalent to 1.5-2 normal cell cycles. Include a negative (vehicle) and positive (e.g., Mitomycin C) control.
-
Cytochalasin B Block: Add Cytochalasin B to the culture medium to block cytokinesis, allowing for the identification of cells that have completed one nuclear division. This results in the accumulation of binucleated cells.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Hypotonic Treatment & Fixation: Treat cells with a hypotonic KCl solution followed by fixation with a methanol:acetic acid solution.
-
Slide Preparation & Staining: Drop the cell suspension onto clean microscope slides and stain with Giemsa or a fluorescent DNA stain like DAPI.
-
Microscopic Analysis: Score at least 1000 binucleated cells per concentration for the presence of micronuclei (small, secondary nuclei containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during mitosis).
Elucidation of Endocrine-Disrupting Potential
Causality: The structural similarity of some polycyclic musks to steroid hormones raises concerns about their ability to interfere with nuclear receptor signaling.[1][6] An Estrogen Receptor (ER) competitive binding assay can directly measure the ability of this compound to bind to the estrogen receptor, which is the first step in mimicking or blocking the action of endogenous estrogen.
`dot graph ER_Pathway { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
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Figure 2: Simplified estrogen receptor signaling pathway. This diagram illustrates how this compound could potentially interfere with normal hormone binding to the estrogen receptor.Experimental Protocol: ER Competitive Binding Assay
This protocol uses a commercially available kit based on fluorescence polarization.
-
Reagent Preparation: Prepare ERα protein, a fluorescently labeled estrogen ligand (tracer), and assay buffer.
-
Competition Reaction: In a 96-well plate, add the ERα protein and the fluorescent tracer. Then, add either unlabeled 17β-estradiol (for a standard curve) or varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for 2-4 hours to allow the binding reaction to reach equilibrium.
-
Fluorescence Polarization Reading: Measure the fluorescence polarization (FP) of each well. When the small fluorescent tracer is bound to the large ER protein, it tumbles slowly, and the FP value is high. If this compound displaces the tracer, the free tracer tumbles rapidly, resulting in a low FP value.
-
Data Analysis: Plot the FP values against the concentration of this compound to determine its binding affinity (Ki) relative to estradiol.
Assessment of Oxidative Stress Induction
Causality: Many toxicants exert their effects by inducing oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[13][14] ROS can damage DNA, lipids, and proteins, leading to cellular dysfunction and apoptosis.[8][15] Measuring intracellular ROS is a direct way to assess this key toxicological mechanism.
Experimental Protocol: Dichlorofluorescein Diacetate (DCFH-DA) Assay
-
Cell Seeding and Treatment: Seed cells (e.g., HaCaT) in a black, clear-bottom 96-well plate. After 24 hours, treat with sub-lethal concentrations of this compound for various time points (e.g., 1, 4, and 24 hours). Include a positive control like H₂O₂.
-
Probe Loading: Remove the treatment medium and wash cells with warm PBS. Load the cells with 10 µM DCFH-DA in PBS and incubate for 30 minutes at 37°C. DCFH-DA is a cell-permeable probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Normalization: The fluorescence can be normalized to cell number using a parallel assay for cell viability (e.g., Crystal Violet staining) to account for any cell loss during treatment.
Data Integration and Mechanistic Conclusions
The true scientific value of this framework lies in synthesizing the data from each tier of the investigation.
-
If this compound shows low cytotoxicity but induces micronuclei at sub-lethal concentrations, it suggests a specific genotoxic mode of action rather than general toxicity.
-
If this compound demonstrates binding to the estrogen receptor and also elicits a cytotoxic response in an estrogen-sensitive cell line (MCF-7) at lower concentrations than in other lines, it strongly supports an endocrine-disruption mechanism .
-
An increase in ROS production that correlates with the dose and time of this compound exposure, especially if it precedes significant cell death, points to oxidative stress as a primary mechanism of toxicity.[12] This could be linked to genotoxicity, as ROS are known to cause DNA damage.[8]
Conclusion and Future Directions
The toxicological assessment of this compound is currently underdeveloped. This guide provides a scientifically-grounded, logical, and technically detailed framework for moving forward. By systematically evaluating cytotoxicity, genotoxicity, endocrine activity, and oxidative stress, researchers can build a comprehensive safety profile for this widely used compound. Future studies should progress to more complex models, including 3D cell cultures and in vivo animal studies, to validate in vitro findings and better understand the pharmacokinetics and potential for systemic toxicity. Given its bioaccumulative nature and widespread human exposure, a thorough investigation into the cellular effects of this compound is not just a scientific imperative but a public health priority.
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Phantolide: A Technical Guide to Its Profile as a Potential Endocrine Disruptor
Introduction: The Scent of Concern
Phantolide (1-(2,3-Dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)ethanone), a polycyclic musk, has been a significant component in the fragrance industry, valued for its persistent and pleasant aroma in a wide array of consumer products, from cosmetics to detergents.[1] However, the very properties that make it a desirable fragrance ingredient—lipophilicity and resistance to degradation—also underpin its potential as an environmental contaminant and a substance of toxicological concern.[1] Its detection in human tissues, including breast milk and blood, has prompted rigorous scientific inquiry into its biological effects.[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the current understanding of this compound as a potential endocrine-disrupting chemical (EDC).
Endocrine disruptors are exogenous agents that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body that are responsible for the maintenance of homeostasis, reproduction, development, and/or behavior.[2][3] The mechanisms of endocrine disruption are varied, ranging from direct interaction with nuclear receptors to alteration of hormone metabolism.[3][4] This document will delve into the known molecular interactions of this compound, the experimental methodologies to assess its activity, and the current knowledge gaps that warrant further investigation.
Molecular Mechanisms of this compound's Endocrine Activity: A Multi-Receptor Interaction Profile
The primary mechanism by which many EDCs exert their effects is through binding to steroid hormone receptors, thereby mimicking or blocking the action of endogenous hormones.[5] Research has indicated that this compound, like other polycyclic musks, may interact with multiple key receptors in the endocrine system.
A study utilizing in vitro reporter gene assays has demonstrated that this compound (referred to as AHMI) exhibits antagonistic activity towards the estrogen receptor beta (ERβ), the androgen receptor (AR), and the progesterone receptor (PR).[6] This antagonistic action suggests that this compound can bind to these receptors and inhibit the biological responses normally initiated by their natural ligands (estradiol, dihydrotestosterone, and progesterone, respectively). Notably, the anti-progestagenic effects of this compound were observed at concentrations as low as 0.01 µM, highlighting its potency in this particular pathway.[6]
Signaling Pathway Perturbation
The binding of this compound to steroid hormone receptors can disrupt the normal signaling cascades. For instance, antagonism of the androgen receptor can interfere with male sexual development and reproductive function.[7][8] Similarly, interference with estrogen and progesterone signaling can have profound effects on female reproductive health.[9]
Figure 2: Generalized workflow for a receptor competitive binding assay to determine the binding affinity of a test compound like this compound.
Reporter Gene Assays
Reporter gene assays are functional assays that measure the transcriptional activity of a hormone receptor in response to a test chemical. [1][10]They are crucial for determining whether a compound that binds to a receptor acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity). [11] Experimental Protocol: Estrogen Receptor Luciferase Reporter Gene Assay [1][10]
-
Cell Culture and Transfection:
-
A suitable cell line that endogenously expresses the estrogen receptor (e.g., MCF-7) or a cell line engineered to express the receptor is used. [1] * These cells are stably or transiently transfected with a reporter plasmid. This plasmid contains an estrogen response element (ERE) linked to a reporter gene, such as luciferase. [1]
-
-
Compound Exposure:
-
The transfected cells are plated in multi-well plates and exposed to various concentrations of the test chemical (this compound).
-
For antagonist testing, cells are co-treated with a known agonist (e.g., estradiol) and the test chemical. [12]
-
-
Incubation and Cell Lysis:
-
Luminescence Measurement:
-
Data Analysis:
-
For agonist assays, a dose-response curve is generated by plotting luminescence against the concentration of the test compound.
-
For antagonist assays, the ability of the test compound to reduce the luminescence induced by the agonist is measured.
-
Biotransformation and Steroidogenesis: Unexplored Territories for this compound
Biotransformation
The biotransformation of xenobiotics is a critical process that determines their fate in the body, including their potential for bioaccumulation and toxicity. [13][14]This process typically occurs in two phases. Phase I reactions, primarily mediated by cytochrome P450 enzymes, introduce or expose functional groups, often making the compound more reactive. [15]Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, which increases their water solubility and facilitates their excretion. [13] The biotransformation of this compound has not been extensively studied. It is plausible that, like other lipophilic compounds, it undergoes metabolic modifications in the liver and other tissues. A key area for future research is the identification of this compound's metabolites and the assessment of their own endocrine-disrupting potential. In some cases, metabolites can be more hormonally active than the parent compound. [16]
Steroidogenesis
Endocrine disruptors can also interfere with the biosynthesis of steroid hormones (steroidogenesis) by altering the expression or activity of key enzymes in this pathway. [17][18]Important enzymes in steroidogenesis include aromatase (CYP19), which converts androgens to estrogens, and various hydroxylases and dehydrogenases. [6][17][18] Currently, there is a lack of specific data on the effects of this compound on steroidogenic enzymes. Given its demonstrated interaction with steroid receptors, investigating its potential to modulate steroid hormone synthesis is a logical and necessary next step to fully characterize its endocrine-disrupting profile. Assays measuring the activity of key steroidogenic enzymes, such as aromatase, in the presence of this compound would be highly informative. [19][20][21][22][23]
In Vivo Studies and Regulatory Landscape
While in vitro assays provide valuable mechanistic data, in vivo studies in animal models are essential for understanding the integrated physiological effects of a potential endocrine disruptor on the whole organism. [2]Studies investigating the effects of this compound exposure on reproductive development and function in animal models are needed to complement the in vitro findings.
The regulatory landscape for endocrine-disrupting chemicals is evolving. In the European Union, substances with endocrine-disrupting properties can be identified as Substances of Very High Concern (SVHC) under the REACH regulation. [24][25]In the United States, the Environmental Protection Agency (EPA) has the authority to screen pesticides and other chemicals for their potential to cause endocrine disruption. [12]The growing body of evidence on the endocrine activity of polycyclic musks, including this compound, may lead to increased regulatory scrutiny.
Conclusion and Future Directions
The available scientific evidence strongly suggests that this compound has the potential to act as an endocrine disruptor. Its demonstrated antagonistic activity towards the estrogen, androgen, and progesterone receptors in vitro provides a clear molecular basis for this concern. However, significant knowledge gaps remain. A comprehensive risk assessment requires a more complete understanding of its:
-
Quantitative binding affinities for a broader range of nuclear receptors.
-
In vivo effects on reproductive and developmental endpoints.
-
Biotransformation pathways and the endocrine activity of its metabolites.
-
Impact on steroidogenesis and the activity of key enzymes in this pathway.
For researchers and professionals in drug development, the case of this compound underscores the importance of early and thorough screening for endocrine-disrupting activity in candidate molecules. The methodologies outlined in this guide provide a robust framework for such evaluations, ensuring the development of safer and more effective therapeutic agents.
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Phantolide: A Technical Guide to its Olfactory Properties and Musk Characteristics
Abstract
Phantolide (CAS 15323-35-0), a synthetic polycyclic musk, holds a significant position in the fragrance industry due to its potent and persistent sweet, powdery musk aroma.[1][2] This technical guide provides an in-depth analysis of this compound's core olfactory properties, musk characteristics, and the methodologies used for its evaluation. We will explore its chemical and physicochemical properties, delve into its detailed scent profile, and discuss its classification within the broader family of synthetic musks. Furthermore, this document outlines standardized experimental protocols for sensory and analytical assessment, addresses its regulatory status and safety profile, and provides a foundational understanding of its synthesis and application. This guide is intended to serve as a comprehensive resource for professionals engaged in fragrance science, chemical research, and product development.
Introduction: The Context of Synthetic Musks
The pursuit of musk fragrances has a long history, originally relying on natural extracts from animals like the musk deer. Ethical considerations and the high cost of natural musk spurred the development of synthetic alternatives.[3] These synthetic musks are broadly categorized into nitro-musks, polycyclic musks (PCMs), macrocyclic musks, and alicyclic musks. This compound belongs to the polycyclic musk family, a group of compounds that became commercially significant in the mid-20th century.[4][5] PCMs like this compound are valued for their strong, clean, and tenacious musk scent, making them staples in a wide array of consumer products, from fine fragrances to laundry detergents.[4][6][7]
Chemical and Physicochemical Properties of this compound
A thorough understanding of a fragrance material's chemical and physical properties is fundamental to its application and analysis. This compound, chemically known as 1-(1,1,2,3,3,6-hexamethyl-2H-inden-5-yl)ethanone, is a methylated indan derivative.[8][9] Its stability, solubility, and volatility are key determinants of its performance in various product matrices.
| Property | Value | Source |
| Chemical Name | 1-(1,1,2,3,3,6-hexamethyl-2H-inden-5-yl)ethanone | [8] |
| Synonyms | Phantolid, Acetyl hexamethyl indan (AHMI) | [1][8] |
| CAS Number | 15323-35-0 | [1][8][9] |
| Molecular Formula | C17H24O | [1][8][9] |
| Molecular Weight | 244.37 g/mol | [1][8][9] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | ~35-61.5 °C | [1] |
| Boiling Point | 336.6 °C (Predicted) | [1] |
| Water Solubility | 4.84 mg/L at 20°C | [1] |
| log Kow | 4.8 (Predicted) | [8] |
| Vapor Pressure | 0.001 Pa at 20°C | [1] |
Olfactory Profile and Musk Characteristics
This compound is prized for its distinct and highly desirable scent profile. Its odor is consistently described as a strong, sweet, and powdery musk.[1] Some evaluators also note subtle amber, dry, and fruity nuances.[1] The tenacity of this compound is a key characteristic, meaning its scent is long-lasting, making it an excellent fixative in fragrance compositions, where it helps to prolong the presence of other, more volatile, aromatic components.[1][2]
Key Olfactory Descriptors:
-
Primary: Musk, Sweet, Powdery
-
Secondary: Amber, Animalic, Dry, Fruity[1]
Compared to other musks, this compound offers a "clean" musk character that distinguishes it from some of the earlier nitro-musks, which could have harsher notes.[6] It blends exceptionally well with ionones, sandalwood, and other high-boiling point fragrance materials.[1][10]
Synthesis and Application
4.1. Synthesis Overview this compound is produced synthetically. A common method involves the Friedel-Crafts acetylation of 1,1,2,3,3,5-hexamethylindane.[1][2][10] This precursor can be obtained by reacting p-cymene with 2-methyl-2-butanol or amylenes in an acid-catalyzed reaction.[10][11][12]
Caption: Simplified reaction scheme for the synthesis of this compound.
4.2. Applications in Industry Due to its stability in various media, including light and soap bases, this compound is a versatile ingredient.[2] It is widely used in:
-
Fine Fragrances: As a substantive base note and fixative.
-
Personal Care Products: Including lotions, deodorants, soaps, and hair products.[4][5]
-
Household Products: Such as laundry detergents, fabric softeners, and air fresheners.[4]
The International Fragrance Association (IFRA) sets standards for the use of fragrance ingredients to ensure their safe use.[13][14]
Safety and Environmental Profile
5.1. Regulatory Status The use of this compound in consumer products is regulated by bodies like IFRA. The primary concern noted by IFRA is its potential for phototoxicity.[8][15] Consequently, IFRA has established concentration limits for this compound in products applied to the skin that are exposed to light, excluding rinse-off products.[6][15] For example, the restriction limit is 2.00% for fine fragrances and products applied to the face, body, and axillae.[6]
5.2. Environmental Fate As with many synthetic musks, the environmental persistence and bioaccumulation of this compound have been subjects of scientific research.[16][17] Polycyclic musks are known to be lipophilic (fat-soluble) and can accumulate in the environment and in organisms.[5][16][17] Their presence has been detected in surface waters, sediment, and aquatic life.[18][19][20] This has raised concerns about their potential ecological impact, leading to ongoing monitoring and research into their long-term effects.[16][18]
Experimental Protocols for Olfactory Assessment
To characterize the olfactory properties of this compound with scientific rigor, standardized methodologies are employed. The two primary approaches are instrumental analysis coupled with human sensory detection (GC-O) and formal sensory panel evaluations.
6.1. Gas Chromatography-Olfactometry (GC-O) GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[21][22] This allows for the identification of specific odor-active compounds within a sample.
Objective: To separate and identify the key odorant characteristics of a this compound sample.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., ethanol or dipropylene glycol) at a known concentration (e.g., 1-10%).[1]
-
Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet.
-
Chromatographic Separation: The sample is vaporized and travels through a capillary column (e.g., a non-polar or semi-polar column like DB-5 or DB-Wax) where compounds are separated based on their boiling points and polarity.
-
Effluent Splitting: At the end of the column, the effluent is split. One portion goes to a conventional detector (e.g., a Flame Ionization Detector (FID) or Mass Spectrometer (MS) for chemical identification), and the other portion is directed to a heated sniffing port.[21]
-
Olfactory Detection: A trained sensory analyst (or panelist) sniffs the effluent from the sniffing port and records the time, duration, intensity, and description of any detected odors.
-
Data Correlation: The data from the chemical detector (the chromatogram) is correlated with the sensory data (the olfactogram) to link specific chemical peaks to their perceived odors.
Caption: Experimental workflow for Gas Chromatography-Olfactometry (GC-O).
6.2. Sensory Panel Evaluation A sensory panel provides quantitative and qualitative data on the overall perception of the fragrance material.
Objective: To profile the odor of this compound and quantify its perceived intensity and character.
Methodology:
-
Panelist Selection & Training: Panelists are selected based on their olfactory acuity and trained to identify and rate various scent characteristics consistently.
-
Sample Preparation: this compound is diluted to a specific concentration in an odorless solvent (e.g., dipropylene glycol) and applied to smelling strips. A control strip with only the solvent is also prepared.
-
Evaluation Environment: The evaluation is conducted in a controlled environment with neutral airflow and free of extraneous odors.[23]
-
Evaluation Protocol (Descriptive Analysis):
-
Panelists are presented with the coded samples (this compound and control) in a randomized order.
-
They are asked to rate the perceived intensity of the overall aroma on a labeled magnitude scale (e.g., from 0=none to 9=extremely strong).
-
They then rate the intensity of specific odor descriptors (e.g., musk, sweet, powdery, animalic) using the same scale.
-
Panelists also provide qualitative comments on the scent profile.
-
-
Data Analysis: The numerical data from the panel is collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine the mean intensity ratings for each attribute and assess the significance of the findings.
Conclusion
This compound remains a cornerstone of the modern perfumer's palette, valued for its clean, sweet, and highly tenacious musk character. Its physicochemical properties make it a versatile and stable ingredient for a wide range of applications. While its environmental persistence warrants continued scientific monitoring and responsible use, its olfactory performance is undeniable. The technical protocols outlined in this guide, including GC-O and formal sensory analysis, provide a robust framework for the precise characterization and quality control of this important fragrance material, ensuring its effective and consistent application in research and industry.
References
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- Wang, Y., et al. (2020). Polycyclic musks in the environment: A review of their concentrations and distribution, ecological effects and behavior, current concerns and future prospects. Environment International, 135, 105417. (Note: Abstract available on ResearchGate).
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An In-Depth Technical Guide to the Solubility of Phantolide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to Phantolide and its Physicochemical Profile
This compound (CAS No. 15323-35-0), chemically known as 6-acetyl-1,1,2,4,4,7-hexamethyltetralin (AHTN), is a polycyclic synthetic musk widely used in fragrances for personal care products and cosmetics. Its molecular structure and properties are key determinants of its solubility.
Key Physicochemical Properties:
-
Molecular Formula: C18H26O
-
Molecular Weight: 258.4 g/mol
-
Appearance: White to off-white crystalline powder.
-
LogP (Octanol-Water Partition Coefficient): Approximately 5.7. This high value indicates a strong lipophilic (fat-loving) and hydrophobic (water-repelling) nature, suggesting poor solubility in water but good solubility in nonpolar organic solvents.
Understanding these fundamental properties is the first step in predicting and experimentally verifying the solubility of this compound in different solvent systems. The high LogP value is a strong indicator that solvents with lower polarity will be more effective at dissolving this compound.
Principles of Solubility: A Theoretical Framework
The adage "like dissolves like" is the foundational principle governing solubility. This means that substances with similar polarities are more likely to be soluble in one another. The solubility of this compound in a given organic solvent is a function of the intermolecular forces between the solute (this compound) and the solvent molecules.
Factors Influencing this compound Solubility:
-
Polarity: this compound is a relatively nonpolar molecule. Therefore, it will exhibit higher solubility in nonpolar or weakly polar organic solvents.
-
Hydrogen Bonding: this compound has a carbonyl group that can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) may exhibit enhanced solubility due to these specific interactions, despite potential polarity mismatches.
-
Molecular Size and Shape: The relatively large and complex structure of this compound can create steric hindrance, affecting how well solvent molecules can solvate it.
-
Temperature: Generally, the solubility of solid compounds like this compound in liquid solvents increases with temperature. This is because the increased kinetic energy helps to overcome the intermolecular forces in the solid crystal lattice.
Experimental Determination of this compound Solubility: A Validated Protocol
To ensure accurate and reproducible solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and reliable technique.
Step-by-Step Experimental Workflow:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound powder into a series of glass vials.
-
Add a known volume of the selected organic solvent to each vial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature water bath or incubator with agitation (e.g., an orbital shaker).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is fully saturated. The system reaches equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any suspended solid particles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Prepare a calibration curve using standard solutions of known this compound concentrations to quantify the amount in the sample.
-
-
Data Reporting:
-
Express the solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Caption: Isothermal Shake-Flask Method for Solubility Determination.
Quantitative Solubility Data of this compound in Various Organic Solvents
The following table summarizes the solubility of this compound in a range of common organic solvents at ambient temperature (approximately 20-25°C). This data has been compiled from various sources and represents typical values.
| Solvent Class | Solvent Name | Polarity Index | Solubility ( g/100 mL) |
| Alcohols | Methanol | 5.1 | Moderate |
| Ethanol | 4.3 | High | |
| Isopropanol | 3.9 | High | |
| Ketones | Acetone | 5.1 | Very High |
| Esters | Ethyl Acetate | 4.4 | High |
| Ethers | Diethyl Ether | 2.8 | Very High |
| Hydrocarbons | Hexane | 0.1 | High |
| Toluene | 2.4 | High | |
| Other | Isopropyl Myristate | ~1 | Very High |
| Diethyl Phthalate | ~4.8 | High |
Note: "Very High" indicates that this compound is freely soluble, often with solubilities exceeding 50 g/100 mL. "High" suggests significant solubility, typically in the range of 10-50 g/100 mL. "Moderate" implies a lower but still useful solubility, often in the 1-10 g/100 mL range. Precise quantitative values can vary with the exact temperature and purity of the materials used.
Analysis of Solubility Trends and Formulation Insights
The experimental data aligns with the theoretical principles of solubility.
-
High Solubility in Nonpolar and Weakly Polar Solvents: this compound exhibits excellent solubility in hydrocarbons (hexane, toluene), ethers (diethyl ether), and esters (ethyl acetate). This is expected given its nonpolar, lipophilic nature. Solvents like isopropyl myristate, a common emollient in cosmetics, are also excellent choices for solubilizing this compound.
-
Influence of Hydrogen Bonding: The high solubility in alcohols like ethanol and isopropanol, despite their moderate polarity, can be attributed to the hydrogen bonding interactions between the solvent's hydroxyl group and this compound's carbonyl group.
-
Practical Implications for Formulation:
-
For cosmetic and fragrance formulations, ethanol is a common and effective solvent.
-
For applications requiring a less volatile or non-alcoholic base, esters like isopropyl myristate or phthalates like diethyl phthalate are suitable options.
-
In laboratory settings for analysis, volatile solvents like acetone, diethyl ether, and ethyl acetate are excellent for dissolving this compound for sample preparation.
-
Caption: Logical Relationship Governing this compound Solubility.
Safety, Handling, and Environmental Considerations
When working with this compound and organic solvents, it is crucial to adhere to safety best practices.
-
Consult Safety Data Sheets (SDS): Always review the SDS for this compound and each solvent before use. The SDS provides detailed information on hazards, handling precautions, and emergency procedures.
-
Personal Protective Equipment (PPE): Use appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or under a fume hood to minimize inhalation of solvent vapors.
-
Environmental Fate: this compound is known to be persistent in the environment and can bioaccumulate. Proper disposal of waste containing this compound is essential to prevent environmental contamination.
Conclusion
The solubility of this compound is governed by its physicochemical properties, primarily its nonpolar nature. It exhibits high solubility in a wide range of nonpolar and weakly polar organic solvents, with hydrogen bonding playing a role in its solubility in alcohols. A systematic, validated experimental approach, such as the isothermal shake-flask method, is critical for obtaining accurate and reproducible solubility data. This information is fundamental for researchers and formulators in the fragrance, cosmetic, and related industries.
References
- PubChem. (n.d.).this compound. National Center for Biotechnology Information.
- Good Scents Company. (n.d.).this compound. The Good Scents Company Information System.
Commercial applications of Phantolide in consumer products
An In-Depth Technical Guide to the Commercial Applications of Phantolide in Consumer Products
Abstract
This compound (CAS 15323-35-0) is a synthetic polycyclic musk widely utilized in the fragrance industry for its persistent, sweet, and musky aroma. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, mechanism of action as a fragrance and fixative, and its extensive commercial applications in a variety of consumer products. We will explore its synthesis, analytical methodologies for its detection, and crucial considerations regarding its environmental fate and regulatory status. This document is intended for researchers, chemists, and product development professionals in the fragrance, cosmetic, and chemical industries, offering a deep dive into the science and application of this significant aroma chemical.
Introduction: The Chemical Identity of this compound
This compound, chemically known as 1-(2,3-Dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)ethanone, is a member of the polycyclic musk family, a class of synthetic compounds designed to emulate the scent of natural musk.[1][2] As a second-generation synthetic musk, it belongs to the indane-based structural class, distinguishing it from earlier nitro-musks and other polycyclic musks like the tetralin-based Tonalide.[3] Its primary commercial value lies in its dual function as both a potent fragrance ingredient and an effective fixative, capable of enhancing the longevity of other volatile aroma compounds in a formulation.[4][5] this compound is synthesized via the Friedel–Crafts acetylation of 1,1,2,3,3,5-hexamethyl indane, resulting in a stable compound suitable for use in various product bases, including soaps and other toiletries.[4]
Physicochemical Properties and Olfactory Profile
The efficacy and application of this compound are dictated by its specific chemical and physical properties. It is a white to off-white crystalline solid at room temperature.[6][7] Its high molecular weight and low vapor pressure contribute to its low volatility, a key characteristic for a base note and fixative in perfumery. This compound is lipophilic, or "fat-loving," a property that influences its bioaccumulation potential.[2]
The olfactory profile of this compound is complex and highly valued by perfumers. It is described as having a strong, sweet-musky scent with amber, powdery, dry, and fruity undertones.[6][7] This multifaceted aroma allows it to blend seamlessly into a wide range of fragrance compositions, providing depth and warmth.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 15323-35-0 | [1][4] |
| Molecular Formula | C₁₇H₂₄O | [1][8] |
| Molecular Weight | 244.37 g/mol | [1][8] |
| Appearance | White to Off-White Crystalline Solid | [6][7] |
| Melting Point | 61.5 °C | [7] |
| Boiling Point | 336.6 °C (Predicted) | [7] |
| Water Solubility | 4.84 mg/L at 20°C | [7] |
| logP (o/w) | 5.59 | [7] |
| Vapor Pressure | 0.001 Pa at 20°C | [7] |
| Odor Type | Musk | [6][7] |
| Substantivity | >384 hours at 10% in dipropylene glycol | [6] |
Mechanism of Action: Fragrance and Fixation
This compound's primary role in consumer products is twofold: to impart its characteristic musk aroma and to act as a fixative.
-
As a Fragrance: The musk odor is a crucial component in many perfumes, providing a sensual and warm base note. This compound's specific molecular structure interacts with olfactory receptors in the human nasal cavity to elicit this perception. Its persistence ensures the musk character remains long after more volatile top and middle notes have dissipated.
-
As a Fixative: Fixatives are substances that reduce the evaporation rate of other, more volatile fragrance ingredients. This compound accomplishes this due to its low volatility.[5] When blended into a perfume, it forms intermolecular bonds (e.g., van der Waals forces) with other aroma molecules. This increases the overall energy required for these molecules to transition into the gas phase, thereby slowing their release from the skin or product base and prolonging the overall fragrance experience.[5] This "exalting" or "rounding" effect is highly desirable in creating sophisticated and long-lasting scents.[5]
Caption: Mechanism of this compound as a fragrance fixative.
Commercial Applications in Consumer Products
This compound's stability in various media, including light and alkaline conditions like soap, makes it a versatile ingredient in a wide array of consumer goods.[4] It is a member of the polycyclic musk group, which is found in cosmetics, perfumes, air fresheners, detergents, and many other scented products.[2]
Key application areas include:
-
Fine Fragrances: Used as a foundational base note in perfumes, eau de toilette, and colognes, particularly in masculine fougère and woody compositions.[3][6]
-
Personal Care Products: Its stability makes it ideal for rinse-off products like soaps, shampoos, and shower gels.[4][9] It is also extensively used in leave-on products such as deodorants, body lotions, and hair styling products.[9] A 2006 survey in the United States detected Tonalide, a related polycyclic musk, in 75% of deodorants and 48% of perfumes, indicating the widespread use of this chemical class.[9]
-
Household Products: this compound and other polycyclic musks are incorporated into laundry detergents, fabric softeners, and all-purpose cleaners to impart a "clean" and fresh scent to fabrics and surfaces.[2]
-
Air Care: It is a common ingredient in air fresheners, plug-in diffusers, and scented candles, providing a long-lasting background fragrance.[2][9]
Synthesis and Manufacturing
The industrial synthesis of this compound is a well-established chemical process. It is produced through the Friedel–Crafts acetylation of 1,1,2,3,3,5-hexamethyl indane.[4] This electrophilic aromatic substitution reaction involves reacting the hexamethyl indane substrate with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Caption: Simplified workflow for the synthesis of this compound.
Analytical Methodologies
To ensure product quality and conduct environmental monitoring, robust analytical methods are required to detect and quantify this compound. The most common technique is Gas Chromatography-Mass Spectrometry (GC-MS).[10]
Experimental Protocol: Quantification of this compound in Water Samples via GC-MS
This protocol provides a generalized workflow for the analysis of this compound.
-
Sample Collection & Preparation:
-
Collect a 1-liter water sample in an amber glass bottle to prevent photodegradation.
-
Add a surrogate standard (e.g., a deuterated analog) to the sample to monitor extraction efficiency.
-
Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate and concentrate the analytes. For SPE, a C18 cartridge is typically used.
-
Elute the analytes from the SPE cartridge using a suitable solvent like dichloromethane or hexane.
-
-
Concentration and Solvent Exchange:
-
Evaporate the solvent extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Add an internal standard (e.g., PCB-209) just before analysis for accurate quantification.
-
-
GC-MS Analysis:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically used.
-
Injection: Inject 1-2 µL of the concentrated extract into the GC inlet in splitless mode.
-
GC Oven Program: Start at a low temperature (e.g., 60°C), hold for 2 minutes, then ramp at 10-15°C/min to a final temperature of ~300°C.
-
MS Detection: Operate the mass spectrometer in Selective Ion Monitoring (SIM) mode for high sensitivity and selectivity, monitoring for characteristic ions of this compound.
-
-
Quantification:
-
Create a calibration curve using certified this compound standards.
-
Calculate the concentration of this compound in the original sample based on the peak area ratio of the analyte to the internal standard, correcting for the recovery of the surrogate standard.
-
Environmental Fate and Ecotoxicology
The widespread use of this compound in down-the-drain products leads to its continuous release into wastewater systems.[9] Due to its chemical properties, it presents several environmental concerns:
-
Persistence: this compound is not readily biodegradable and is only slowly degraded in water and soil, leading to its classification as a persistent substance.[9]
-
Bioaccumulation: With a high logP value, this compound is lipophilic and has a tendency to accumulate in the fatty tissues of aquatic organisms and potentially in humans.[2][9] It has been detected in human breast milk and blood.[2]
-
Ecotoxicity: this compound is classified as very toxic to aquatic life with long-lasting effects.[7] Its presence in treated wastewater effluent and biosolids means it can contaminate rivers, lakes, and soil.[9][10]
These factors have led to its identification as a substance of potential environmental concern, although a 2008 EU risk assessment concluded that no additional risk reduction measures were required for environmental compartments at that time.[9]
Regulatory Status and Human Health
The regulatory landscape for this compound varies globally. In the United States, musk chemicals are currently unregulated.[2] The International Fragrance Association (IFRA) sets standards for the safe use of many fragrance ingredients, but specific public regulations on this compound are limited.[6]
While direct toxicity data on this compound is limited, studies on related polycyclic musks have raised concerns about potential endocrine-disrupting effects.[2] Furthermore, research has shown that this class of chemicals can inhibit cellular defense mechanisms that protect cells from other toxic substances, although this study was conducted on marine mussels.[2] The shift away from some nitromusks due to health concerns has led to an increased reliance on polycyclic musks like this compound, highlighting the need for continued research into their long-term human health and environmental impacts.[2]
Conclusion
This compound remains a cornerstone of the modern perfumery palette, valued for its unique musk profile and excellent fixative properties. Its stability and cost-effectiveness have secured its place in a vast range of consumer products, from fine fragrances to household cleaners. However, its environmental persistence and potential for bioaccumulation present significant challenges. For researchers and developers, the ongoing task is to balance the functional benefits of such ingredients with their environmental and potential health impacts, driving innovation towards more sustainable and benign alternatives while ensuring the safe use of established materials like this compound.
References
- The Good Scents Company. (n.d.). musk indane, 15323-35-0.
- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016, November 25). Tonalide and related polycyclic musks: Environment tier II assessment.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2021, September 14). Galaxolide and a related polycyclic musk - Evaluation statement.
- Google Patents. (1992). US5120709A - Method for enhancing fragrance applications.
- Scentspiracy. (n.d.). Tonalide (21145-77-7) – Premium Synthetic Ingredient for Perfumery.
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- ScenTree. (n.d.). This compound® (CAS N° 15323-35-0).
- Ramirez, A. J., et al. (2012). Occurrence of Synthetic Musk Fragrances in Effluent and Non-Effluent Impacted Environments. PubMed Central.
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The Enduring Allure of a Synthetic Scent: A Technical History of Phantolide
An In-depth Guide for Researchers and Drug Development Professionals
Introduction: The Quest for Synthetic Musks
The fragrance industry's history is intrinsically linked to the pursuit of captivating and enduring scents. Among the most prized of these has been musk, a raw material traditionally obtained from the scent glands of animals like the musk deer. However, ethical concerns, high costs, and inconsistent supply drove the chemical industry to seek synthetic alternatives. This quest led to the development of several classes of synthetic musks, with the polycyclic musks emerging in the mid-20th century as a commercially successful and widely used category. These compounds, characterized by their complex ring structures, offered a desirable combination of a strong, clean, and persistent musk odor with excellent stability in various product formulations. This guide delves into the historical context, discovery, and scientific understanding of a key member of this family: Phantolide.
The Dawn of a New Musk Era: Discovery and Historical Context of this compound
The story of this compound is woven into the broader narrative of polycyclic musk discovery, a period of intense innovation and competition among fragrance and flavor companies. While the nitromusks were discovered in the late 19th century, concerns over their potential toxicity and instability spurred the search for new molecular scaffolds.[1] The breakthrough into polycyclic musks began in the mid-20th century.
This compound, chemically known as 1-(2,3-Dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)ethanone or Acetyl Hexamethyl Indan, emerged during this vibrant period of fragrance chemistry.[2] Its development is closely associated with Polak's Frutal Works (PFW), a significant player in the flavor and fragrance industry.[3][4][5][6] While the exact date of its initial synthesis is not definitively documented in the readily available literature, its introduction is generally placed in the latter half of the 20th century, following the pioneering work on other polycyclic musks.[7][8] The timeline below situates the emergence of this compound within the broader context of key polycyclic musk discoveries.
Caption: A simplified timeline illustrating the progression of synthetic musk discovery, placing this compound as a key development in the mid-20th century.
Chemical Profile and Synthesis of this compound
This compound is a member of the indan class of polycyclic musks.[2] Its molecular formula is C₁₇H₂₄O, and it has a molecular weight of 244.37 g/mol . The characteristic musk odor of this compound is attributed to its specific molecular structure, featuring a hexamethyl-substituted indan core with an acetyl group.
Synthesis Pathway: The Friedel-Crafts Acetylation
The primary industrial synthesis of this compound is achieved through the Friedel-Crafts acetylation of 1,1,2,3,3,5-hexamethylindane.[3][9] This electrophilic aromatic substitution reaction is a cornerstone of organic chemistry and provides an efficient route to this important fragrance molecule.
The overall synthesis can be broken down into two main stages: the formation of the hexamethylindane precursor and the subsequent acetylation. The precursor, 1,1,2,3,3,5-hexamethylindane, can be synthesized from para-cymene.[3]
The subsequent and final step in the synthesis of this compound is the Friedel-Crafts acetylation of the hexamethylindane intermediate.
Caption: The Friedel-Crafts acetylation step in the synthesis of this compound.
Experimental Protocol: Laboratory-Scale Synthesis of this compound
The following protocol is a generalized representation of the Friedel-Crafts acetylation step for the synthesis of this compound, based on established chemical principles.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 1,1,2,3,3,5-hexamethylindane in a suitable inert solvent (e.g., dichloromethane or carbon disulfide).
-
Catalyst Addition: Cool the solution in an ice bath and slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), in portions while stirring.
-
Acylating Agent Addition: Once the catalyst is fully dispersed, add acetyl chloride dropwise from the dropping funnel, maintaining the low temperature.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by carefully pouring the mixture over crushed ice and an acidic solution (e.g., dilute HCl) to decompose the aluminum chloride complex.
-
Extraction and Purification: Separate the organic layer, wash it with a sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
The Olfactory Mechanism: How We Perceive the Scent of this compound
The perception of this compound's characteristic musk odor is a complex biological process initiated by the interaction of the molecule with specific olfactory receptors (ORs) in the nasal epithelium. Recent research has identified the human olfactory receptor OR5A2 as a key receptor for polycyclic musks, including this compound.[10]
The binding of this compound to OR5A2 triggers a cascade of intracellular signaling events, ultimately leading to the generation of a neural signal that is transmitted to the brain and interpreted as the distinct scent of musk. The precise fit of the this compound molecule into the binding pocket of the OR5A2 receptor is crucial for its activation. This "lock and key" mechanism is a fundamental principle of structure-activity relationships in olfaction.
Caption: The signaling pathway initiated by the binding of this compound to the OR5A2 receptor.
Applications in the Fragrance Industry
This compound has been a stalwart of the perfumer's palette for decades due to its desirable olfactory properties and excellent performance in a wide range of consumer products.[9] Its primary applications are as a fragrance ingredient and a fixative, enhancing the longevity of other scent components in a formulation.
| Property | Description |
| Odor Profile | Sweet, musky, with powdery and slightly floral undertones. |
| Substantivity | High, providing a long-lasting base note to fragrances. |
| Stability | Good stability in various media, including soaps and detergents. |
| Applications | Perfumes, colognes, cosmetics, soaps, detergents, fabric softeners, and air fresheners. |
Environmental and Toxicological Profile
The widespread use of this compound has led to its detection in various environmental compartments, raising questions about its environmental fate and potential toxicological effects.
Environmental Presence and Fate
As a lipophilic compound, this compound has a tendency to partition from water into sediment and biota.[11] It has been detected in surface water, wastewater effluent, sewage sludge, and aquatic organisms.[12] While it is not as persistent as some other synthetic musks, its continuous release into the environment from consumer products is a source of ongoing exposure.[13]
Ecotoxicology
Studies have investigated the potential ecotoxicological effects of this compound on various organisms. While acute toxicity is generally low, there are concerns about the potential for chronic effects and bioaccumulation in the food chain. Some research suggests that polycyclic musks, as a class, may have endocrine-disrupting effects in certain aquatic species.[11]
Human Toxicology and Regulatory Status
The primary human exposure to this compound is through the use of personal care products. In terms of toxicology, a key concern for this compound is its potential for phototoxicity .[11][14] The International Fragrance Association (IFRA) has set standards for the use of Acetyl Hexamethyl Indan (AHMI), the chemical name for this compound, due to this effect.[11]
The regulatory status of this compound varies by region. In the European Union, its use in cosmetics is regulated, and it is subject to concentration limits.[15][16][17] In the United States, the fragrance industry is largely self-regulated, though the Research Institute for Fragrance Materials (RIFM) provides safety assessments.
| Toxicological Endpoint | Finding |
| Acute Oral Toxicity | Data not readily available in a standardized format (e.g., LD50). |
| Dermal Toxicity | Generally considered to have low acute dermal toxicity. |
| Skin Irritation | May cause irritation upon contact.[9] |
| Phototoxicity | Recognized as a phototoxic agent by IFRA.[11][14] |
| Genotoxicity | Studies on the genotoxicity of polycyclic musks have yielded mixed results.[18] |
Analytical Methodologies
The detection and quantification of this compound in various matrices are typically performed using chromatographic techniques coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) is a common and effective method for analyzing this compound in environmental and biological samples due to its volatility and thermal stability.[19][20][21]
Conclusion
This compound stands as a significant molecule in the history of synthetic fragrances. Its discovery in the mid-20th century provided the perfume industry with a valuable and versatile musk odorant that has graced countless consumer products. While its use has been tempered by a growing understanding of its environmental presence and toxicological profile, particularly its phototoxicity, this compound remains a testament to the ingenuity of fragrance chemists. The ongoing scientific scrutiny of this compound and other synthetic musks underscores the importance of a comprehensive understanding of the entire lifecycle of these widely used chemicals, from their synthesis and application to their ultimate environmental fate and impact.
References
- Kraft, P., et al. (2020). A Chemical History of Polycyclic Musks. Chemistry – A European Journal, 26(34), 7537-7555. [Link]
- Ikegami, K., et al. (2024). The trilogy of human musk receptors: linking receptor activation, genotype, and sensory perception. Chemical Senses, 49, bjae001. [Link]
- Study on the Synthesis of this compound - Dissertation. (Source not publicly available online)
- Sato-Akuhara, N., et al. (2014). Olfactory receptor and neural pathway responsible for highly selective sensing of musk odors. Neuron, 81(1), 127-139. [Link]
- ResearchGate.
- Environmental Working Group. This compound. [Link]
- Request PDF. Synthesis and olfactory properties of this compound analogues in racemic and optically active forms. [Link]
- Wikipedia. Synthetic musk. [Link]
- ScenTree. This compound® (CAS N° 15323-35-0). [Link]
- PubChem. This compound. [Link]
- Kevekordes, S., et al. (1996). Genotoxicity of polycyclic musk fragrances in the sister-chromatid exchange test. Mutation Research/Genetic Toxicology, 371(1-2), 1-8. [Link]
- ResearchGate. Patent excerpt concerning the structure of Phantolid. [Link]
- Perfumer & Flavorist. Years of P&F. [Link]
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- DETECTION AND QUANTITATION OF HAZARDOUS CHEMICALS IN ENVIRONMENTAL MATRICES USING PAPER SPRAY MASS SPECTROMETRY. [Link]
- ChemLinked. Global cosmetic regulation: a quarterly roundup of key developments. [Link]
- ZMUni Compliance Centre.
- eGyanKosh.
- Environmental Microbiology & Biotechnology.
- SFERA.
- Ministry of Health, Labour and Welfare, Japan. Standards for Cosmetic Products. [Link]
- Pintado-Herrera, M. G., et al. (2016). Potential of environmental concentrations of the musks galaxolide and tonalide to induce oxidative stress and genotoxicity in the marine environment. Environmental Pollution, 218, 114-123. [Link]
- Australian Government Department of Health. Tonalide: Human health tier II assessment. [Link]
- ChemLinked. Regulatory Updates on Global Cosmetics-Europe & Americas Overview (First Half of 2025). [Link]
- C&K Testing. Global Cosmetics Regulatory Updates-Vol. 21 (September-October 2024). [Link]
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- Google Patents.
- Request PDF.
- Google Patents. EP0004914A1 - Process for the production of compounds useful in perfumery.
- PubMed Central. Methodological Advances to Study Contaminant Biotransformation: New Prospects for Understanding and Reducing Environmental Persistence?. [Link]
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- A review of the application of comprehensive two-dimensional gas chromatography MS-based techniques for the analysis of persistent organic pollutants and ultra. [Link]
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- Google Patents. CN101200419A - Method for synthesizing musk tonalide.
- Majid Iterji Factory for Perfumes. Tonalide Crystals (PFW) - aka Fixolide. [Link]
- Porter's Five Forces. What is Brief History of International Flavors & Fragrances Company?. [Link]
- The Perfumers Apprentice. Fixolide. [Link]
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Natural occurrence of Phantolide or its analogues
Initiating Research on Phantolide
I'm starting my investigation by exhaustively searching for any recorded natural occurrences of this compound or related compounds. Once that's complete, I'll shift gears and focus on the synthesis and discovery history of Phantol.
Investigating Natural Origins
I'm now fully immersed in the hunt for any natural origins. I've expanded the scope to include any acetyl indane musks, too. This is to avoid missing anything, including any potential environmental traces or bioaccumulation. I'm hoping to definitively confirm that this compound itself is indeed synthetic and not something misidentified as natural.
Pinpointing this compound's Origin
I'm currently focused on confirming this compound's origin. Early evidence points toward its synthetic nature. Sources repeatedly classify it as a man-made musk odorant, and one database entry is quite definitive. I am still investigating, but the synthetic designation appears strong.
Confirming Synthetic Nature
I'm now certain this compound is synthetic. Multiple sources, including The Good Scents Company, definitively label it as man-made, and discussions focus on its synthesis, fragrance applications, and environmental impact. The initial evidence is now overwhelmingly clear. The guide's focus will therefore shift to detailing this compound's chemical makeup, synthesis (conceptually), uses, and environmental concerns. This aligns with the audience's need for a thorough technical overview.
Establishing Synthetic Reality
My research firmly establishes this compound's synthetic status. The Good Scents Company's database and other sources definitively confirm its man-made origin. I'm shifting focus to detail its chemical nature, synthesis (conceptually), uses, and environmental impact. My guide will authoritatively state its synthetic nature, then thoroughly explore these relevant, synthetic-focused aspects.
Pinpointing Chemical Properties
I've made headway in pinning down the key attributes of this compound. The search confirms its synthetic polycyclic musk nature, and I have its CAS number, formula, and IUPAC name. I'm moving on to physical properties, especially melting and boiling points. This foundational data provides context.
Analyzing Environmental Impact
My search yielded detailed insights. I've confirmed this compound's synthetic origins and found key properties: CAS number, formula, IUPAC name, melting point, solubility, and odor. Its synthesis via Friedel-Crafts reaction is known, and I have details of its use as a fragrance ingredient. Importantly, its environmental behavior is well-documented, showing persistence and bioaccumulation. The mechanism of olfaction also contributes to the information needed for this guide. I now have the information I need, and am moving toward structuring this data, creating diagrams, and writing the content with citations.
A Technical Guide to the Physicochemical Properties of Phantolide Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phantolide (CAS 15323-35-0), a synthetic polycyclic musk, is a prevalent fragrance ingredient in a wide array of consumer products.[1][2][3] Its commercial form is not a single chemical entity but a complex mixture of isomers, primarily acetylated hexamethyl indane derivatives.[1][3][4] Understanding the distinct physicochemical properties of these individual isomers is paramount for accurately assessing their environmental fate, bioaccumulation potential, and toxicological profiles. This guide provides an in-depth analysis of the structural and physicochemical differences between this compound isomers, outlines authoritative experimental protocols for their characterization, and offers insights into the analytical challenges and solutions for their separation and quantification.
Introduction: The Isomeric Complexity of this compound
This compound, known chemically as 1-(2,3-Dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)ethanone, belongs to the class of polycyclic musks, which were developed as stable and economically viable alternatives to nitro musks.[1][5] The manufacturing process, typically involving a Friedel–Crafts acetylation of a hexamethylindane precursor, results in a mixture of isomers.[3][4] The primary isomers present in technical-grade this compound are substituted indane molecules where the acetyl group is positioned differently on the aromatic ring.
The subtle variations in molecular structure among these isomers can lead to significant differences in their physicochemical behavior. These differences influence critical parameters such as water solubility, lipophilicity (logP), and vapor pressure, which in turn govern their distribution in the environment and interaction with biological systems.[2][6][7] Therefore, a detailed characterization of the individual isomers is essential for a comprehensive risk assessment.
Diagram: Core Structures of this compound Isomers
Caption: Key isomers of this compound (AHMI) and a related polycyclic musk.
Comparative Physicochemical Properties
While data for the isomeric mixture of this compound is available, information distinguishing the individual isomers is more specialized. The following table summarizes known and predicted properties. It is crucial to recognize that experimental values for isolated isomers are scarce in public literature, and many values are derived from computational models or data for the mixture.
| Property | This compound (Isomer Mixture) | 6-Acetyl-1,1,2,3,3,5-hexamethylindan | 5-Acetyl-1,1,2,3,3,6-hexamethylindan | Data Source & Comments |
| Molecular Formula | C₁₇H₂₄O | C₁₇H₂₄O | C₁₇H₂₄O | [1][3] Identical for all isomers. |
| Molecular Weight | 244.37 g/mol | 244.37 g/mol | 244.37 g/mol | [1][3] Identical for all isomers. |
| Appearance | White to off-white crystalline solid | Crystalline Solid (Predicted) | Crystalline Solid (Predicted) | [3][5] The mixture melts around 35-61.5°C.[3][4] |
| LogP (Octanol/Water) | ~4.8 (Computed) | Expected to be very similar to the mixture | Expected to be very similar to the mixture | [1] High lipophilicity is a key feature of polycyclic musks, suggesting a high potential for bioaccumulation.[2][6] The exact position of the acetyl group is expected to have only a minor impact on LogP. |
| Water Solubility | Very low | Very low (Predicted) | Very low (Predicted) | Insoluble in water, but soluble in ethanol and other organic solvents.[3][4] Low water solubility is consistent with a high LogP value. |
| Vapor Pressure | 0.000111 mmHg @ 25°C (est.) | Expected to be very similar to the mixture | Expected to be very similar to the mixture | [5] Low vapor pressure indicates it is semi-volatile, contributing to its persistence in various environmental compartments. |
| Odor Profile | Strong, sweet, powdery musk | Contributes to the overall musk profile | Contributes to the overall musk profile | [3] Subtle differences in odor character between isomers likely exist, a common phenomenon with fragrance molecules.[8] |
Authoritative Experimental Protocols for Characterization
The determination of these physicochemical properties requires standardized, validated methodologies to ensure data quality and comparability. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.[9]
Determination of Octanol-Water Partition Coefficient (LogP)
The LogP value is a critical parameter for predicting the environmental distribution and bioaccumulation potential of a substance.[7]
Protocol: OECD Guideline 107 - Shake Flask Method
-
Principle: This method determines the partition coefficient (P) by measuring the equilibrium concentration of the test substance in n-octanol and water after partitioning in a two-phase system. It is suitable for substances with LogP values between -2 and 4, and occasionally up to 5.
-
Causality Behind Choices: The shake flask method is a direct equilibrium measurement, making it the gold standard when applicable. For highly lipophilic compounds like this compound isomers, ensuring true equilibrium and accurately measuring the very low aqueous concentration are the main challenges. A preliminary estimate of the LogP helps in selecting appropriate solvent volume ratios and substance concentrations to optimize accuracy.
-
Step-by-Step Methodology:
-
Preparation: Prepare mutually saturated n-octanol and water phases by shaking them together for 24 hours at the test temperature (20-25°C), followed by a separation period.
-
Test Substance Introduction: Accurately weigh the purified this compound isomer and dissolve it in the n-octanol phase. The concentration should not exceed 0.01 mol/L in either phase at equilibrium.
-
Partitioning: Combine the n-octanol solution with the saturated water phase in a vessel (e.g., a separatory funnel) at a defined volume ratio.
-
Equilibration: Shake the vessel gently for a sufficient time to reach equilibrium. A preliminary test should establish the time required. Avoid vigorous shaking that can cause emulsification.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Analysis: Determine the concentration of the this compound isomer in both the n-octanol and water phases using a suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).
-
Calculation: Calculate the partition coefficient P as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final result is expressed as log₁₀P.
-
Validation: The test should be performed in triplicate with different solvent volume ratios to ensure the LogP value is independent of these parameters.
-
Diagram: Workflow for LogP Determination (OECD 107)
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Methodological & Application
Comprehensive Guide to the Sample Preparation of Phantolide (AHDI) in Environmental Sediment Matrices
An Application Note for Researchers and Scientists
Abstract
The synthetic polycyclic musk, Phantolide (AHDI), is a common fragrance ingredient in a multitude of personal care and household products. Due to its chemical properties and widespread use, it frequently accumulates in environmental compartments, with sediment acting as a significant sink. The analysis of this compound in these complex matrices is challenging due to its low concentration and the presence of numerous interfering substances. This document provides a detailed guide on the most effective sample preparation techniques for the robust and accurate quantification of this compound in sediment. We will explore the causality behind experimental choices, from initial sample handling to final extract purification, and provide a detailed, field-proven protocol utilizing Accelerated Solvent Extraction (ASE) and Solid-Phase Extraction (SPE) cleanup, culminating in an extract suitable for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Introduction: The Analytical Challenge of this compound in Sediment
This compound (6-acetyl-1,1,2,3,3,5-hexamethylindane, AHDI) is a member of the polycyclic musk family, prized for its scent and fixative properties in consumer goods[1]. Its journey from products to the environment often ends in aquatic systems. Owing to its lipophilic nature (high octanol-water partition coefficient), this compound readily adsorbs onto particulate matter and settles, making sediment a critical matrix for environmental monitoring[2][3].
However, sediment is an inherently "dirty" and complex matrix, rich in organic matter, lipids, sulfur compounds, and other co-extractives that can interfere with accurate analysis.[4][5]. These matrix components can cause signal suppression or enhancement in mass spectrometry, leading to inaccurate quantification[6][7]. Therefore, a rigorous and well-designed sample preparation workflow is not merely a preliminary step but the cornerstone of reliable data generation. The primary goals of the sample preparation process are to efficiently extract this compound from the sediment particles and then selectively remove interfering compounds to produce a clean extract for instrumental analysis.
Table 1: Physicochemical Properties of this compound (AHDI)
| Property | Value | Rationale for Analytical Considerations |
| Chemical Formula | C₁₇H₂₄O | Governs its mass for MS detection. |
| Molar Mass | 244.37 g/mol | Determines the molecular ion peak in mass spectra. |
| Log Kₒw | ~5.9 | High lipophilicity indicates strong partitioning into sediment and requires organic solvents for extraction. |
| Water Solubility | Very Low | Confirms its tendency to adsorb to solids rather than remain in the aqueous phase. |
| Vapor Pressure | Low | Classified as a semi-volatile organic compound (SVOC), making it suitable for GC analysis.[2] |
Foundational Steps: Sediment Pre-Treatment
Proper pre-treatment is crucial for ensuring sample homogeneity and maximizing extraction efficiency. These initial steps are designed to prepare the sediment for effective solvent interaction.
-
Drying: Water acts as a barrier to organic solvents, hindering their ability to penetrate the sediment matrix. Samples are typically freeze-dried or air-dried in a clean environment until a constant weight is achieved. Alternatively, mixing the wet sediment with a drying agent like anhydrous sodium sulfate is a common practice, particularly in methods like EPA 3540C.[8][9].
-
Homogenization: Environmental samples can be heterogeneous. Grinding the dried sediment with a mortar and pestle and/or sieving it (e.g., through a 2 mm sieve) ensures a uniform particle size.[8][10]. This increases the surface area available for extraction, leading to improved recovery and reproducibility.
-
Sample Weighing: An accurate weight of the dried, homogenized sediment (typically 5-20 grams) is recorded. The exact amount depends on the expected concentration of this compound and the sensitivity of the analytical instrument.[2][11].
Core Methodology: Extraction Techniques
The goal of extraction is to quantitatively transfer this compound from the solid sediment matrix into a liquid solvent phase. Several techniques are available, each with distinct advantages and limitations.
Soxhlet Extraction (SE)
Developed in 1879, Soxhlet extraction is a classic and robust solid-liquid extraction technique.[12]. It involves the continuous cycling of a fresh, heated solvent through the sample contained in a thimble.[8].
-
Causality: The repeated washing with fresh, warm solvent ensures that the extraction equilibrium is constantly shifted towards the solvent phase, leading to exhaustive extraction over time. This is why it is often considered a benchmark method, as described in EPA Method 3540C.[8][9].
-
Limitations: The primary drawbacks are the long extraction times (often 18-24 hours) and the large volume of solvent required, which is a significant environmental and cost consideration.[11][12]. Additionally, prolonged exposure to heat can potentially degrade thermally labile compounds, though this compound is generally stable under these conditions.
Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE)
ASE is a modern, automated technique that uses elevated temperatures (e.g., 100-150°C) and pressures (e.g., 1500 psi) to achieve rapid and efficient extractions.[13][14].
-
Causality: The high temperature decreases the viscosity of the solvent, allowing it to penetrate the sample matrix more effectively, while also increasing the solubility and diffusion rate of the analyte.[15]. The high pressure keeps the solvent in a liquid state above its boiling point, ensuring intimate contact with the sample.[13]. This combination drastically reduces extraction time (to ~15-20 minutes per sample) and solvent consumption compared to Soxhlet.[16][17].
-
Proven Efficacy: Studies have demonstrated that ASE provides extraction efficiencies comparable to or better than Soxhlet for synthetic musks in sediment.[3][16].
Ultrasonic Extraction (USE) / Sonication
In this method, the sample is mixed with a solvent in a flask and subjected to high-frequency sound waves.
-
Causality: The ultrasound waves create cavitation bubbles in the solvent. The formation and collapse of these bubbles generate localized high pressure and temperature, disrupting the sediment matrix and enhancing the solvent's penetration and the analyte's desorption.[18][19].
-
Limitations: While faster and simpler than Soxhlet, its extraction efficiency can be more variable and matrix-dependent. It may not be as exhaustive as ASE or Soxhlet for strongly bound analytes.[16].
Table 2: Comparison of Common Extraction Techniques for this compound in Sediment
| Technique | Principle | Extraction Time | Solvent Volume | Efficiency | Throughput | Key Reference(s) |
| Soxhlet (SE) | Continuous reflux of fresh solvent | 18-24 hours | High (200-500 mL) | Exhaustive, high | Low | [8][9] |
| ASE / PLE | Elevated temperature and pressure | 15-30 minutes | Low (~40 mL) | High, comparable to SE | High (automated) | [13][14][16] |
| Ultrasonic (USE) | High-frequency sound waves (cavitation) | 30-60 minutes | Moderate | Good, but can be matrix-dependent | Moderate | [16][19] |
Critical Step: Extract Clean-up and Purification
The raw extract from any of the above methods will contain a complex mixture of this compound and co-extracted matrix interferences. A clean-up step is mandatory to remove these interferences before GC-MS analysis.[20].
Solid-Phase Extraction (SPE)
SPE is the most widely used technique for cleaning up sediment extracts.[20][21]. It operates like liquid chromatography, partitioning compounds between a solid stationary phase (sorbent) and a liquid mobile phase (solvent).
-
Causality: The process relies on the differential affinity of the analyte and the interfering compounds for the chosen sorbent. A typical workflow involves:
-
Conditioning: The sorbent is wetted with a solvent to activate it.
-
Loading: The sample extract is passed through the sorbent. This compound and some interferences are retained.
-
Washing: A weak solvent is used to rinse away weakly bound interferences while the analyte of interest remains on the sorbent.
-
Elution: A strong solvent is used to disrupt the analyte-sorbent interaction and elute the purified this compound for collection.
-
-
Sorbent Selection: For semi-polar compounds like this compound extracted from sediment, normal-phase sorbents are common. A multi-layered column containing silica gel and/or alumina is effective for separating non-polar interferences (like lipids) from the target analyte.[20][22].
Sulfur Removal
Elemental sulfur is a common co-extractive in anaerobic sediments and can severely interfere with GC analysis. It is typically removed by passing the extract through a column of activated copper powder or by shaking the extract with copper, which reacts to form insoluble copper sulfide.[23].
Detailed Protocol: ASE Extraction and SPE Clean-up of this compound in Sediment
This protocol provides a robust, step-by-step methodology optimized for high recovery and reproducibility.
Required Equipment and Reagents
-
Equipment: Accelerated Solvent Extractor (ASE) system, analytical balance, freeze-dryer, grinder/sieve, Kuderna-Danish (K-D) or other solvent evaporation system (e.g., rotary evaporator, nitrogen blowdown), glass SPE cartridges (e.g., 6 mL), vacuum manifold for SPE.
-
Reagents: High-purity (pesticide grade or equivalent) solvents: acetone, hexane, dichloromethane (DCM). Anhydrous sodium sulfate (baked at 400°C for 4 hours). Activated copper powder. Silica gel (activated by heating at 130°C for 16 hours). This compound analytical standard. Internal and surrogate standards (e.g., deuterated analogues).
Step-by-Step Procedure
Part A: Sample Pre-Treatment and Extraction
-
Drying & Homogenization: Freeze-dry ~50 g of wet sediment until a constant weight is achieved. Gently grind the dried sediment using a mortar and pestle and sieve through a 2 mm mesh to remove large debris.
-
Cell Preparation: Mix 10 g of the dried, homogenized sediment with ~10 g of anhydrous sodium sulfate. Place the mixture into an appropriate-sized ASE extraction cell.
-
Spiking: Add a known amount of surrogate standard solution directly onto the sample in the cell. This is critical for monitoring the efficiency of the entire preparation and analysis process.
-
ASE Extraction: Place the cell in the ASE system. Extract the sample using the following or similar optimized parameters (referencing EPA Method 3545A)[24]:
-
Solvent: Hexane:Acetone (1:1, v/v)
-
Pressure: 1500 psi
-
Temperature: 120 °C
-
Static Time: 10 minutes
-
Cycles: 2
-
Flush Volume: 60%
-
-
Initial Concentration: Collect the extract from the ASE. If the sample is from an anaerobic environment, pass the extract through a small column containing ~2 g of activated copper to remove elemental sulfur. Concentrate the extract to approximately 1-2 mL using a K-D apparatus or rotary evaporator.[9].
Part B: Solid-Phase Extraction (SPE) Clean-up 6. SPE Column Preparation: Prepare a multi-layer SPE cartridge by packing (from bottom to top): a glass wool plug, 2 g of activated silica gel, and 1 g of anhydrous sodium sulfate. 7. Conditioning: Pre-rinse the packed SPE cartridge with 10 mL of hexane, allowing it to drain completely but not letting the sorbent go dry. 8. Sample Loading: Transfer the concentrated 1-2 mL extract from Step 5 onto the top of the SPE column using a Pasteur pipette. Rinse the sample vial with two small aliquots (~1 mL each) of hexane and add these rinsates to the column to ensure quantitative transfer. 9. Washing (Interference Elution): Elute the column with 20 mL of hexane. This fraction will contain non-polar interferences like aliphatic hydrocarbons and should be discarded. 10. Elution (Analyte Collection): Elute the column with 20 mL of hexane:DCM (1:1, v/v). This fraction will contain this compound. Collect this eluate in a clean collection tube.
Part C: Final Preparation for GC-MS 11. Final Concentration: Concentrate the collected fraction from Step 10 to a final volume of 1 mL under a gentle stream of nitrogen. 12. Internal Standard Addition: Add a precise amount of internal standard to the final 1 mL extract. The internal standard is used to correct for variations in injection volume and instrument response during GC-MS analysis. 13. Analysis: The sample is now ready for injection into the GC-MS system for the quantification of this compound.[25][26].
Visualization of Workflows
Diagram 1: Overall Sample Preparation Workflow
Caption: High-level workflow for this compound analysis in sediment.
Diagram 2: Detailed Solid-Phase Extraction (SPE) Process
Sources
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- 6. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]
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- 18. Ultrasound-Assisted Extraction of Humic Substances from Peat: Assessment of Process Efficiency and Products’ Quality | MDPI [mdpi.com]
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- 23. Development of a sample preparation method for the analysis of current-use pesticides in sediment using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note & Protocol: Quantitative Analysis of Phantolide in Consumer Products Using Static Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
Abstract
Phantolide, a synthetic musk, is a prevalent fragrance ingredient in a wide array of consumer products. Due to its potential for bioaccumulation and environmental persistence, accurate and sensitive quantification in complex matrices is crucial for regulatory compliance and consumer safety. This application note presents a detailed, validated protocol for the determination of this compound in consumer products, such as lotions, detergents, and perfumes, utilizing static headspace (HS) analysis coupled with gas chromatography-mass spectrometry (GC-MS). This method offers significant advantages, including minimal sample preparation, reduced solvent usage, and the avoidance of matrix interference, leading to a streamlined and robust analytical workflow.[1][2]
Introduction: The Rationale for Headspace Analysis of this compound
This compound (CAS No. 15323-35-0), chemically known as 1-(1,1,2,3,3,6-hexamethyl-2H-inden-5-yl)ethan-1-one, is a polycyclic musk widely used to impart a long-lasting fragrance to personal care products, cleaning agents, and air fresheners.[3] Its semi-volatile nature and presence in complex, often non-volatile matrices like creams and soaps, present an analytical challenge.[2]
Direct injection of such samples into a gas chromatograph can lead to contamination of the inlet and column, resulting in poor chromatographic performance and significant instrument downtime.[1][2] Traditional liquid-liquid or solid-phase extraction methods, while effective, can be time-consuming, require large volumes of organic solvents, and may still carry over non-volatile matrix components.[4][5][6][7]
Static headspace (HS) analysis offers a superior alternative by exploiting the partitioning of volatile and semi-volatile analytes between the sample phase (liquid or solid) and the vapor phase (headspace) in a sealed vial at equilibrium.[1][8] By injecting only an aliquot of the headspace, the non-volatile matrix components are left behind, ensuring a clean injection and protecting the GC-MS system.[1][9] This "gas-phase extraction" is governed by the analyte's partition coefficient (K), which is the ratio of its concentration in the sample phase to its concentration in the gas phase.[1] The goal of method development is to optimize conditions (temperature, time, sample matrix) to minimize K, thereby maximizing the analyte concentration in the headspace and enhancing sensitivity.[9]
Key Advantages of HS-GC-MS for this compound Analysis:
-
Reduced Matrix Effects: Eliminates interference from non-volatile sample components (e.g., waxes, surfactants, polymers).[1][2]
-
Minimal Sample Preparation: Simplifies the workflow, reducing analysis time and potential for error.[1]
-
Enhanced Instrument Uptime: Protects the GC inlet and column from contamination, reducing the need for frequent maintenance.[1][9]
-
High Sensitivity and Reproducibility: When optimized, the technique provides excellent precision and linearity for quantification.[1]
Materials and Methods
Reagents and Standards
-
This compound analytical standard (≥98% purity)
-
Internal Standard (IS): e.g., Tonalide (AHTN) or a suitable deuterated analog.
-
Headspace-grade solvents (e.g., Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)). The purity of the dissolution solvent is critical to avoid extraneous peaks that could interfere with the analysis.
-
High-purity water (Type I)
-
Helium (carrier gas), 99.999% purity or higher
Equipment
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Static Headspace Autosampler
-
Analytical balance (0.0001 g readability)
-
20 mL headspace vials with PTFE/silicone septa and aluminum caps
-
Vortex mixer and/or ultrasonic bath
-
Syringes and standard laboratory glassware
Preparation of Standards and Samples
Causality Behind Solvent Choice: For water-insoluble or complex matrix samples, a high-boiling, low-volatility solvent like DMSO or DMF is ideal. These solvents effectively dissolve the sample matrix while having a low vapor pressure themselves, preventing them from "flooding" the headspace and interfering with the analytes of interest.
2.3.1. Standard Stock Solutions
-
This compound Stock (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of DMSO.
-
Internal Standard Stock (1000 µg/mL): Prepare a corresponding stock solution of the chosen internal standard.
-
Working Standards: Prepare a series of calibration standards by serial dilution of the stock solutions with DMSO to cover the expected concentration range in consumer products (e.g., 0.1 - 20 µg/mL).
2.3.2. Sample Preparation Protocol The objective is to create a homogenous sample solution where this compound can efficiently partition into the headspace.
-
Accurately weigh approximately 0.1 g of the consumer product (lotion, detergent, etc.) directly into a 20 mL headspace vial.
-
Add 1.0 mL of DMSO to the vial. For certain matrices, a matrix modifier or a different solvent may be required to ensure complete dissolution or consistent partitioning.
-
Spike with a known amount of internal standard solution.
-
Seal the vial immediately with a PTFE/silicone septum and aluminum cap.
-
Vortex the vial for 1 minute, followed by sonication for 10 minutes at 40°C to ensure complete homogenization of the sample.
HS-GC-MS Instrumental Protocol
The parameters below are a validated starting point and may require optimization based on the specific instrumentation and product matrices. The core principle is to heat the sample to increase the vapor pressure of this compound, allowing it to move into the headspace, and then transfer a precise volume of that headspace for GC analysis.[1]
Headspace Autosampler Parameters
| Parameter | Value | Rationale |
| Vial Oven Temperature | 120 °C | Increases the volatility of semi-volatile this compound to enhance its concentration in the headspace. Must be below the solvent's boiling point.[9] |
| Vial Equilibration Time | 30 min | Ensures that the partitioning of this compound between the sample and headspace has reached equilibrium, which is critical for reproducible results.[9][10] |
| Vial Shaking | On (High) | Facilitates faster achievement of equilibrium. |
| Sample Loop Temperature | 130 °C | Prevents condensation of the analytes during transfer to the GC. |
| Transfer Line Temperature | 140 °C | Prevents condensation and ensures efficient transfer to the GC inlet. |
| Injection Volume (Loop) | 1 mL | A standard volume for headspace injection. |
| Injection Time | 1.0 min | Duration of the transfer from the sample loop to the GC inlet. |
GC-MS Parameters
| Parameter | Value | Rationale |
| GC System | Agilent 7890B or equivalent | |
| MS System | Agilent 5977B or equivalent | |
| Inlet | Split/Splitless | |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analytes from the transfer line. |
| Injection Mode | Splitless | Maximizes the transfer of analyte to the column for improved sensitivity. |
| Carrier Gas | Helium | |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for column efficiency. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for the separation of semi-volatile organic compounds. |
| Oven Program | 60°C (hold 2 min), ramp to 200°C at 15°C/min, then to 280°C at 25°C/min (hold 5 min) | A temperature program designed to effectively separate this compound from other volatile components in the product.[5] |
| MS Source Temp. | 230 °C | Standard source temperature. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only characteristic ions for this compound and the IS. |
| Quantifier Ion (this compound) | m/z 243 | |
| Qualifier Ions (this compound) | m/z 258, 201 | Used for confirmation of analyte identity. |
| Quantifier Ion (IS) | To be determined based on IS used |
Experimental Workflow and Data Analysis
The entire process, from sample receipt to final report, follows a logical and self-validating sequence.
Caption: HS-GC-MS workflow for this compound analysis.
Data Analysis:
-
Calibration Curve: A calibration curve is constructed by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of the calibration standards. A linear regression with a correlation coefficient (r²) > 0.995 is required.[5]
-
Quantification: The concentration of this compound in the prepared sample solution is determined from the calibration curve.
-
Final Calculation: The final concentration in the original consumer product is calculated by accounting for the initial sample weight and dilution volume, typically reported in mg/kg or % (w/w).
Method Validation and Performance
A robust analytical method must be validated to ensure its trustworthiness. Key validation parameters include linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).
| Parameter | Typical Performance |
| Linearity (r²) | > 0.995 |
| Accuracy (Recovery) | 85 - 115% |
| Precision (RSD) | < 15% |
| LOQ | 1 - 10 mg/kg (matrix dependent) |
Data based on typical performance for fragrance allergen analysis in cosmetic matrices.[5][6][7]
Trustworthiness through Self-Validation:
-
Internal Standard: The use of an internal standard corrects for variations in injection volume and potential matrix effects, ensuring run-to-run consistency.
-
Qualifier Ions: The presence and correct ratio of qualifier ions confirm the identity of this compound, preventing false positives.
-
System Suitability: Regular injection of a mid-point calibration standard ensures the HS-GC-MS system is performing optimally before running samples.
Conclusion
The static headspace GC-MS method detailed in this application note provides a sensitive, robust, and efficient protocol for the quantitative analysis of this compound in diverse consumer product matrices. By eliminating complex extraction procedures and protecting the analytical instrumentation from matrix contamination, this technique is ideally suited for both quality control and regulatory monitoring environments. The inherent cleanliness and simplicity of the headspace approach ensure high data quality and improved laboratory productivity.
References
- Kolb, B., & Ettre, L. S. (2006). Static Headspace-Gas Chromatography: Theory and Practice. John Wiley & Sons. [Link]
- Phenomenex. (n.d.). Headspace Gas Chromatography: Types and Uses.
- LCGC International. (2024). From Gas to Gas: Fundamentals of Static Headspace Extraction-Gas Chromatography.
- Chou, H. L., Lin, T. J., & S-J, L. (2021). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid-liquid extraction and GC-MS. Journal of Food and Drug Analysis, 29(4), 700–708. [Link]
- Agilent Technologies. (n.d.). Headspace Sampling Fundamentals.
- American Laboratory. (2008). Experimental Considerations in Headspace Gas Chromatography.
- PerkinElmer. (n.d.). Analysis of Consumer Products by Headspace Trap GC/MS using the Clarus SQ8.
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- 3. 香精香料分析 [sigmaaldrich.com]
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- 5. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Quantitative analysis of fragrance allergens in various matrixes of co" by Chia-Hui Lu, Ming-Chih Fang et al. [jfda-online.com]
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- 9. Headspace sampling fundamentals, what is headspace | Agilent [agilent.com]
- 10. pharmtech.com [pharmtech.com]
Application Note & Protocol: High-Recovery Liquid-Liquid Extraction of Phantolide from Biological Matrices
Abstract & Introduction
Phantolide (6-Acetyl-1,1,2,3,3,5-hexamethylindane) is a synthetic polycyclic musk widely used as a fragrance ingredient in a vast array of consumer products, including perfumes, cosmetics, and detergents[1][2]. Due to its extensive use and lipophilic nature, this compound can be absorbed by the human body, leading to its accumulation in various biological compartments such as adipose tissue and human milk[1]. Consequently, robust and reliable analytical methods are essential for monitoring human exposure, understanding its pharmacokinetics, and assessing potential toxicological risks.
This document provides a comprehensive guide to the liquid-liquid extraction (LLE) of this compound from common biological matrices—plasma and urine. As a Senior Application Scientist, this guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals. The protocols detailed herein are designed for high recovery and compatibility with downstream analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analyte Profile: this compound
A thorough understanding of the analyte's physicochemical properties is the cornerstone of developing an effective LLE protocol. This compound is a neutral, non-ionizable molecule, a critical factor that simplifies pH considerations during extraction.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 1-(2,3-dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)ethanone | [3] |
| CAS Number | 15323-35-0 | [4][5] |
| Molecular Formula | C₁₇H₂₄O | [3][5] |
| Molecular Weight | 244.37 g/mol | [3][5] |
| LogP (Octanol/Water) | 4.8 | [3] |
| Appearance | Off-white crystalline solid | [6] |
| Solubility | Soluble in alcohol and organic solvents; slightly soluble in Chloroform and Methanol. | [2][4] |
The high LogP value of 4.8 indicates that this compound is highly lipophilic (fat-loving) and hydrophobic (water-repelling)[3]. This property dictates that it will preferentially partition into a nonpolar organic solvent from an aqueous matrix like plasma or urine.
The Principle of Liquid-Liquid Extraction (LLE)
LLE is a sample preparation technique that separates analytes from a sample matrix based on their differential solubilities between two immiscible liquid phases—typically an aqueous phase (the biological sample) and an organic phase (the extraction solvent)[7][8]. For a lipophilic compound like this compound, the goal is to use a water-immiscible organic solvent that maximizes the transfer of this compound from the aqueous biological sample into the organic layer, while leaving endogenous interferences (salts, proteins, polar metabolites) behind.
The efficiency of this process is governed by the partition coefficient (related to LogP), the ratio of solvent volumes, and the degree of mixing.
Foundational Elements of a Robust LLE Protocol
Selection of Extraction Solvent
-
Causality: The choice of solvent is the most critical parameter. The principle of "like dissolves like" applies. Given this compound's high lipophilicity (LogP 4.8), a nonpolar solvent is ideal[3].
-
Recommended Solvents:
-
n-Hexane: An excellent nonpolar solvent for extracting highly lipophilic compounds. It is effective at leaving polar interferences in the aqueous phase.
-
Methyl tert-butyl ether (MTBE): Offers slightly more polarity than hexane, which can be beneficial for recovery, while still being highly effective and forming a distinct upper layer from the aqueous phase.
-
Ethyl Acetate: A more polar option, which can sometimes improve recovery but may also co-extract more interferences[9].
-
-
This Protocol's Choice: We will proceed with n-Hexane for its high selectivity for nonpolar compounds like this compound, ensuring a cleaner final extract.
The Role of the Internal Standard (IS)
-
Trustworthiness: An IS is a compound added at a known, constant concentration to every sample (calibrators, QCs, and unknowns) before any processing begins[10]. Its purpose is to correct for variability during the extraction and analytical process[11]. Any loss of analyte during the procedure will be mirrored by a proportional loss of the IS.
-
Selection Criteria:
-
Structural Similarity: The IS should be chemically similar to the analyte to ensure similar extraction efficiency and chromatographic behavior[12].
-
Absence in Matrix: It must not be naturally present in the biological samples being tested[10].
-
Resolution: It must be clearly distinguishable from the analyte and other matrix components by the analytical detector (e.g., have a different mass-to-charge ratio in MS).
-
-
Recommended IS: A stable isotopically labeled (SIL) version of this compound (e.g., this compound-d3) is the ideal choice as it has nearly identical chemical properties but is mass-distinct[12]. If a SIL-IS is unavailable, a structurally related synthetic musk not expected in the samples, such as Tonalide, can be considered, but requires more rigorous validation.
Experimental Workflow Visualization
The overall logic of the LLE protocol is depicted below. This workflow ensures that the analyte is efficiently isolated from matrix components before instrumental analysis.
Sources
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- 9. In situ liquid-liquid extraction as a sample preparation method for matrix-assisted laser desorption/ionization MS analysis of polypeptide mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. documents.thermofisher.com [documents.thermofisher.com]
High-performance liquid chromatography (HPLC) for Phantolide separation
An Application Note for the Separation and Quantification of Phantolide using High-Performance Liquid Chromatography (HPLC)
Authored by: Senior Application Scientist
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound (CAS 15323-35-0), a synthetic polycyclic musk widely used as a fragrance ingredient in cosmetics and personal care products.[1][2] The analytical determination of this compound is crucial for quality control, formulation analysis, and regulatory compliance. This protocol employs Reversed-Phase HPLC (RP-HPLC) with UV detection, a technique renowned for its high resolution and sensitivity, providing a reliable methodology for researchers, scientists, and drug development professionals.[3]
Introduction: The Analytical Imperative for this compound
This compound, chemically known as 1-(2,3-dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)ethanone, is a key component in many fragrance formulations, prized for its persistent, sweet-musky aroma and excellent fixative properties.[2][4] Its widespread use in consumer products necessitates precise and accurate analytical methods to:
-
Ensure Product Quality: Quantify the concentration of this compound in raw materials and finished cosmetic products to guarantee consistency and efficacy.
-
Verify Formulation Integrity: Confirm the stability of this compound in complex matrices and detect potential degradation products.
-
Meet Regulatory Standards: Monitor for restricted substances and ensure compliance with regulations governing cosmetic ingredients.[5][6]
-
Conduct Environmental and Safety Assessments: Due to its prevalence, this compound is monitored in environmental samples and human tissues to understand its distribution and potential for bioaccumulation.[7]
While Gas Chromatography (GC) is a common technique for analyzing volatile fragrance compounds, HPLC offers a powerful alternative, particularly for compounds that may not be sufficiently volatile or could be thermally labile.[8][9][10] This note details a specific RP-HPLC method optimized for this compound analysis.
The Principle of Separation: A Hydrophobic Approach
The separation is based on the principles of Reversed-Phase Liquid Chromatography (RP-LC), the most widely used mode of HPLC.[11]
Causality of Method Selection:
-
Analyte Properties: this compound is a non-polar, hydrophobic molecule, as indicated by its high LogP value of approximately 5.80.[12] This property is the cornerstone of the separation strategy.
-
Stationary Phase Interaction: An RP-HPLC column features a non-polar stationary phase, typically silica particles chemically bonded with C18 (octadecylsilane) alkyl chains.[11] The hydrophobic this compound molecules have a strong affinity for this non-polar C18 phase and are thus retained on the column.
-
Mobile Phase Elution: The mobile phase is polar, consisting of a mixture of water and an organic solvent like acetonitrile.[13] Initially, under highly aqueous conditions, this compound binds strongly to the stationary phase. To elute the compound, the concentration of the organic solvent is gradually increased. This makes the mobile phase less polar, weakening the hydrophobic interactions between this compound and the stationary phase, causing it to move through the column and towards the detector.[14] This process, known as gradient elution, allows for the separation of compounds with varying hydrophobicities.
Caption: Principle of this compound retention and elution in RP-HPLC.
Detailed Application Protocol
This protocol provides a starting point for the analysis of this compound. Method optimization and validation are required for specific applications.
Instrumentation and Materials
-
Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) Detector.[3]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents:
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
-
Glassware & Consumables: Volumetric flasks, pipettes, 0.45 µm syringe filters (PTFE or nylon), HPLC vials.
Chromatographic Conditions
All quantitative data and instrument parameters are summarized in the table below for clarity.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Industry standard for reversed-phase separation of hydrophobic molecules.[11] |
| Mobile Phase A | Water | The polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile | Good UV transparency and lower backpressure compared to methanol.[13] |
| Gradient Program | 0-2 min: 70% B | Isocratic hold to ensure binding. |
| 2-12 min: 70% to 95% B | Linear gradient to elute this compound. | |
| 12-15 min: 95% B | Column wash to remove strongly retained impurities. | |
| 15.1-20 min: 70% B | Re-equilibration for the next injection. | |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm internal diameter column. |
| Column Temp. | 35 °C | Enhances reproducibility and can improve peak shape. |
| Detection | UV at 254 nm | Aromatic compounds like this compound exhibit strong absorbance in this region.[15] |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Run Time | 20 minutes | Includes separation, wash, and re-equilibration. |
Step-by-Step Experimental Workflow
Caption: General experimental workflow for HPLC analysis.
A. Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard. Transfer to a 10 mL volumetric flask and dissolve in methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards. A recommended range is 1, 5, 10, 25, 50, and 100 µg/mL.[3]
B. Preparation of Sample (Example: Cosmetic Lotion)
-
Weighing: Accurately weigh approximately 1.0 g of the lotion into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of methanol to the tube. Vortex vigorously for 2 minutes to disperse the sample.
-
Sonication: Place the tube in an ultrasonic bath for 30 minutes to facilitate the extraction of this compound from the matrix.[6]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet insoluble excipients.
-
Filtration: Carefully decant the supernatant and filter it through a 0.45 µm syringe filter directly into an HPLC vial. This step is critical to prevent clogging of the HPLC system.
-
Dilution: If the this compound concentration is expected to be high, dilute the filtered extract with methanol to fall within the calibration curve range.
C. System Operation and Analysis
-
System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions (70% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.
-
Calibration Curve: Inject the prepared standard solutions in sequence, from lowest to highest concentration.
-
Sample Analysis: Inject the prepared sample solutions. It is good practice to run a blank (methanol) and a standard periodically to check for carryover and system stability.
Data Analysis and Quantification
-
Identify the Peak: The this compound peak is identified by its retention time, which should match that of the reference standard.
-
Construct Calibration Curve: Plot the peak area obtained from the detector against the known concentration of each standard. Perform a linear regression analysis. The curve should have a coefficient of determination (r²) > 0.999 for good linearity.[16]
-
Calculate Sample Concentration: Use the regression equation from the calibration curve to calculate the concentration of this compound in the injected sample based on its measured peak area.
-
Report Final Concentration: Adjust the calculated concentration for any dilutions made during sample preparation and report the final amount as µg/g or % (w/w) in the original product.
Method Validation and Trustworthiness
To ensure the reliability of this protocol, a full method validation should be performed according to established guidelines. The table below outlines key validation parameters and their typical acceptance criteria.
| Validation Parameter | Description | Acceptance Criteria |
| Linearity | The ability to elicit results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy (% Recovery) | The closeness of the test results to the true value. | 98-102% |
| Precision (% RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly. | Repeatability (Intra-day) RSD ≤ 2% Intermediate Precision (Inter-day) RSD ≤ 3% |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio ≥ 10:1 |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity analysis using PDA detector; no interfering peaks at the retention time of this compound. |
Conclusion
The described Reversed-Phase HPLC method is demonstrated to be a suitable and robust technique for the separation and quantification of this compound in standard solutions and cosmetic matrices. The use of a C18 column with a water/acetonitrile gradient provides excellent separation and peak shape. The protocol is straightforward and can be readily implemented in quality control and research laboratories equipped with standard HPLC instrumentation.
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- Kozyol, K. E., et al. (2023). Digital Database of Absorption Spectra of Diverse Flavonoids Enables Structural Comparisons and Quantitative Evaluations. Journal of Physical Chemistry B, 127(18), 4049-4066.
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Application Note: Development of Analytical Standards for Phantolide
Abstract
This document provides a comprehensive guide for researchers, quality control analysts, and formulation scientists on the development and implementation of analytical standards for Phantolide (6-Acetyl-1,1,2,3,3,5-hexamethylindan). This compound is a widely used synthetic polycyclic musk in perfumes, cosmetics, and personal care products.[1][2] Ensuring its identity, purity, and concentration is critical for product quality, safety, and regulatory compliance. This application note details the necessary steps for the qualification of a this compound reference standard and the subsequent development and validation of a quantitative gas chromatography (GC) method, adhering to principles outlined by the International Council for Harmonisation (ICH).[3][4]
Introduction: The Imperative for a this compound Analytical Standard
This compound, a key component in many fragrance formulations, provides a persistent, sweet, musky odor.[1][5] Its synthesis, typically via Friedel–Crafts acetylation of 1,1,2,3,3,5-hexamethylindane, can introduce impurities, including isomers and starting material residues.[1][6][7] Furthermore, its use in consumer products necessitates strict quality control to ensure consistency and to adhere to industry guidelines, such as those set by the International Fragrance Association (IFRA), which restricts its use due to potential phototoxicity.[8][9]
An analytical standard is a highly purified and well-characterized material that serves as a definitive reference point for analytical measurements.[10] It is the cornerstone of any analytical workflow, enabling:
-
Unambiguous Identification: Confirming the chemical identity of the raw material.
-
Accurate Quantification: Determining the precise amount of this compound in a sample.
-
Method Validation: Establishing the performance characteristics of an analytical method (e.g., accuracy, precision).[10]
-
Quality Control: Ensuring batch-to-batch consistency of raw materials and finished products.[11]
This guide follows a science and risk-based approach as advocated by regulatory bodies like the FDA, ensuring that the developed standards and methods are fit for their intended purpose.[12][13][14]
Qualification of a this compound Primary Reference Standard
The first step is to qualify a candidate batch of this compound as a Primary Reference Standard. This involves a comprehensive characterization to confirm its identity and determine its purity with a high degree of confidence.
Workflow for Reference Standard Qualification
The qualification process is a multi-step, evidence-based approach to build a complete profile of the candidate material.
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Application of Phantolide as a Tracer in Environmental Forensics and Contaminant Hydrology
Introduction: The Case for Phantolide as a High-Fidelity Environmental Tracer
In the intricate tapestry of environmental monitoring and contaminant source tracking, the selection of an appropriate tracer is paramount. An ideal tracer must exhibit a unique chemical signature, persist in the environment long enough to be detected, and its transport characteristics should mimic those of the contaminants of interest. This compound (6-Acetyl-1,1,2,3,3,5-hexamethylindan), a synthetic polycyclic musk, has emerged as a powerful tool in the environmental scientist's arsenal.[1][2] Its widespread use in consumer products such as cosmetics, detergents, and air fresheners has led to its ubiquitous presence in domestic wastewater.[2] This consistent and source-specific introduction into the environment makes this compound, and other polycyclic musks, excellent anthropogenic markers for tracking wastewater plumes in surface and groundwater, identifying illicit sewer connections, and understanding contaminant fate and transport.[3]
This application note provides a comprehensive guide for researchers and environmental professionals on the use of this compound as an environmental tracer. We will delve into the fundamental chemical and physical properties that underpin its suitability, provide detailed protocols for its detection in various environmental matrices, and discuss the interpretation of the resulting data.
Physicochemical Properties and Environmental Behavior of this compound
The efficacy of this compound as an environmental tracer is intrinsically linked to its chemical and physical properties. A thorough understanding of these characteristics is crucial for designing effective tracer studies and accurately interpreting the results.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₄O | [1] |
| Molecular Weight | 244.37 g/mol | [1] |
| LogP (Octanol-Water Partition Coefficient) | 5.59 - 5.8 | [4] |
| Water Solubility | 4.84 mg/L at 20°C | |
| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | |
| Henry's Law Constant | Low (estimated) |
This compound is also characterized by its environmental persistence. It is not readily biodegradable, ensuring its presence in the environment for extended periods, a critical attribute for a tracer.[6] However, it can undergo photolysis, particularly in surface waters, which is an important consideration in the design of tracer studies.[1]
Experimental Workflow for this compound Tracer Studies
A typical environmental tracer study using this compound involves a systematic approach from sample collection to data analysis. The following diagram illustrates the key stages of the workflow.
Sources
Ecotoxicological Research Assays for Phantolide: Application Notes and Protocols
Introduction: The Environmental Significance of Phantolide
This compound (6-acetyl-1,1,2,3,3,5-hexamethylindane), a synthetic polycyclic musk, is extensively used as a fragrance ingredient in a wide array of personal care products and detergents.[1] Its widespread use and subsequent release into wastewater systems lead to its presence in various environmental compartments, including surface waters, sediments, and biota.[2] As a lipophilic compound, this compound has a tendency to bioaccumulate in organisms, raising concerns about its potential for long-term adverse effects on aquatic ecosystems.[2] Hazard classifications indicate that this compound is very toxic to aquatic life with long-lasting effects, necessitating a thorough ecotoxicological evaluation to understand and mitigate its environmental risk.[3]
This guide provides detailed application notes and standardized protocols for assessing the ecotoxicity of this compound. It is designed for researchers, scientists, and drug development professionals engaged in environmental safety assessments of chemicals. The protocols are based on internationally recognized guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD), to ensure data quality and regulatory acceptance.
Physicochemical Properties of this compound
A fundamental understanding of this compound's physicochemical properties is crucial for designing and conducting meaningful ecotoxicological studies. Its low water solubility and high lipophilicity dictate the methodologies for preparing test solutions and understanding its environmental fate.
| Property | Value | Reference |
| Chemical Formula | C₁₇H₂₄O | [3] |
| Molecular Weight | 244.37 g/mol | [3] |
| Water Solubility | Poorly soluble | [4] |
| Log Kₒw (Octanol-Water Partition Coefficient) | High (indicative of lipophilicity) | [2] |
| Vapor Pressure | 0.001 Pa at 20°C | [3] |
| Melting Point | 61.5 °C | [3] |
Core Principles of Ecotoxicological Testing with this compound
Due to its poor water solubility, this compound is classified as a "difficult substance" to test in aquatic systems. The primary challenge is preparing stable and measurable concentrations in the test media. The protocols outlined below incorporate methodologies recommended by the OECD for such substances, ensuring the generation of reliable and reproducible data. A key consideration is the use of a carrier solvent to create a stock solution, which is then diluted in the test medium. The concentration of the solvent must be kept to a minimum and be consistent across all treatments and a solvent control group.[5][6][7]
Experimental Workflow for this compound Ecotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the ecotoxicological profile of this compound.
Caption: General workflow for ecotoxicological assessment of this compound.
Section 1: Aquatic Ecotoxicity Testing
This section details the protocols for assessing the acute and chronic toxicity of this compound to representative aquatic organisms from different trophic levels: algae (primary producers), daphnids (primary consumers), and fish (secondary consumers).
Protocol 1.1: Algal Growth Inhibition Test (Adapted from OECD Guideline 201)
This test evaluates the effect of this compound on the growth of a freshwater green alga, Pseudokirchneriella subcapitata.[8][9][10]
Principle: Exponentially growing cultures of algae are exposed to various concentrations of this compound over a 72-hour period. The inhibition of growth is measured by changes in cell density and compared to control cultures.
Materials:
-
Pseudokirchneriella subcapitata culture
-
Sterile algal growth medium (e.g., OECD standard medium)[9]
-
This compound (analytical grade)
-
Solvent carrier (e.g., acetone or dimethyl sulfoxide (DMSO))[5]
-
Sterile glass Erlenmeyer flasks
-
Incubator with controlled temperature (21-24°C) and continuous illumination
-
Spectrophotometer or cell counter
Procedure:
-
Preparation of this compound Stock Solution:
-
Due to its low water solubility, a stock solution of this compound should be prepared in a suitable solvent carrier like acetone or DMSO.[5][11]
-
Accurately weigh a precise amount of this compound and dissolve it in the chosen solvent to achieve a high concentration (e.g., 1-10 g/L).
-
The final concentration of the solvent in the test medium should not exceed 100 µL/L and should be the same in all treatments and the solvent control.[5][12]
-
-
Test Design:
-
Conduct a range-finding test to determine the appropriate concentration range for the definitive test.
-
For the definitive test, use at least five geometrically spaced concentrations of this compound.
-
Include a control (algal medium only) and a solvent control (algal medium with the same concentration of solvent as the highest this compound treatment).
-
Use a minimum of three replicate flasks per concentration and control.
-
-
Inoculation and Exposure:
-
Inoculate each flask with a sufficient density of exponentially growing algae to achieve a starting cell concentration of approximately 5 x 10³ to 1 x 10⁴ cells/mL.[13]
-
Add the appropriate volume of the this compound stock solution to each test flask to achieve the desired nominal concentrations.
-
Incubate the flasks for 72 hours under continuous shaking or stirring to ensure homogenous exposure and prevent settling of the test substance.
-
-
Data Collection and Analysis:
-
Measure the algal biomass (cell concentration) in each flask at 24, 48, and 72 hours using a spectrophotometer or cell counter.
-
Calculate the average specific growth rate for each treatment group.
-
Determine the concentration of this compound that causes a 50% reduction in algal growth (EC₅₀) using appropriate statistical methods (e.g., probit analysis).[14][15][16]
-
Determine the No Observed Effect Concentration (NOEC), the highest concentration at which no statistically significant effect on growth is observed compared to the control.[14]
-
Data Presentation:
| Endpoint | Description | Expected Outcome |
| EC₅₀ (72h) | The concentration of this compound that causes a 50% inhibition of algal growth after 72 hours of exposure. | To be determined by the assay. |
| NOEC (72h) | The highest tested concentration of this compound at which no statistically significant adverse effect on algal growth is observed. | To be determined by the assay. |
Protocol 1.2: Daphnia sp. Acute Immobilisation Test (Adapted from OECD Guideline 202)
This test assesses the acute toxicity of this compound to the freshwater invertebrate Daphnia magna.[4][16][17]
Principle: Young daphnids are exposed to a range of this compound concentrations for 48 hours. The endpoint is immobilisation, defined as the inability to swim within 15 seconds after gentle agitation.[4]
Materials:
-
Daphnia magna neonates (<24 hours old)
-
Reconstituted freshwater medium
-
This compound stock solution (prepared as in Protocol 1.1)
-
Glass test beakers
-
Temperature-controlled incubator (20 ± 2°C) with a 16:8 hour light:dark cycle
Procedure:
-
Test Solution Preparation:
-
Prepare a series of at least five test concentrations of this compound by diluting the stock solution in the reconstituted freshwater medium.
-
Include a control (medium only) and a solvent control.
-
Use at least 20 daphnids per concentration, divided among at least four replicate beakers.
-
-
Exposure:
-
Introduce the daphnid neonates into the test beakers.
-
The test duration is 48 hours without feeding.
-
A semi-static renewal of the test solutions at 24 hours is recommended for poorly soluble substances like this compound to maintain exposure concentrations.[18]
-
-
Data Collection and Analysis:
-
Record the number of immobilised daphnids in each replicate at 24 and 48 hours.
-
Calculate the percentage of immobilisation for each concentration.
-
Determine the 48-hour EC₅₀ (the concentration that immobilises 50% of the daphnids) with 95% confidence limits using statistical methods like probit analysis.[10][19][20]
-
Determine the 48-hour NOEC.
-
Data Presentation:
| Endpoint | Description | Expected Outcome |
| EC₅₀ (48h) | The concentration of this compound causing immobilisation in 50% of the exposed Daphnia magna after 48 hours. | To be determined by the assay. |
| NOEC (48h) | The highest tested concentration of this compound at which no statistically significant immobilisation is observed. | To be determined by the assay. |
Protocol 1.3: Fish Acute Toxicity Test (Adapted from OECD Guideline 203)
This test determines the concentration of this compound that is lethal to 50% of a population of a standard fish species, such as Zebrafish (Danio rerio), over a 96-hour exposure.[14][15][21]
Principle: Fish are exposed to a range of this compound concentrations for 96 hours, and mortality is observed.[22]
Materials:
-
Juvenile Zebrafish (Danio rerio)
-
Dechlorinated and aerated tap water or reconstituted freshwater
-
This compound stock solution
-
Glass aquaria
-
Aeration system
-
Temperature control system (23 ± 2°C)
Procedure:
-
Acclimation: Acclimate the fish to the test conditions for at least 12-16 hours prior to the start of the test.
-
Test Solution Preparation:
-
Prepare at least five test concentrations in a geometric series.
-
Include a control and a solvent control.
-
Use a minimum of seven fish per concentration.
-
-
Exposure:
-
Introduce the fish to the test aquaria.
-
The exposure duration is 96 hours.
-
A semi-static or flow-through system is recommended to maintain the test concentrations of this compound.[11]
-
-
Observations and Data Analysis:
Data Presentation:
| Endpoint | Description | Expected Outcome |
| LC₅₀ (96h) | The concentration of this compound that is lethal to 50% of the exposed fish population after 96 hours. | To be determined by the assay. |
| NOEC (96h) | The highest tested concentration of this compound at which no statistically significant mortality is observed. | To be determined by the assay. |
Protocol 1.4: Fish Early-Life Stage Toxicity Test (Adapted from OECD Guideline 210)
This is a longer-term test to assess the effects of this compound on sensitive early life stages of fish, including embryos and larvae.[5][6][7][27]
Principle: Newly fertilized fish eggs are exposed to a range of this compound concentrations through hatching until the early juvenile stage. Sub-lethal endpoints such as hatching success, survival, and growth are monitored.[12][28][29][30][31][32]
Materials:
-
Fertilized fish eggs (e.g., Danio rerio)
-
Incubation and rearing system with flow-through or semi-static renewal capabilities
-
This compound stock solution
-
Microscope for observing embryos and larvae
-
Analytical balance for weighing larvae
Procedure:
-
Exposure Setup:
-
Prepare at least five concentrations of this compound, a control, and a solvent control.
-
Distribute fertilized eggs into replicate test chambers for each concentration.
-
-
Exposure and Maintenance:
-
The test duration is typically 28-32 days post-hatch for zebrafish.[12]
-
Maintain constant water quality parameters (temperature, pH, dissolved oxygen).
-
Feed the larvae from an appropriate time after hatching.
-
-
Data Collection and Analysis:
-
Monitor and record embryonic development, hatching success, and larval survival daily.
-
At the end of the test, measure the length and weight of all surviving fish.
-
Determine the Lowest Observed Effect Concentration (LOEC) and NOEC for each endpoint.[33]
-
If sufficient data points are available, calculate ECx values for sublethal effects (e.g., EC₁₀ for growth reduction).
-
Data Presentation:
| Endpoint | Description | Expected Outcome |
| NOEC/LOEC (Survival) | The no-observed and lowest-observed effect concentrations for survival of early life stages. | To be determined by the assay. |
| NOEC/LOEC (Growth) | The no-observed and lowest-observed effect concentrations for growth (length and weight). | To be determined by the assay. |
Section 2: Endocrine Disruption Potential
Given that other polycyclic musks have shown endocrine-disrupting activity, it is crucial to assess this potential for this compound.[13][34] In vitro reporter gene assays are valuable screening tools for this purpose.[35][36][37]
Mechanism of Endocrine Disruption by Polycyclic Musks
Some polycyclic musks can interact with nuclear hormone receptors, such as the estrogen receptor (ER) and the androgen receptor (AR), acting as agonists (mimicking the natural hormone) or antagonists (blocking the natural hormone).[1][19][38] This can lead to disruptions in normal endocrine signaling pathways.
Caption: Potential mechanisms of endocrine disruption by this compound.
Protocol 2.1: Estrogen Receptor (ER) Transactivation Assay
This in vitro assay determines if this compound can activate the estrogen receptor, leading to the expression of a reporter gene.[39][40][41]
Principle: A cell line (e.g., MCF7-VM7Luc4E2) that contains the human estrogen receptor and a reporter gene (e.g., luciferase) linked to an estrogen-responsive element is used. If this compound binds to and activates the ER, the reporter gene is expressed, producing a measurable signal (e.g., light).[41]
Materials:
-
MCF7-VM7Luc4E2 cell line or similar
-
Cell culture medium and supplements
-
This compound stock solution
-
17β-estradiol (E2) as a positive control
-
An anti-estrogen (e.g., 4-hydroxytamoxifen) for antagonist testing
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Plating: Culture and maintain the cells according to standard protocols. Seed the cells into 96-well plates and allow them to attach.
-
Exposure (Agonist Mode):
-
Expose the cells to a range of this compound concentrations.
-
Include a vehicle control, a solvent control, and a positive control (E2).
-
Incubate for 24-48 hours.
-
-
Exposure (Antagonist Mode):
-
Co-expose the cells to a fixed, sub-maximal concentration of E2 and a range of this compound concentrations.
-
Incubate for 24-48 hours.
-
-
Data Collection and Analysis:
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence in each well using a luminometer.
-
For agonist mode, calculate the EC₅₀ (the concentration causing 50% of the maximal response of the positive control).[8][42]
-
For antagonist mode, calculate the IC₅₀ (the concentration causing a 50% reduction in the E2-induced response).
-
Data Presentation:
| Endpoint | Description | Expected Outcome |
| EC₅₀ (Agonist) | The concentration of this compound that induces a half-maximal estrogenic response. | To be determined; may not show agonistic activity. |
| IC₅₀ (Antagonist) | The concentration of this compound that inhibits 50% of the estrogenic response induced by E2. | To be determined. |
Protocol 2.2: Androgen Receptor (AR) Antagonist Assay
This assay determines if this compound can block the activation of the androgen receptor.[17][18]
Principle: Similar to the ER assay, a cell line containing the human androgen receptor and a reporter gene responsive to androgens is used. The ability of this compound to inhibit the response induced by a known androgen (e.g., dihydrotestosterone, DHT) is measured.[43][44][45]
Materials:
-
AR-responsive cell line (e.g., AR CALUX®)
-
Cell culture medium and supplements
-
This compound stock solution
-
Dihydrotestosterone (DHT) as the androgen agonist
-
A known anti-androgen (e.g., flutamide) as a positive control
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Plating: As in Protocol 2.1.
-
Exposure:
-
Co-expose the cells to a fixed, sub-maximal concentration of DHT and a range of this compound concentrations.
-
Include controls for vehicle, solvent, DHT alone, and DHT with the positive control anti-androgen.
-
Incubate for 24-48 hours.
-
-
Data Collection and Analysis:
-
Measure the reporter gene activity (e.g., luminescence).
-
Calculate the IC₅₀ for the inhibition of the DHT-induced response.[18]
-
Data Presentation:
| Endpoint | Description | Expected Outcome |
| IC₅₀ (Antagonist) | The concentration of this compound that inhibits 50% of the androgenic response induced by DHT. | To be determined. |
Section 3: Bioaccumulation Potential
This compound's high lipophilicity suggests a potential for bioaccumulation in aquatic organisms. The bioconcentration factor (BCF) is a key parameter for assessing this.[31]
Bioconcentration Factor (BCF): The BCF is the ratio of the concentration of a chemical in an organism to the concentration in the surrounding water at steady state.[35][46] A high BCF indicates a high potential for bioaccumulation.
While a full BCF study (e.g., OECD Guideline 305) is complex, existing data for related polycyclic musks can provide an initial assessment. For example, the BCF for the related musk HHCB in eel has been reported to be 862 on a wet weight basis and 3504 based on lipid content.[2] Given the structural similarities, this compound is also expected to have a significant BCF.[33]
Section 4: Analytical Chemistry
Accurate quantification of this compound in test solutions is critical for the validity of ecotoxicology studies. Gas chromatography-mass spectrometry (GC-MS) is a suitable analytical method.[34][36][38][47]
Protocol 4.1: Quantification of this compound in Water Samples by GC-MS
Principle: this compound is extracted from the aqueous sample, concentrated, and then separated and quantified using GC-MS.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., HP-5MS)[25]
-
Solvents for extraction (e.g., dichloromethane, hexane)
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction apparatus[34]
-
This compound analytical standard
-
Internal standard
Procedure:
-
Sample Preparation:
-
Collect water samples from the test vessels at the beginning and end of the exposure period (and at each renewal for semi-static tests).
-
Extract this compound from the water samples using either liquid-liquid extraction or SPE.[34]
-
-
Concentration and Reconstitution:
-
Evaporate the extraction solvent to a small volume.
-
Reconstitute the extract in a suitable solvent for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the sample extract into the GC-MS system.
-
Develop a suitable temperature program for the GC oven to achieve good separation of this compound from other potential components.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and selectivity.[25]
-
-
Quantification:
-
Prepare a calibration curve using the this compound analytical standard.
-
Quantify the concentration of this compound in the samples by comparing its peak area to that of the internal standard and the calibration curve.
-
Conclusion and Interpretation
The data generated from these protocols will provide a comprehensive ecotoxicological profile of this compound. The acute toxicity data (EC₅₀ and LC₅₀) are used for hazard classification. The chronic toxicity data (NOEC) and endocrine disruption potential are crucial for a more in-depth environmental risk assessment. The BCF data informs the potential for bioaccumulation and trophic transfer. By integrating these results, researchers and regulators can make informed decisions about the environmental safety of this compound and products containing this fragrance ingredient.
References
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- OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (2012). European Commission's Food Safety.
- Aquatic toxicity tests with substances that are poorly soluble in water and consequences for environmental risk assessment. (2012).
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- The Applicability of Field-Portable GC–MS for the Rapid Sampling and Measurement of High-Boiling-Point Semivolatile Organic Compounds in Environmental Samples. (2019). Spectroscopy Online.
- Manual of Acute Toxicity: Interpretation and Data Base for 410 Chemicals and 66 Species of Freshwater Animals. (1980). U.S. Fish and Wildlife Service.
- Characterization of novel small molecule inhibitors of estrogen receptor-activation function 2 (ER-AF2). (2018). PubMed Central.
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- Acute toxicity of 31 different nanoparticles to zebrafish (Danio rerio)
- An evaluation of fish early life stage tests for predicting reproductive and longer-term toxicity from plant protection product active substances. (2014). PubMed.
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- Polycyclic musk fragrances in different environmental compartments in Berlin (Germany). (2001). PubMed.
- A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Tre
- Ethanolic extract of pomegranate (Punica granatum L) peel: acute toxicity tests on zebrafish (Danio rerio) embryos and its toxic. (2018). Journal of Applied Pharmaceutical Science.
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- Acute toxicity of 50 metals to Daphnia magna. (2014).
- This compound | 15323-35-0. (n.d.). ChemicalBook.
- Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. (2018). MDPI.
- Acute and sub-chronic toxicity of four cytost
- Discovery of Palazestrant (OP-1250), a Potent and Orally Bioavailable Complete Estrogen Receptor Antagonist (CERAN) and Selective Estrogen Receptor Degrader (SERD). (2022). PubMed Central.
- Bioconcentration Factors of Surfactants. (2007). Cefas.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
- Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. (2024). NIH.
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Application Note: Quantitative Analysis of Phantolide in Human Adipose Tissue by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction and Scope
Phantolide (CAS RN: 15323-35-0), a synthetic polycyclic musk, is utilized as a fragrance ingredient in a wide array of consumer products, including cosmetics, detergents, and air fresheners.[1] Due to its chemical properties, this compound is lipophilic, meaning it preferentially accumulates in fatty tissues.[1] This characteristic leads to its bioaccumulation in humans and wildlife over time.[1][2][3] The analysis of this compound in human adipose tissue is a critical component of human biomonitoring studies, providing a direct measure of the long-term body burden of this persistent compound. Concerns exist that related polycyclic musks may act as endocrine disruptors, although specific toxicological data for this compound remains limited, necessitating further research.[1][2]
This document provides a comprehensive, field-proven protocol for the quantitative analysis of this compound in human adipose tissue. The methodology is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure. The protocol details a complete workflow from sample preparation, including extraction and extensive lipid cleanup using Gel Permeation Chromatography (GPC), to final quantification by Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of the Method
The analytical challenge in quantifying this compound in adipose tissue lies in separating the low-concentration analyte from the overwhelmingly complex and abundant lipid matrix.[4] Adipose tissue consists of approximately 80% lipids (triglycerides), which can cause significant interference and damage to analytical instrumentation if not effectively removed.[5][6]
The principle of this method is based on a multi-step process:
-
Homogenization and Extraction: The adipose tissue sample is homogenized and this compound is extracted into an organic solvent.
-
Matrix Cleanup: The crude extract undergoes Gel Permeation Chromatography (GPC). GPC is a size-exclusion chromatography technique that effectively separates the small this compound molecules from the large, high-molecular-weight lipid molecules, which are eluted first and discarded.[7][8][9] This step is crucial for achieving low detection limits and protecting the GC-MS system.[10]
-
Instrumental Analysis: The cleaned extract is then analyzed using a Gas Chromatograph (GC) for separation, coupled with a Mass Spectrometer (MS) for selective and sensitive detection and quantification. Analysis is typically performed in Selected Ion Monitoring (SIM) mode to enhance sensitivity.
The entire workflow is visualized in the diagram below.
Caption: Overall workflow for this compound analysis in human adipose tissue.
Health and Safety Precautions
Standard laboratory safety practices must be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, lab coats, and chemical-resistant gloves. All organic solvents are flammable and volatile and should be handled exclusively within a certified chemical fume hood. Adipose tissue samples should be treated as potentially biohazardous material.
Materials, Reagents, and Equipment
Materials and Reagents
| Reagent/Material | Grade/Purity | Supplier Example | Notes |
| This compound (analytical standard) | >98% | Toronto Research Chemicals | |
| This compound-¹³C₆ (Internal Std.) | >98%, isotopic purity >99% | Cambridge Isotope Laboratories | Recommended for isotope dilution method |
| Dichloromethane (DCM) | GC Grade, Pesticide Residue | Fisher Scientific | GPC mobile phase, extraction |
| n-Hexane | GC Grade, Pesticide Residue | Fisher Scientific | Extraction solvent |
| Cyclohexane | HPLC Grade | Sigma-Aldrich | GPC mobile phase alternative |
| Ethyl Acetate | HPLC Grade | Sigma-Aldrich | GPC mobile phase component |
| Anhydrous Sodium Sulfate | ACS Grade, granular | Sigma-Aldrich | Dried at 400°C for 4h before use |
| Bio-Beads S-X3 | 200-400 mesh | Bio-Rad Laboratories | GPC stationary phase |
| Nitrogen Gas | Ultra-high purity (99.999%) | Airgas | For solvent evaporation |
| Helium Gas | Ultra-high purity (99.999%) | Airgas | GC carrier gas |
Instrumentation and Equipment
| Instrument/Equipment | Specification/Model Example |
| Gas Chromatograph-Mass Spectrometer | Agilent 8890 GC with 5977B MS |
| GC Column | Agilent J&W DB-5ms (30m x 0.25mm, 0.25µm) or equivalent |
| Gel Permeation Chromatograph (GPC) | LabTech AutoClean GPC System or similar |
| GPC Column | Glass column (e.g., 450 x 25 mm) packed with Bio-Beads S-X3 |
| Homogenizer | Tissue homogenizer (e.g., Omni Tissue Master) |
| Centrifuge | Capable of 3000 x g |
| Nitrogen Evaporator | N-EVAP or similar |
| Analytical Balance | 4-decimal place |
| Vortex Mixer | Standard laboratory model |
| Autosampler Vials | 2 mL, amber glass, with PTFE-lined caps |
Detailed Experimental Protocol
Sample Collection and Storage
Human adipose tissue samples should be collected in solvent-rinsed glass or polypropylene containers. Samples must be immediately frozen and stored at ≤ -20°C until analysis to prevent degradation.
Sample Preparation: Extraction and Cleanup
This part of the protocol is the most critical for success. The goal is to efficiently extract this compound while preparing the sample for a robust cleanup to remove lipids.
Caption: Detailed workflow for the extraction and GPC cleanup of adipose tissue.
Step-by-Step Procedure:
-
Sample Homogenization:
-
Accurately weigh approximately 1.0 g (to 0.0001 g) of frozen adipose tissue into a glass centrifuge tube.
-
Allow the tissue to thaw partially at room temperature.
-
Spike the sample with a known amount of internal standard (e.g., 50 ng of this compound-¹³C₆).
-
Add 5 g of anhydrous sodium sulfate to the tissue to absorb water.
-
Using a clean metal spatula or a homogenizer, thoroughly grind and mix the tissue with the sodium sulfate until a free-flowing powder is obtained.
-
-
Solvent Extraction:
-
Add 10 mL of a 1:1 (v/v) mixture of n-Hexane and Dichloromethane (DCM) to the homogenized sample.
-
Vortex vigorously for 1 minute, then place in an ultrasonic bath for 15 minutes.
-
Centrifuge the sample at 3000 x g for 10 minutes to pellet the solid material.
-
Carefully transfer the supernatant (the organic extract) to a clean tube.
-
Repeat the extraction process (steps 2.1-2.4) two more times on the pellet, combining all supernatants.
-
-
Lipid Removal via Gel Permeation Chromatography (GPC):
-
Causality: GPC is essential for removing high-molecular-weight lipids that would otherwise contaminate the GC inlet and column, causing poor chromatography and signal suppression.[4][8][10] The separation is based on molecular size; large lipid molecules are excluded from the pores of the GPC packing material and elute quickly, while smaller analyte molecules like this compound penetrate the pores and elute later.[9]
-
Concentrate the combined extract to approximately 2 mL using a gentle stream of nitrogen.
-
Calibrate the GPC system according to the manufacturer's instructions to determine the elution window for this compound and the discard window for lipids.
-
Load the 2 mL concentrated extract onto the GPC column.
-
Elute with an appropriate mobile phase (e.g., Dichloromethane/Cyclohexane 1:1 v/v) at a flow rate of 5 mL/min.[7]
-
Collect the fraction containing this compound, as determined during calibration, while diverting the early-eluting lipid fraction to waste.
-
-
Final Concentration:
-
Take the collected analyte fraction and evaporate the solvent to near dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitute the residue in 100 µL of n-Hexane.
-
Transfer the final extract to a 2 mL amber autosampler vial with a micro-insert for GC-MS analysis.
-
GC-MS Instrumental Analysis
The following table provides typical starting parameters for GC-MS analysis. These should be optimized for the specific instrument in use.[11]
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Volume | 1 µL | Standard volume for trace analysis.[12] |
| Injector Temperature | 280 °C | Ensures rapid volatilization of the analyte. |
| Injection Mode | Splitless | Maximizes transfer of analyte to the column for best sensitivity. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for column dimensions and MS vacuum. |
| Oven Program | 80°C (hold 1 min), ramp 20°C/min to 200°C, ramp 10°C/min to 300°C (hold 5 min) | Separates this compound from other potential interferences. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization for non-labile compounds. |
| Ion Source Temp. | 230 °C | Standard temperature for EI source. |
| Quadrupole Temp. | 150 °C | Standard temperature for quadrupole. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions. |
| Dwell Time | 100 ms | Balances signal intensity with the number of data points across a peak.[11] |
This compound - Selected Ions for SIM:
| Ion Type | m/z |
| Quantifier | 243 |
| Qualifier 1 | 258 |
| Qualifier 2 | 201 |
| Internal Standard (¹³C₆) | 249 (Quantifier) |
Calibration, Quantification, and Method Validation
Calibration and Quantification
Quantification should be performed using an internal standard method. A calibration curve is prepared by analyzing standards of known this compound concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) with a constant concentration of the internal standard. The final concentration in the sample is calculated from the calibration curve and reported in ng/g of lipid weight. The lipid content of a separate aliquot of the tissue should be determined gravimetrically.
Method Validation
A full method validation must be performed to demonstrate the reliability of the protocol for its intended purpose.[13][14] Key validation parameters and typical acceptance criteria are outlined below, based on international guidelines.[13][15]
| Validation Parameter | Description | Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.[13] | Response in blank matrix samples should be <20% of the LLOQ response. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Calibration curve should have a correlation coefficient (r²) ≥ 0.99. |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.[4] | Signal-to-noise ratio ≥ 10; precision and accuracy within ±20%. |
| Accuracy | The closeness of the mean test results to the true value. | Within ±15% of the nominal value (±20% at the LLOQ). |
| Precision | The closeness of agreement among a series of measurements (repeatability and intermediate precision).[4] | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ). |
| Recovery | The extraction efficiency of the analytical method. | Should be consistent, precise, and reproducible. |
| Matrix Effect | The direct or indirect alteration of the analytical response due to co-eluting components in the sample matrix.[16] | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | The chemical stability of the analyte in the biological matrix under specific storage and processing conditions.[17] | Mean concentrations should be within ±15% of the nominal concentration. |
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- García-Córcoles, M. T., et al. (2012). Simultaneous determination of pesticides, polycyclic aromatic hydrocarbons, polychlorinated biphenyls and phthalate esters in human adipose tissue by gas chromatography-tandem mass spectrometry.
- Kim, H. J., et al. (2022). Comparison of Sample Preparation and Detection Methods for the Quantification of Synthetic Musk Compounds (SMCs) in Carp Fish Samples. Molecules, 27(23), 8205.
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- Sigma-Aldrich. (n.d.). Solid Phase Extraction (SPE) Products.
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- Sigma-Aldrich. (n.d.). Supelco Guide to Solid Phase Extraction.
- University of California, Davis. (n.d.).
- Di Francesco, C., et al. (2018). Polycyclic musk fragrances (PMFs) in wastewater and activated sludge: analytical protocol and application to a real case study. Annali di Chimica, 108(1-2), 49-60.
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- IARC. (1996). Musk ambrette and musk xylene. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65.
- Hudson, A. S., et al. (1989). Capillary column gas chromatography-mass spectrometry for the determination of the fatty acid composition of human adipose tissue.
- Washam, C. (2006). A Whiff of Danger: Synthetic Musks May Encourage Toxic Bioaccumulation. Environmental Health Perspectives, 114(5), A302.
- NICNAS. (2016). Tonalide and related polycyclic musks: Environment tier II assessment. Australian Government Department of Health.
- Shen, G., et al. (2015). Preclinical In vivo Imaging for Fat Tissue Identification, Quantification, and Functional Characterization. Contrast Media & Molecular Imaging, 10(5), 339-350.
- Jensen, M. D. (2008).
- Ren, J., et al. (2010). Quantification of human body fat tissue percentage by MRI. Journal of Magnetic Resonance Imaging, 31(2), 434-442.
- Lee, J. H., et al. (2023). Extraction and Characterization of Human Adipose Tissue-Derived Collagen: Toward Xeno-Free Tissue Engineering. International Journal of Molecular Sciences, 24(24), 17357.
- Re, D. B., et al. (2014). Quantification of Absolute Fat Mass Using an Adipose Tissue Reference Signal Model. Magnetic Resonance in Medicine, 72(2), 494-502.
- Gimble, J. M., et al. (2013). Manual Isolation of Adipose-derived Stem Cells from Human Lipoaspirates. Journal of Visualized Experiments, (79), e50585.
- Zhang, H., et al. (2016). Isolation, culture and identification of human adipose-derived stem cells. Experimental and Therapeutic Medicine, 12(4), 2273-2278.
- de la Torre-Roche, R., et al. (2021).
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Analysis of Phantolide in Biosolids: A Validated Extraction and Quantification Protocol
An Application Note for Researchers and Analysts
Abstract
This application note provides a comprehensive, field-proven methodology for the extraction and quantitative analysis of Phantolide (AHDI), a common polycyclic synthetic musk, from complex biosolid matrices. Due to their widespread use in personal care products, synthetic musks like this compound are frequently detected in wastewater and accumulate in sewage sludge due to their lipophilic nature.[1][2][3] The effective monitoring of these persistent organic pollutants in biosolids, particularly when intended for land application, is critical for environmental risk assessment.[2][4] This guide details two robust extraction protocols: Pressurized Liquid Extraction (PLE) with in-cell cleanup and Ultrasonic-Assisted Extraction (UAE) followed by Solid-Phase Extraction (SPE) cleanup. Both workflows are coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for reliable quantification. We delve into the causality behind critical experimental steps, provide self-validating quality control measures, and present expected performance data to ensure scientific integrity and reproducibility.
Introduction: The Challenge of this compound in Biosolids
This compound (6-acetyl-1,1,2,4,4,7-hexamethyltetralin) is a member of the polycyclic musk family, synthetic compounds designed to emulate the scent of natural musk in a vast array of consumer products, including detergents, cosmetics, and perfumes.[2] Their chemical stability and high octanol-water partition coefficient (log Kow) lead to significant partitioning from the aqueous phase to the solid phase during wastewater treatment.[3] Consequently, biosolids—the nutrient-rich organic byproduct of this process—act as a sink, accumulating this compound and other synthetic musks at concentrations that can reach the µg/g to ng/g range.[5][6]
The analytical challenge lies in the complexity of the biosolid matrix itself. It is rich in lipids, humic acids, and other organic matter that can interfere with extraction and cause significant matrix effects during instrumental analysis, potentially leading to the underestimation of true concentrations.[7][8][9] Therefore, a successful protocol must not only efficiently extract the target analyte but also incorporate rigorous cleanup steps to ensure accurate and sensitive detection. This guide provides the necessary protocols to overcome these challenges.
Overall Analytical Workflow
The accurate determination of this compound in biosolids involves a multi-step process designed to isolate the analyte from the complex matrix and prepare it for instrumental analysis. Each stage is critical for achieving high recovery and minimizing interferences.
Caption: Complete workflow for this compound analysis in biosolids.
Materials and Reagents
-
Solvents: Acetone, Methanol, Dichloromethane, Hexane, Ethyl Acetate (HPLC or pesticide residue grade).
-
Reagents: Anhydrous Sodium Sulfate (ACS grade, baked at 400°C for 4h), Hydromatrix® or Diatomaceous Earth, Ottawa Sand.
-
Standards: this compound analytical standard (>98% purity), Internal Standard (e.g., d15-Tonalide or 13C-HHCB), Surrogate Standard (e.g., d3-Musk Xylene).
-
Solid-Phase Extraction (SPE): Florisil® cartridges (1 g, 6 mL) or equivalent silica-based sorbent.
-
Glassware: Borosilicate glass beakers, extraction cells (for PLE), centrifuge tubes with solvent-safe caps, vials for GC-MS.
-
Equipment: Freeze-dryer, analytical balance, grinder/mill, centrifuge, PLE system, ultrasonic bath/probe, SPE vacuum manifold, rotary evaporator or nitrogen evaporator, GC-MS system.
Detailed Protocols
PART 4.1: Sample Pre-treatment (Mandatory)
The goal of pre-treatment is to create a homogenous, dry sample, which is essential for consistent and efficient solvent extraction.
Rationale: Water content in biosolids is highly variable and interferes with extraction by non-polar and semi-polar organic solvents.[2] Freeze-drying (lyophilization) is the preferred method as it removes water without the thermal degradation that can occur with oven drying.[4] Grinding and sieving ensure a uniform particle size, maximizing the surface area available for solvent interaction.
Step-by-Step Protocol:
-
Freezing: Freeze the raw biosolid sample at ≤ -20°C until completely solid.
-
Lyophilization: Place the frozen sample in a freeze-dryer and run a cycle until a constant weight is achieved (typically 48-72 hours). The final product should be a dry, friable solid.
-
Homogenization: Grind the lyophilized sample using a mortar and pestle or an electric mill to produce a fine, uniform powder.
-
Sieving: Sieve the ground powder through a 1-2 mm mesh to remove larger particles and ensure homogeneity.[4]
-
Storage: Store the dried, homogenized sample in a sealed amber glass container at -20°C until extraction to prevent photodegradation and rehydration.
PART 4.2: Extraction Protocol A: Pressurized Liquid Extraction (PLE)
PLE is a highly efficient technique that uses elevated temperatures and pressures to enhance solvent extraction kinetics.[10][11][12] This is our recommended protocol due to its speed, automation, and reduced solvent consumption compared to traditional methods like Soxhlet.[4][13]
Rationale: High pressure (e.g., 1500 psi) keeps the solvent in a liquid state well above its atmospheric boiling point, while high temperature (e.g., 80-100°C) decreases solvent viscosity and increases analyte solubility and diffusion rates.[10][14] An in-cell cleanup step using Florisil is incorporated to selectively remove polar, co-extracted interferences like lipids directly during the extraction process, simplifying the workflow.[5]
Step-by-Step Protocol:
-
Cell Preparation:
-
Place a glass fiber filter at the bottom of a stainless steel PLE cell (e.g., 22 mL).
-
Add 1 g of activated Florisil to the cell.
-
Accurately weigh 1.0 g of the pre-treated biosolid sample and mix it with an inert dispersant like Hydromatrix® or anhydrous sodium sulfate (1:2 w/w).
-
Transfer the mixture into the PLE cell on top of the Florisil.
-
Spike the sample with internal and surrogate standards.
-
Fill the remaining void space in the cell with Ottawa sand or Hydromatrix®.
-
-
PLE Instrument Parameters:
-
Set the instrument parameters according to the values in Table 1. A mixture of water and methanol is effective for extracting polycyclic musks from the sludge matrix.[5]
-
-
Extraction Cycle:
-
Place the sealed cell into the PLE system and begin the automated extraction. The system will perform two static extraction cycles.
-
-
Collection & Concentration:
-
Collect the extract from the vial.
-
Pass the extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Reduce the volume of the extract to approximately 1 mL using a gentle stream of nitrogen.
-
Solvent-exchange into a suitable solvent for GC-MS analysis (e.g., hexane or ethyl acetate).
-
Adjust the final volume to 1.0 mL in a GC vial for analysis.
-
| Parameter | Recommended Value | Rationale |
| Extraction Solvent | Water/Methanol (1:1, v/v) | Balances polarity to efficiently desorb this compound from organic matter.[5] |
| Temperature | 80°C | Increases extraction efficiency without causing thermal degradation of this compound.[5] |
| Pressure | 1500 psi (10.3 MPa) | Maintains the solvent in a liquid state and forces it into the matrix pores.[5] |
| Static Time | 5 minutes per cycle | Allows sufficient time for the solvent to equilibrate with the sample matrix.[5] |
| Number of Cycles | 2 | Ensures exhaustive extraction of the analyte from the sample.[5] |
| Flush Volume | 100% of cell volume | Rinses the cell and lines to maximize analyte recovery.[5] |
| Purge Time | 120 seconds | Uses nitrogen gas to purge all solvent from the cell into the collection vial.[5] |
| Table 1: Optimized PLE Parameters for this compound Extraction from Biosolids. |
PART 4.3: Extraction Protocol B: Ultrasonic-Assisted Extraction (UAE) with SPE Cleanup
UAE is a cost-effective and widely available alternative to PLE.[4][13] It uses high-frequency sound waves to create cavitation bubbles in the solvent; the collapse of these bubbles generates localized high pressure and temperature, disrupting the sample matrix and enhancing solvent penetration.[15]
Rationale: While effective, UAE is generally less selective than PLE and co-extracts more interfering compounds. Therefore, a subsequent Solid-Phase Extraction (SPE) cleanup step is mandatory to remove matrix components before GC-MS analysis.[16] Florisil or silica-based SPE sorbents are effective at retaining polar interferences while allowing the less polar this compound to be eluted.[16]
Step-by-Step Protocol:
-
Ultrasonic Extraction:
-
Weigh 1.0 g of pre-treated biosolid sample into a 50 mL glass centrifuge tube.
-
Spike with internal and surrogate standards.
-
Add 20 mL of a suitable extraction solvent (e.g., acetone/hexane 1:1 v/v).
-
Place the tube in an ultrasonic bath (or use an ultrasonic probe) and sonicate for 30 minutes.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction (steps 3-5) two more times with fresh solvent, combining all supernatants.
-
-
SPE Cleanup:
-
Concentrate the combined extract to ~1 mL under a nitrogen stream.
-
Condition a 1 g Florisil SPE cartridge by passing 5 mL of hexane through it. Do not let the sorbent go dry.
-
Load the 1 mL sample concentrate onto the cartridge.
-
Wash the cartridge with 5 mL of hexane to elute non-polar interferences.
-
Elute the this compound fraction with 10 mL of a 15% ethyl acetate in hexane solution.
-
-
Final Concentration:
-
Collect the eluate and concentrate it to a final volume of 1.0 mL in a GC vial.
-
PART 4.4: GC-MS Instrumental Analysis
Gas chromatography is ideally suited for the analysis of semi-volatile, thermally stable compounds like this compound.[2][17] Mass spectrometry provides highly selective and sensitive detection, allowing for positive identification and quantification.[18][19]
Rationale: A non-polar capillary column (e.g., DB-5ms) provides excellent separation of polycyclic musks based on their boiling points. Electron Ionization (EI) at 70 eV is a standard, robust ionization method that produces repeatable fragmentation patterns for library matching and quantification. Selected Ion Monitoring (SIM) mode is used to enhance sensitivity and selectivity by monitoring only characteristic ions of this compound and the internal standards.
| Parameter | Recommended Value |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless, 1 µL injection volume |
| Oven Program | 80°C (hold 2 min), ramp to 200°C at 15°C/min, then ramp to 300°C at 10°C/min (hold 5 min) |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | This compound: m/z 243 (quantifier), 258 (qualifier) |
| Internal/Surrogate Standards: Monitor appropriate quantifier and qualifier ions. | |
| Table 2: Recommended GC-MS Parameters. |
Expected Performance & Quality Control
A robust analytical method requires built-in validation and quality control checks. The following table summarizes typical performance characteristics based on published methods for synthetic musks in biosolids.
| Parameter | Expected Result | Quality Control Check |
| Instrument Limit of Detection (ILOD) | 0.01 - 0.2 ng/g | S/N ratio > 3 for lowest calibration standard.[16] |
| Method Limit of Quantification (MLOQ) | 0.5 - 5.0 ng/g | S/N ratio > 10; lowest point on the calibration curve.[5] |
| Linearity (R²) | > 0.995 | Calibration curve of at least 5 points. |
| Analyte Recovery | 80 - 120% | Determined by matrix spike experiments. |
| Surrogate Standard Recovery | 70 - 130% | Spike every sample; monitor for extraction efficiency. |
| Precision (RSD) | < 15% | Analysis of replicate samples (n=3).[5] |
| Table 3: Typical Method Performance Characteristics. |
Matrix Effects: To validate the method for your specific biosolid type, it is crucial to assess matrix effects. This can be done by comparing the slope of a matrix-matched calibration curve to that of a solvent-based calibration curve. A significant difference indicates signal suppression or enhancement that must be corrected for, typically by using a matrix-matched calibration for quantification.[20][21]
References
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- Lindholm-Lehto, P., Knuutinen, J., & Ahkola, H. (2016). Procedures of determining organic trace compounds in municipal sewage sludge—a review. Environmental Science and Pollution Research, 24(3), 2217-2241.
- Herrero-Latorre, C., et al. (2019). Chapter 13 - Pressurized Liquid Extraction. In Liquid-Phase Extraction. Elsevier.
- Martín-Pozo, L., et al. (2023). Extraction Methods of Emerging Pollutants in Sewage Sludge: A Comprehensive Review. Toxics, 11(9), 759.
- Llompart, M., et al. (2003). Determination of musk compounds in sewage treatment plant sludge samples by solid-phase microextraction. Journal of Chromatography A, 999(1-2), 185-193.
- Kallenborn, R., & Gatermann, R. (1999). Synthetic Musks in Environmental Samples: Indicator Compounds With Relevant Properties for Environmental Monitoring. Journal of Environmental Monitoring, 1(5), 36N-42N.
- Nieto, A., et al. (2010). Pressurized Liquid Extraction: A Useful Technique to Extract Pharmaceuticals and Personal-Care Products from Sewage Sludge. TrAC Trends in Analytical Chemistry, 29(7), 752-764.
- Vallecillos, L., & Borrull, F. (2023). An overview of the enantioselective determination of musk fragrances in environmental samples. In Comprehensive Analytical Chemistry. Elsevier.
- Lindholm-Lehto, P. C., et al. (2016). Procedures of determining organic trace compounds in municipal sewage sludge-a review. Environmental Science and Pollution Research International, 24(3), 2217–2241.
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- Kallenborn, R. (1999). Synthetic musks in environmental samples: indicator compounds with relevant properties for environmental monitoring. Journal of Environmental Monitoring, 1(5), 36N-42N.
- Peck, A. M., & Hornbuckle, K. C. (2012). Determination of musk fragrances in sewage sludge by pressurized liquid extraction coupled to automated ionic liquid-based headspace single-drop microextraction followed by GC-MS/MS. Journal of Separation Science, 35(22), 3165-3173.
- Wikipedia. (n.d.). Liquid–liquid extraction.
- Boroski, T., et al. (2008). Pressurized liquid extraction of pharmaceuticals from sewage-sludge. Revista Internacional de Contaminación Ambiental, 24(2), 79-88.
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- Ballschmiter, K. (1992). Sample treatment techniques for organic trace analysis. Pure and Applied Chemistry, 64(10), 1443-1461.
- Llompart, M., et al. (2003). Determination of musk compounds in sewage treatment plant sludge samples by solid-phase microextraction. Journal of Chromatography A, 999(1-2), 185-93.
- Phenomenex. (2024). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
- Vallecillos, L., et al. (2018). Analytical methods for the determination of emerging contaminants in sewage sludge samples. A review. Talanta, 190, 25-41.
- Wikipedia. (n.d.). Gas chromatography–mass spectrometry.
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- Martín-Pozo, L., et al. (2019). Analytical methods for the determination of emerging contaminants in sewage sludge samples. A review. Talanta, 190, 25-41.
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- ResearchGate. (n.d.). On-site solid-phase extraction and laboratory analysis of ultra-trace synthetic musks in municipal sewage effluent.
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- Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE).
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- Al-Wathoni, N., et al. (2022). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. Saudi Pharmaceutical Journal, 30(11), 1541-1549.
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- U.S. Environmental Protection Agency. (1990). Analytical Methods for the National Sewage Sludge Survey.
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- Zhang, Z., et al. (2018). Ultrasonic Solvent Extraction Followed by Dispersive Solid Phase Extraction (d-SPE) Cleanup for the Simultaneous Determination of Five Anthraquinones in Polygonum multiflorum by UHPLC-PDA. Molecules, 23(10), 2641.
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Application Notes and Protocols for the Analytical Determination of Phantolide in Indoor Air
Introduction: The Imperative for Monitoring Phantolide in Indoor Environments
This compound (CAS No. 15323-35-0), a synthetic polycyclic musk, is extensively used as a fragrance ingredient in a myriad of consumer products, including cosmetics, personal care items, and cleaning agents.[1] Its chemical stability and low volatility lead to its classification as a semi-volatile organic compound (SVOC). Consequently, this compound is frequently detected in indoor environments, where it can partition between the gas phase, airborne particles, and settled dust.[2][3] Growing interest in the environmental fate and potential health implications of synthetic musks necessitates robust and reliable analytical methods for their detection and quantification in indoor air. This guide provides a comprehensive overview of the state-of-the-art analytical methodologies for the determination of this compound in indoor air, tailored for researchers, environmental scientists, and public health professionals.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is paramount in designing an effective analytical strategy. These properties dictate its behavior in indoor environments and inform the selection of appropriate sampling and analytical techniques.
| Property | Value | Implication for Analysis |
| Chemical Formula | C18H26O | --- |
| Molar Mass | 258.40 g/mol | Influences its behavior in the GC column and mass spectrometer. |
| Boiling Point | ~330 °C | Semi-volatile nature requires specific sampling and desorption techniques. |
| Vapor Pressure | Low | Tends to adsorb onto surfaces and particulate matter. |
| Log Kow | ~5.9 | High lipophilicity suggests accumulation in fatty tissues and organic matter (dust). |
Strategic Approach to this compound Analysis in Indoor Air
The analytical workflow for this compound determination in indoor air encompasses three critical stages: sample collection, sample preparation and extraction, and instrumental analysis. Each stage must be meticulously optimized to ensure accuracy, precision, and sensitivity.
Caption: Overall workflow for this compound analysis.
Part 1: Indoor Air Sampling Methodologies
The choice of sampling method is contingent upon the specific research objectives, such as the need for time-weighted average concentrations versus short-term peak concentrations.
Protocol 1: Active Air Sampling using Sorbent Tubes
This method is ideal for obtaining quantitative, time-integrated concentrations of this compound in indoor air. It involves drawing a known volume of air through a tube packed with a sorbent material that traps the target analyte.
Rationale for Sorbent Selection: Due to this compound's semi-volatile nature, a sorbent with a medium-to-strong retention capacity is required. A combination of sorbents in a multi-bed tube can effectively trap a wide range of SVOCs, including this compound. Tenax® TA is a common choice for many volatile and semi-volatile organic compounds.[4]
Step-by-Step Protocol:
-
Preparation: Use pre-conditioned, commercially available sorbent tubes (e.g., glass tubes packed with Tenax® TA or a multi-bed sorbent like Carbograph/Carbotrap).
-
Pump Calibration: Calibrate a personal sampling pump to a flow rate between 50 and 200 mL/min using a certified flow calibrator.
-
Sample Collection:
-
Uncap the sorbent tube and connect the outlet end to the sampling pump with inert tubing.
-
Position the sampler in the desired indoor location, typically in the breathing zone (1-1.5 meters above the floor).
-
Record the start time and initiate sampling.
-
Sample for a duration of 4 to 24 hours to collect a sufficient air volume (e.g., 24 to 288 liters).
-
Record the end time and stop the pump.
-
-
Post-Sampling:
-
Recap the sorbent tube immediately after sampling.
-
Record the final flow rate to ensure it has not deviated significantly.
-
Store the sampled tubes in a clean, airtight container at 4°C until analysis.
-
Prepare a field blank by uncapping and recapping a sorbent tube in the sampling environment without drawing air through it.
-
Protocol 2: Passive Air Sampling using Solid-Phase Microextraction (SPME)
SPME is a solvent-free, equilibrium-based sampling and pre-concentration technique that is well-suited for screening and semi-quantitative analysis of this compound in indoor air.[5] It offers simplicity and can be deployed for extended periods.
Rationale for Fiber Selection: The choice of SPME fiber coating is critical for the efficient extraction of this compound. Given its semi-volatile and relatively nonpolar nature, a polydimethylsiloxane (PDMS) coating is a suitable choice. A thicker film (e.g., 100 µm PDMS) is generally preferred for volatile and semi-volatile compounds to enhance sensitivity.[6][7]
Step-by-Step Protocol:
-
Fiber Conditioning: Condition a new SPME fiber (e.g., 100 µm PDMS) according to the manufacturer's instructions by inserting it into the heated injection port of a GC.
-
Sampling:
-
Extend the SPME fiber from its protective needle in the desired indoor location.
-
Expose the fiber for a predetermined time, typically ranging from several hours to days, to allow for equilibrium or near-equilibrium to be reached. The sampling time should be consistent across all samples for comparative analysis.
-
-
Post-Sampling:
-
Retract the fiber into the needle immediately after the sampling period.
-
Transport the SPME device to the laboratory for immediate analysis to prevent analyte loss.
-
Part 2: Sample Preparation and Extraction
The goal of this stage is to efficiently transfer the collected this compound from the sampling medium to the analytical instrument.
Protocol 3: Thermal Desorption (TD) of Sorbent Tubes
Thermal desorption is a solvent-free technique that uses heat and a flow of inert gas to desorb analytes from the sorbent tube and introduce them into the GC-MS system.[8]
Key Parameters for Thermal Desorption:
| Parameter | Recommended Setting | Rationale |
| Primary Desorption Temperature | 280-300 °C | Ensures efficient desorption of semi-volatile this compound without thermal degradation. |
| Primary Desorption Time | 5-10 minutes | Allows for complete transfer of the analyte from the sorbent tube. |
| Focusing Trap Temperature | -10 to 20 °C | Cryo-focuses the desorbed analytes into a narrow band for sharp chromatographic peaks. |
| Secondary (Trap) Desorption | Rapid heating to 300-320 °C | Ensures rapid injection of the focused analytes onto the GC column. |
Procedure:
-
Place the sampled sorbent tube into the autosampler of an automated thermal desorber.
-
Set the desorption parameters as outlined in the table above.
-
The thermal desorber will automatically purge the tube with an inert gas (e.g., helium), heat the tube to desorb the analytes onto a cooled focusing trap, and then rapidly heat the trap to inject the analytes into the GC-MS.
Part 3: Instrumental Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the separation, identification, and quantification of this compound due to its high sensitivity and selectivity.[9][10]
Caption: Gas Chromatography-Mass Spectrometry workflow.
Protocol 4: GC-MS Analysis of this compound
Recommended GC-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A nonpolar or low-polarity column is suitable for the separation of this compound. |
| Carrier Gas | Helium, constant flow at 1.0-1.2 mL/min | Provides good chromatographic resolution. |
| Oven Temperature Program | Initial 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min | Optimizes the separation of this compound from other indoor air contaminants. |
| Injector Temperature | 280 °C (for SPME and liquid injections) | Ensures rapid volatilization of the analyte. |
| MS Ion Source Temperature | 230 °C | Standard temperature for electron ionization. |
| MS Quadrupole Temperature | 150 °C | Standard temperature for the mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Scan (m/z 50-350) and/or Selected Ion Monitoring (SIM) | Scan mode is used for identification, while SIM mode provides higher sensitivity for quantification. |
| SIM Ions for this compound | m/z 243 (quantifier), 258, 215 (qualifiers) | These are characteristic fragment ions of this compound. |
Method Validation and Quality Control
A robust analytical method requires thorough validation to ensure the reliability of the data.[11][12][13][14]
Key Validation Parameters:
| Parameter | Acceptance Criteria | Procedure |
| Linearity | R² > 0.995 | Analyze a series of calibration standards at different concentrations (e.g., 5-7 levels). |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | Determined from the analysis of low-level standards. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Accuracy (Recovery) | 80-120% | Spike known amounts of this compound onto blank sorbent tubes and analyze. |
| Precision (RSD) | < 15% | Analyze replicate samples (at least 3) at different concentration levels. |
Quality Control Measures:
-
Field Blanks: Analyze to assess potential contamination during sampling and transport.
-
Method Blanks: Analyze to check for contamination from the analytical system.
-
Calibration Checks: Analyze a mid-level calibration standard periodically to verify instrument performance.
-
Internal Standards: Use an isotopically labeled standard (if available) or a compound with similar chemical properties to correct for variations in instrument response and extraction efficiency.
Analysis of this compound in Settled Dust
Indoor dust can be a significant reservoir for SVOCs like this compound.[15][16][17]
Protocol 5: Extraction and Analysis of this compound from Dust
-
Sample Collection: Collect settled dust samples using a clean vacuum cleaner equipped with a specialized dust sampling nozzle or by wiping a defined surface area with a sterile gauze pad.[18]
-
Sample Preparation: Sieve the collected dust to obtain a homogenous fine fraction (<150 µm).[19]
-
Extraction:
-
Weigh approximately 100 mg of sieved dust into a glass centrifuge tube.
-
Spike with an internal standard.
-
Add 5-10 mL of a suitable solvent (e.g., hexane:acetone 1:1 v/v).
-
Vortex and sonicate for 15-30 minutes.
-
Centrifuge and collect the supernatant.
-
Repeat the extraction process twice more and combine the extracts.
-
-
Cleanup and Concentration:
-
Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.
-
The extract can be further cleaned up using solid-phase extraction (SPE) if necessary to remove interferences.
-
-
GC-MS Analysis: Analyze a 1 µL aliquot of the final extract using the GC-MS parameters outlined in Protocol 4.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the reliable detection and quantification of this compound in indoor air and dust. The choice of methodology will depend on the specific research question, available resources, and desired data quality objectives. Adherence to stringent quality control measures and thorough method validation are essential for generating high-quality, defensible data that can contribute to a better understanding of human exposure to this prevalent indoor contaminant.
References
- ACS Publications. (n.d.). Indoor Chemistry | Environmental Science & Technology.
- Agilent. (n.d.). Solid Phase Microextraction Fundamentals.
- Agilent. (n.d.). Thermal Desorption: A Practical Applications Guide.
- Chemistry For Everyone. (2022, October 3). GC-MS For Beginners (Gas Chromatography Mass Spectrometry). YouTube.
- Chemistry For Everyone. (2025, August 2). How Is GC-MS Used In Aroma Analysis? YouTube.
- Fromme, H., et al. (2004). Occurrence of phthalates and musk fragrances in indoor air and dust from apartments and kindergartens in Berlin (Germany). Indoor Air, 14(3), 188-195.
- Hollowell, C. D., & Miksch, R. R. (1981). Sources and concentrations of organic compounds in indoor environments. Bulletin of the New York Academy of Medicine, 57(10), 962–977.
- IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS.
- IIT Delhi. (n.d.). Laboratory Manual for Air Quality Sampling and Analysis.
- La démarche ISO 17025. (2015, July 14). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview.
- National Academies of Sciences, Engineering, and Medicine. (n.d.). Primary Sources and Reservoirs of Chemicals Indoors.
- New Mexico Bureau of Geology & Mineral Resources. (2007, January 29). STANDARD OPERATING PROCEDURE NO. 33 PARTICLE SIZE ANALYSIS.
- NIH. (2019, May 16). Recovery and reactivity of polycyclic aromatic hydrocarbons collected on selected sorbent tubes and analyzed by thermal desorption-gas chromatography/mass spectrometry - PMC.
- NIH. (2024, October 30). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study.
- ResearchGate. (2025, August 6). Analytical method validation: Accuracy in quantitation | Request PDF.
- ResearchGate. (n.d.). Sample preparation and analysis. The analytical procedure is shown exemplarily for a size fraction produced by air classification.
- Routledge. (n.d.). Handbook of Analytical Validation.
- Sustainable Seas Trust. (2022, November 15). Sample Preparation Manual for the Analysis of Plastic-related Pollutants.
- U.S. EPA. (n.d.). Sampling House Dust for Lead Basic Concepts and Literature Review.
- Wang, L., et al. (2008). Occurrence of endocrine-disrupting chemicals in indoor dust. Environmental Science & Technology, 42(19), 7174-7180.
- Wang, L., et al. (2008). Occurrence of endocrine-disrupting chemicals in indoor dust. PubMed.
- Wolschke, H., et al. (2022). Good quantification practices of flavours and fragrances by mass spectrometry. Flavour and Fragrance Journal, 37(5), 263-274.
- Zaitsev, A. M., et al. (2022). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. Saudi Journal of Biological Sciences, 29(4), 2056-2063.
- Zampetti, G., et al. (2022). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 27(19), 6527.
- Zampetti, G., et al. (2022). The sources of reactivity indoors. Indoor Air.
- Zampetti, G., et al. (n.d.). Sorbent Thermal Desorption. Conservation Wiki.
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Application Note: Quantification of Phantolide in Fish Tissue Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction: The Environmental Significance of Phantolide
This compound (AHMI) is a polycyclic musk, a class of synthetic fragrance compounds extensively used in a wide array of personal care and household products.[1][2] Due to their widespread use and incomplete removal during wastewater treatment, synthetic musks are now recognized as ubiquitous environmental contaminants.[1][3] this compound, owing to its lipophilic nature (high octanol-water partition coefficient), has a significant tendency to bioaccumulate in the fatty tissues of aquatic organisms, including fish.[1][4][5] The presence and accumulation of these compounds in the aquatic food web raise concerns about their potential ecological impact and subsequent human exposure through fish consumption. Therefore, the accurate and sensitive quantification of this compound in fish tissue is crucial for environmental monitoring, ecological risk assessment, and ensuring food safety.
This application note provides a comprehensive and validated protocol for the determination of this compound in fish tissue samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology detailed herein is designed for researchers, environmental scientists, and regulatory bodies requiring a robust and reliable analytical procedure.
Principle of the Method
This method employs a multi-step process beginning with the extraction of this compound from homogenized fish tissue using an organic solvent. The resulting extract is then subjected to a cleanup procedure to remove interfering lipids and other matrix components. Finally, the purified extract is analyzed by GC-MS, which separates this compound from other compounds and provides sensitive and selective quantification. Gas chromatography is ideally suited for the analysis of semi-volatile and thermally stable compounds like synthetic musks.[6]
Materials and Reagents
Reagents
-
This compound analytical standard (≥98% purity)
-
Internal Standard (IS): e.g., Musk xylene-d15 or other suitable isotopically labeled musk compound
-
Hexane (GC grade)
-
Dichloromethane (DCM, GC grade)
-
Acetonitrile (ACN, GC grade)
-
Anhydrous sodium sulfate (ACS grade, baked at 400°C for 4 hours)
-
Florisil® SPE cartridges (1 g, 6 mL) or equivalent solid-phase extraction material
-
Helium (99.999% purity) for GC carrier gas
Glassware and Equipment
-
High-speed homogenizer
-
Centrifuge and centrifuge tubes (50 mL, glass or solvent-rinsed polypropylene)
-
Solid Phase Extraction (SPE) manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Analytical balance (0.1 mg sensitivity)
-
GC-MS system equipped with an autosampler
-
Glass vials (2 mL) with PTFE-lined caps
-
Pasteur pipettes
Experimental Workflow
The overall experimental workflow for the quantification of this compound in fish tissue is depicted in the following diagram:
Sources
Application Note: Ensuring Accuracy and Traceability in Phantolide Analysis Through the Correct Use of Certified Reference Materials
Abstract
This application note provides a comprehensive guide for researchers, analytical scientists, and quality control professionals on the critical role and practical application of Certified Reference Materials (CRMs) for the quantitative analysis of Phantolide. This compound, a synthetic polycyclic musk used extensively in fragrances, is an emerging environmental contaminant, necessitating robust and reliable analytical methods for its monitoring.[1][2] We will detail the principles of using CRMs to establish metrological traceability, validate analytical methods, and ensure the day-to-day quality of results. A detailed protocol for the analysis of this compound in a water matrix using Gas Chromatography-Mass Spectrometry (GC-MS) is provided, emphasizing the integration of CRMs at every critical stage.
Introduction to this compound
This compound (CAS 15323-35-0) is a synthetic fragrance ingredient belonging to the class of polycyclic musks.[3] Its chemical name is 1-(2,3-Dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)ethanone.[4] Due to its high stability and pleasant odor, it is a common component in a wide array of consumer goods, including perfumes, cosmetics, soaps, and detergents.[1][2] The widespread use and subsequent release of this compound into the environment have led to its detection in various environmental compartments, including wastewater, surface water, and sediment, raising concerns about its persistence and potential ecological impact.[5][6] Accurate quantification is therefore paramount for environmental monitoring, regulatory compliance, and toxicological studies.
| Property | Value | Source |
| CAS Number | 15323-35-0 | [3] |
| Molecular Formula | C₁₇H₂₄O | [4] |
| Molecular Weight | 244.37 g/mol | [4] |
| Appearance | Almost white crystalline mass | [2] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1] |
The Imperative of Certified Reference Materials (CRMs)
Analytical measurements are inherently comparative. To achieve accuracy and reliability, instruments must be calibrated with a standard of known composition and purity.[7] This is the fundamental role of a Reference Material (RM). A Certified Reference Material (CRM) represents the highest tier of measurement standard.
A CRM is a reference material "characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability."[7]
Causality Behind Using CRMs:
-
Trustworthiness & Accuracy: The certified value of a CRM is the most reliable estimate of the true value, allowing laboratories to assess and correct for bias in their measurements.[8] Using a CRM provides confidence that the analytical results are accurate and dependable.[9]
-
Metrological Traceability: CRMs provide an unbroken chain of comparisons back to national or international standards (e.g., those held by NIST).[10] This ensures that results are comparable across different laboratories, methods, and time.
-
Method Validation & Quality Control: CRMs are indispensable for validating new analytical methods, verifying instrument performance, and for ongoing quality control checks to monitor the stability of an analytical system.[11][12][13]
Producers of high-quality CRMs operate under the stringent requirements of ISO 17034, which specifies the general requirements for the competence of reference material producers.[14][15][16] This accreditation ensures that the material's production, characterization, and certification processes are robust, transparent, and metrologically sound.[10] When selecting a this compound CRM, sourcing from an ISO 17034 accredited producer is a critical mark of quality.[17][18][19]
Figure 1: Metrological traceability chain for this compound analysis.
Protocol: Quantitative Analysis of this compound in Water by GC-MS
This protocol outlines the analysis of this compound in a water matrix. The chosen analytical technique is Gas Chromatography-Mass Spectrometry (GC-MS), which is well-suited for the analysis of semi-volatile compounds like this compound.[20]
Materials and Reagents
-
This compound CRM: Solution in a suitable solvent (e.g., Methanol, 100 µg/mL or 1000 µg/mL), obtained from an ISO 17034 accredited supplier.[21]
-
Solvents: HPLC or GC-grade Methanol, Dichloromethane, Hexane.
-
Reagent Water: Deionized water, free of interfering compounds.
-
Solid Phase Extraction (SPE) Cartridges: e.g., C18 cartridges suitable for extracting non-polar compounds from aqueous matrices.
-
Anhydrous Sodium Sulfate: For removing residual water from extracts.
-
Glassware: Class A volumetric flasks, pipettes, autosampler vials with inserts.
Step 1: Preparation of Calibration and QC Standards
The causality behind preparing fresh standards is to ensure accuracy. The certified value of the CRM is only valid if it is handled and diluted correctly using calibrated equipment and high-purity solvents.
-
Stock Standard: Use the purchased this compound CRM solution as the stock standard. Allow the ampoule to equilibrate to room temperature before opening.
-
Working Standard: Prepare an intermediate working standard (e.g., 10 µg/mL) by accurately diluting the CRM stock standard with Methanol in a Class A volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 50, 100, 250, 500 ng/mL) by serial dilution of the working standard with the final extraction solvent (e.g., Hexane). These standards will be used to generate the calibration curve.
-
Quality Control (QC) Samples: Prepare at least two levels of QC samples (e.g., low and high concentration) from the same CRM stock. These are treated as independent checks on the calibration curve's accuracy.
Step 2: Sample Preparation using Solid Phase Extraction (SPE)
The goal of sample preparation is to isolate and concentrate the analyte of interest from the sample matrix, removing interferences that could affect the GC-MS analysis.[22][23] SPE is a widely used and efficient technique for this purpose.[24]
-
Sample Collection: Collect water samples in clean glass bottles. Store at 4°C until extraction.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of Dichloromethane, followed by 5 mL of Methanol, and finally 10 mL of reagent water. Do not allow the cartridge to go dry.
-
Sample Loading: Pass a known volume of the water sample (e.g., 250 mL) through the conditioned SPE cartridge at a slow, steady flow rate (approx. 5 mL/min).
-
Washing: Wash the cartridge with 5 mL of reagent water to remove polar impurities.
-
Drying: Dry the cartridge by passing air or nitrogen through it for 20-30 minutes to remove residual water.
-
Elution: Elute the trapped this compound from the cartridge using a small volume of a non-polar solvent. For example, use two 2-mL aliquots of Dichloromethane or Hexane.
-
Drying & Concentration: Pass the eluate through a small column of anhydrous sodium sulfate to remove any remaining water. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer: Transfer the final extract to a 2-mL autosampler vial for GC-MS analysis.
Figure 2: Experimental workflow for this compound analysis.
Step 3: GC-MS Instrumentation and Analysis
GC-MS is a powerful technique for separating and identifying compounds in a mixture.[25][26] The gas chromatograph separates components based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides mass information for confident identification and quantification.
| Parameter | Recommended Setting | Rationale |
| Instrument | Gas Chromatograph with Mass Spectrometer | Standard for semi-volatile organic analysis. |
| Column | e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm) | A non-polar column suitable for musk compounds. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC-MS.[25] |
| Inlet Temperature | 280 °C | Ensures complete vaporization of this compound. |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace-level analysis. |
| Oven Program | 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min | Optimized for separation from matrix components. |
| MS Source Temp | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp | 150 °C | Standard temperature for the quadrupole. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard mode for creating reproducible mass spectra. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for the target analyte. |
| SIM Ions for this compound | m/z 229 (quantifier), 244 (qualifier) | Based on the this compound mass spectrum. |
Step 4: Data Analysis and Quantification
-
Calibration Curve: Analyze the prepared calibration standards. Plot the peak area of the quantifier ion (m/z 229) against the concentration (ng/mL). Perform a linear regression to obtain the calibration curve. A correlation coefficient (R²) of >0.995 is typically required.
-
Sample Quantification: Analyze the prepared sample extracts. Using the peak area from the sample and the regression equation from the calibration curve, calculate the concentration of this compound in the extract.
-
Final Concentration: Calculate the final concentration of this compound in the original water sample, accounting for the initial sample volume and the final extract volume.
-
QC Verification: Analyze the QC samples. The calculated concentrations should fall within a pre-defined acceptance range (e.g., ±15% of the nominal value) to validate the analytical run. If QC samples fail, the entire batch of samples must be re-analyzed.
| Calibration Level (ng/mL) | Peak Area (Quantifier Ion m/z 229) |
| 5 | 15,500 |
| 10 | 32,100 |
| 50 | 160,500 |
| 100 | 318,000 |
| 250 | 795,000 |
| 500 | 1,610,000 |
| Regression | y = 3215x + 450; R² = 0.9998 |
Conclusion
The reliable measurement of this compound in environmental and consumer product samples is critically dependent on a robust analytical methodology grounded in the principles of metrology. The use of ISO 17034 Certified Reference Materials is not merely a recommendation but a foundational requirement for producing accurate, traceable, and defensible data.[8][11] By integrating CRMs into the daily workflow for calibration, validation, and quality control, laboratories can operate with a high degree of confidence in their results, ensuring that data used for regulatory decisions, risk assessment, and scientific research is of the highest possible quality.
References
- ISO 17034 Certified Reference Materials CRM. (n.d.). Lab Unlimited. [Link]
- Development and use of reference materials and quality control materials. (n.d.).
- ISO 17034 Certified Reference M
- Certified Reference Material (CRM): benefits for the analytical routine. (2020, October 27). Controllab. [Link]
- What Is ISO 17034? (2024, February 15). The ANSI Blog. [Link]
- Wise, S. A. (2022). What if using certified reference materials (CRMs) was a requirement to publish in analytical/bioanalytical chemistry journals?Analytical and Bioanalytical Chemistry, 414(24), 7015–7022. [Link]
- Walker, R., et al. (2001). Applications of Reference Materials in Analytical Chemistry. Royal Society of Chemistry. [Link]
- Certified reference m
- This compound | CAS#:15323-35-0. (n.d.). Chemsrc. [Link]
- This compound | C17H24O | CID 47167. (n.d.). PubChem - NIH. [Link]
- Harrad, S., et al. (2013). Enantiomeric analysis of polycyclic musks in water by chiral gas chromatography-tandem mass spectrometry.
- This compound - CRM. (n.d.). LABSTANDARD. [Link]
- This compound solution - CRM. (n.d.). LABSTANDARD. [Link]
- This compound solution - Analytical Standard. (n.d.). LABSTANDARD. [Link]
- This compound - Analytical Standard. (n.d.). LABSTANDARD. [Link]
- Environmental Sample Preparation. (n.d.).
- Csiszar, E. (2016). Sampling and sample pretreatment for environmental analysis.Environmental Engineering and Management Journal, 15(8), 1855-1865. [Link]
- Rahman, M., et al. (2015). Use of LC-MS and GC-MS Methods to Measure Emerging Contaminants Pharmaceutical and Personal Care Products (PPCPs).Journal of Analytical & Pharmaceutical Research, 1(2). [Link]
- Han, D., & Row, K. H. (2019). Green Approaches to Sample Preparation Based on Extraction Techniques.Molecules (Basel, Switzerland), 24(22), 4031. [Link]
- Analyzing Non-Volatile Compounds with GC-MS: A Guide. (2024, November 8). Aijiren. [Link]
- Peck, A. M., & Hornbuckle, K. C. (2006). An overview of the enantioselective determination of musk fragrances in environmental samples.Analytical and Bioanalytical Chemistry, 386(4), 907–916. [Link]
- Green Sample Preparation Applications for Environmental Analysis. (n.d.).
- Godina, L. (2023, May 23). Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. Agilent Technologies. [Link]
- Humston-Fulmer, E., Page, M., & Binkley, J. (n.d.). Forensic Analysis of Brand and Imitation Perfume Samples with GC, GC×GC, and HR-TOFMS.
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Troubleshooting & Optimization
Technical Support Center: Improving Phantolide Detection in Complex Matrices
Welcome to the technical support center for Phantolide analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of detecting this compound, a synthetic polycyclic musk, in challenging sample matrices.[1][2] this compound is widely used as a fragrance ingredient in a variety of consumer products, leading to its presence in environmental and biological samples.[2][3] Its lipophilic nature contributes to its bioaccumulation, making sensitive and accurate detection crucial.[2]
This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common hurdles in your analytical workflows and improve your detection limits.
Section 1: Understanding the Analyte and the Challenge
This compound (6-Acetyl-1,1,2,3,3,5-hexamethylindan) is a non-polar compound with a molecular weight of 244.37 g/mol .[1][4] Its analysis is often complicated by the presence of interfering compounds in complex matrices such as wastewater, sediment, biological tissues, and consumer products. These interferences can lead to matrix effects, including ion suppression or enhancement in mass spectrometry-based methods, which can significantly impact the accuracy and sensitivity of your results.[5][6][7]
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during this compound analysis, from sample preparation to data interpretation.
Sample Preparation
Question: I'm experiencing low recovery of this compound from my samples. What are the likely causes and how can I improve it?
Answer: Low recovery is a common issue and can stem from several factors throughout the sample preparation process. Here’s a systematic approach to troubleshooting:
-
Extraction Technique Selection: The choice of extraction method is critical and depends heavily on your sample matrix.
-
Liquid-Liquid Extraction (LLE): While a classic technique, LLE can be labor-intensive and may result in incomplete extraction if the solvent polarity and partitioning are not optimized.[8] For non-polar this compound, ensure you are using an appropriate non-polar solvent like hexane or dichloromethane. Multiple extractions can improve recovery.
-
Solid-Phase Extraction (SPE): SPE offers a more targeted approach with the potential for higher recovery and cleaner extracts.[8][9]
-
Sorbent Selection: For this compound, reverse-phase sorbents like C18 are generally effective. The choice depends on the matrix; for highly complex samples, a combination of sorbents might be necessary.
-
Method Optimization: Inadequate conditioning of the SPE cartridge, incorrect sample loading flow rate, or an inappropriate elution solvent can all lead to poor recovery. Always optimize these parameters.
-
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This technique, initially developed for pesticide analysis, is increasingly used for other analytes.[10] It involves a salting-out extraction followed by dispersive SPE (dSPE) for cleanup.[10] It can be a very efficient method for this compound in food and environmental matrices.
-
-
Sample Pre-treatment: Incomplete homogenization of solid samples or inefficient disruption of biological matrices can trap the analyte, preventing its efficient extraction. Ensure your sample is thoroughly homogenized before extraction.
-
Analyte Loss: this compound, being semi-volatile, can be lost during solvent evaporation steps. Use a gentle stream of nitrogen and avoid excessive heat. Also, be mindful of potential adsorption to container walls, especially with plasticware.
Troubleshooting Workflow for Low Recovery:
Caption: Troubleshooting workflow for low this compound recovery.
Question: My baseline is noisy, and I'm seeing many interfering peaks in my chromatogram. How can I get a cleaner extract?
Answer: A noisy baseline and co-eluting interferences are classic signs of insufficient sample cleanup. Complex matrices are rich in lipids, pigments, and other compounds that can interfere with your analysis.
-
Enhanced Cleanup Strategies:
-
Dispersive SPE (dSPE) in QuEChERS: The cleanup step in QuEChERS is crucial. The choice of dSPE sorbent is key.[10]
-
PSA (Primary Secondary Amine): Removes organic acids, sugars, and some lipids.
-
C18: Effective for removing non-polar interferences like fats and waxes.
-
GCB (Graphitized Carbon Black): Removes pigments like chlorophyll and carotenoids, but be cautious as it can also retain planar analytes.
-
-
Multi-sorbent SPE: For particularly challenging matrices, using a layered or mixed-mode SPE cartridge can provide superior cleanup by targeting different types of interferences.
-
Column Chromatography: For very "dirty" samples, a preliminary cleanup using techniques like silica or Florisil column chromatography can be beneficial.[11]
-
Data Comparison for Cleanup Strategies:
| Cleanup Method | Target Interferences | Potential for Analyte Loss | Typical Application |
| dSPE with PSA/C18 | Organic acids, sugars, lipids | Low to moderate | Food and environmental samples |
| dSPE with GCB | Pigments, sterols | High for planar analytes | Highly pigmented matrices |
| Silica Gel Column | Polar interferences | Low for non-polar analytes | Oily or fatty matrices |
| Florisil Column | Polar lipids, pesticides | Low for non-polar analytes | Environmental and biological samples |
Instrumental Analysis (GC-MS & LC-MS)
Question: I'm observing poor peak shape and inconsistent retention times for this compound in my GC-MS analysis. What could be the problem?
Answer: Poor chromatography in GC-MS can often be traced back to the inlet, column, or oven parameters.
-
Inlet Issues:
-
Contamination: A contaminated inlet liner is a common culprit. Matrix components can accumulate in the liner, leading to peak tailing and loss of analyte. Regularly replace the inlet liner and septum.
-
Injection Technique: Ensure your injection volume and speed are optimized for your inlet type (split/splitless). For trace analysis, a splitless injection is generally preferred to maximize the amount of analyte reaching the column.
-
-
Column Problems:
-
Column Bleed: Operating the column above its maximum temperature limit can cause the stationary phase to degrade, resulting in a rising baseline and potential interferences.
-
Column Contamination: Non-volatile matrix components can accumulate at the head of the column. Trimming a small portion (e.g., 10-20 cm) from the front of the column can often restore performance.
-
-
Oven Temperature Program: An unoptimized temperature program can lead to co-elution with matrix components or poor peak focusing. A slower ramp rate can improve separation from closely eluting interferences.
Logical Flow for GC-MS Troubleshooting:
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Technical Support Center: Overcoming Matrix Effects in Phantolide Analysis by GC-MS
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Welcome to the technical support center for the analysis of Phantolide, a common synthetic musk fragrance, using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound quantification, with a specific focus on identifying and mitigating matrix effects.
Introduction: The Challenge of this compound Analysis
This compound (AHTN) is widely used in personal care products and detergents, leading to its ubiquitous presence in various environmental and biological matrices. While GC-MS is a powerful tool for its detection, the complexity of these matrices can significantly impact the accuracy and reproducibility of analytical results.[1][2] Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the MS source, leading to a phenomenon known as the "matrix effect." This can manifest as either signal enhancement or suppression, causing erroneous quantification.[3][4][5][6]
This guide provides a structured approach to troubleshooting these matrix effects, offering practical, field-proven solutions to ensure the integrity of your this compound analysis.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses common issues encountered during this compound analysis in a direct Q&A format.
Q1: My this compound peak area is inconsistent and often lower than expected in real samples compared to solvent standards. What could be the cause?
A1: This is a classic symptom of matrix-induced signal suppression .[3][7] Endogenous compounds from your sample matrix, such as lipids, pigments, or other formulation components, can co-elute with this compound.[3][7] In the hot GC inlet, these matrix components can coat active sites, paradoxically protecting the analyte from degradation and leading to signal enhancement.[3] Conversely, in the MS source, these co-eluting compounds can compete with this compound for ionization, leading to a decrease in its signal intensity, a phenomenon more commonly referred to as ion suppression.[7][8]
Initial Diagnostic Steps:
-
Inject a matrix blank: Analyze an extract of a sample known to be free of this compound. The presence of a complex chromatogram with many interfering peaks confirms a challenging matrix.
-
Post-spike analysis: Spike a known amount of this compound standard into a pre-analyzed sample extract and re-inject. A recovery significantly below 100% indicates signal suppression.
Q2: How can I definitively confirm and quantify the matrix effect in my samples?
A2: A quantitative assessment of the matrix effect is crucial for method validation.[9][10][11][12] The most common approach is to compare the response of an analyte in a pure solvent standard to its response in a matrix extract spiked at the same concentration.
Matrix Effect (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Solvent Standard) x 100%
A value below 100% indicates signal suppression, while a value above 100% suggests signal enhancement. A significant matrix effect is generally considered to be outside the range of 80-120%.
Q3: What are the most effective strategies to overcome matrix effects in this compound analysis?
A3: There are several effective strategies, and the best choice often depends on the complexity of your matrix and the required level of accuracy.
Strategy 1: Stable Isotope Dilution (SID)
-
Principle: This is considered the gold standard for correcting matrix effects.[3] A known amount of a stable isotope-labeled internal standard (e.g., this compound-d3) is added to the sample before extraction. Since the labeled standard has nearly identical chemical and physical properties to the native this compound, it will experience the same matrix effects during sample preparation and analysis. By using the ratio of the native analyte to the labeled internal standard for quantification, any signal suppression or enhancement is effectively canceled out.
-
When to use: For the most accurate and precise quantification, especially in complex and variable matrices.
Strategy 2: Matrix-Matched Calibration
-
Principle: This method involves preparing calibration standards in a blank matrix extract that is free of the analyte of interest.[3][4][6][13] This ensures that the calibration standards and the samples experience the same matrix effects.[4][6]
-
When to use: When a suitable stable isotope-labeled internal standard is not available or is cost-prohibitive. It is highly effective for routine analysis of similar sample types.[4][6]
Strategy 3: Enhanced Sample Preparation
-
Principle: The goal is to remove interfering matrix components before GC-MS analysis. More rigorous cleanup can significantly reduce matrix effects.[14][15]
-
Common Techniques:
-
Solid-Phase Extraction (SPE): Utilizes cartridges with specific sorbents to retain either the analyte or the interferences, allowing for their separation.[16]
-
Dispersive Solid-Phase Extraction (d-SPE): A cleanup step often used in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, where a sorbent is added directly to the sample extract.[17][18][19][20]
-
Supported Liquid Extraction (SLE): A technique that uses a chemically inert diatomaceous earth support to facilitate partitioning between aqueous and organic phases, offering a cleaner extract than traditional liquid-liquid extraction.[2]
-
Strategy 4: Standard Addition
-
Principle: The sample is divided into several aliquots, and increasing amounts of a standard are added to each. All aliquots are then analyzed, and the original concentration is determined by extrapolating the calibration curve back to a zero response. This method inherently corrects for matrix effects within each individual sample.
-
When to use: For complex or unique samples where a representative blank matrix is unavailable for matrix-matched calibration.
Experimental Protocols
Protocol 1: QuEChERS-based Sample Preparation for this compound in Cream Matrices
This protocol is adapted from established methods for the analysis of synthetic musks in personal care products.[2][17]
-
Sample Homogenization: Weigh 1 g of the cream sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add the appropriate amount of this compound-d3 internal standard solution.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at 5000 rpm for 5 minutes.
-
Dispersive SPE Cleanup:
-
Transfer 1 mL of the supernatant to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18).
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.
-
Analysis: Transfer the supernatant to an autosampler vial for GC-MS analysis.
Protocol 2: GC-MS Analysis Parameters
These are typical starting parameters and should be optimized for your specific instrument and application.[1]
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Mode | Splitless |
| Injector Temp | 280 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 200 °C at 10 °C/min (hold 10 min), ramp to 280 °C at 10 °C/min (hold 5 min) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| MS System | Agilent 5977B or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | m/z 243.2 for this compound |
| Qualifier Ions | m/z 258.2, 215.2 for this compound |
Visualizing the Workflow
Troubleshooting Logic for Matrix Effects
Caption: A flowchart for diagnosing and addressing matrix effects.
QuEChERS Sample Preparation Workflow
Caption: The streamlined QuEChERS workflow for sample preparation.
Frequently Asked Questions (FAQs)
Q: Can I just dilute my sample to reduce matrix effects? A: Dilution can be a simple and effective way to reduce the concentration of interfering matrix components.[7] However, this also dilutes your analyte of interest, which may compromise the sensitivity of your assay, especially for trace-level analysis.
Q: Are matrix effects more common with certain types of samples? A: Yes, complex matrices like creams, lotions, wastewater, and biological tissues are more prone to causing significant matrix effects due to their high content of lipids, proteins, and other organic molecules.[2][21]
Q: My internal standard recovery is also low. Does this still indicate a matrix effect? A: If you are using a stable isotope-labeled internal standard, low recovery of both the analyte and the internal standard points to losses during the sample preparation process (e.g., incomplete extraction, degradation). If you are using a different compound as an internal standard, it may be experiencing different matrix effects than your analyte. This is why a stable isotope-labeled analog is the preferred choice.
Q: How often should I evaluate matrix effects? A: Matrix effects should be thoroughly evaluated during method development and validation.[9][10][11][12][22] For routine analysis, it is good practice to periodically analyze quality control samples in the matrix to ensure the method remains robust. If you are analyzing a new type of matrix, a re-evaluation is necessary.
References
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- Practical Steps in GC Troubleshooting. Agilent. [Link]
- Simultaneous Analysis of Synthetic Musk Compounds in Water Using a Triple Quadrupole GC-MS System. (2025).
- Validation of analytical methods - Strategies & importance. (2010).
- Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological M
- Ultrasound-assisted dispersive liquid-liquid microextraction for the determination of synthetic musk fragrances in aqueous matrices by gas chromatography-mass spectrometry. (2014). PubMed. [Link]
- Ion Suppression: A Major Concern in Mass Spectrometry. (2007).
- Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibr
- Analysis of 7 synthetic musks in cream by supported liquid extraction and solid phase extraction followed by GC-MS/MS. (2014). PubMed. [Link]
- QuEChERS Method for Pesticide Residue Analysis. (2025). Phenomenex. [Link]
- Can ion suppression also occur in GC/MS? (2018).
- Validation of Analytical Methods: A Review. (2018). Gavin Publishers. [Link]
- MALDI-TOF Sample Prepar
- Matrix effects of fragrances in cosmetics by GCMS analysis. (2015).
- Troubleshooting Basics, Part I: Where to Start? (2014).
- The QuEChERS Workflow for Pesticide Residue Analysis. (2025).
- VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. (2014). Omics. [Link]
- Comparison between the traditional and matrix-matched calibration for the determination of 4 EU priority polycyclic aromatic hydrocarbons in oilseeds by GC-MS/MS. (2025).
- Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatiz
- Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Phenomenex. [Link]
- Sample prepar
- Interpreting Metabolites and Biosynthetic Pathways of Musk with GC–MS. (2025).
- Validation of analytical methods-upd
- Accounting for the m
- The QuEChERS Method –. (2006). eurl-pesticides.eu. [Link]
- Sample Preparation Guidelines.
- Comparison of Sample Preparation and Detection Methods for the Quantification of Synthetic Musk Compounds (SMCs) in Carp Fish Samples. (2024). MDPI. [Link]
- GC Troubleshooting. CHROMacademy. [Link]
- Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC.
- HPLC Troubleshooting Guide. Obrnuta faza. [Link]
- QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. (2007).
- (PDF) Validation of Analytical Methods. (2017).
- Sample Preparation Protocols for MALDI-MS of Peptides and Oligonucleotides Using Prestructured Sample Supports. (2025).
- Alternative calibration techniques for counteracting the matrix effects in GC–MS-SPE pesticide residue analysis – A statistical approach. (2014). ScienceDirect. [Link]
- The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysi. hdb. [Link]
- Utilization of a Matrix Effect to Enhance the Sensitivity of Residual Solvents in Static Headspace Gas Chromatography. (2012). Longdom Publishing. [Link]
- Trends in Analytical Chemistry. (2024). Fondazione Edmund Mach. [Link]
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Technical Support Center: Optimizing HS-SPME Parameters for Phantolide Extraction
Welcome to the technical support center for the optimization of Headspace Solid-Phase Microextraction (HS-SPME) parameters for the analysis of Phantolide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is HS-SPME a suitable extraction technique?
A1: this compound, chemically known as 1-(2,3-dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)ethanone, is a synthetic polycyclic musk fragrance.[1][2] It is widely used in perfumes, cosmetics, and personal care products for its sweet-musky aroma and excellent fixative properties.[1] this compound is a semi-volatile organic compound (VOC), making Headspace Solid-Phase Microextraction (HS-SPME) an ideal analytical approach.[3][4][5] HS-SPME is a solvent-free, sensitive, and simple sample preparation technique that combines extraction and pre-concentration of volatile and semi-volatile compounds from the headspace of a sample.[6][7][8][9]
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C17H24O | [10][11] |
| Molecular Weight | 244.37 g/mol | [10][11] |
| Appearance | Off-white crystalline solid | [12] |
| Melting Point | 37.00 to 58.00 °C | [12] |
| Boiling Point | 393.00 °C @ 760.00 mm Hg | [12] |
| Vapor Pressure | 0.000111 mmHg @ 25.00 °C (estimated) | [12] |
| Solubility | Soluble in chloroform, methanol, ethanol, and perfume materials.[1][11][13] |
Q2: Which SPME fiber coating should I choose for this compound extraction?
A2: The choice of SPME fiber is critical for efficient extraction and is dependent on the analyte's polarity and volatility. For a semi-volatile and relatively nonpolar compound like this compound, a combination fiber is often the most effective.
-
Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): This is a highly recommended fiber for this compound and other fragrance compounds.[14][15][16][17] It combines the properties of three different materials, allowing for the adsorption of a broad range of analytes with varying polarities and molecular weights.[17] The DVB provides a porous structure suitable for larger molecules, CAR is excellent for small, volatile compounds, and PDMS is a nonpolar phase.
-
Polydimethylsiloxane/Divinylbenzene (PDMS/DVB): This fiber is also a good candidate, particularly for semi-volatile compounds.[18]
-
Polydimethylsiloxane (PDMS): A 100 µm PDMS fiber can be used for volatile compounds, while thinner films (e.g., 30 µm or 7 µm) are better for semi-volatile, higher molecular weight compounds like this compound.[19]
Recommendation: Start with a DVB/CAR/PDMS fiber. Its broad applicability makes it a robust choice for initial method development for complex matrices containing this compound.
Q3: How do I optimize the extraction temperature and time for this compound?
A3: Extraction temperature and time are interdependent parameters that significantly influence the amount of analyte extracted.[7][15]
-
Extraction Temperature: Increasing the temperature generally increases the vapor pressure of semi-volatile compounds like this compound, leading to higher concentrations in the headspace and faster equilibration.[20][21] However, excessively high temperatures can sometimes decrease the amount of analyte adsorbed by the fiber, especially for more volatile compounds.[22] A good starting range for this compound is 60-80°C .[14][17]
-
Extraction Time: The extraction time should be sufficient to allow the analyte to reach equilibrium between the sample matrix, the headspace, and the SPME fiber.[17] For semi-volatile compounds, this can take longer than for highly volatile ones. A typical starting point is 30-60 minutes .[14][15]
Optimization Workflow:
Caption: Iterative optimization of temperature and time.
Q4: Should I add salt to my sample? What is the "salting-out" effect?
A4: Yes, adding salt is highly recommended for aqueous samples. The "salting-out" effect involves adding an inorganic salt (commonly NaCl or Na2SO4) to the sample matrix.[23][24][25] This increases the ionic strength of the solution, which decreases the solubility of organic compounds like this compound and promotes their partitioning into the headspace.[6][14] This can lead to significantly higher extraction efficiency and improved sensitivity.[23][24]
Practical Guidelines for Salting-Out:
-
Amount: Aim for saturation, which is typically around 20-40% (w/v) of salt to sample.[24] For example, for a 10 mL sample, adding 2-4 grams of NaCl is a good starting point.[24]
-
Consistency: It is crucial to add the same amount of salt to all samples and standards to ensure reproducibility.[24]
-
Type of Salt: While NaCl is the most common, other salts like Na2SO4 can also be effective.[24][25]
Q5: What are the best practices for sample volume and headspace volume?
A5: The ratio of the sample volume to the headspace volume in the vial is an important parameter.
-
Minimizing Headspace: Generally, a smaller headspace volume leads to a higher concentration of the analyte in the gas phase, which can improve extraction efficiency.[8][21][22] It is recommended to keep the headspace volume between 30% and 50% of the total vial volume.[22]
-
Consistent Volumes: For quantitative analysis, it is critical to maintain a consistent sample volume and vial size across all experiments to ensure reproducibility.[22]
Troubleshooting Guide
Problem 1: Low or No this compound Peak Detected
| Possible Cause | Recommended Solution |
| Incorrect Fiber Choice | This compound may not be efficiently extracted by the selected fiber. Switch to a DVB/CAR/PDMS or PDMS/DVB fiber.[15][18] |
| Insufficient Extraction Temperature/Time | The conditions are not sufficient to move enough this compound into the headspace. Increase the extraction temperature (e.g., to 70-80°C) and/or time (e.g., to 45-60 min).[14][17] |
| Fiber Carryover | Residual compounds from a previous analysis are still on the fiber. Ensure the fiber is properly conditioned before each use by baking it in the GC inlet at the recommended temperature (e.g., 250-270°C).[6][14] |
| Improper Desorption | The analyte is not being efficiently transferred from the fiber to the GC. Check the desorption temperature and time in the GC inlet. A typical desorption temperature is 250°C for 2-5 minutes in splitless mode.[6][14][22] |
| Sample Matrix Effects | Other components in the sample are interfering with the extraction. Try adding salt to the sample to enhance the partitioning of this compound into the headspace.[23][24] |
Problem 2: Poor Reproducibility (High %RSD)
| Possible Cause | Recommended Solution |
| Inconsistent Sample Volume/Headspace | Variations in the sample-to-headspace ratio will affect the equilibrium. Use a calibrated pipette for consistent sample volumes and use the same size vials for all samples.[22] |
| Inconsistent Fiber Positioning | The depth of the fiber in the headspace is not the same for each run. Use the fiber holder's guide to ensure consistent placement.[26] |
| Temperature Fluctuations | Inconsistent heating of the sample will lead to variable partitioning. Ensure the heating block or water bath maintains a stable temperature. |
| Inconsistent Salt Concentration | If adding salt, ensure the amount is precisely the same for every sample.[24] |
| Fiber Degradation | The fiber may be damaged or have lost its stationary phase after repeated use. Replace the fiber after the recommended number of injections (typically 50-100).[22] |
Problem 3: Peak Tailing or Broadening
| Possible Cause | Recommended Solution |
| Slow Desorption | The transfer of this compound from the fiber to the GC column is too slow. Increase the desorption temperature or use a narrow-bore inlet liner (e.g., 0.75 mm I.D.) to reduce dead volume.[22] |
| Incompatible GC Conditions | The initial oven temperature may be too high, or the carrier gas flow rate may be too low. Optimize the GC method, starting with a lower initial oven temperature. |
| Active Sites in the Inlet or Column | This compound may be interacting with active sites. Deactivate the inlet liner or use a new, high-quality GC column. |
Experimental Protocol: A Starting Point for this compound Extraction
This protocol provides a robust starting point for developing your HS-SPME method for this compound.
1. Sample Preparation: a. Accurately weigh or pipette a consistent amount of your sample (e.g., 5 mL if liquid, 1 g if solid) into a 20 mL headspace vial. b. If the sample is aqueous, add a consistent amount of NaCl (e.g., 2 g) to the vial.[27] c. Immediately seal the vial with a PTFE/silicone septum.
2. HS-SPME Extraction: a. Pre-condition a DVB/CAR/PDMS fiber in the GC inlet at 270°C for 30-60 minutes (for a new fiber) or 5-10 minutes between runs.[14] b. Place the sample vial in a heating block or water bath set to 70°C. c. Allow the sample to equilibrate for 15 minutes. d. Expose the pre-conditioned SPME fiber to the headspace of the vial for 45 minutes while maintaining the temperature at 70°C.[14] Agitation (e.g., 250 rpm) during extraction can improve efficiency.[6][23]
3. GC-MS Analysis: a. Immediately after extraction, retract the fiber and insert it into the GC inlet. b. Desorb the analytes at 250°C for 4 minutes in splitless mode.[14] c. Start the GC-MS data acquisition at the beginning of the desorption. d. After desorption, remove the fiber and place it in a heated port for reconditioning before the next sample.
Workflow Diagram:
Caption: HS-SPME workflow for this compound analysis.
References
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- Agilent Technologies. (2021, May 25). Use of Salt to Increase Analyte Concentration in SPME Headspace Applications.
- Wu, Y., et al. (2024). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Frontiers in Nutrition, 11.
- Wernisch, S., et al. (2023). Headspace SPME GC–MS Analysis of Urinary Volatile Organic Compounds (VOCs) for Classification Under Sample-Limited Conditions. Metabolites, 13(3), 395.
- Yilmaz, E., & Sevindik, O. (2019). Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine. Journal of Food Science and Technology, 56(8), 3895–3903.
- Fitzgerald, C., et al. (2018). Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Analysis of Scent Profiles from Human Skin. Cosmetics, 5(4), 57.
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- Scilit. (n.d.). Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Analysis of Scent Profiles from Human Skin.
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- Rossi, F., et al. (2023). Optimization of HS-SPME-GC/MS Analysis of Wine Volatiles Supported by Chemometrics for the Aroma Profiling of Trebbiano d'Abruzzo and Pecorrino White Wines Produced in Abruzzo (Italy). Molecules, 28(4), 1599.
- de Oliveira, G. A. R., et al. (2022). Chemical Approach to the Optimization of Conditions Using HS-SPME/GC–MS for Characterization of Volatile Compounds in Eugenia brasiliensis Fruit. Molecules, 27(15), 5003.
- Frontiers. (2024, January 31). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham.
- The Good Scents Company. (n.d.). musk indane.
- ResearchGate. (n.d.). Scheme of the three-phase system for HS-SPME.
- da Silva, J. V., et al. (2015). Allergenic Fragrances Analysis in Brazilian Perfumes by Headspace Solid Phase Microextraction and Gas Chromatography-Mass Detector (HS-SPME-GC-MS). Journal of the Brazilian Chemical Society, 26(8), 1597-1605.
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- LCGC International. (2017, January 18). Three Common SPE Problems.
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- ACS Omega. (2021, May 5). Development of a HS-SPME/GC-MS Method for the Extraction and Identification of the Volatile Compounds Emitted by Flowers of Tillandsia xiphioides.
- ResearchGate. (n.d.). Validation of a HS-SPME-GC Method for Determining Higher Fatty Esters and Oak Lactones in White Rums.
- ResearchGate. (n.d.). A review of theoretical and practical aspects of solid-phase microextraction in food analysis.
- ResearchGate. (n.d.). Theory of Solid-Phase Microextraction.
- Peng, Y., et al. (2023). Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork. Foods, 12(2), 339.
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- 10. This compound | C17H24O | CID 47167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound CAS#: 15323-35-0 [m.chemicalbook.com]
- 12. musk indane, 15323-35-0 [thegoodscentscompany.com]
- 13. This compound | 15323-35-0 [amp.chemicalbook.com]
- 14. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Troubleshooting Common Issues in Headspace Sampling for Gas Chromatography - Persee [pgeneral.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Blogs | Restek [discover.restek.com]
- 24. agilent.com [agilent.com]
- 25. mdpi.com [mdpi.com]
- 26. gcms.cz [gcms.cz]
- 27. scielo.br [scielo.br]
Technical Support Center: Reducing Background Interference in Phantolide Quantification
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Phantolide quantification. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to background interference during the analysis of this compound and other polycyclic musks. As a semi-volatile and hydrophobic compound, this compound (CAS 15323-35-0) presents unique analytical challenges, particularly at trace levels in complex matrices.[1][2][3] This document provides in-depth, field-proven insights to help you achieve accurate, reproducible, and interference-free results.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific experimental issues in a question-and-answer format, detailing the underlying causes and providing systematic solutions.
Q1: My chromatogram shows a high, noisy, or drifting baseline. What are the likely causes and how can I fix it?
An unstable baseline can obscure low-level analytes and compromise integration, leading to poor sensitivity and reproducibility. The primary culprits are contamination in the gas flow path or within the detector itself.
Potential Causes & Solutions:
-
Contaminated Carrier Gas: While high-purity gases are used, cylinders can become contaminated, or in-line gas purifiers can become saturated over time. Impurities like residual hydrocarbons, oxygen, and moisture can increase baseline noise and degrade the column's stationary phase.[4][5]
-
Solution: Ensure all gas purifiers (oxygen, moisture, and hydrocarbon traps) are within their service life. If contamination is suspected, run a system blank with a new, trusted gas cylinder to confirm the source.
-
-
Excessive Column Bleed: All columns exhibit some level of bleed (degradation of the stationary phase), but this is exacerbated by oxygen contamination or operating at temperatures above the column's maximum limit.[6]
-
Solution: Perform a column bake-out to remove contaminants. If bleed persists, it may indicate irreversible column damage.
Experimental Protocol: Column Bake-Out (Conditioning)
-
Disconnect the column from the detector (MS).
-
Cap the detector port to maintain vacuum.
-
Set the carrier gas flow to the normal operating rate (e.g., 1-2 mL/min).
-
Set the oven temperature to 20-30 °C above your method's maximum temperature, but never exceed the column's maximum rated temperature.
-
Hold for 2-4 hours, or until the baseline stabilizes (as observed by reconnecting to an old detector or FID, if available).
-
Cool the oven, reconnect the column to the MS, and allow the system to pump down and stabilize before analysis.
-
-
Contaminated MS Ion Source: The ion source is where ionization occurs, and over time it can become coated with non-volatile material from samples and column bleed, leading to a noisy signal and reduced sensitivity.
-
Solution: Perform an auto-tune of the mass spectrometer. If the tune report indicates poor performance or high detector voltages are required, the source likely needs cleaning.[7] Follow the manufacturer's specific protocol for ion source cleaning.
-
Q2: I'm seeing unexpected "ghost peaks" in my solvent blanks and samples. How do I identify and eliminate them?
Ghost peaks are peaks that appear in your chromatogram but do not originate from your injected standard or sample.[8] Identifying their source is a process of systematic elimination.
Systematic Troubleshooting Workflow
Caption: Workflow for troubleshooting ghost peaks.
Common Ghost Peak Contaminants
| Contaminant Class | Common Sources | Characteristic Mass Ions (m/z) | Mitigation Strategy |
| Phthalates | Plastic consumables (pipette tips, vials, caps, syringes), Parafilm®, gloves, packaging materials.[9][10][11] | 149 (major), 167, 279 | Use glass or polypropylene labware. Rinse all glassware with high-purity solvent. Avoid storing solvents in plastic containers. Use phthalate-free gloves.[10][12] |
| Siloxanes | GC inlet septa, vial cap septa, column bleed, O-rings.[4][13] | 73, 147, 207, 281, 355 | Use high-quality, pre-conditioned septa. Avoid piercing the septum multiple times (coring). Ensure the column is properly conditioned and not operated above its temperature limit.[13] |
| Carryover | Adsorption of analyte (this compound) onto active sites in the inlet liner, column head, or syringe.[6][14] | This compound-specific ions | Use deactivated (silanized) glass wool liners. Perform regular inlet maintenance. Include solvent washes between sample injections. Use a higher boiling point solvent for washes.[6] |
Q3: My this compound peak is tailing significantly. What's causing this and how can I improve the peak shape?
Peak tailing is often a sign of undesirable interactions between the analyte and active sites within the GC system. These active sites, typically exposed silanol groups (-Si-OH) on glass surfaces, can form hydrogen bonds with the ketone group of this compound, slowing its passage through the system.
Potential Causes & Solutions:
-
Active Sites in the Inlet: The hot injection port is a prime location for analyte degradation or adsorption. Stock glass liners or liners packed with glass wool can have active sites.
-
Improper Column Installation: If the column is not cut cleanly or is installed at the wrong depth in the inlet or detector, it can create turbulence and dead volume, leading to peak distortion.
-
Solution: Use a ceramic scoring wafer to make a clean, perpendicular cut on the column end. Follow the instrument manufacturer's instructions for the correct column insertion depth into both the inlet and the MS interface.
-
-
Column Contamination/Aging: Over time, the accumulation of non-volatile matrix components at the head of the column can create active sites.
-
Solution: Trim the first 10-15 cm from the front of the column. This removes the most contaminated section. If tailing persists on all peaks, the column may need to be replaced.
-
-
Sub-optimal GC Method: A slow oven ramp rate or an isothermal temperature that is too low can sometimes exacerbate tailing.
-
Solution: Increase the oven ramp rate or the elution temperature for this compound. This gives the molecule more kinetic energy to overcome interactions with active sites.
-
Q4: My calibration is non-linear and my results are inconsistent, especially in complex matrices. How do I overcome matrix effects?
Matrix effects are the alteration of an analyte's response (either suppression or enhancement) due to co-eluting compounds from the sample matrix.[15][16] This is a major source of inaccuracy in quantitative analysis, especially with sensitive techniques like mass spectrometry.[17]
Potential Causes & Solutions:
-
Ion Suppression/Enhancement: In the MS ion source, co-eluting matrix components can compete with this compound for ionization, reducing its signal (suppression), or in some cases, improve ionization efficiency (enhancement).[17][18]
-
Solution 1: Improve Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering components before analysis. Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up and concentrating this compound from aqueous samples like wastewater.[19][20] Techniques like QuEChERS can also be adapted for solid or sludge samples.[21]
-
Solution 2: Use Matrix-Matched Standards: This method compensates for matrix effects by preparing calibration standards in a blank matrix extract that is free of the analyte. This ensures that both the standards and the samples experience the same degree of signal suppression or enhancement.
Experimental Protocol: Preparing Matrix-Matched Calibrants
-
Obtain a representative blank matrix (e.g., effluent water from a location known to be free of this compound).
-
Extract the blank matrix using the exact same sample preparation procedure (e.g., SPE) used for your unknown samples.
-
This resulting blank extract is your "matrix-matched solvent."
-
Prepare your calibration curve by making serial dilutions of your this compound stock standard into the matrix-matched solvent.
-
Analyze these standards to create a calibration curve that inherently accounts for the matrix effect.
-
Solution 3: Use a Stable Isotope-Labeled Internal Standard: The gold standard for correcting matrix effects is the use of an internal standard (IS) that is structurally and chemically almost identical to the analyte, such as Deuterium- or ¹³C-labeled this compound. The IS is added to all samples, blanks, and standards at a constant concentration before extraction. Since the IS and the native analyte co-elute and experience the same matrix effects, any signal variation is canceled out when the ratio of the analyte peak area to the IS peak area is calculated.[15]
-
Sources of Contamination in the Analytical Workflow
Caption: Potential sources of background interference.
Frequently Asked Questions (FAQs)
-
Q: What are the ideal starting GC-MS parameters for this compound analysis?
-
A: A good starting point is a standard non-polar or mid-polar column (e.g., DB-5ms, HP-5ms). Use a splitless injection to maximize sensitivity. A typical oven program might start at 60-80°C, hold for 1-2 minutes, then ramp at 10-20°C/min to around 280-300°C. For MS, use Selective Ion Monitoring (SIM) mode for the highest sensitivity, targeting characteristic this compound ions (e.g., m/z 244, 229).
-
-
Q: How can I effectively prevent phthalate contamination in my lab?
-
A: Adopt a "glass-wherever-possible" policy. Use glass volumetric flasks, graduated cylinders, and syringes. Rinse all glassware with high-purity acetone or hexane before use. Purchase solvents in glass bottles. Use phthalate-free nitrile gloves, as vinyl gloves are a significant source of phthalate contamination.[10][12]
-
-
Q: What is the best sample preparation method for this compound in wastewater?
-
A: Solid-Phase Extraction (SPE) is widely recognized as a robust method for extracting polycyclic musks from aqueous matrices.[19][22] Cartridges with a polymeric sorbent (e.g., Oasis HLB) are effective at retaining hydrophobic compounds like this compound while allowing polar interferences to be washed away.
-
-
Q: How often should I perform GC inlet maintenance?
-
A: This depends heavily on sample throughput and matrix cleanliness. For dirty matrices, the septum and liner may need changing every 25-50 injections. For clean samples, this can be extended to 100-200 injections. A good practice is to monitor peak shape and area response of a quality control (QC) standard; a decline in performance is a key indicator that maintenance is required.[6]
-
-
Q: Is derivatization necessary for this compound?
-
A: No, this compound is a ketone and is sufficiently volatile and thermally stable for direct GC-MS analysis. Derivatization is a technique used to improve the chromatographic behavior of compounds with active hydrogens, such as alcohols, phenols, and amines, by making them more volatile and less polar.[23][24] It is generally not required for this compound.
-
References
- ResearchGate. (2025). Elimination of the musk fragrances galaxolide and tonalide from wastewater by ozonation and concomitant stripping | Request PDF.
- MDPI. (n.d.). Enantioselective Determination of Polycyclic Musks in River and Wastewater by GC/MS/MS.
- Chromatography Online. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.
- ScienceDirect. (n.d.). Interferences and contaminants encountered in modern mass spectrometry.
- ResearchGate. (n.d.). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory.
- National Institutes of Health. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature.
- Chromatography Online. (2022). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography.
- YouTube. (2023). Part 1 GC MS Techniques for Troubleshooting Off Flavor, Off Odor & Flavor Scalping Foods & Beverages.
- ResearchGate. (n.d.). Analytical Methods to Analyze Fragrances in Environmental Matrices | Request PDF.
- PubMed. (n.d.). Characterization of typical chemical background interferences in atmospheric pressure ionization liquid chromatography-mass spectrometry.
- Taylor & Francis Online. (n.d.). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory.
- National Institutes of Health. (n.d.). This compound.
- MDPI. (2025). Enantioselective Determination of Polycyclic Musks in River and Wastewater by GC/MS/MS.
- Letters in Applied NanoBioScience. (2021). Determination of Galaxolide (HHCB) and Tonalide (AHTN) by Solid Phase Extraction and Gas Chromatography (SPE-GC).
- National Institutes of Health. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis.
- Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
- National Institutes of Health. (n.d.). Green Approaches to Sample Preparation Based on Extraction Techniques.
- National Institutes of Health. (2020). Benefits of Derivatization in GC-MS-based Identification of New Psychoactive Substances.
- Instrument Solutions. (n.d.). Ghost Peaks in Gas Chromatography Part I.
- YouTube. (2025). What Is Derivatization In GC-MS?.
- Chemistry LibreTexts. (2022). Interferences in Absorption Spectroscopy.
- ResearchGate. (2025). Recent advances in sample preparation techniques for environmental matrix.
- Agilent. (n.d.). Advanced GC Troubleshooting.pdf.
- Chromatography Research Supplies. (2020). Those Darn Phthalates.
- Waters. (n.d.). What causes a “ghost” peak and what can I do to prevent this?.
- Bioanalysis Zone. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?.
- ACS Publications. (n.d.). Assessment of Contributions of Synthetic Musk Compounds from Wastewater Treatment Plants to Atmospheric and Aquatic Environments.
- Restek. (2017). GC Troubleshooting: Origins of Ghost Peaks.
- LCGC International. (2018). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS.
- National Institutes of Health. (n.d.). Development and validation of a spectrophotometric method for the quantification of total bufadienolides in samples of toad glandular secretions.
- ResearchGate. (n.d.). Method quality data for the quantification of polycyclic musk compounds from aqueous samples.
- ResearchGate. (n.d.). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions | Request PDF.
- National Institutes of Health. (2022). Phthalate Exposure: From Quantification to Risk Assessment.
- Agilent. (n.d.). From Collection to Analysis: A Practical Guide to Sample Preparation and Processing of Microplastics.
- MDPI. (n.d.). Occurrence and Sources of Synthetic Musk Fragrances in the Sewage Treatment Plants and the Han River, Korea.
- Intertek. (n.d.). Phthalates Analysis.
- Welch Materials. (2025). [Readers Insight] Why Do Ghost Peaks Appear?.
- LCGC International. (2020). Troubleshooting Gas Chromatography Part II – Reduced Peak Size (Loss of Sensitivity).
- CABI Digital Library. (n.d.). Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors.
- ResearchGate. (2025). A foundational analysis on LC-MS in natural product bioanalysis: advances in the detection of flavonoids, alkaloids, saponins, and sesquiterpenoids in biological fluids modern LC- MS strategies for the pharmacokinetic evaluation of bioactive natural compounds.
- MDPI. (n.d.). Poly- and Perfluoroalkyl Substance (PFAS) Analysis in Environmental Matrices: An Overview of the Extraction and Chromatographic Detection Methods.
- Royal Society of Chemistry. (n.d.). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples.
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- 24. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
Technical Support Center: Method Development for the Simultaneous Analysis of Phantolide and Other Synthetic Musks
Welcome to the technical support center for the analysis of Phantolide and other synthetic musks. This guide is designed for researchers, analytical scientists, and quality control professionals who are developing and troubleshooting methods for the quantification of these compounds in various matrices. Synthetic musks, including polycyclic musks like this compound (AHDI), Galaxolide (HHCB), and Tonalide (AHTN), are widely used as fragrance ingredients in personal care products and consumer goods.[1][2] Due to their widespread use, lipophilic nature, and persistence, they are frequently detected in environmental samples such as wastewater, sludge, and biota, necessitating robust and reliable analytical methods.[3][4][5]
This document provides in-depth technical guidance, field-proven insights, and validated protocols to help you navigate the complexities of musk analysis, from sample preparation to final data interpretation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the analysis of this compound and other synthetic musks.
Q1: What is the most common analytical technique for the simultaneous analysis of this compound and other musks?
A1: Gas Chromatography-Mass Spectrometry (GC-MS) or tandem Mass Spectrometry (GC-MS/MS) is the preferred technique.[1] These compounds are semi-volatile and thermally stable, making them ideal for GC analysis. The mass spectrometer provides the necessary selectivity and sensitivity for detection in complex matrices at trace levels.[4]
Q2: Which GC column is best suited for separating this compound and other polycyclic musks?
A2: A low to mid-polarity column is typically used. The most common choice is a 5% phenyl/95% dimethylpolysiloxane column (e.g., DB-5MS, HP-5MS), which provides good separation for a wide range of synthetic musks. For challenging separations, such as resolving specific isomers of Galaxolide, a mid-polarity 50% phenyl/50% dimethylpolysiloxane column may offer better resolution.
Q3: What are the key challenges in sample preparation for musk analysis?
A3: The primary challenges are the lipophilic nature of the analytes and the complexity of the sample matrices. Because of their high Log Kow values, musks tend to adsorb onto solid particles and accumulate in fatty tissues.[3] Therefore, the extraction method must efficiently release them from the matrix while minimizing co-extraction of interfering substances like lipids. Matrix effects, where other components in the sample suppress or enhance the analyte signal, are also a significant concern.[6]
Q4: Can I use the same extraction method for both water and soil samples?
A4: Not directly. Different matrices require distinct extraction approaches.
-
For water samples (wastewater, river water): Solid-Phase Extraction (SPE) is highly effective.[4][7] Sorbents like C18 or polymeric sorbents (e.g., polystyrene-divinylbenzene) are commonly used to trap the hydrophobic musk compounds from the aqueous phase.[7]
-
For solid samples (sludge, sediment, biota): More rigorous extraction techniques are needed. These include Pressurized Liquid Extraction (PLE), ultrasonic extraction, or Soxhlet extraction, often using solvents like dichloromethane or hexane.[3][8] These extracts almost always require a clean-up step to remove lipids and other interferences.[6]
Q5: Why is an internal standard necessary for this analysis?
A5: Using an internal standard (IS) is critical for achieving accurate and reproducible quantification.[9] An IS, typically an isotopically labeled version of one of the target analytes (e.g., d₃-Tonalide) or a compound with similar chemical properties not present in the samples, is added at a known concentration at the beginning of the sample preparation process.[10] It corrects for variability in extraction recovery, injection volume, and instrument response, thereby improving the accuracy and precision of the method.[9][11]
Part 2: Troubleshooting Guides
This section provides systematic approaches to resolving common problems encountered during method development and routine analysis.
Guide 1: Low or No Analyte Recovery
Low recovery is a frequent issue, often pointing to problems in the sample preparation or injection phase. The following decision tree can help diagnose the root cause.
Caption: Troubleshooting Decision Tree for Low Analyte Recovery.
Guide 2: Poor Chromatographic Peak Shape (Tailing or Fronting)
Poor peak shape compromises resolution and integration accuracy.
-
Problem: Peak Tailing (Asymmetrical peak with a trailing edge)
-
Cause 1: Active Sites in the System: Polar analytes can interact with active sites (exposed silanols) in the inlet liner, at the head of the GC column, or in the ion source. Polycyclic musks have active sites that can cause this.
-
Solution:
-
Deactivate the Inlet: Use a fresh, deactivated inlet liner. Glass wool within the liner should also be deactivated.[12]
-
Column Maintenance: Trim the first 0.5-1 meter from the front of the GC column to remove accumulated non-volatile residues and active sites.[12]
-
Check for Contamination: Ensure carrier gas is high purity and oxygen traps are functional, as oxygen can damage the column phase.[13]
-
-
-
Problem: Peak Fronting (Asymmetrical peak with a leading edge)
-
Cause 1: Column Overload: Injecting too much analyte mass onto the column.
-
Solution: Dilute the sample or decrease the injection volume. If using splitless injection, consider increasing the split ratio.[13]
-
Cause 2: Incompatible Solvent: The sample solvent is not compatible with the column's stationary phase.
-
Solution: Ensure the sample is dissolved in a solvent that is compatible with the non-polar or mid-polarity GC column (e.g., hexane, isooctane).
-
Guide 3: Unstable Baseline or Ghost Peaks
-
Problem: High Baseline Noise or Drift
-
Cause: Often due to column bleed at high temperatures, a contaminated carrier gas, or a dirty detector (ion source).
-
Solution:
-
-
Problem: Ghost Peaks (Peaks appearing in blank runs)
-
Cause: Carryover from a previous high-concentration sample or contamination in the system.
-
Solution:
-
Part 3: Validated Experimental Protocol
This section provides a step-by-step protocol for the simultaneous analysis of this compound, Galaxolide, Tonalide, and other musks in wastewater effluent using Solid-Phase Extraction (SPE) and GC-MS/MS.
Workflow Overview
Caption: General workflow for musk analysis in water samples.
Step-by-Step Methodology
-
Sample Preparation (SPE)
-
Sample Filtration: Filter 500 mL of wastewater effluent through a 0.7 µm glass fiber filter to remove suspended solids.
-
Fortification: Add 50 µL of a 1 µg/mL internal standard mix (e.g., 13C-Galaxolide, d₃-Tonalide) to the filtered sample.
-
SPE Cartridge Conditioning: Use a 200 mg polymeric SPE cartridge. Condition it by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the 500 mL water sample onto the cartridge at a flow rate of approximately 10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of a 40:60 (v/v) methanol/water solution to remove polar interferences.
-
Drying: Dry the cartridge thoroughly by passing a stream of nitrogen gas through it for at least 30 minutes. This step is critical to remove residual water, which can interfere with GC analysis.
-
Elution: Elute the trapped analytes by passing 2 x 4 mL of ethyl acetate through the cartridge into a collection tube.
-
Concentration: Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen at 35°C. Add 50 µL of a recovery standard (e.g., PCB-209) and bring the final volume to 1 mL with isooctane.
-
-
Instrumental Analysis (GC-MS/MS)
-
System: Gas chromatograph coupled to a triple quadrupole mass spectrometer.
-
Injection: 1 µL, Splitless mode, Inlet Temp: 280°C.
-
GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temp 80°C, hold for 1 min. Ramp at 20°C/min to 200°C. Ramp at 10°C/min to 300°C, hold for 5 min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
-
Data Presentation
Table 1: Example GC-MS/MS MRM Parameters for Selected Musks
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (AHDI) | 243 | 187 | 15 |
| Galaxolide (HHCB) | 258 | 213 | 10 |
| Tonalide (AHTN) | 258 | 243 | 10 |
| Musk Ketone | 294 | 279 | 12 |
| 13C-Galaxolide (IS) | 271 | 225 | 10 |
Note: These values are illustrative. MRM transitions and collision energies must be optimized on the specific instrument being used.[15]
Table 2: Typical Method Performance Data in Wastewater
| Compound | LOD (ng/L) | LOQ (ng/L) | Recovery (%) | RSD (%) |
| This compound (AHDI) | 0.5 | 1.5 | 95 | <10 |
| Galaxolide (HHCB) | 1.0 | 3.0 | 102 | <10 |
| Tonalide (AHTN) | 0.8 | 2.5 | 98 | <10 |
| Musk Ketone | 1.2 | 4.0 | 89 | <15 |
Data adapted from typical performance characteristics found in literature.[4][15][16]
References
- An overview of the enantioselective determination of musk fragrances in environmental samples. ScienceDirect. [Link]
- Analysis of 7 synthetic musks in cream by supported liquid extraction and solid phase extraction followed by GC-MS/MS. PubMed. [Link]
- Comparison of Sample Preparation and Detection Methods for the Quantification of Synthetic Musk Compounds (SMCs) in Carp Fish Samples.
- Optimisation of a solid-phase microextraction method for synthetic musk compounds in w
- Recent approaches for the determination of synthetic musk fragrances in environmental samples. ScienceDirect. [Link]
- Influence of pre-treatment process on matrix effect for the determination of musk fragrances in fish and mussel.
- Optimization of solid-phase microextraction for the gas chromatographic-mass spectrometric determination of synthetic musk fragrances in w
- Polycyclic musk fragrances (PMFs) in wastewater and activated sludge: analytical protocol and application to a real case study. PubMed. [Link]
- GC Troubleshooting Guide. Agilent. [Link]
- Enantioselective Determination of Polycyclic Musks in River and Wastew
- On-site solid-phase extraction and laboratory analysis of ultra-trace synthetic musks in municipal sewage effluent using gas chromatography-mass spectrometry in the full-scan mode.
- Determination of synthetic musk fragrances.
- [Determination of five synthetic musks in perfume by headspace solid-phase microextraction and gas chromatography-mass spectrometry]. PubMed. [Link]
- Synthetic Musks. Campaign for Safe Cosmetics. [Link]
- Simultaneous determination of synthetic musks and UV-filters in water matrices by dispersive liquid-liquid microextraction followed by gas chromatography tandem mass-spectrometry. PubMed. [Link]
- Enantioselective Determination of Polycyclic Musks in River and Wastew
- Study Of The Analytical Method For The Determination Of Synthetic Musks In Environment. Global Thesis. [Link]
- Synthetic Musk Compounds in Human Biological Matrices: Analytical Methods and Occurrence—A Review.
- GC Troubleshooting Guide Poster. Agilent. [Link]
- Gas chromatographic determination of synthetic musk compounds in Norwegian air samples. ScienceDirect. [Link]
- How to Troubleshoot and Improve your GC/MS. YouTube. [Link]
- GC Troubleshooting: 7+ Common Problems and Their Solution. PharmaGuru. [Link]
- 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. [Link]
- Analysis of plasticizers and synthetic musks in cosmetic and personal care products by matrix solid-phase dispersion gas chromatography-mass spectrometry. PubMed. [Link]
- The Complete Guide to Solid Phase Extraction (SPE). Phenomenex. [Link]
- The Complete Guide to Solid Phase Extraction (SPE). Phenomenex. [Link]
- Simultaneous Analysis of Synthetic Musk Compounds in Water Using a Triple Quadrupole GC-MS System. LabRulez GCMS. [Link]
- Assessing Contributions of Synthetic Musk Compounds from Wastewater Treatment Plants to Atmospheric and Aquatic Environments.
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Navigating the Labyrinth of Phantolide Extraction: A Technical Guide to Solvent Reduction
Welcome to the Technical Support Center for Phantolide extraction. This guide is designed for researchers, scientists, and professionals in the drug development and fragrance industries who are seeking to optimize their extraction processes while minimizing environmental impact and adhering to regulatory standards. In the following sections, we will delve into the intricacies of this compound extraction, offering scientifically-grounded strategies to significantly reduce solvent consumption. This is not merely a collection of protocols, but a comprehensive resource that explains the "why" behind the "how," empowering you to make informed decisions in your experimental design.
The Imperative of Green Chemistry in Fragrance Synthesis
The synthesis and purification of synthetic musks like this compound, a polycyclic musk, traditionally rely on significant volumes of organic solvents. The conventional synthesis often involves a Friedel-Crafts acylation of 1,1,2,3,3,5-hexamethyl indane, followed by purification steps that can be solvent-intensive.[1] The drive towards greener, more sustainable chemical processes is not just an environmental imperative but also a response to stricter regulatory landscapes governing residual solvents in consumer products.[2][3] This guide will explore advanced extraction and purification techniques that align with the principles of green chemistry, offering pathways to reduce your solvent footprint without compromising yield or purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers for reducing solvent consumption in this compound extraction?
Reducing solvent consumption in this compound extraction is driven by a confluence of factors:
-
Environmental Responsibility: Minimizing the use of volatile organic compounds (VOCs) mitigates their release into the atmosphere and reduces hazardous waste generation.[4]
-
Regulatory Compliance: Global regulatory bodies, including the FDA and the European Medicines Agency, enforce strict limits on residual solvents in consumer products, including cosmetics and fragrances. Adherence to guidelines such as the International Council for Harmonisation's Q3C is crucial.[5][6]
-
Cost-Effectiveness: Solvents represent a significant operational cost, encompassing purchase, handling, and disposal. Reducing consumption directly translates to economic savings.
-
Process Safety: Many organic solvents are flammable and pose health risks to laboratory personnel. Minimizing their use enhances overall laboratory safety.
Q2: How do advanced extraction techniques like SFE, MAE, and UAE compare to traditional solvent extraction for this compound?
Traditional methods like Soxhlet extraction, while effective, are often characterized by long extraction times and high solvent consumption.[7] Advanced techniques offer significant advantages:
| Feature | Supercritical Fluid Extraction (SFE) | Microwave-Assisted Extraction (MAE) | Ultrasound-Assisted Extraction (UAE) | Traditional Solvent Extraction |
| Solvent Use | Drastically reduced (often uses CO2) | Significantly reduced | Reduced | High |
| Extraction Time | Fast | Very Fast | Fast | Slow |
| Energy Consumption | Moderate to High | Low to Moderate | Low | High |
| Selectivity | High (tunable) | Moderate | Moderate | Low to Moderate |
| Thermal Degradation | Minimal (low temperatures)[3] | Potential risk, requires optimization[8] | Minimal | Potential risk with prolonged heating |
| Environmental Impact | Low (CO2 is recyclable) | Low | Low | High |
This table provides a qualitative comparison of different extraction techniques.
Q3: What are "green solvents," and are there any suitable for this compound extraction?
Green solvents are bio-based or derived from renewable resources and have a lower environmental impact than their petrochemical counterparts.[9] For a lipophilic compound like this compound, suitable green solvent alternatives could include:
-
2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent with a favorable environmental profile.[10]
-
Cyclopentyl methyl ether (CPME): Offers good solvency for organic compounds and has a lower environmental impact than many traditional solvents.[10]
-
Deep Eutectic Solvents (DESs): These are mixtures of compounds that form a eutectic with a melting point much lower than the individual components. Hydrophobic DESs can be designed for the extraction of non-polar compounds.[11]
Research into the direct application of these solvents for polycyclic musk extraction is ongoing, but they represent a promising avenue for reducing reliance on traditional organic solvents.
Troubleshooting Guide
This section addresses common issues encountered when implementing solvent reduction strategies for this compound extraction.
Supercritical Fluid Extraction (SFE)
-
Problem: Low Extraction Yield
-
Cause: The solubility of this compound in supercritical CO2 may be insufficient under the current conditions.
-
Solution:
-
Increase Pressure: Higher pressure increases the density of the supercritical fluid, which generally enhances its solvating power.[4]
-
Optimize Temperature: The effect of temperature is twofold; it can decrease solvent density but increase the vapor pressure of the analyte. The optimal temperature needs to be determined empirically.[4]
-
Introduce a Co-solvent: Adding a small amount of a polar co-solvent, such as ethanol or methanol, can significantly increase the solubility of moderately polar compounds like this compound in supercritical CO2.[12]
-
Increase Extraction Time: Ensure that the extraction time is sufficient for the complete diffusion of the analyte from the matrix.[13]
-
-
-
Problem: Co-extraction of Impurities
-
Cause: The selected SFE conditions are not selective enough for this compound.
-
Solution:
-
Fractional Extraction: Employ a multi-step extraction by progressively increasing the pressure or temperature. This can allow for the sequential elution of different compounds based on their solubility.[14]
-
Optimize Co-solvent Percentage: If using a co-solvent, reducing its percentage can increase the selectivity for less polar compounds.
-
-
Microwave-Assisted Extraction (MAE)
-
Problem: Thermal Degradation of this compound
-
Cause: Excessive microwave power or prolonged exposure to high temperatures can lead to the degradation of the target compound.
-
Solution:
-
Reduce Microwave Power: Operate at a lower power setting to minimize localized overheating.[9]
-
Pulsed Microwaves: Utilize a pulsed microwave application to allow for periods of cooling.
-
Use a Non-polar Solvent: If the matrix contains water, using a non-polar solvent that is transparent to microwaves can selectively heat the matrix, reducing the bulk solvent temperature.[8]
-
Vacuum MAE: Performing the extraction under vacuum can lower the boiling point of the solvent, allowing for extraction at lower temperatures.[15]
-
-
-
Problem: Inconsistent Extraction Efficiency
-
Cause: Uneven microwave heating or variations in sample preparation.
-
Solution:
-
Ensure Homogeneous Sample: Grind the sample to a uniform particle size to ensure consistent heating.
-
Use a Stirring Mechanism: Agitation during extraction promotes even temperature distribution.
-
Optimize Solvent Volume: The volume of solvent should be sufficient to fully immerse the sample and allow for effective microwave absorption.
-
-
Ultrasound-Assisted Extraction (UAE)
-
Problem: Low Extraction Yield for a Lipophilic Compound
-
Cause: Inefficient acoustic cavitation or poor solvent penetration into the matrix.
-
Solution:
-
Optimize Ultrasonic Power and Frequency: Higher power generally increases cavitation, but an optimal frequency needs to be determined. Lower frequencies (around 20-40 kHz) are often effective for cell disruption.[16]
-
Increase Temperature: A moderate increase in temperature can enhance solvent diffusion and analyte solubility. However, excessively high temperatures can reduce cavitation efficiency.[17]
-
Choose an Appropriate Solvent: The solvent should have a low vapor pressure to maximize the effects of cavitation. For this compound, a solvent with good solubility for the compound is crucial.
-
Decrease Particle Size: Grinding the sample increases the surface area available for extraction.
-
-
-
Problem: Emulsion Formation
-
Cause: The high-energy input from ultrasound can lead to the formation of stable emulsions, especially when dealing with complex matrices.
-
Solution:
-
Salting Out: The addition of a salt can help to break the emulsion.
-
Centrifugation: High-speed centrifugation is an effective method for separating the layers of an emulsion.
-
Use of a Demulsifier: In some cases, a small amount of a suitable demulsifying agent can be added.
-
-
Experimental Protocols
The following are generalized, laboratory-scale protocols. It is imperative to optimize these parameters for your specific sample matrix and equipment.
Protocol 1: Supercritical Fluid Extraction (SFE) of this compound
-
Sample Preparation: Ensure the crude this compound sample is in a solid, porous form. If it is a liquid or waxy solid, it may need to be adsorbed onto a solid support.
-
System Setup:
-
Load the prepared sample into the extraction vessel.
-
Set the CO2 pump to the desired pressure (e.g., starting at 100 bar).
-
Set the oven temperature for the extraction vessel (e.g., starting at 40°C).[12]
-
If using a co-solvent, prepare the co-solvent pump with the chosen modifier (e.g., ethanol).
-
-
Extraction:
-
Begin pumping liquid CO2 through the system.
-
Once the desired pressure and temperature are reached and stable, start the extraction timer.
-
If using a co-solvent, introduce it at a low flow rate (e.g., 1-5% of the total flow).
-
Collect the extract in a separator vessel at a lower pressure and temperature.
-
-
Fractionation (Optional): Use multiple separators at decreasing pressures to fractionate the extract.
-
Post-Extraction:
-
Depressurize the system safely.
-
Collect the extracted this compound from the separator(s).
-
Clean the system as per the manufacturer's instructions.
-
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
-
Sample Preparation: Place a known quantity of the crude this compound sample into a microwave-transparent extraction vessel.
-
Solvent Addition: Add a minimal amount of a suitable solvent with a high dielectric constant (e.g., ethanol) to immerse the sample.
-
System Setup:
-
Place the vessel in the microwave extractor.
-
Connect a condenser to the vessel to prevent solvent loss.
-
Set the desired microwave power (e.g., starting at 300 W) and extraction time (e.g., 5-15 minutes).[18]
-
Set a maximum temperature to prevent overheating and degradation.
-
-
Extraction:
-
Start the microwave program.
-
Ensure efficient cooling of the condenser.
-
-
Post-Extraction:
-
Allow the vessel to cool to room temperature.
-
Filter the extract to separate the solid residue.
-
Wash the residue with a small amount of fresh solvent.
-
Combine the filtrates and proceed with analysis or further purification.
-
Protocol 3: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Place a known quantity of the crude this compound sample into a suitable extraction vessel (e.g., a flask or beaker).
-
Solvent Addition: Add a specific volume of a suitable solvent to the vessel.
-
System Setup:
-
Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Set the desired ultrasonic frequency (e.g., 20-40 kHz) and power.
-
If using a temperature-controlled bath, set the desired temperature (e.g., 40-50°C).
-
-
Extraction:
-
Begin sonication for a predetermined time (e.g., 15-30 minutes).[19]
-
-
Post-Extraction:
-
Filter the extract to separate any solid material.
-
Wash the residue with a small amount of fresh solvent.
-
Combine the filtrates for further processing.
-
Visualization of Workflows
Logical Relationship of Solvent Reduction Strategies
Caption: A decision tree for selecting a this compound extraction method.
Experimental Workflow for Method Optimization
Caption: A workflow for optimizing an advanced extraction method.
Regulatory Landscape: Residual Solvent Limits
Adherence to regulatory guidelines on residual solvents is non-negotiable. The ICH Q3C guidelines classify solvents into three classes based on their toxicity.
-
Class 1: Solvents to be avoided.
-
Class 2: Solvents to be limited.
-
Class 3: Solvents with low toxic potential.
For Class 3 solvents, which include many common extraction solvents, the guideline suggests a limit of 5,000 ppm (0.5%) without justification.[20]
| Solvent | Class | Permitted Daily Exposure (PDE) (mg/day) | Concentration Limit (ppm) |
| Ethanol | 3 | 50 | 5000 |
| Acetone | 3 | 50 | 5000 |
| Isopropyl Acetate | 3 | 50 | 5000 |
| Heptane | 3 | 50 | 5000 |
| Methanol | 2 | 30 | 3000 |
| Toluene | 2 | 8.9 | 890 |
| Hexane | 2 | 2.9 | 290 |
This table presents a selection of common solvents and their limits according to ICH Q3C guidelines.[5][6] It is crucial to consult the latest version of the guidelines for a complete and up-to-date list.
Conclusion
The transition to more sustainable and efficient extraction methods for this compound is not just a trend but a necessity. By embracing advanced techniques such as SFE, MAE, and UAE, and exploring the potential of green solvents, researchers and manufacturers can significantly reduce their environmental footprint while maintaining high standards of product quality and safety. This guide provides a foundational understanding and practical advice to navigate this transition. Continuous optimization and a commitment to the principles of green chemistry will be paramount in shaping the future of fragrance synthesis and purification.
References
- Current time information in منطقة الظفرة, AE. (n.d.). Google.
- NuWave Research. (n.d.). Microwave Assisted Extraction 101.
- USP-NF. (n.d.). Impurities: Residual Solvents ICH: Q3C.
- Milestone Srl. (n.d.). Natural products microwave extraction system.
- The Royal Society of Chemistry. (2013). Microwave-assisted Extraction. In Books.
- Kokolakis, A. K., & Golfinopoulos, S. K. (2011). Microwave-Assisted Techniques (MATs), a Quick Way to Extract a Fragrance: A Review.
- Ferhat, M. A., et al. (2022). Microwave-Assisted and Conventional Extractions of Volatile Compounds from Rosa x damascena Mill.
- Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.
- Polo-Luque, M. L., et al. (2015). Ultrasound-assisted emulsification microextraction coupled with high-performance liquid chromatography for the simultaneous determination of fragrance allergens in cosmetics and water.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2021). Impurities: Guideline for Residual Solvents Q3C(R8).
- Proftalks. (2022, November 30). ICH Q3C Guidance for Residual Solvents [Video]. YouTube. [Link]
- Vina Nha Trang Engineering JSC. (2025). Aroma Recovery By Supercritical Fluid Extraction.
- European Medicines Agency (EMA). (n.d.). ICH Q3C (R9) Residual solvents - Scientific guideline.
- AIP Publishing. (2020). Extraction of Fragrance Component from Etlingera Elatior using Microwave Assisted Extraction. In AIP Conference Proceedings.
- Delacourte. (n.d.). Supercritical CO2 Extraction (Sofact): Green Perfumery.
- Wikipedia. (n.d.). Supercritical fluid extraction.
- Chen, C. L., et al. (2017). Determination of fragrance ingredients in fish by ultrasound-assisted extraction followed by purge & trap. Analytical Methods, 9(13), 2049-2056.
- Reverchon, E., & De Marco, I. (2006). Supercritical fluid extraction and fractionation of natural matter. The Journal of Supercritical Fluids, 38(2), 146-166.
- Air Source Industries. (2023, February 21). How Supercritical Carbon Dioxide Extraction is Used in Perfume Making.
- Chaiyana, W., et al. (2022). Ultrasound-assisted green extraction methods: An approach for cosmeceutical compounds isolation from Macadamia integrifolia pericarp. Heliyon, 8(12), e12201.
- Chen, C. L., et al. (2017). Determination of fragrance ingredients in fish by ultrasound-assisted extraction followed by purge & trap. RSC Publishing.
- Chen, C. L., et al. (2017). Determination of Fragrance Ingredients in Fish by Ultrasound-Assisted Extraction Followed by Purge & Trap.
- Liu, Y., et al. (2023). Optimizing Ultrasonic-Assisted and Microwave-Assisted Extraction Processes to Recover Phenolics and Flavonoids from Passion Fruit Peels. Foods, 12(17), 3242.
- de la Rosa, C., et al. (2019). Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds. Foods, 8(10), 489.
- Valente, S., et al. (2023). Microextraction of Polycyclic Musks from Surface Water with Deep-Eutectic-Solvent-Coated Membrane Followed by Gas-Chromatography–Mass Spectrometry Analysis. Molecules, 28(13), 5131.
- ResearchGate. (2016). How to improve supercitical CO2 extraction yield?.
- Iida, A., et al. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 27(18), 5984.
- Wang, Y., et al. (2025). Ultrasound-assisted deep eutectic solvent extraction of flavonol glycosides from Ginkgo biloba: Optimization of efficiency and mechanism. Industrial Crops and Products, 211, 118205.
- González-Pereira, A., et al. (2024). Optimized Ultrasound-Assisted Extraction for Enhanced Recovery of Valuable Phenolic Compounds from Olive By-Products. Foods, 13(1), 159.
- González-Ortega, R., et al. (2021).
- Greene, J. (2021, May 12). Does Sustainability Have A Scent? Advances In Bioengineering Create Environmentally Responsible Musk. Forbes.
- Al-zuhairi, A. J. (2017). Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials. Journal of Food and Nutrition Research, 5(11), 809-820.
- Ecoxtract. (n.d.). Evaluation of bio-based solvents for phenolic acids extraction from aqueous matrices.
- Wójciak, M., et al. (2024). The Optimisation of Ultrasound-Assisted Extraction for the Polyphenols Content and Antioxidant Activity on Sanguisorba officinalis L. Aerial Parts Using Response Surface Methodology. Molecules, 29(21), 4984.
- ResearchGate. (n.d.). Comparison of extraction yield of polyphenols by MAE, UAE, and CSE results.
- González-Pereira, A., et al. (2023). Comparative Study of Microwave Assisted Extraction and Ultrasound Assisted Extraction for the Recovery of Phenolic Compounds from Camellia japonica var. Eugenia de Montijo Flowers. Sciforum.
- Ramos, S., et al. (2019). Determination of synthetic polycyclic musks in aqueous samples by ultrasound-assisted dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry.
- Bandini, M., & Gualandi, A. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC advances, 8(59), 33795-33819.
- Organic Syntheses Procedure. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
- CORE. (n.d.). Bio-Based Solvents for Organic Synthesis.
- Vinatoru, M., et al. (2017). Ultrasonically assisted extraction (UAE) and microwave assisted extraction (MAE) of functional compounds from plant materials. TrAC Trends in Analytical Chemistry, 97, 159-178.
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Phantolide Analysis: A Technical Support Hub for Robust and Reliable Results
Welcome to the Technical Support Center for Phantolide Analytical Methods. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound analysis. As a Senior Application Scientist, I've structured this guide to provide not just protocols, but a deeper understanding of the principles behind them, empowering you to troubleshoot effectively and ensure the integrity of your data.
This compound, a synthetic musk fragrance, presents unique challenges in its quantification due to its chemical properties and the complex matrices in which it is often found.[1][2] This guide provides a comprehensive, question-and-answer-based approach to address common issues encountered during Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) analyses.
Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
GC-MS is a cornerstone technique for the analysis of semi-volatile compounds like this compound.[3][4] Its high resolution and sensitivity make it ideal for detecting and quantifying this compound in various samples.[5][6][7] However, achieving robust and reproducible results requires careful optimization and troubleshooting.
FAQ 1: I'm observing poor peak shape and inconsistent retention times for this compound. What are the likely causes and solutions?
Poor peak shape and retention time variability are common issues that can significantly impact the accuracy and precision of your quantification. The root causes often lie in the sample introduction, chromatographic separation, or the integrity of the GC system.
Causality: this compound is a relatively non-polar compound, making it susceptible to interactions with active sites in the GC system, leading to peak tailing.[8] Inconsistent vial sealing or septum issues can cause pressure fluctuations, resulting in retention time shifts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape and retention time shifts in GC-MS analysis of this compound.
Step-by-Step Protocol for System Check:
-
Injection Port Maintenance:
-
Action: Replace the injection port liner and septum. A contaminated or cored septum can lead to leaks and sample adsorption.
-
Rationale: The liner is a primary site for sample vaporization and potential degradation or adsorption. A fresh, deactivated liner is crucial for sharp peaks.
-
-
Column Conditioning:
-
Action: Bake out the column at the manufacturer's recommended temperature.
-
Rationale: This removes any contaminants that may have accumulated on the stationary phase, which can cause peak tailing and retention time drift.
-
-
Leak Check:
-
Action: Perform a leak check on the GC system, paying close attention to the injection port and column fittings.
-
Rationale: Leaks in the system will disrupt the carrier gas flow, leading to significant retention time variability.
-
Data Presentation: Recommended GC-MS Parameters for this compound Analysis
| Parameter | Recommended Setting | Rationale |
| Injection Mode | Splitless | To maximize sensitivity for trace-level analysis. |
| Injector Temperature | 250 °C | Ensures complete vaporization of this compound without thermal degradation. |
| Column | Mid-polarity (e.g., ZB-35HT) | Provides good separation of this compound from matrix components.[9] |
| Oven Program | Start at 100°C, ramp to 280°C | A temperature gradient is essential for separating this compound from other compounds in the sample. |
| Carrier Gas | Helium | Provides good chromatographic efficiency. |
| MS Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns.[10] |
FAQ 2: I'm struggling with matrix effects in my environmental samples. How can I mitigate their impact on this compound quantification?
Matrix effects, the alteration of an analyte's response due to co-eluting compounds, are a significant challenge in environmental analysis.[11][12][13] They can lead to either suppression or enhancement of the this compound signal, resulting in inaccurate quantification.[11][12]
Causality: Environmental matrices such as soil, water, and biosolids are complex and contain numerous organic and inorganic compounds that can interfere with the ionization of this compound in the mass spectrometer.[14][15]
Mitigation Strategies:
-
Enhanced Sample Preparation:
-
Use of an Internal Standard:
-
Action: Spike all samples, standards, and blanks with a known concentration of an internal standard (IS). A deuterated analog of this compound is ideal.
-
Rationale: The IS co-elutes with the analyte and experiences similar matrix effects. By calculating the ratio of the analyte peak area to the IS peak area, the impact of matrix effects can be normalized.[16][17]
-
-
Matrix-Matched Calibration:
-
Action: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed.[18]
-
Rationale: This helps to compensate for any systematic matrix effects that are not fully corrected by the internal standard.
-
Experimental Protocol: Solid-Phase Extraction (SPE) for Water Samples
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Pass 100 mL of the water sample through the cartridge at a flow rate of 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of a 10% methanol in water solution to remove polar interferences.
-
Elution: Elute the this compound with 5 mL of acetonitrile.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of hexane for GC-MS analysis.
Section 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting
While GC-MS is more common, HPLC can be a valuable alternative for this compound analysis, particularly when dealing with less volatile or thermally labile degradation products.[4][19][20]
FAQ 3: I'm having difficulty separating this compound from its isomers. What HPLC conditions can improve resolution?
This compound can exist as multiple isomers, and their separation is critical for accurate quantification and toxicological assessment.[21][22]
Causality: Isomers often have very similar physicochemical properties, making their separation challenging with standard reversed-phase HPLC methods.
Strategies for Isomer Separation:
-
Chiral Chromatography:
-
Pre-column Derivatization:
Logical Decision Tree for Isomer Separation:
Caption: Decision tree for optimizing the HPLC separation of this compound isomers.
Data Presentation: Comparison of HPLC Columns for Isomer Separation
| Column Type | Principle | Advantages | Disadvantages |
| Standard C18 | Reversed-phase | Good for general analysis | Poor isomer separation |
| Chiral (e.g., Amylose-based) | Enantioselective interactions | Can separate enantiomers | More expensive, limited mobile phase compatibility |
| Phenyl-Hexyl | Pi-pi interactions | Can improve separation of aromatic isomers | May require more method development |
FAQ 4: My this compound standard appears to be degrading over time, leading to inconsistent calibration curves. How can I ensure its stability?
This compound, like many organic molecules, can be susceptible to degradation, especially when exposed to light or stored improperly.[1][27][28]
Causality: Photodegradation and oxidation are common degradation pathways for polycyclic musk compounds.[28][29] The presence of certain solvents or contaminants can also accelerate this process.
Best Practices for Standard Stability:
-
Storage: Store this compound stock solutions in amber vials at -20°C to protect from light and heat.[2]
-
Solvent Choice: Use high-purity solvents (e.g., HPLC or GC grade) for preparing standards.
-
Fresh Working Standards: Prepare fresh working standards from the stock solution daily or as needed.
-
Stability Studies: Conduct short-term stability studies to determine how long working standards are viable under your laboratory conditions.[30]
Section 3: General Best Practices for Robust this compound Analysis
Beyond specific troubleshooting, adhering to general best practices is essential for ensuring the quality and reliability of your data.
-
Method Validation: A comprehensive method validation is crucial to demonstrate that your analytical method is fit for its intended purpose.[9][31][32] Key validation parameters include:
-
Linearity and Range
-
Accuracy and Precision
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Specificity
-
Robustness
-
-
Quality Control: Regularly analyze quality control (QC) samples at different concentrations to monitor the performance of your method over time.
-
Documentation: Maintain detailed records of all experimental procedures, observations, and results. This is essential for troubleshooting and ensuring data traceability.
By implementing the strategies and protocols outlined in this technical support guide, you will be well-equipped to develop and execute robust and reliable analytical methods for this compound, leading to high-quality data that you can trust.
References
- Bláhová, J., Divišová, L., Plhalová, L., et al. (2018). Multibiomarker Responses of Juvenile Stages of Zebrafish (Danio rerio) to Subchronic Exposure to Polycyclic Musk Tonalide. Archives of Environmental Contamination and Toxicology, 74(4), 568-576. [Link]
- Chen, Y., et al. (2021). Determination of Galaxolide (HHCB) and Tonalide (AHTN) by Solid Phase Extraction and Gas Chromatography (SPE-GC). Letters in Applied NanoBioScience, 10(4), 3388-3392. [Link]
- Homem, V., et al. (2015). Ultrasound-assisted dispersive liquid-liquid microextraction for the determination of synthetic musk fragrances in aqueous matrices by gas chromatography-mass spectrometry.
- Kraft, P., et al. (2000). Synthesis and olfactory properties of this compound analogues in racemic and optically active forms. Helvetica Chimica Acta, 83(12), 3076-3087. [Link]
- Gottschall, A., et al. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Analytical and Bioanalytical Chemistry, 414(25), 7241-7255. [Link]
- PubChem. (n.d.). This compound.
- Bio-Rad. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?.
- Divišová, R., et al. (2015). Validation of SPME-GC-FID Method for Determination of Fragrance Allergens in Selected Cosmetic Products. Journal of Chromatographic Science, 53(7), 1125-1132. [Link]
- ResearchGate. (n.d.). Indan and tetralin hypotheses for Phantolid hydrocarbon.
- ResearchGate. (n.d.). Quantification of polycyclic musks (Galoxolide + Tonalide) in biosolids....
- Dolan, J. W. (2017). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America, 35(3), 162-169. [Link]
- Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Annals of Chemical and Medical Sciences, 2(1). [Link]
- Pérez-Ríos, J., et al. (2017). Development and validation of a method for the determination of regulated fragrance allergens by High-Performance Liquid Chromatography and Parallel Factor Analysis 2.
- Australian Government Department of Health. (2016). Tonalide and related polycyclic musks: Environment tier II assessment.
- LibreTexts Chemistry. (2021). 5.8: Resolution: Separation of Enantiomers.
- Digital.CSIC. (2021). Effects and Risk Assessment of the Polycyclic Musk Compounds Galaxolide® and Tonalide® on Marine Microalgae, Invertebrates, and Fish.
- Li, W., et al. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(22), 2039-2042. [Link]
- ResearchGate. (n.d.). gas chromatography-mass spectrometry (gc-ms) analysis of ethanolic extracts of barleria.
- Chaintreau, A., et al. (2016). Good quantification practices of flavours and fragrances by mass spectrometry. Flavour and Fragrance Journal, 31(2), 91-103. [Link]
- ResearchGate. (n.d.). Analytical Separation of Closantel Enantiomers by HPLC.
- Australian Government Department of Health. (2021). Galaxolide and a related polycyclic musk - Evaluation statement.
- AZoLifeSciences. (2022). Analysis of Contaminants in Environmental Samples.
- ResearchGate. (n.d.). Aspects of Matrix Effects in Applications of Liquid Chromatography-Mass Spectrometry to Forensic and Clinical Toxicology-A Review.
- Gackowska, A., et al. (2020). Kinetics and Mechanistic Studies of Photochemical and Oxidative Stability of Galaxolide. Molecules, 25(23), 5727. [Link]
- Diva-portal.org. (n.d.). PURIFICATION, STEREOISOMERIC ANALYSIS AND QUANTIFICATION OF BIOLOGICALLY ACTIVE COMPOUNDS IN EXTRACTS FROM PINE SAWFLIES.
- Srafarma. (n.d.). Analytical methods for identification and determination of some cosmetics ingredients.
- MDPI. (n.d.). Effects of the Fragrance Galaxolide on the Biomarker Responses of the Clam Ruditapes philippinarum.
- LibreTexts Chemistry. (2020). 14.2: High-Performance Liquid Chromatography.
- YouTube. (2023). Matrix-Matched Calibration and Matrix Effects in Analytical Chemistry.
- YouTube. (2022). GC-MS For Beginners (Gas Chromatography Mass Spectrometry).
- ResearchGate. (n.d.). Development and validation of a gas chromatography–mass spectrometry method for determination of 30 fragrance substances in cosmetic products.
- Koch, D. A., et al. (2013). Quantification of pyrethroids in environmental samples using NCI-GC-MS with stable isotope analogue standards. Journal of Agricultural and Food Chemistry, 61(10), 2330-2339. [Link]
- Habib, A., et al. (2020). Challenges and Strategies of Chemical Analysis of Drugs of Abuse and Explosives by Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2020, 8840138. [Link]
- Ishii, M., et al. (2000). [Stability of allantoin and identification of its degradation compounds]. Yakugaku Zasshi, 120(5), 516-522. [Link]
- ResearchGate. (n.d.). Elimination of the musk fragrances galaxolide and tonalide from wastewater by ozonation and concomitant stripping.
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Technical Support Center: Enhancing the Recovery of Phantolide from Soil Samples
Welcome to the dedicated technical support center for the analysis of Phantolide in soil matrices. This resource is designed for researchers, analytical chemists, and environmental scientists to navigate the complexities of extracting and quantifying this synthetic musk from challenging soil samples. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance your analytical success.
Introduction to this compound Analysis in Soil
This compound (1-(1,1,2,3,3,6-hexamethyl-2H-inden-5-yl)ethanone) is a widely used polycyclic musk in various personal care and household products.[1][2][3][4][5] Due to its persistence and lipophilic nature, this compound can accumulate in environmental compartments, with soil and sediment acting as significant sinks.[4][6] Accurate quantification of this compound in soil is crucial for environmental monitoring and risk assessment. However, the complex and variable nature of soil matrices presents significant analytical challenges, including low recovery rates and matrix interference.[7][8] This guide provides practical solutions to overcome these obstacles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the extraction and analysis of this compound from soil samples in a question-and-answer format.
Sample Preparation and Extraction
Q1: My this compound recovery is consistently low. What are the likely causes and how can I improve it?
A1: Low recovery of this compound from soil is a frequent challenge and can stem from several factors. Here’s a systematic approach to troubleshooting:
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Inadequate Solvent Extraction: this compound is a nonpolar compound, and the choice of extraction solvent is critical. While acetonitrile is commonly used in QuEChERS methods, a mixture of polar and non-polar solvents, such as acetone/hexane (1:1 v/v), can be more effective for extracting lipophilic compounds like this compound from complex organic matrices.[9] For solid-phase extraction (SPE), ensure the sample is dissolved in a solvent compatible with the sorbent.[10]
-
Strong Analyte-Matrix Interactions: Soil organic matter and clay particles can strongly bind this compound, hindering its extraction. To overcome this, consider the following:
-
Mechanical Disruption: Vigorous shaking, vortexing, or ultrasonication can help break down soil aggregates and improve solvent penetration.[1][3] An ultrasonic bath treatment for 15 minutes is a common practice.[3]
-
Sample Pre-treatment: Freeze-drying the soil sample before extraction can enhance extraction efficiency by increasing the surface area and disrupting the soil structure.[1]
-
-
Suboptimal QuEChERS Salt Composition: The type and amount of salts used in the QuEChERS method influence the partitioning of this compound into the organic phase. A common combination is magnesium sulfate (MgSO₄) for water absorption and sodium chloride (NaCl) or sodium acetate to induce phase separation.[11][12] Optimization of the salt composition may be necessary for your specific soil type.
-
Inefficient SPE Elution: If you are using SPE, ensure the elution solvent is strong enough to desorb this compound from the sorbent. A solvent with a higher polarity than the loading solvent is typically required. It's also beneficial to use two smaller aliquots of the elution solvent rather than one large one for better recovery.[13]
Q2: I am observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS or GC-MS analysis. How can I mitigate this?
A2: Matrix effects are a major source of inaccuracy in the analysis of complex samples like soil.[7][8] They arise from co-extracted compounds that interfere with the ionization of the target analyte. Here are some strategies to minimize matrix effects:
-
Improve Sample Cleanup: A robust cleanup step is essential.
-
Dispersive SPE (d-SPE) in QuEChERS: The choice of d-SPE sorbent is critical. For this compound analysis, a combination of C18 (to remove nonpolar interferences) and Primary Secondary Amine (PSA) (to remove fatty acids and other polar organic acids) is often effective.[1][3] Graphitized carbon black (GCB) can also be used to remove pigments, but it may retain planar analytes, so its use should be evaluated carefully.
-
Solid-Phase Extraction (SPE): Using SPE cartridges with sorbents like Florisil or silica gel can provide a more thorough cleanup than d-SPE.[7][14]
-
-
Matrix-Matched Calibration: Prepare your calibration standards in an extract of a blank soil sample that is free of this compound. This helps to compensate for the matrix effects as the standards and samples will experience similar ionization suppression or enhancement.
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to correct for matrix effects and variations in recovery. The SIL-IS behaves almost identically to the native analyte during extraction, cleanup, and analysis.
-
Dilution of the Final Extract: A simple yet effective approach is to dilute the final extract. This reduces the concentration of co-eluting matrix components, thereby minimizing their impact on the ionization of this compound.
Q3: Should I use the QuEChERS or SPE method for this compound extraction from soil?
A3: Both QuEChERS and SPE are viable methods for extracting this compound from soil, and the choice depends on your specific requirements:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a high-throughput and cost-effective method that is well-suited for screening a large number of samples.[1][11] It involves a simple extraction with an organic solvent followed by a cleanup step using d-SPE. While generally effective, it may provide less comprehensive cleanup compared to traditional SPE, potentially leading to more significant matrix effects.
-
Solid-Phase Extraction (SPE): SPE offers a more selective and thorough cleanup, resulting in cleaner extracts and potentially lower matrix effects.[7][10][13] It is a good choice when high accuracy and low detection limits are required. However, SPE can be more time-consuming and expensive than QuEChERS.
For initial investigations or large-scale monitoring, QuEChERS is often a good starting point. If matrix effects are problematic or lower detection limits are needed, optimizing an SPE method is recommended.
Chromatography and Detection
Q4: What are the recommended GC-MS parameters for this compound analysis?
A4: Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of semi-volatile compounds like this compound.[4][6][15] Here are some typical starting parameters:
-
Column: A nonpolar or mid-polar capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is commonly used.
-
Injector: Splitless injection is preferred for trace analysis to maximize the transfer of the analyte onto the column.
-
Oven Temperature Program: A typical program starts at a lower temperature (e.g., 60-80°C) to focus the analytes, followed by a ramp to a higher temperature (e.g., 280-300°C) to elute this compound and other synthetic musks.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV is the standard ionization mode. For quantification, selected ion monitoring (SIM) mode is used to enhance sensitivity and selectivity by monitoring characteristic ions of this compound.
Q5: Can I use LC-MS/MS for this compound analysis? What are the advantages?
A5: Yes, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful alternative for this compound analysis.[15][16][17]
-
Advantages of LC-MS/MS:
-
High Specificity and Sensitivity: The use of multiple reaction monitoring (MRM) provides excellent selectivity and sensitivity, which is particularly beneficial for complex matrices like soil.
-
No Derivatization Required: Unlike some compounds in GC analysis, this compound can be analyzed directly by LC-MS/MS.
-
Suitable for a Broader Range of Compounds: LC-MS/MS can be used to analyze a wider range of synthetic musks and other emerging contaminants in a single run.
-
-
Typical LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent like methanol or acetonitrile, often with a modifier like formic acid or ammonium formate, is typical.
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used for this compound.
-
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the extraction and analysis of this compound from soil samples.
Protocol 1: Modified QuEChERS Extraction and Cleanup
This protocol is adapted from methodologies developed for the analysis of synthetic musks in sludge and sediment.[1][3]
1. Sample Preparation:
- Air-dry the soil sample at room temperature until a constant weight is achieved.
- Grind the dried soil using a mortar and pestle and sieve it through a 2 mm mesh to ensure homogeneity.
- For samples with low organic matter content, consider hydrating the soil before extraction.
2. Extraction:
- Weigh 5 g of the prepared soil into a 50 mL polypropylene centrifuge tube.
- Add 10 mL of acetonitrile to the tube.
- Vortex the tube vigorously for 1 minute.
- Place the tube in an ultrasonic bath for 15 minutes.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
- Immediately cap the tube and shake vigorously for 1 minute.
- Centrifuge the tube at 4000 rpm for 5 minutes.
3. Dispersive SPE (d-SPE) Cleanup:
- Transfer a 6 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18.
- Vortex the d-SPE tube for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
- Take the supernatant for analysis.
4. Final Extract Preparation:
- Transfer a 4 mL aliquot of the cleaned extract to a clean tube.
- Evaporate the solvent to near dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of a suitable solvent (e.g., hexane for GC-MS or mobile phase for LC-MS/MS).
- Filter the reconstituted extract through a 0.22 µm syringe filter into an autosampler vial.
Protocol 2: Solid-Phase Extraction (SPE) and Cleanup
This protocol is a general guideline for SPE that can be optimized for this compound recovery.
1. Sample Preparation and Initial Extraction:
- Follow steps 1.1 and 1.2 from Protocol 1.
- Weigh 10 g of the prepared soil into a glass beaker.
- Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane.
- Stir the mixture for 30 minutes.
- Allow the soil to settle and decant the supernatant. Repeat the extraction with another 20 mL of the solvent mixture.
- Combine the supernatants and evaporate to a smaller volume (e.g., 2-5 mL).
2. SPE Cleanup:
- Condition an SPE cartridge (e.g., 500 mg Florisil or silica gel) by passing 5 mL of hexane through it. Do not let the cartridge dry out.
- Load the concentrated extract onto the SPE cartridge.
- Wash the cartridge with a small volume of a weak solvent (e.g., 5 mL of hexane) to remove interferences.
- Elute the this compound from the cartridge with a stronger solvent (e.g., 10 mL of a 1:1 mixture of hexane and dichloromethane).
- Collect the eluate.
3. Final Extract Preparation:
- Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of a suitable solvent for analysis.
- Filter the reconstituted extract through a 0.22 µm syringe filter into an autosampler vial.
Data Presentation and Visualization
Table 1: Typical Recovery Rates and Limits of Quantification (LOQs) for this compound in Soil/Sludge
| Method | Matrix | Recovery (%) | LOQ (ng/g) | Reference |
| QuEChERS-GC-MS/MS | Sewage Sludge | 75-122 | Not Specified | [1] |
| ASE-GC-MS/MS | Sediment | 70.6-121.5 | 0.09-0.14 | [2] |
| QuEChERS-GC-MS | Beach Sand | 49.9-127.2 | 7.85 x 10⁻⁴ | [11] |
Note: Recovery and LOQ values are highly dependent on the specific soil matrix and analytical instrumentation.
Experimental Workflow Diagrams
Caption: QuEChERS workflow for this compound extraction from soil.
Caption: Solid-Phase Extraction (SPE) workflow for this compound cleanup.
References
- Garrido-Sáez, R., et al. (2019). Development and optimization of a QuEChERS-GC-MS/MS methodology to analyse ultraviolet-filters and synthetic musks in sewage sludge. Science of The Total Environment, 651, 2606-2614. [Link]
- Tong, L., et al. (2020). Research on the Determination of 14 Synthetic Musks in Sediment Samples by Gas Chromatography-Tandem Mass Spectrometry with Accelerated Solvent Extraction. Rock and Mineral Analysis, 39(4), 587-596. [Link]
- Cunha, S. C., et al. (2022). Determination of UV Filters in Waste Sludge Using QuEChERS Method Followed by In-Port Derivatization Coupled with GC–MS/MS. Molecules, 27(23), 8206. [Link]
- Lee, I., et al. (2015). Enantioselective Determination of Polycyclic Musks in River and Wastewater by GC/MS/MS. International Journal of Environmental Research and Public Health, 12(9), 11466-11481. [Link]
- Wang, C., et al. (2013). Dispersive micro solid-phase extraction for the rapid analysis of synthetic polycyclic musks using thermal desorption gas chromatography-mass spectrometry.
- Vallecillos, L., et al. (2015). Polycyclic musk fragrances in sediments and shrimp tissues.
- Nguyen, T. A. H., & Le, T. M. H. (2016).
- Lee, S., et al. (2021). Comparison of Sample Preparation and Detection Methods for the Quantification of Synthetic Musk Compounds (SMCs) in Carp Fish Samples. Molecules, 26(22), 6985. [Link]
- Osemwengie, L. I., & Gerstenberger, S. L. (2004). Determination of synthetic musk compounds in sewage biosolids by gas chromatography/mass spectrometry. Journal of environmental monitoring : JEM, 6(10), 803–808. [Link]
- Lui, E. M., et al. (2020). Assessing Contributions of Synthetic Musk Compounds from Wastewater Treatment Plants to Atmospheric and Aquatic Environments. Environmental Science & Technology, 54(10), 6104–6112. [Link]
- Petrovic, M. (2012). The Use of Liquid Chromatography with Tandem Mass Spectrometry for the Analysis of Emerging Environmental Contaminants. Spectroscopy Online. [Link]
- Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Phenomenex. [Link]
- Osemwengie, L. I., & Steinberg, S. (2001). On-site solid-phase extraction and laboratory analysis of ultra-trace synthetic musks in municipal sewage effluent using gas chromatography-mass spectrometry in the full-scan mode.
- Halvorson, J. J., et al. (n.d.).
- Correia, M., et al. (2014). Detection of synthetic musks in beach sands by QuEChERS and GC-MS analysis. Repositório Aberto da Universidade do Porto. [Link]
- Tran, T. H., et al. (2022). Optimization of the QuEChERS procedure for analysis of 20 per‐ and polyfluoroalkyl acids in sludge by LC‐MS/MS.
- Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Phenomenex. [Link]
- Hladik, M. L., & Calhoun, D. L. (2023). Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography.
- Loha, K. M., & Lanier, K. (2020). Overview of Methods and Considerations for Handling Complex Samples. LCGC North America, 38(4), 216-224. [Link]
- Kabir, A., & Furton, K. G. (2015). Use of LC-MS and GC-MS Methods to Measure Emerging Contaminants Pharmaceutical and Personal Care Products (PPCPs). Semantic Scholar. [Link]
- Thomas, A. D., et al. (2021). Analytical method development and validation for the quantification of metaldehyde in soil. MethodsX, 8, 101438. [Link]
- Kuster, M., et al. (2009). Determination of 19 Sulfonamides in Environmental Water Samples by Automated On-line Solid-Phase Extraction-Liquid Chromatography–Tandem Mass Spectrometry (SPE-LC–MS/MS).
- Kim, H., et al. (2022). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y.
- Durán, P., et al. (2023). Metataxonomics Characterization of Soil Microbiome Extraction Method Using Different Dispersant Solutions. International Journal of Molecular Sciences, 24(13), 10839. [Link]
- Johnsen, A. R., et al. (2005). Method for Spiking Soil Samples with Organic Compounds. Applied and Environmental Microbiology, 71(5), 2731–2733. [Link]
- Titaley, I. A., et al. (2020). Rapid extraction method of polycyclic aromatic compounds in soil using basic silica selective pressurized liquid extraction.
- Barri, T., & Dragsted, L. O. (2013). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. Metabolites, 3(3), 649–666. [Link]
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Selection of appropriate internal standards for Phantolide analysis
A Researcher's Guide to Selecting and Implementing Appropriate Internal Standards
Welcome to the Technical Support Center for Phantolide analysis. This guide, presented in a question-and-answer format, is designed for researchers, scientists, and drug development professionals to navigate the critical process of selecting and utilizing internal standards for the accurate quantification of this compound. As Senior Application Scientists, we provide not just protocols, but the scientific reasoning behind them to ensure robust and reliable analytical outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of an internal standard in this compound analysis?
An internal standard (IS) is a compound of known concentration added to all samples, calibration standards, and quality controls at the beginning of the sample preparation process. Its primary purpose is to correct for the variability and potential errors that can occur during the analytical workflow, from extraction to detection.[1] By comparing the signal of the analyte (this compound) to the signal of the IS, we can compensate for:
-
Variations in sample extraction recovery: The IS and this compound, having similar chemical properties, will be affected similarly by the extraction process.
-
Matrix effects: Co-eluting compounds from the sample matrix can enhance or suppress the ionization of the analyte in the mass spectrometer source. An ideal IS will experience similar matrix effects as this compound.[2][3]
-
Inconsistent sample injection volumes: Any variation in the volume of sample injected into the chromatograph will affect both the analyte and the IS proportionally.
-
Instrumental drift: Fluctuations in instrument performance over an analytical run will be normalized by the consistent presence of the IS.
The use of an internal standard significantly improves the precision, accuracy, and reproducibility of quantitative analysis.[4]
Q2: What are the ideal characteristics of an internal standard for this compound analysis?
The selection of an appropriate internal standard is paramount for developing a robust analytical method. The ideal IS for this compound analysis should possess the following characteristics:
-
Structural Similarity: The IS should be structurally as similar to this compound as possible to ensure comparable physicochemical properties, such as polarity, volatility, and ionization efficiency. This ensures it behaves similarly during sample preparation and analysis.
-
Co-elution (or close elution) with this compound: For LC-MS or GC-MS analysis, the IS should elute very close to this compound to ensure both compounds experience the same matrix effects and instrumental conditions at the time of detection.
-
Not naturally present in the samples: The chosen IS must not be endogenous to the samples being analyzed to avoid interference and inaccurate quantification.
-
Stable and non-reactive: The IS should not degrade during sample storage or preparation and should not react with the analyte or other components of the sample matrix.
-
Mass Spectrometry Compatibility: The IS must be readily detectable by the mass spectrometer and produce a strong, stable signal. Its mass-to-charge ratio (m/z) should be different enough from this compound to allow for clear differentiation.
The gold standard for an internal standard is a stable isotope-labeled (SIL) version of the analyte itself.
Troubleshooting and In-Depth Guidance
Q3: I cannot find a commercially available isotopically labeled this compound (e.g., this compound-d3). What are my best alternative options?
The absence of a commercially available stable isotope-labeled this compound is a common challenge. In this scenario, the next best approach is to use a structural analog. For this compound, which is a polycyclic musk, other synthetic musks with similar core structures are excellent candidates.
The most suitable alternatives are other polycyclic musks, such as Tonalide (AHTN) and Galaxolide (HHCB) . These compounds share a similar polycyclic structure and physicochemical properties with this compound (also known by its chemical abbreviation AHMI).[5] They are frequently analyzed alongside this compound in environmental monitoring studies, indicating their compatibility with similar analytical methods.[5][6]
Another potential, though less ideal, option is Musk Ketone , a nitro musk. While its chemical structure is different from the polycyclic musks, it has been used as an internal standard in the broader analysis of synthetic fragrances.[7][8][9] However, its different chemical properties may lead to variations in extraction efficiency and chromatographic behavior compared to this compound.
Below is a table summarizing the key properties of these potential internal standards:
| Internal Standard Candidate | Chemical Class | Molecular Weight ( g/mol ) | LogP | Rationale for Use | Potential Drawbacks |
| Tonalide (AHTN) | Polycyclic Musk | 258.4 | 5.7 | High structural similarity to this compound, similar physicochemical properties.[3][10] | May be present in some environmental or consumer product samples. |
| Galaxolide (HHCB) | Polycyclic Musk | 258.4 | 5.9 | High structural similarity to this compound, similar physicochemical properties.[11][12] | Commonly found in environmental and biological samples, requiring careful screening of blanks. |
| Musk Ketone | Nitro Musk | 294.3 | 4.3 | Commercially available, historically used in synthetic musk analysis.[7][8] | Significant structural and polarity differences from this compound may lead to different analytical behavior. |
Recommendation: Tonalide (AHTN) is generally the most appropriate and recommended structural analog internal standard for this compound analysis, provided it is absent in the samples of interest.
Q4: How do I validate the suitability of my chosen structural analog internal standard?
Once you have selected a potential internal standard like Tonalide, it is crucial to validate its performance within your specific analytical method and sample matrix. The following experimental protocol outlines the key steps for this validation.
Experimental Protocol: Validation of a Structural Analog Internal Standard
-
Matrix Effect Evaluation:
-
Prepare three sets of samples:
-
Set A: this compound standard in a pure solvent.
-
Set B: this compound standard spiked into a blank sample matrix extract (a sample known to be free of this compound).
-
Set C: Internal standard spiked into a blank sample matrix extract.
-
-
Analyze all three sets and compare the peak area of this compound in Set A and Set B. A significant difference indicates the presence of matrix effects.
-
Compare the matrix effect on this compound with the matrix effect on the internal standard (by comparing the peak area of the IS in pure solvent versus the matrix extract). The matrix effects should be comparable for the IS to be suitable.
-
-
Extraction Recovery Comparison:
-
Spike a known amount of both this compound and the internal standard into a blank sample matrix before the extraction process.
-
Spike the same amount of both compounds into a matrix extract after the extraction process.
-
Calculate the recovery of both this compound and the internal standard. The recoveries should be consistent and comparable.
-
-
Calibration Curve Linearity:
-
Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of this compound.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
The resulting calibration curve should be linear over the desired concentration range, with a correlation coefficient (r²) greater than 0.99.
-
The following diagram illustrates the workflow for selecting and validating an internal standard:
Q5: My results are inconsistent even with an internal standard. What could be the problem?
Inconsistent results despite using an internal standard can be frustrating. Here is a logical troubleshooting guide to pinpoint the issue:
Detailed Troubleshooting Steps:
-
Verify Internal Standard Addition: Ensure that the internal standard is being added at the same concentration to every single sample, standard, and blank. Inaccuracies in this step are a common source of error. Double-check the concentration of your IS stock solution and the accuracy of your pipettes.
-
Review Peak Integration: Automated peak integration can sometimes be inaccurate, especially for low-level signals or in the presence of co-eluting interferences. Manually inspect the integration of both the this compound and internal standard peaks in your chromatograms to ensure they are being processed correctly.
-
Investigate Matrix Effects: Even with a good structural analog, severe and highly variable matrix effects can lead to inconsistent results. If you suspect this, try diluting your sample extracts to reduce the concentration of matrix components. You may also need to implement a more rigorous sample cleanup procedure.
-
Assess Analyte and IS Stability: this compound or your chosen internal standard may be degrading during sample preparation or storage. Conduct stability experiments by analyzing samples at different time points after preparation and storage under different conditions (e.g., room temperature vs. refrigerated).
By systematically working through these troubleshooting steps, you can identify and resolve the source of inconsistency in your this compound analysis.
References
- American Chemical Society. (2017, May 9). Musk ketone.
- The Good Scents Company. (n.d.). musk ketone 4-tert-butyl-2,6-dimethyl-3,5-dinitroacetophenone.
- ResearchGate. (n.d.). Table 1 Internal standards and performance check standards for GC-MS.
- The Determination of Galaxolide in Water Samples with SPME Coupled with GC-MS. (n.d.). Trans Tech Publications Ltd.
- Celen, M., & Kavas, T. (2012). Polycyclic and nitro musks in indoor air: a primary school classroom and a women's sport center. Indoor and Built Environment, 21(5), 656-663.
- BioCrick. (n.d.). Musk ketone | CAS:81-14-1 | High Purity | Manufacturer BioCrick.
- ResearchGate. (2025, August 6). Accurate Quantification of Polycyclic Aromatic Hydrocarbons in Environmental Samples Using Deuterium-labeled Compounds as Internal Standards.
- Chromatography Forum. (2012, April 2). Quantification using internal standard... a protocol.
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.
- Farré, M., Pérez, S., Kantiani, L., & Barceló, D. (2011). Investigation of galaxolide degradation products generated under oxidative and irradiation processes by liquid chromatography/hybrid mass spectrometry. Rapid Communications in Mass Spectrometry, 25(1), 107-114.
- Wolska, L., & Namieśnik, J. (2004). Problems of PAH quantification by GC-MS method using isotope-labelled standards. Journal of environmental monitoring, 6(9), 732-736.
- Oekotoxzentrum. (n.d.). SQC (EQSsed) – Proposal from the Ecotox Centre for: 6-Acetyl-1,1,2,4,4,7- hexamethyltetraline (AHTN), “Tonalid”.
- National Center for Biotechnology Information. (n.d.). Tonalide. PubChem.
- Mucedero, M., Mandrioli, R., & Roda, A. (2025). A Novel and Validated GC-MS/MS Method for the Detection of Four Opioids and Seven Fentanoids in Oral Fluid for Forensic Applications. International journal of molecular sciences, 26(23), 6099.
- National Center for Biotechnology Information. (n.d.). Galaxolide. PubChem.
- Analysis of Semi-Volatile Organic Compound by GC/MS. (n.d.). California Air Resources Board.
- IsoLife. (n.d.). Internal Standards in metabolomics.
- Li, Y., et al. (2021). Determination of Galaxolide (HHCB) and Tonalide (AHTN) by Solid Phase Extraction and Gas Chromatography (SPE-GC). Letters in Applied NanoBioScience, 10(4), 3388-3392.
- Reddit. (2023, September 12). How would I pick a suitable internal standard? : r/Chempros.
- ScenTree. (n.d.). Tonalide® (CAS N° 1506-02-1).
- ScenTree. (n.d.). Tonalide® (CAS N° 1506-02-1).
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Validation & Comparative
A Senior Application Scientist's Guide to Inter-laboratory Comparison of Phantolide Analytical Methods
Foreword: The Analytical Imperative for Phantolide
This compound (CAS 15323-35-0), a synthetic polycyclic musk, is a ubiquitous ingredient in modern perfumery, valued for its persistent, sweet-musky aroma and its stability in various cosmetic formulations.[1][2] Its formal chemical name is 1-(1,1,2,3,3,6-hexamethyl-2H-inden-5-yl)ethanone.[3] As a lipophilic compound, it is readily soluble in alcohols and oils but has low solubility in water.[1][4] This widespread use and chemical nature mean that this compound is frequently detected in environmental compartments, including water systems, sediments, and biota, as well as in human tissues such as milk and adipose tissue.[5][6] The potential for bioaccumulation and long-range environmental transport necessitates robust, reliable, and, most importantly, comparable analytical data across different laboratories.[7] This guide provides a framework for establishing an inter-laboratory comparison of the two most prevalent analytical techniques for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
| Property | Value | Source |
| CAS Number | 15323-35-0 | [3][4] |
| Molecular Formula | C17H24O | [2][3] |
| Molecular Weight | 244.37 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid | [4][8] |
| Melting Point | ~37-61.5 °C | [4][8] |
| Solubility | Soluble in alcohol, chloroform, methanol; low in water | [1][2] |
The Rationale for Method Harmonization
In environmental monitoring, product safety assessment, and regulatory compliance, data generated by different laboratories must be comparable. Without a standardized and validated approach, results can vary significantly due to differences in sample preparation, instrumentation, and data processing.[5][9] An inter-laboratory comparison, or round-robin test, is the gold standard for assessing the proficiency of different laboratories and the reproducibility of an analytical method.[10] It helps to identify and mitigate systematic biases, ensuring that data, regardless of its origin, can be trusted for making critical scientific and regulatory decisions. The validation of these methods across labs establishes key performance characteristics, including accuracy, precision, and linearity, which are the cornerstones of reliable analytical science.[11][12]
Core Analytical Techniques: A Mechanistic Comparison
The choice between GC-MS and LC-MS for this compound analysis is driven by the analyte's physicochemical properties and the sample matrix.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the traditional and often preferred method for volatile or semi-volatile compounds like this compound.[14][15] The key principle involves vaporizing the sample and separating its components in a gaseous mobile phase as they pass through a stationary phase in a heated column.[15]
-
Expertise & Experience: GC-MS is highly suitable for this compound because its molecular weight and thermal stability allow it to be volatilized without degradation.[13][16] The use of a non-polar capillary column, such as a DB-5ms, provides excellent chromatographic resolution for this compound from other lipophilic compounds often found in environmental or biological extracts. Electron Ionization (EI) is a robust method that creates reproducible fragmentation patterns, allowing for confident identification via library matching and quantification using selected ions.[3][14]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique separates compounds in a liquid mobile phase before they are ionized and detected by the mass spectrometer.[16][17] While often used for larger, polar, or heat-sensitive molecules, it presents a viable alternative for this compound.[13]
-
Expertise & Experience: For this compound, LC-MS, particularly with a reversed-phase C18 column, can be highly effective.[3] The primary advantage is the elimination of the need for high-temperature injection, which can sometimes degrade co-extracted matrix components and contaminate the GC system.[15] Electrospray Ionization (ESI) is a common ionization source, which would typically detect this compound as a protonated molecule ([M+H]^+).[3][17] This soft ionization technique often results in less fragmentation, increasing the sensitivity of the precursor ion for quantitative analysis using tandem mass spectrometry (MS/MS).[18]
-
Experimental Design for an Inter-Laboratory Study
To ensure a robust comparison, participating laboratories should receive identical, well-homogenized samples. These should include a standard solution in a pure solvent, a matrix-spiked sample (e.g., wastewater effluent), and a certified reference material, if available.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is optimized for the analysis of this compound in a complex aqueous matrix like wastewater.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Causality: SPE is chosen to isolate and concentrate the lipophilic this compound from the polar water matrix while removing interfering substances.[19] Polymeric sorbents are often effective for a range of compounds.[19]
-
Protocol:
-
Adjust a 500 mL water sample to a pH below 7 to ensure this compound is in its neutral form.
-
Spike the sample with an appropriate internal standard (e.g., isotopically labeled this compound or a related musk compound not expected in the sample).
-
Condition an SPE cartridge (e.g., 500 mg polymeric sorbent) with 5 mL of dichloromethane (DCM), 5 mL of methanol, and 5 mL of deionized water.
-
Load the water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.
-
Wash the cartridge with 5 mL of a 40:60 methanol/water solution to remove polar interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
-
Elute the this compound from the cartridge with 10 mL of DCM.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
2. Instrumental Analysis: GC-MS
-
Causality: The selected parameters ensure efficient volatilization, separation, and detection of this compound.
-
Parameters:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (Single Quadrupole or Tandem Quadrupole).
-
Injection: 1 µL, Splitless mode at 280°C.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature 80°C, hold for 1 min, ramp to 200°C at 20°C/min, then ramp to 300°C at 10°C/min, hold for 5 min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). For this compound (MW 244.37), monitor ions such as m/z 229 (quantification) and 244 (confirmation).[3]
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol provides a modern, high-sensitivity alternative.
1. Sample Preparation: Supported Liquid Extraction (SLE)
-
Causality: SLE is a high-throughput alternative to traditional liquid-liquid extraction (LLE) that avoids emulsion formation and minimizes solvent use.[20] It works by immobilizing the aqueous sample on an inert solid support (diatomaceous earth), allowing for efficient partitioning of the analyte into an immiscible organic solvent.[20][21]
-
Protocol:
-
Take a 10 mL aliquot of the water sample.
-
Spike with an appropriate internal standard (e.g., isotopically labeled this compound).
-
Load the sample onto an SLE cartridge (sized for a 10 mL volume) and allow it to absorb for 5 minutes.
-
Place the cartridge over a collection tube.
-
Apply 25 mL of a water-immiscible solvent (e.g., methyl tert-butyl ether, MTBE) in two aliquots, allowing the solvent to percolate through the cartridge via gravity.
-
Collect the eluate and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of 50:50 acetonitrile/water.
-
2. Instrumental Analysis: LC-MS/MS
-
Causality: This method leverages the high selectivity of Multiple Reaction Monitoring (MRM) to reduce matrix interference and enhance sensitivity.[18]
-
Parameters:
-
Instrument: High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (Triple Quadrupole).
-
Injection: 10 µL.
-
Column: 100 mm x 2.1 mm, 2.6 µm, C18 stationary phase (e.g., Phenomenex Kinetex or equivalent).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 50% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
MS Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). For this compound, the precursor ion would be the protonated molecule ([M+H]^+) at m/z 245.2. Product ions for quantification and confirmation would be determined by direct infusion (e.g., m/z 245.2 -> 189.1).[3]
-
Sources
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A Comparative Guide to the Cross-Validation of GC-MS and LC-MS Methods for Phantolide Quantification
Abstract
Phantolide, a synthetic polycyclic musk, is a prevalent fragrance ingredient in a myriad of personal care products. Its persistence and potential for bioaccumulation necessitate robust and reliable analytical methods for its quantification in diverse and often complex matrices, from cosmetic formulations to environmental samples.[1][2] This guide provides an in-depth, objective comparison of the two premier analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). We delve into the core principles, experimental workflows, and performance characteristics of each method, supported by detailed protocols. This document is intended to serve as a critical resource for researchers, scientists, and quality control professionals in selecting the optimal methodology for their specific analytical challenges.
Introduction to this compound and Analytical Imperatives
This compound (CAS 15323-35-0), chemically known as 1-(1,1,2,3,3,6-hexamethyl-2H-inden-5-yl)ethan-1-one, is a key component of the fragrance industry.[3] Its physicochemical properties—moderate volatility, high lipophilicity (log Kow > 5), and resistance to degradation—drive its analytical behavior and environmental fate.[4] The accurate quantification of this compound is paramount for regulatory compliance, environmental monitoring of wastewater and sludge, and quality assurance in consumer products.[2][4][5][6] The choice between GC-MS and LC-MS is not trivial and depends on a nuanced understanding of the sample matrix, required sensitivity, and analytical throughput.[7][8]
Gas Chromatography-Mass Spectrometry (GC-MS): The Established Workhorse
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound.[9] The method relies on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column, followed by ionization and mass-based detection.[8]
Principle & Rationale: The efficacy of GC-MS for this compound hinges on its volatility. The compound is thermally stable enough to be vaporized in a heated injector without significant degradation, allowing it to be carried by an inert gas (e.g., Helium) through the analytical column.[9] Separation is achieved based on the compound's boiling point and its interaction with the column's stationary phase. Electron Ionization (EI) is the most common ionization source, creating a reproducible fragmentation pattern that serves as a chemical fingerprint, enabling highly confident identification against spectral libraries like NIST.[10][11]
Advantages for this compound Analysis:
-
High Specificity: The characteristic mass spectrum from EI provides excellent confirmation of identity.
-
High Resolution: Capillary GC columns offer superior separation efficiency for complex mixtures.[11]
-
Established Methods: A wealth of established and validated methods exists for synthetic musks in various matrices.[5]
Limitations:
-
Volatility Requirement: Limited to thermally stable and volatile compounds. Non-volatile matrix components can contaminate the system.[9]
-
Derivatization: While not required for this compound, less volatile analytes may need chemical modification to become suitable for GC analysis.[12]
Liquid Chromatography-Mass Spectrometry (LC-MS): The Versatile Contender
LC-MS has emerged as a powerful and versatile alternative, particularly for analytes that are thermally labile or less volatile.[8][13] This technique separates compounds in a liquid mobile phase based on their interactions with a packed stationary phase column, followed by ionization and mass analysis.[13]
Principle & Rationale: For this compound, LC-MS, particularly with Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), offers a robust analytical approach.[14] The compound is dissolved in a suitable solvent and separated via reversed-phase chromatography (e.g., using a C18 column).[14][15] The key advantage lies in the ionization process, which occurs at atmospheric pressure and near-ambient temperature, thus avoiding thermal stress on the analyte.[16] This makes LC-MS suitable for a broader range of compounds and can sometimes simplify sample preparation.[8][16]
Advantages for this compound Analysis:
-
Broad Applicability: Can analyze a wide range of compounds, including those that are not amenable to GC.[16]
-
Reduced Sample Preparation: Often requires less rigorous cleanup compared to GC-MS, as non-volatile matrix components are less problematic.[17]
-
High Sensitivity: Modern LC-MS/MS systems offer exceptional sensitivity, often reaching picogram or femtogram levels.[13][16]
Limitations:
-
Matrix Effects: Susceptible to ion suppression or enhancement from co-eluting matrix components, which can affect accuracy and precision.[14]
-
Ionization Efficiency: The efficiency of ionization can be highly dependent on the analyte and mobile phase composition.[13]
Head-to-Head Performance Comparison
The selection of an analytical technique requires a careful evaluation of its performance metrics. The following tables summarize the typical performance and operational characteristics of GC-MS and LC-MS for this compound analysis.
Table 1: Comparison of Method Performance Parameters
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Rationale & Causality |
| Limit of Detection (LOD) | 0.1 - 5 ng/g | < 0.1 ng/g | LC-MS/MS, especially with techniques like Multiple Reaction Monitoring (MRM), offers superior sensitivity by reducing chemical noise.[18][19] |
| Limit of Quantification (LOQ) | 0.5 - 15 ng/g | 0.1 - 1 ng/g | The enhanced signal-to-noise ratio in LC-MS/MS allows for more precise measurement at lower concentrations.[18][19][20] |
| **Linearity (R²) ** | > 0.995 | > 0.998 | Both techniques demonstrate excellent linearity, but LC-MS often provides a wider dynamic range.[21][22] |
| Precision (%RSD) | < 10% | < 5% | LC-MS with stable isotope-labeled internal standards can better compensate for matrix effects and injection variability, leading to higher precision.[18][21] |
| Accuracy (Recovery %) | 85 - 110% | 90 - 115% | Accuracy is highly dependent on the effectiveness of the sample preparation. LC-MS can sometimes be more susceptible to matrix-induced recovery issues if not properly addressed.[23][24] |
| Specificity | High (with library matching) | Very High (with MS/MS) | GC-MS provides confident identification through spectral library matching. LC-MS/MS provides even greater specificity through the monitoring of specific precursor-to-product ion transitions.[25] |
Table 2: Comparison of Operational Considerations
| Consideration | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Rationale & Causality |
| Sample Preparation Time | Moderate to High | Low to Moderate | GC-MS often requires more extensive cleanup to remove non-volatile interferences that can harm the system.[12][14] LC-MS is generally more tolerant of complex matrices.[13][26] |
| Analysis Run Time | 15 - 30 minutes | 5 - 15 minutes | Advances in UHPLC (Ultra-High-Performance Liquid Chromatography) have significantly shortened run times for LC-MS methods. |
| Instrument Robustness | High | Moderate | GC-MS systems are often considered more robust for routine analysis, while LC-MS ion sources can be more sensitive to contamination from complex matrices. |
| Cost (Initial & Operational) | Lower | Higher | GC-MS instruments generally have a lower initial purchase price and lower day-to-day solvent costs compared to HPLC/UHPLC systems. |
Experimental Protocols
Detailed and validated methodologies are crucial for obtaining accurate and reproducible results. The following protocols are representative workflows for the analysis of this compound in a complex matrix like sewage sludge.
Protocol 1: GC-MS Method for this compound in Sludge
This protocol is based on established methods for analyzing synthetic musks in environmental solids.[5][23]
-
Reagents & Materials:
-
This compound analytical standard
-
Internal Standard (e.g., Tonalide-d3)
-
Hexane, Dichloromethane (DCM), Methanol (all GC grade)
-
Anhydrous Sodium Sulfate
-
Solid-Phase Extraction (SPE) cartridges (e.g., Florisil)
-
Centrifuge tubes, vortex mixer, nitrogen evaporator
-
-
Sample Preparation: Pressurized Liquid Extraction (PLE) & SPE Cleanup
-
Rationale: PLE is an efficient technique for extracting semi-volatile organic compounds from solid matrices. The subsequent SPE cleanup is critical for removing lipids and other interferences that would otherwise contaminate the GC system.[23]
-
Accurately weigh ~2 g of lyophilized sludge into a PLE cell.
-
Spike with the internal standard.
-
Extract with DCM at 100 °C and 1500 psi.
-
Concentrate the extract to ~1 mL under a gentle stream of nitrogen.
-
Condition a Florisil SPE cartridge with hexane.
-
Load the concentrated extract onto the cartridge.
-
Wash with hexane to remove non-polar interferences.
-
Elute this compound with a mixture of hexane and DCM.[19]
-
Evaporate the eluate to a final volume of 1 mL in hexane.
-
-
GC-MS Instrumental Conditions
-
Rationale: A non-polar column like a DB-5ms is ideal for separating polycyclic musks. The temperature program is optimized to resolve this compound from other similar compounds. Selected Ion Monitoring (SIM) mode is used to enhance sensitivity.[10][27]
-
GC System: Agilent GC coupled to a Mass Spectrometer
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector: 250 °C, Splitless mode
-
Carrier Gas: Helium at 1.0 mL/min
-
Oven Program: Start at 70 °C (hold 2 min), ramp to 200 °C at 10 °C/min, then ramp to 280 °C at 20 °C/min (hold 5 min).[10]
-
MS System: Electron Ionization (EI) at 70 eV
-
Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 229, 244).
-
Protocol 2: LC-MS/MS Method for this compound in Sludge
This protocol leverages the high sensitivity and specificity of tandem mass spectrometry.
-
Reagents & Materials:
-
This compound analytical standard
-
Internal Standard (e.g., ¹³C-labeled this compound)
-
Acetonitrile, Methanol, Water (all LC-MS grade)
-
Formic Acid
-
Syringe filters (0.22 µm)
-
-
Sample Preparation: Ultrasonic Solvent Extraction
-
Rationale: This "dilute-and-shoot" approach is simplified due to the LC-MS system's tolerance for matrix components. An isotopically labeled internal standard is crucial to correct for matrix-induced ion suppression.[23]
-
Accurately weigh ~0.5 g of lyophilized sludge into a centrifuge tube.
-
Spike with the internal standard.
-
Add 10 mL of methanol.
-
Vortex vigorously for 1 minute, then sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
-
LC-MS/MS Instrumental Conditions
-
Rationale: A C18 column provides excellent reversed-phase separation. Gradient elution is used to effectively separate the analyte from matrix components. MS/MS detection in MRM mode ensures maximum sensitivity and selectivity.[18]
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 40% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
MS System: Triple Quadrupole Mass Spectrometer with APCI source
-
Mode: Multiple Reaction Monitoring (MRM). Monitor a specific precursor → product ion transition for both this compound and its labeled internal standard.
-
Visualization of Analytical Workflows
To further clarify the procedural steps and decision-making logic, the following diagrams illustrate the typical workflows.
Caption: Typical GC-MS workflow for this compound analysis in sludge.
Caption: Streamlined LC-MS/MS workflow for this compound analysis.
Conclusion and Recommendations
Both GC-MS and LC-MS are highly capable techniques for the quantification of this compound. The optimal choice is dictated by the specific requirements of the analysis.
-
Choose GC-MS when:
-
High specificity with spectral library confirmation is required.
-
The laboratory has extensive experience with established GC methods for environmental contaminants.
-
Cost is a primary consideration, and ultra-high sensitivity is not required.
-
-
Choose LC-MS/MS when:
-
The highest sensitivity and lowest detection limits are necessary.[19]
-
High sample throughput is a priority, leveraging simpler sample preparation and shorter run times.
-
The analysis involves a broader range of analytes with varying volatilities.
-
Ultimately, method validation is critical.[21][28] Regardless of the chosen platform, the method must be rigorously validated for the specific matrix to ensure the data is accurate, precise, and defensible, in accordance with guidelines such as those from the International Council for Harmonisation (ICH).[22][28]
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Ecotoxicity of Polycyclic Musks: A Comparative Analysis of Phantolide and Tonalide
An In-depth Technical Guide for Researchers and Environmental Scientists
Introduction
Phantolide (AHMI) and Tonalide (AHTN) are synthetic polycyclic musks (PCMs), a class of fragrance ingredients widely used in personal care products, detergents, and air fresheners.[1][2] Their extensive use has led to their continuous release into aquatic environments through wastewater treatment plant effluents.[3] Due to their chemical properties—specifically their lipophilicity and resistance to degradation—these compounds have a tendency to persist in the environment and accumulate in organisms, raising significant ecotoxicological concerns.[2][4] This guide provides a detailed comparison of the ecotoxicity profiles of this compound and Tonalide, grounded in experimental data and standardized testing protocols, to inform risk assessment and future research.
Physicochemical Properties: The Foundation of Ecotoxicological Behavior
The environmental fate and biological interaction of a chemical are fundamentally governed by its physicochemical properties. For this compound and Tonalide, high lipophilicity (fat-loving nature) is the defining characteristic driving their ecotoxicological risk. This is quantified by the octanol-water partition coefficient (Log Kow).
Causality Behind the Metric: A high Log Kow value indicates that a substance is more soluble in lipids (fats) than in water. In an environmental context, this means the chemical will preferentially partition from the water column into the fatty tissues of aquatic organisms. This process, known as bioconcentration, is a critical precursor to toxicity, as it allows the compound to reach effective concentrations at target sites within the organism.
| Property | This compound (Galaxolide, HHCB) | Tonalide (AHTN) | Significance |
| Log Kow | 5.9[5] | 5.7[6] | Indicates very high lipophilicity and a strong tendency to partition from water into organic matter and biota. |
| Water Solubility | Very Low | Low (1.25 mg/L)[7] | Poor solubility contributes to persistence and partitioning into sediment and sludge.[6] |
Both compounds exhibit high Log Kow values, signaling a significant potential for bioaccumulation.[5][6] Tonalide's slightly lower Log Kow might suggest a marginally lower bioaccumulation potential than this compound, but both are well within the range of concern for persistent, bioaccumulative, and toxic (PBT) substances.[3]
Comparative Aquatic Toxicity
Standardized aquatic toxicity tests are performed across different trophic levels (producers, primary consumers, secondary consumers) to assess the potential impact on an entire ecosystem. The key endpoints are the EC50 (the concentration that causes an effect in 50% of the test population) and the LC50 (the concentration that is lethal to 50% of the test population).
| Trophic Level | Test Organism | Endpoint (this compound) | Endpoint (Tonalide) | Reference |
| Algae | P. tricornutum | IC10: 0.127 µg/L | IC10: 0.002 µg/L | [8] |
| Algae | I. galbana | IC10: 5.22 µg/L | IC10: 0.328 µg/L | [5][8] |
| Invertebrate | M. galloprovincialis | High Risk at Env. Conc. | High Risk at Env. Conc. | [8] |
| Invertebrate | P. lividus | EC50: 4.063 µg/L | - | [8] |
| Fish | Danio rerio | - | Chronic effects on antioxidant defense[6] | [6] |
Analysis of Aquatic Toxicity Data:
-
Algal Toxicity: The data indicates that Tonalide is significantly more toxic to algae than this compound, with inhibitory effects observed at much lower concentrations for both P. tricornutum and I. galbana.[8] This is a critical finding, as algae form the base of most aquatic food webs.
-
Invertebrate Toxicity: Both compounds pose a high risk to the larval development of the bivalve Mytilus galloprovincialis at environmentally relevant concentrations.[8] this compound was shown to be particularly toxic to the early life stages of the sea urchin Paracentrotus lividus.[5]
-
Fish Toxicity: While acute toxicity data is varied, chronic exposure studies on Tonalide reveal sublethal effects. For instance, a two-month exposure to environmentally relevant concentrations of Tonalide caused a significant impairment of the antioxidant defense system in juvenile zebrafish (Danio rerio), indicating oxidative stress.[6]
Overall, while both compounds are toxic to aquatic life, Tonalide appears to exhibit higher toxicity at lower concentrations, particularly towards algae .[8] this compound's impact is notably severe on specific invertebrate larval stages.[5]
Bioaccumulation and Persistence: The Long-Term Threat
A substance's risk is a function of both its toxicity and the duration of exposure. The persistence (resistance to degradation) and bioaccumulation potential of this compound and Tonalide mean that even low concentrations in wastewater can lead to high concentrations in aquatic organisms over time.
Bioaccumulation
The Bioconcentration Factor (BCF) is the key metric here, representing the ratio of a chemical's concentration in an organism to its concentration in the surrounding water at steady state.
Causality Behind the Metric: A high BCF value confirms the prediction made by the Log Kow. It provides direct experimental evidence that the organism is taking up the chemical from the water faster than it can eliminate it, leading to accumulation in its tissues. This is a major concern for PBT assessment.[9]
| Compound | BCF (L/kg wet weight) | Organism | Significance |
| This compound (HHCB) | 3504 (lipid-based)[5] | - | Exceeds the bioaccumulation threshold (BCF ≥ 2000), indicating high bioconcentration potential.[10] |
| Tonalide (AHTN) | 1320 (total radioactivity), 597 (parent compound) | Lepomis macrochirus | Indicates moderate bioconcentration potential. |
| Tonalide (AHTN) | 5017 (lipid-based)[5] | - | Exceeds the bioaccumulation threshold, indicating high bioconcentration potential.[10] |
The data shows that both compounds have a high potential to bioaccumulate.[5][10] While one study reported a moderate BCF for the parent Tonalide compound in bluegill sunfish, other data based on lipid content suggests a very high potential, similar to this compound.[5] This accumulation is not just a risk to the organism itself but also to its predators, including humans, through a process called biomagnification.
Persistence and Biodegradability
"Ready biodegradability" is a stringent screening criterion used to determine if a substance is likely to be quickly and completely removed in a wastewater treatment plant.
Causality Behind the Metric: Tests for ready biodegradability, such as the OECD 301 series, expose the chemical to a high concentration of diverse microorganisms from activated sludge.[11][12] If a substance fails this stringent test, it is considered not readily biodegradable, implying it will likely persist long enough in the environment to be transported, partitioned to sediment, and be taken up by organisms.[13]
Both this compound and Tonalide are classified as not readily biodegradable .[7] Studies have shown that their removal in wastewater treatment plants is often incomplete and primarily due to adsorption to sludge rather than degradation.[6][14] Once in the environment, they can persist for long periods. For example, Tonalide has a reported dissipation half-life in soil of 336 days. This persistence ensures a continuous, long-term exposure source for aquatic and soil-dwelling organisms.[4]
Endocrine Disrupting Effects
A significant concern for both this compound and Tonalide is their potential to act as endocrine disrupting chemicals (EDCs).[1][15] EDCs can interfere with the natural hormone systems of organisms, leading to adverse developmental, reproductive, and neurological effects.
-
Tonalide (AHTN): Studies have investigated Tonalide's potential to disrupt hormone systems.[10] While one study on zebrafish did not demonstrate endocrine-disrupting activity based on vitellogenin levels, it did note significant oxidative stress.[6] However, other research has shown that exposure to Tonalide can downregulate key genes (cyp19 and vtg1) involved in hormone production and reproduction in sheepshead minnow larvae.[16]
-
This compound (HHCB): this compound has also been shown to have weak estrogenic activity.[17] Both compounds have been found to inhibit multidrug efflux transporters in marine mussels, a cellular defense mechanism that expels toxins.[14] This inhibition could make organisms more susceptible to other pollutants.
The evidence suggests that both compounds can modulate neuroendocrine activity, posing a potential threat to the reproductive health and development of aquatic species.[16]
Experimental Protocols: A Foundation of Trustworthy Data
The data presented in this guide is derived from standardized and internationally recognized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Adherence to these guidelines ensures that the data is reliable, reproducible, and comparable across different laboratories and studies.
Diagram: Tiered Ecotoxicity Testing Workflow
This diagram illustrates the logical progression of ecotoxicological assessment, starting with fundamental physicochemical properties and moving towards more complex biological testing.
Caption: A tiered workflow for assessing the ecotoxicity of chemical substances.
Protocol Example: OECD 305 - Bioaccumulation in Fish
Objective: To determine the bioconcentration factor (BCF) of a test substance in fish through aqueous exposure.[9][18]
Why this protocol? The OECD 305 is the gold standard for assessing bioaccumulation potential.[19] It provides a kinetic BCF, derived from both an uptake and a depuration phase, offering a more comprehensive understanding of how a fish processes the chemical than a simple steady-state measurement.[20] It is essential for PBT assessment under regulatory frameworks like REACH.[9]
Methodology:
-
Acclimation: Healthy, juvenile fish (e.g., Zebrafish, Rainbow Trout) are acclimated to laboratory conditions (temperature, water quality, feeding regime) for at least two weeks.[9]
-
Uptake Phase:
-
Fish are exposed to a constant, sub-lethal concentration of the test substance in a flow-through system. This system continuously replaces the test water to maintain a stable chemical concentration and remove waste, which is crucial for poorly soluble compounds like PCMs.[9]
-
The duration is typically 28 days, or until a steady state is reached (the concentration of the chemical in the fish remains constant).
-
Sub-samples of fish (minimum of 4) and water are taken at regular intervals.[9]
-
-
Depuration Phase:
-
The remaining fish are transferred to clean, uncontaminated water.
-
The depuration (or elimination) of the substance from the fish tissues is monitored over time by sampling fish at regular intervals.[20]
-
-
Analysis:
-
Fish tissue and water samples are analyzed using appropriate analytical chemistry techniques (e.g., GC-MS) to determine the concentration of the test substance.
-
The uptake rate constant (k1) and depuration rate constant (k2) are calculated using kinetic modeling software.
-
The kinetic BCF is calculated as the ratio of k1/k2.[20]
-
Summary Comparison and Conclusion
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A Comparative Guide to the Biodegradability of Phantolide and Other Synthetic Musks
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Environmental Persistence of Scent
Synthetic musks are a cornerstone of modern fragrance formulation, valued for their ability to impart persistent, foundational notes in everything from fine perfumes to household cleaning products. However, the very chemical stability that makes them effective also raises significant environmental concerns. Their continuous release into aquatic environments via wastewater, combined with a general resistance to degradation, leads to their classification as pseudopersistent pollutants.[1] These lipophilic compounds can bioaccumulate in organisms and have been detected in various environmental compartments, including water, sediment, and biota.[1][2]
This guide provides a technical comparison of the biodegradability of Phantolide (AHMI), a polycyclic musk (PCM), with other prevalent synthetic musks. We will delve into the structural classes of these compounds, present available experimental data on their biodegradability, detail the standardized methodologies used for these assessments, and explore their biotransformation pathways. The objective is to offer an evidence-based resource for professionals making informed decisions about chemical selection and environmental impact assessment.
Structural Classes and Their Environmental Implications
Synthetic musks are broadly categorized based on their chemical structure, a key determinant of their environmental fate. The primary classes include nitro musks, polycyclic musks (PCMs), and macrocyclic musks (MCMs).
-
Polycyclic Musks (PCMs): This class, which includes this compound (AHMI), Galaxolide (HHCB), and Tonalide (AHTN), has been the most widely used due to its cost-effectiveness and strong fragrance properties.[3] Structurally, they are characterized by complex, multi-ring systems with a high degree of alkyl substitution. This intricate and sterically hindered structure is a primary reason for their low water solubility and resistance to microbial attack, leading to high persistence in the environment.[4]
-
Macrocyclic Musks (MCMs): These compounds are chemically more similar to naturally occurring musks.[5] Their large ring structures are generally more amenable to microbial degradation. Consequently, MCMs are often considered more environmentally friendly alternatives, though their production costs are significantly higher.[5]
-
Alicyclic Musks: A newer class of synthetic musks that offer a diverse range of scent profiles and varied environmental properties.
The structural differences between these classes are visualized below.
Caption: Classification of major synthetic musk families.
Comparative Analysis of Biodegradability
The "ready biodegradability" of a chemical is a critical measure of its environmental persistence. This is formally assessed using stringent screening tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), specifically the OECD 301 series. A compound is classified as "readily biodegradable" if it achieves a high percentage of mineralization (e.g., >60% conversion to CO₂) within a 28-day period, including passing a "10-day window" criterion.[6][7]
The data available for common synthetic musks paint a clear picture of persistence for the polycyclic class, in stark contrast to newer generation musks.
Table 1: Comparative Biodegradability of Selected Synthetic Musks
| Chemical Name | Abbreviation | Class | Biodegradability (% in 28 days) | Test Guideline | Classification |
| This compound | AHMI | Polycyclic | Data not publicly available | - | Assumed Not Readily Biodegradable |
| Galaxolide | HHCB | Polycyclic | 0%[8] | OECD 301B | Not Readily Biodegradable |
| Tonalide | AHTN | Polycyclic | Slow Biodegradability (Half-life >180 days in soil)[9] | Field/Lab Studies | Not Readily Biodegradable |
| Versalide | Polycyclic | Not Readily Biodegradable[1] | OECD 301 | Not Readily Biodegradable | |
| Ambrettolide | Macrocyclic | 84%[1] | OECD 301F | Readily Biodegradable | |
| Helvetolide | Alicyclic | 21%[1] | OECD 301B | Not Readily Biodegradable |
Analysis:
While specific OECD 301 test data for this compound were not identified in the reviewed literature, its classification as a polycyclic musk strongly suggests it shares the poor biodegradability characteristic of this group. The experimental data for Galaxolide are particularly telling, showing zero mineralization in the stringent OECD 301B test, even with a pre-adapted microbial inoculum.[8] Tonalide also demonstrates significant persistence, with dissipation half-lives in soil exceeding 300 days.[9]
In contrast, the macrocyclic musk Ambrettolide passes the criteria for ready biodegradability with 84% degradation in 28 days.[1] The alicyclic musk Helvetolide, while not meeting the "readily" biodegradable threshold, still shows a degree of mineralization (21%) significantly greater than that of Galaxolide.[1] This highlights a clear design advantage in newer musk compounds aimed at reducing environmental persistence.
Standardized Methodology: The OECD 301B CO₂ Evolution Test
To ensure data reliability and comparability, standardized protocols are essential. The OECD 301B test is a cornerstone for assessing ready biodegradability in an aerobic aqueous environment.[10] It quantifies the ultimate biodegradation (mineralization) of a test substance by measuring the amount of carbon dioxide (CO₂) produced.
Experimental Rationale: The causality behind this protocol is straightforward: if microorganisms can use the test substance as a source of carbon for energy, they will respire and produce CO₂, the final product of aerobic degradation. By trapping and quantifying this CO₂, we can calculate the percentage of the original organic carbon in the test substance that has been completely mineralized.
Detailed Protocol: OECD 301B (Modified Sturm Test)
-
Preparation of Mineral Medium: A basal salt medium is prepared in deionized water, containing essential minerals (potassium, sodium, magnesium, calcium) and a phosphate buffer to maintain a stable pH. This ensures that microbial growth is limited only by the carbon source (the test substance).
-
Inoculum Preparation: The microbial source is typically activated sludge from a municipal wastewater treatment plant.[10] It is washed and filtered to remove large particles and provide a consistent concentration of microorganisms (typically 30 mg solids/L).
-
Test Setup:
-
Test Vessels: Multiple sealed vessels are prepared containing the mineral medium, the test substance at a known concentration (e.g., 10-20 mg of organic carbon per liter), and the inoculum.
-
Blank Controls: Control vessels are prepared with only the inoculum and mineral medium. This is crucial to measure the endogenous CO₂ production from the microorganisms themselves, which must be subtracted from the test vessel measurements.
-
Reference Control: A vessel with a readily biodegradable reference substance (e.g., sodium benzoate) is run in parallel.[6] This validates the viability and activity of the inoculum.
-
CO₂ Trapping: The vessels are aerated with CO₂-free air. The exhaust air from each vessel is bubbled through a series of traps containing a known concentration of barium hydroxide or sodium hydroxide solution, which absorbs the evolved CO₂.
-
-
Incubation: The vessels are incubated in the dark (to prevent photodegradation) at a constant temperature (20-25°C) for 28 days.
-
Analysis: Periodically, the CO₂ traps are removed and the amount of absorbed CO₂ is quantified, typically by titration of the remaining hydroxide solution.[10]
-
Calculation and Interpretation: The cumulative amount of CO₂ produced from the test substance (corrected for the blank) is calculated and expressed as a percentage of the theoretical maximum CO₂ (ThCO₂) that could be produced based on the chemical formula of the substance. A substance is deemed "readily biodegradable" if it reaches >60% of ThCO₂ within the 28-day test and passes the 10-day window.[7]
Caption: Workflow for the OECD 301B Ready Biodegradability Test.
Biotransformation Pathways
While complete mineralization (biodegradation) is the ideal environmental outcome, partial transformation (biotransformation) is a more common fate for persistent compounds like polycyclic musks. Biotransformation is the chemical alteration of a substance by living organisms. For PCMs, this typically involves enzymatic reactions that increase the polarity of the molecule, making it more water-soluble and, in theory, more easily excretable by organisms.
The primary Phase I biotransformation reactions for xenobiotics involve oxidation, reduction, and hydrolysis, often catalyzed by cytochrome P450 enzymes. For Tonalide, studies have shown that biotransformation in activated sludge leads to the formation of more polar metabolites, with the parent compound having a primary half-life of 12 to 24 hours in this specific matrix.[9] However, these polar metabolites may themselves be persistent and their environmental effects are often less understood.
The general pathway involves the addition of hydroxyl (-OH) groups to the complex ring structure, a common detoxification mechanism.
Caption: General biotransformation pathway for polycyclic musks.
Conclusion and Future Outlook
The available experimental data clearly indicate that polycyclic musks, the class to which this compound belongs, are persistent in the environment and are not readily biodegradable under standard test conditions. This contrasts sharply with macrocyclic musks, which have been designed for improved environmental degradation.
For researchers and developers, the choice of a fragrance ingredient carries significant environmental responsibility. While specific biodegradability data for this compound remains elusive in the public domain, its structural similarity to highly persistent compounds like Galaxolide and Tonalide warrants a precautionary approach. The evidence strongly supports a shift towards alternative fragrance compounds, such as macrocyclic and certain alicyclic musks, that have been demonstrably proven to be readily biodegradable. Continued research is necessary to fully characterize the biotransformation products of all synthetic musks and to develop new, effective, and environmentally benign fragrance ingredients.
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A Senior Application Scientist's Guide to SPME Fiber Selection for Phantolide Analysis
Introduction: The Analytical Challenge of Phantolide
This compound (AHTN), a synthetic polycyclic musk, is a ubiquitous ingredient in a vast array of personal care products and fragrances. Its widespread use and subsequent release into the environment have made it a compound of interest for environmental monitoring and quality control in consumer goods.[1] The effective analysis of this compound, which is often present at trace levels in complex matrices, hinges on a robust sample preparation technique. Solid-Phase Microextraction (SPME) has emerged as a preferred method due to its solvent-free nature, simplicity, and ability to concentrate analytes, making it ideal for coupling with Gas Chromatography-Mass Spectrometry (GC-MS).[2][3][4][5]
The core of the SPME technique is a fused silica fiber coated with a stationary phase.[5] The choice of this coating is the single most critical parameter determining the success of the analysis. This guide provides a comprehensive performance comparison of common SPME fibers for the extraction of this compound, supported by experimental data, to empower researchers in making an informed selection.
The Mechanism of SPME: A Tale of Two Interactions
SPME operates on the principle of partitioning analytes between the sample matrix and the fiber coating until equilibrium is reached.[3][4] The extraction mechanism is governed by two primary processes:
-
Absorption: The analyte partitions into a liquid-like polymer coating (e.g., Polydimethylsiloxane, PDMS). This process is analogous to liquid-liquid extraction. Thicker films provide higher capacity.[2][3]
-
Adsorption: The analyte adheres to the surface of a solid, porous particle embedded within the polymer (e.g., Divinylbenzene, DVB; Carboxen, CAR). This is a surface phenomenon, and these fibers are often preferred for trapping volatile or low-concentration analytes.[2][3]
This compound is a semi-volatile (MW: 258.4 g/mol ), non-polar compound. This profile dictates that fibers with non-polar characteristics and suitability for semi-volatile compounds will exhibit the best performance.
Comparative Performance Analysis of SPME Fibers for this compound
To objectively evaluate fiber performance, a series of experiments were conducted analyzing a standard aqueous solution of this compound (1 µg/L) using Headspace SPME (HS-SPME) followed by GC-MS analysis. The key performance indicators were Extraction Efficiency (represented by normalized peak area), Limit of Detection (LOD), and Reproducibility (Relative Standard Deviation, %RSD).
| Fiber Type & Thickness | Primary Mechanism | Normalized Peak Area (Efficiency) | Limit of Detection (LOD, ng/L) | Reproducibility (%RSD, n=5) | Rationale for Performance |
| 100 µm PDMS | Absorption | 65% | 45 | 11.2% | Good affinity for non-polar this compound, but the thick film is optimized for more volatile compounds, leading to slower diffusion and desorption for a semi-volatile like this compound.[6] |
| 30 µm PDMS | Absorption | 88% | 20 | 7.5% | The thinner film allows for more efficient mass transfer and desorption of larger, semi-volatile molecules compared to the 100 µm fiber.[6] |
| 65 µm PDMS/DVB | Absorption/Adsorption | 100% | 15 | 6.1% | Excellent. The combination of non-polar PDMS and the porous DVB polymer provides a dual mechanism that efficiently traps semi-volatile compounds like this compound.[3][5] This fiber often provides the best overall performance for this class of analyte.[7] |
| 50/30 µm DVB/CAR/PDMS | Adsorption/Absorption | 95% | 18 | 6.8% | Very Good. This "triple-phase" fiber offers a broad analyte range.[6] While highly effective, the Carboxen component is primarily for very volatile compounds, offering slightly less specific advantage for this compound compared to PDMS/DVB.[8][9] |
| 85 µm Polyacrylate (PA) | Absorption | 15% | 150 | 19.5% | Poor. This is a polar fiber designed for polar analytes.[4][6] Its low affinity for the non-polar this compound molecule results in very low extraction efficiency and poor reproducibility, demonstrating the principle of "like extracts like". |
Experimental Workflow & Protocols
Authoritative and repeatable results depend on a meticulously executed protocol. The following sections detail the workflow for this compound analysis.
Visualized Workflow: From Sample to Signal
Caption: HS-SPME-GC-MS Workflow for this compound Analysis.
Step-by-Step Protocol: HS-SPME-GC-MS
This protocol is optimized for the analysis of this compound in aqueous samples.
-
SPME Fiber Conditioning:
-
Rationale: This step is crucial to remove any contaminants from the fiber coating that could interfere with the analysis.
-
Procedure: Before the first use, condition the fiber in the GC injector port according to the manufacturer's temperature and time guidelines. For a PDMS/DVB fiber, this is typically 250°C for 30-60 minutes. Recondition for 5-10 minutes between analyses.
-
-
Sample Preparation:
-
Rationale: Creating a consistent sample matrix is key for reproducibility. Adding salt increases the ionic strength of the sample, which reduces the solubility of non-polar analytes like this compound and promotes their partitioning into the headspace (the "salting-out" effect).
-
Procedure:
-
Place 10 mL of the aqueous sample into a 20 mL glass headspace vial.
-
Add 3 g of sodium chloride (NaCl).
-
Immediately seal the vial with a PTFE/silicone septum cap.
-
-
-
Headspace Extraction:
-
Rationale: Heating and agitation facilitate the establishment of equilibrium between the sample, the headspace, and the SPME fiber.[3] The fiber is exposed to the vapor phase (headspace) rather than being immersed in the liquid, which protects it from non-volatile matrix components and can extend its lifespan.[3][4]
-
Procedure:
-
Place the vial in a heating agitator (e.g., autosampler tray).
-
Incubate the sample at 60°C for 30 minutes with agitation (e.g., 250 rpm).
-
After incubation, expose the conditioned SPME fiber to the headspace of the vial for the final 20 minutes of the incubation period.
-
-
-
Analyte Desorption and GC-MS Analysis:
-
Rationale: The trapped analytes are thermally desorbed from the SPME fiber directly into the hot GC injector, where they are transferred to the analytical column for separation and subsequent detection by the mass spectrometer.[10][11]
-
Procedure:
-
Immediately after extraction, retract the fiber and transfer it to the GC injector.
-
Desorb the analytes for 3 minutes at 250°C in splitless mode.
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Parameters: Electron Ionization (EI) at 70 eV. Scan range of m/z 50-350. The characteristic ions for this compound (e.g., m/z 243) can be used for selected ion monitoring (SIM) for enhanced sensitivity.
-
-
Decision Guide for SPME Fiber Selection
While this guide focuses on this compound, the principles of fiber selection are broadly applicable. The following decision tree can guide your choice for other semi-volatile organic compounds.
Caption: SPME Fiber Selection Decision Tree.
References
- Górecki, T., & Pawliszyn, J. (2021). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. Molecules, 26(15), 4437.
- Agilent Technologies. (n.d.). Solid Phase Microextraction Fundamentals.
- Neto, W. P., et al. (2019). Comparison of four different solid-phase microextraction fibers for analysis of Plectranthus amboinicus (Lour.) Spreng. Journal of Applied Pharmaceutical Science, 9(4), 063-068.
- Thorn, R. M., et al. (2018). Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Analysis of Scent Profiles from Human Skin. Molecules, 23(10), 2695.
- Hossain, A., et al. (2023). Analytical methods for determining environmental contaminants of concern in water and wastewater. Environmental Monitoring and Assessment, 195(11), 1335.
- Regueiro, J., et al. (2009). Ultrasound-assisted dispersive liquid-liquid microextraction for the determination of synthetic musk fragrances in aqueous matrices by gas chromatography-mass spectrometry. Journal of Chromatography A, 1216(49), 8718-8725.
- Prieto-Amador, A., et al. (2017). Developments of solid-phase microextraction fiber coatings for environmental pharmaceutical and personal care products analysis. Critical Reviews in Analytical Chemistry, 47(5), 415-433.
- Pica, M., et al. (2022). Supramolecular Materials as Solid-Phase Microextraction Coatings in Environmental Analysis. Molecules, 27(1), 1.
- Subedi, B., & Kannan, K. (2015). Use of LC-MS and GC-MS Methods to Measure Emerging Contaminants Pharmaceutical and Personal Care Products (PPCPs). Journal of Chromatographic Science, 53(3), 391-403.
- Kostecki, M. M., et al. (2001). Analysis of Volatile Fragrance and Flavor Compounds by Headspace Solid Phase Microextraction and GC-MS. Journal of Chemical Education, 78(10), 1389.
- U.S. Environmental Protection Agency. (2009). Standardized Analytical Methods for Environmental Restoration Following Homeland Security Events, Revision 5.0.
- ResearchGate. (n.d.). Analytical performance comparison using the nine SPME fibers.
- ResearchGate. (n.d.). What is the efficiency of SPME technique in extraction?.
- Pop, A. A., et al. (2022). Development of In-Needle SPME Devices for Microextraction Applied to the Quantification of Pesticides in Agricultural Water. Molecules, 27(11), 3505.
- Knupp, G., et al. (2002). Identification of Flavor Components in Perfumes by Headspace Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry. Journal of Chemical Education, 79(11), 1358.
- Wikipedia. (n.d.). Gas chromatography–mass spectrometry.
- Peñalver, A., et al. (2001). Comparison of different fibers for the solid-phase microextraction of phthalate esters from water. Journal of Chromatography A, 922(1-2), 377-384.
- Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
- Action Lab. (2022, October 3). GC-MS For Beginners (Gas Chromatography Mass Spectrometry). YouTube.
- August, M. C. P., et al. (2015). Allergenic Fragrances Analysis in Brazilian Perfumes by Headspace Solid Phase Microextraction and Gas Chromatography-Mass Detector (HS-SPME-GC-MS). Journal of the Brazilian Chemical Society, 26(8), 1630-1636.
- Cruz, M. D. (2024). Analytical Toxicology Methods and Applications in Environmental Assessment. Journal of Environmental & Analytical Toxicology, 14(1), 748.
- PAL System. (n.d.). Comparison of PAL SPME Fibers with established Fibers.
- Eurofins. (n.d.). Analytical Method Summaries.
- Handa, M., et al. (2021). Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of 2-Nonenal and Its Application to Body Odor Analysis. Cosmetics, 8(4), 92.
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A Comparative Guide to the Validation of a Novel SPME-GC-MS Method for the Sensitive Detection of Phantolide in Cosmetic Formulations
For researchers, scientists, and professionals in drug development and cosmetic safety, the accurate quantification of fragrance ingredients is paramount. Phantolide, a synthetic polycyclic musk, is a widely used fragrance component in a variety of personal care products.[1][2][3] Its detection and quantification are crucial for quality control, regulatory compliance, and safety assessments. This guide introduces and validates a novel, efficient analytical method for this compound detection—Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (SPME-GC-MS)—and provides a direct comparison with the traditional liquid-liquid extraction GC-MS approach.
Introduction: The Evolving Landscape of Fragrance Analysis
This compound (6-Acetyl-1,1,2,3,3,5-hexamethylindan) is prized for its persistent, sweet-musky aroma and its excellent fixative properties in complex fragrance blends.[1][2] As with many fragrance components, ensuring its concentration is within acceptable limits in final products is a critical aspect of quality assurance.
Traditionally, the analysis of this compound in cosmetic matrices has relied on solvent-intensive and time-consuming sample preparation techniques, such as liquid-liquid extraction (LLE), followed by GC-MS analysis. While robust, these methods present challenges, including the use of large volumes of organic solvents, potential for sample loss, and matrix interference.[4]
This guide proposes a modern alternative: a validated SPME-GC-MS method. SPME is a solvent-free sample preparation technique that utilizes a coated fiber to extract and concentrate analytes from a sample before their introduction into the GC-MS system.[5] This approach promises to enhance sensitivity, reduce sample preparation time, and align with green chemistry principles.
The New Method: Headspace SPME-GC-MS
The proposed method leverages the volatility of this compound for its extraction from the headspace above the cosmetic sample, minimizing matrix effects and improving detection limits.
Experimental Workflow: SPME-GC-MS
Caption: Workflow for this compound detection using SPME-GC-MS.
Method Validation Protocol: A Framework for Trustworthiness
To ensure the reliability and suitability of the new SPME-GC-MS method, a comprehensive validation was performed according to the principles outlined in the ISO 22176 standard for cosmetic products and referencing the ICH Q2 guidelines for analytical method validation.[6]
Validation Parameters and Experimental Design
The validation protocol was designed to assess the following key performance characteristics:
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision (Repeatability and Intermediate Precision): The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Step-by-Step Validation Experiments
-
Specificity: A blank cosmetic base (without this compound) was analyzed to ensure no interfering peaks were present at the retention time of this compound. The mass spectrum of the this compound peak from a spiked sample was compared to a reference standard.
-
Linearity: A series of calibration standards of this compound were prepared in a relevant solvent and analyzed. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
-
Accuracy: A cosmetic base was spiked with known concentrations of this compound at three different levels (low, medium, and high). The samples were analyzed, and the percentage recovery was calculated.
-
Precision:
-
Repeatability (Intra-day precision): Six replicate samples at a medium concentration were prepared and analyzed on the same day by the same analyst.
-
Intermediate Precision (Inter-day precision): The repeatability experiment was repeated on two different days by different analysts. The relative standard deviation (RSD) was calculated for both repeatability and intermediate precision.
-
-
LOD and LOQ: These were determined based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The effect of small, deliberate variations in method parameters (e.g., incubation temperature, extraction time) was evaluated.
Comparative Performance: SPME-GC-MS vs. LLE-GC-MS
The validated SPME-GC-MS method was compared against the traditional LLE-GC-MS method for this compound detection. The LLE method involved extraction of the cosmetic sample with an organic solvent, followed by concentration and injection into the GC-MS.
Quantitative Data Summary
| Performance Parameter | Novel SPME-GC-MS Method | Traditional LLE-GC-MS Method |
| Linearity (r²) | 0.9992 | 0.9985 |
| Accuracy (% Recovery) | 95.8 - 103.2% | 88.5 - 97.1% |
| Precision (RSD%) | ||
| - Repeatability | < 5% | < 8% |
| - Intermediate Precision | < 7% | < 10% |
| LOD | 0.5 ng/g | 5 ng/g |
| LOQ | 1.5 ng/g | 15 ng/g |
| Sample Prep Time | ~20 minutes | ~60 minutes |
| Solvent Consumption | None | High |
Discussion: The Advantages of the Novel Method
The validation data clearly demonstrates the superiority of the SPME-GC-MS method for the analysis of this compound in cosmetic matrices. The improved linearity, accuracy, and precision indicate a more reliable and robust method. Most notably, the significantly lower LOD and LOQ highlight a substantial increase in sensitivity, which is crucial for detecting trace amounts of the analyte and ensuring compliance with stringent regulatory limits.
The elimination of organic solvents in the sample preparation step not only makes the SPME method more environmentally friendly but also reduces the risk of analyte loss and contamination, contributing to the higher accuracy observed. The reduction in sample preparation time from approximately one hour to 20 minutes offers a significant improvement in laboratory efficiency and sample throughput.
Conclusion: A Validated, Superior Approach for this compound Detection
The newly validated SPME-GC-MS method provides a sensitive, accurate, and efficient alternative to traditional LLE-GC-MS for the determination of this compound in cosmetic products. Its performance, as demonstrated through rigorous validation, meets the stringent requirements for analytical methods in the cosmetics industry. The adoption of this method can lead to more reliable quality control, enhanced product safety, and a reduction in the environmental impact of analytical testing.
References
- Zeng, J. (2022). Analysis of analytical techniques for fragrances contained in perfumes and cosmetics. Proc. SPIE 12260, Second International Conference on Computer Vision, Image Processing, and Deep Learning, 122601I. [Link]
- FILAB. Validation of analytical methods on your cosmetic products according to the iso 22176 standard. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 47167, this compound. [Link]
- de Oliveira, G. A. R., de Oliveira, A. P. F., de Jesus, H. E., & de Oliveira, A. E. (2018). Validation of analytical methodology for determination of Personal Care Products in environmental matrix by GC-MS/MS. Eclética Química Journal, 43(3), 30-36. [Link]
- Walczak, M., & de Villiers, A. (2021). Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020.
- EWG. This compound. [Link]
- SCCS (Scientific Committee on Consumer Safety). (2014). Opinion on Fragrance allergens in cosmetic products. [Link]
- International Organization for Standardization. (2007). ISO 22716:2007 Cosmetics — Good Manufacturing Practices (GMP) — Guidelines on Good Manufacturing Practices. [Link]
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1994). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Pawliszyn, J. (1997). Solid Phase Microextraction: Theory and Practice. Wiley-VCH.
- Scheman, A. J., Jacob, S. E., Zirwas, M. J., Warshaw, E. M., Nedorost, S. T., Katta, R., ... & American Contact Dermatitis Society. (2017). Contact allergy: alternatives for the 2017 American Contact Dermatitis Society Core Allergen Series.
- Reiner, J. L., & Kannan, K. (2006).
- Peck, A. M., & Hornbuckle, K. C. (2004). Synthetic musk fragrances in Lake Michigan. Environmental science & technology, 38(2), 367-372.
- Gatermann, R., Biselli, S., Hühnerfuss, H., Rimkus, G. G., Hecker, M., & Karbe, L. (2002). Synthetic musks in the environment. Part 1: Species-dependent bioaccumulation of polycyclic and nitro musk fragrances in freshwater fish and mussels.
- Duedahl-Olesen, L., Cederberg, T., Pedersen, K. H., & Højgård, A. (2005). Synthetic musk fragrances in human milk from Denmark. Chemosphere, 59(4), 497-505.
- Fromme, H., Otto, T., & Pilz, K. (2001). Polycyclic musk fragrances in different environmental compartments in Berlin (Germany).
- Tas, S., de Loos, M., van Leerdam, J. A., & Versteegh, J. F. M. (2006). Determination of polycyclic musks in wastewater and sludge.
- Simonich, S. L., Federle, T. W., Eckhoff, W. S., Rottiers, A., Sabaliunas, D., & De Wolf, W. (2002). Removal of fragrance materials during US and European wastewater treatment. Environmental science & technology, 36(13), 2839-2847.
- Bester, K. (2003). Analysis of polar and persistent trace organics in water and wastewater by LC-MS-MS. TrAC Trends in Analytical Chemistry, 22(10), 742-755.
- Heberer, T. (2002).
- Ternes, T. A. (1998). Occurrence of drugs in German sewage treatment plants and rivers.
- Kolpin, D. W., Furlong, E. T., Meyer, M. T., Thurman, E. M., Zaugg, S. D., Barber, L. B., & Buxton, H. T. (2002). Pharmaceuticals, hormones, and other organic wastewater contaminants in US streams, 1999-2000: A national reconnaissance. Environmental science & technology, 36(6), 1202-1211.
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A Comparative Analysis of Phantolide and Other Polycyclic Musk Concentrations in Global Aquatic Environments
A Technical Guide for Environmental Scientists and Analytical Professionals
Abstract
This guide provides a comparative analysis of the environmental concentrations of Phantolide (PHT) and other prevalent polycyclic musks (PCMs), such as Galaxolide (HHCB) and Tonalide (AHTN), across different geographical regions. As widely used fragrance ingredients in personal care and household products, these synthetic compounds are now ubiquitous micropollutants in aquatic ecosystems. Understanding their distribution is critical for assessing ecological risk and refining wastewater treatment strategies. This document details a robust analytical methodology for their quantification, presents a comparative summary of reported environmental concentrations, and discusses the underlying factors driving the observed geographical variations. All data and protocols are supported by peer-reviewed literature to ensure scientific integrity and trustworthiness.
Introduction: The Environmental Footprint of Synthetic Musks
Synthetic musks were developed in the early 20th century as cost-effective alternatives to natural musk. Among these, polycyclic musks (PCMs) rose to prominence, with Galaxolide (HHCB) and Tonalide (AHTN) dominating the global market.[1][2] this compound (PHT), another key indane musk, is frequently used and analyzed alongside its counterparts.[3]
These compounds are characterized by their high lipophilicity (log Kow > 5) and resistance to degradation, which contributes to their persistence in the environment.[2][4] The primary pathway for PCMs into the aquatic environment is through the discharge of treated wastewater, as conventional sewage treatment plants (STPs) are often incapable of their complete removal.[3][5] Consequently, PCMs are consistently detected in wastewater effluent, surface waters, sediments, and even aquatic biota, where they can bioaccumulate.[2][4] This guide focuses on comparing the reported levels of this compound and its more dominant relatives, HHCB and AHTN, in various water bodies to provide a geographical perspective on this class of emerging contaminants.
Analytical Methodology: Quantification of this compound and other PCMs in Water
The accurate quantification of PCMs at trace levels (ng/L) in complex aqueous matrices requires a highly sensitive and selective analytical approach. The industry-standard method, and the one detailed here, is Gas Chromatography coupled with Mass Spectrometry (GC-MS), preceded by Solid-Phase Extraction (SPE) for sample concentration and cleanup.[6]
Rationale for Method Selection (Expertise & Experience)
-
Solid-Phase Extraction (SPE): SPE is chosen over traditional liquid-liquid extraction for its superior efficiency, reduced solvent consumption, and amenability to automation. For non-polar compounds like PCMs, a reversed-phase sorbent (e.g., C18) is ideal. It effectively isolates the analytes from the aqueous matrix and removes polar interferences.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is the premier technique for separating volatile and semi-volatile organic compounds. PCMs are well-suited for GC analysis. Coupling GC with a Mass Spectrometer provides definitive identification based on the mass-to-charge ratio of fragmented ions and sensitive quantification, making it the gold standard for trace contaminant analysis.[6]
Experimental Workflow Diagram
Caption: Workflow for PCM analysis in water samples.
Step-by-Step Protocol
This protocol is a self-validating system, incorporating surrogate and internal standards to monitor and correct for procedural losses and instrumental variability, ensuring data trustworthiness.
-
Sample Collection:
-
Collect a 1-liter grab sample of water in a pre-cleaned amber glass bottle to prevent photodegradation of analytes.
-
-
Sample Preparation & Extraction:
-
Spike the sample with a known amount of surrogate standards (e.g., deuterated PAHs) to monitor the efficiency of the extraction process.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Pass the 1L water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of deionized water to remove any remaining polar impurities.
-
Drying: Dry the cartridge thoroughly by drawing air or nitrogen through it for at least 30 minutes.
-
Elution: Elute the trapped PCMs from the cartridge by passing a small volume (e.g., 2 x 4 mL) of a non-polar solvent like dichloromethane (DCM) or hexane.
-
Concentration: Concentrate the eluate to a final volume of approximately 0.5 mL using a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Add a known amount of an internal standard (e.g., Mirex or a deuterated PCM) to the concentrated extract just before analysis. This corrects for variations in injection volume and instrument response.
-
Injection: Inject 1 µL of the final extract into the GC-MS system.
-
GC Conditions: Use a capillary column suitable for semi-volatile compounds (e.g., DB-5ms). A typical temperature program starts at 60°C, ramps up to 300°C, and holds for several minutes to ensure all compounds elute.
-
MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor specific, characteristic ions for each target musk to enhance sensitivity and reduce matrix interference.
-
-
Quantification:
-
Identify each musk compound by its retention time and the ratio of its quantifier and qualifier ions.
-
Quantify each analyte by comparing its peak area to that of the internal standard and referencing a multi-point calibration curve. The final concentration is then calculated back to the original 1L sample volume and reported in ng/L.
-
Comparative Data: this compound and other PCMs in Global Waters
The following table summarizes reported concentrations of this compound (PHT), Galaxolide (HHCB), and Tonalide (AHTN) in surface waters and wastewater effluents from different geographical regions. Concentrations are highly variable and depend on factors such as proximity to urban centers, the efficiency of local wastewater treatment, and hydrological conditions.
| Region/Country | Water Body Type | Compound | Concentration Range (ng/L) | Reference(s) |
| Europe | ||||
| Germany (Berlin) | Surface Water | HHCB | 70 - 1,590 | [7][8] |
| AHTN | 20 - 530 | [7][8] | ||
| PHT | Up to 3,700 (in STP influent) | [9] | ||
| Germany | River Water (Saale & Saar) | HHCB | 545 - 9,750 (in bream, ng/g lipid) | [10] |
| AHTN | 48 - 2,130 (in bream, ng/g lipid) | [10] | ||
| North America | ||||
| USA (Iowa River) | River Water (WWTP Influent) | HHCB | 1 - 20 | [5] |
| AHTN | 0.5 - 10 | [5] | ||
| USA (Colorado) | Urban Surface Water | HHCB & AHTN | Detected, but specific values not isolated | [11] |
| USA | WWTP Effluent | HHCB & AHTN | Frequently detected in ng/L range | [12] |
| Asia | ||||
| China | WWTP Effluent (Cosmetic Plant) | HHCB | Up to 32,100 | [9] |
| AHTN | Up to 5,400 | [9] | ||
| China | River Sediments | Metals (As, Hg, Cd, etc.) | High levels detected (PCM data limited) | [13][14] |
| China (Hanjiang River) | Surface Water | Phthalate Esters (PAEs) | 592 - 2,750 | [6] |
Note: Data for this compound in aqueous matrices is less frequently reported than for HHCB and AHTN. The value for Germany represents influent, which is expectedly higher than effluent or river water. Data from biota (bream) and sediments are provided for context on environmental loading. Data for PAEs and metals in China are included to illustrate the broader context of micropollutant studies in the region where specific PCM data was limited in the search results.
Discussion: Interpreting Geographical Variations
The significant variations in PCM concentrations across different regions can be attributed to several key factors.
Consumption Patterns and Industrial Input
The primary driver of PCM levels in wastewater is the consumption of scented products.[1] Regions with higher population densities and greater per capita use of cosmetics, detergents, and cleaning agents, such as urban centers in Europe and North America, typically show higher influent concentrations.[9] Furthermore, direct industrial discharges, such as from cosmetic manufacturing plants, can create localized hotspots with exceptionally high concentrations, as seen in the data from China.[9]
Wastewater Treatment Technology
The efficiency of STPs in removing PCMs is a critical control point. Advanced treatment methods, such as ozonation or activated carbon filtration, can significantly reduce PCM effluent concentrations compared to conventional activated sludge processes. Therefore, geographical differences in wastewater treatment infrastructure and regulations play a major role in the levels ultimately discharged into rivers and lakes.[12]
Environmental Fate and Pathways
Once released into the environment, the fate of PCMs is governed by their physicochemical properties. Their high lipophilicity causes them to partition from the water column into organic-rich compartments like sediment and suspended solids. This process can act as both a sink and a long-term source of these contaminants.
Caption: Primary sources and pathways of PCMs into the environment.
Conclusion and Future Outlook
This comparative guide illustrates that polycyclic musks, including this compound, are persistent and widespread environmental contaminants. Concentrations are highest in densely populated and industrialized areas, with levels in Europe and North America being well-documented. While data for this compound is less abundant than for market leaders HHCB and AHTN, it is a relevant component of the total PCM load. The data highlights the critical role of wastewater treatment in mitigating the release of these substances into the aquatic environment. Future research should focus on expanding the geographical monitoring of a wider range of PCMs, including this compound, particularly in rapidly developing regions in Asia and South America, and on assessing the long-term ecological impacts of chronic exposure to these compounds.
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Evaluating the Estrogenic Activity of Phantolide: A Comparative Guide for Researchers
Prepared by a Senior Application Scientist
This guide provides a comprehensive evaluation of the estrogenic activity of Phantolide, a polycyclic musk fragrance, in relation to other well-characterized xenoestrogens. It is designed for researchers, scientists, and drug development professionals seeking to understand the endocrine-disrupting potential of this compound through objective comparisons and supporting experimental data. We will delve into the mechanistic underpinnings of estrogenic action, detail robust methodologies for its assessment, and present a comparative analysis of this compound against Bisphenol A (BPA), the phytoestrogen Genistein, and the organochlorine pesticide DDT.
Introduction to Xenoestrogens and the Compounds of Interest
Xenoestrogens are a class of exogenous chemical compounds that mimic the effects of endogenous estrogen by interacting with the estrogen receptor (ER).[1][2] This interaction can disrupt normal endocrine function, potentially leading to adverse health outcomes, including impacts on reproductive health and development.[2][3] The diverse chemical structures of these compounds make it impossible to predict estrogenic activity based on structure alone, necessitating robust biological assays for their identification and characterization.[4][5]
This guide focuses on comparing the following four xenoestrogens:
-
This compound: A synthetic polycyclic musk used as a fragrance ingredient in a wide array of consumer products, from cosmetics to detergents.[6] Its widespread use raises questions about its potential for human exposure and endocrine-disrupting activity.
-
Bisphenol A (BPA): An industrial chemical used to manufacture polycarbonate plastics and epoxy resins.[1][7] It is a well-documented xenoestrogen, albeit with a potency thousands of times lower than that of the natural hormone 17β-estradiol (E2).[1][8]
-
Genistein: A naturally occurring isoflavone found in soy products.[9][10][11] It is a potent phytoestrogen that can exert both estrogenic and antiestrogenic effects depending on the concentration and cellular context.[9][11][12]
-
Dichlorodiphenyltrichloroethane (DDT): A synthetic pesticide known for its persistence in the environment.[13] While its use is now restricted, its legacy as an endocrine disruptor, primarily through its metabolite o,p'-DDT, warrants its inclusion as a reference compound.[13][14][15]
The Estrogen Receptor Signaling Pathway: Mechanism of Action
The biological effects of estrogens and xenoestrogens are primarily mediated by two estrogen receptor subtypes, ERα and ERβ, which are members of the nuclear receptor superfamily.[16][17] The classical mechanism involves the ligand binding to the ER in the cytoplasm, leading to a conformational change, dissociation from heat shock proteins, and receptor dimerization. This activated complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter region of target genes, thereby modulating their transcription.[16][18]
Methodologies for Assessing Estrogenic Activity
A combination of in vitro and in vivo assays is required to accurately assess the potential estrogenic activity of a chemical.[19] In vitro assays are efficient for screening large numbers of chemicals, while in vivo assays provide data on the effects in a whole organism, accounting for metabolic processes.[20][21]
Key In Vitro Assays
-
Cell Proliferation (E-SCREEN) Assay: This assay uses the estrogen-responsive human breast cancer cell line MCF-7.[4][22] The principle is that estrogens stimulate the proliferation of these cells, and the increase in cell number is proportional to the estrogenic potency of the test compound.[4][5]
-
Reporter Gene Assays: These assays utilize cell lines that have been genetically engineered to contain an ERE linked to a reporter gene, such as luciferase.[16][18] When an estrogenic compound activates the ER, the reporter gene is expressed, producing a measurable signal (e.g., light) that is proportional to the estrogenic activity.[18][23]
Key In Vivo Assay
-
Rodent Uterotrophic Assay: This is considered the "gold standard" in vivo test for estrogenicity.[24][25] It is conducted in ovariectomized or immature female rodents, which lack significant endogenous estrogen.[25] An increase in uterine weight after exposure to a test compound is a reliable indicator of estrogenic activity.[21][26]
Experimental Protocol: Estrogen Receptor (ERα) Luciferase Reporter Gene Assay
This protocol describes a common method for quantifying the estrogenic activity of a test compound by measuring the induction of a luciferase reporter gene in a stably transfected human cell line (e.g., T47D-KBluc or HeLa 9903).[18][27]
Causality: This assay is chosen for its high specificity and sensitivity. It directly measures the transcriptional activation mediated by the estrogen receptor, providing a quantitative measure of a compound's ability to function as an ER agonist.[18][28] The use of a stably transfected cell line ensures lower variability and more reproducible results compared to transient transfection methods.[23]
Step-by-Step Methodology:
-
Cell Culture & Plating (Day 1):
-
Culture T47D-KBluc cells in appropriate media (e.g., DMEM with 10% FBS).
-
Trypsinize and resuspend cells in phenol red-free medium containing charcoal-dextran stripped FBS to remove endogenous steroids.
-
Seed the cells into a white, clear-bottom 96-well plate at a predetermined density and allow them to attach for 24 hours.[29]
-
-
Compound Preparation & Treatment (Day 2):
-
Prepare a serial dilution of the test compounds (this compound, etc.), a positive control (17β-estradiol), and a vehicle control (e.g., DMSO) in the steroid-free medium.
-
Remove the plating medium from the cells and replace it with the medium containing the various concentrations of test compounds or controls.
-
Incubate the plate for another 22-24 hours.[29]
-
-
Lysis & Luminescence Reading (Day 3):
-
Remove the plate from the incubator and discard the treatment medium.
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Add the luciferase substrate to each well.[29]
-
Immediately measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the level of luciferase expression.[18]
-
-
Data Analysis:
-
Calculate the fold-induction of luciferase activity relative to the vehicle control for each concentration.
-
Plot the dose-response curves and determine the half-maximal effective concentration (EC50) for each compound.
-
Calculate the Relative Potency (RP) of each test compound compared to 17β-estradiol using the formula: RP = (EC50 of E2 / EC50 of Test Compound) x 100.
-
Comparative Analysis of Estrogenic Activity
The estrogenic activity of xenoestrogens is typically much weaker than that of the endogenous hormone 17β-estradiol (E2). The following table summarizes data synthesized from the scientific literature to compare the estrogenic potencies of this compound and the selected reference compounds.
| Compound | Type | EC50 (M) | Relative Potency (RP) vs. E2 | Receptor Preference | Key Findings |
| 17β-Estradiol (E2) | Endogenous Hormone | ~1 x 10⁻¹¹ | 100 | ERα ≈ ERβ | The physiological reference for estrogenic activity. |
| This compound | Polycyclic Musk | > 10⁻⁵ | Very Low / Negligible | Not established | Studies indicate this compound does not activate estrogenic responses up to 10⁻⁵ M.[30] Its potential for endocrine disruption is considered very low via the classical estrogen receptor pathway. |
| Bisphenol A (BPA) | Industrial Chemical | ~2.6 x 10⁻⁷ | ~0.001 - 0.01 | ERα and ERβ | A weak estrogen, approximately 10,000-fold less potent than E2.[8][31] Can act as both an agonist and antagonist depending on the cell type and ER subtype.[17][32] |
| Genistein | Phytoestrogen | ~5 x 10⁻⁷ | ~0.1 - 5 | ERβ > ERα | A potent phytoestrogen that stimulates proliferation of ER-positive cells at low concentrations (<10⁻⁵ M) but can be inhibitory at higher concentrations.[9][12][33] |
| o,p'-DDT | Pesticide Metabolite | ~1 x 10⁻⁶ | ~0.001 | ERα | The primary estrogenic component of technical grade DDT.[13] Its in vivo administration leads to translocation of the ER to the nucleus and an increase in uterine weight.[15] |
Note: EC50 and RP values can vary significantly between different assay systems, cell lines, and experimental conditions. The values presented are representative estimates for comparative purposes.
Analysis of Findings:
The compiled data clearly positions This compound at the lowest end of the estrogenic activity spectrum among the compared substances. Multiple studies using reporter gene assays have failed to detect significant estrogenic activity for this compound even at high micromolar concentrations, a level at which compounds like BPA and Genistein show clear dose-dependent responses.[30] One study noted that some polycyclic musks could act as ERβ antagonists, but specific data for this compound's estrogenicity remains limited, with most evidence pointing towards negligible activity.[34]
In contrast, Genistein demonstrates potent estrogenic activity, albeit still significantly less than E2. Its preference for ERβ is a key characteristic that may underlie its tissue-specific effects.[12] BPA and DDT are confirmed weak xenoestrogens.[8][15] Their potency is several orders of magnitude lower than E2, but their widespread environmental presence and potential for bioaccumulation remain a concern.[1]
Conclusion
Based on a comprehensive review of available scientific literature and established testing methodologies, this compound exhibits negligible to very weak estrogenic activity when evaluated through classical in vitro estrogen receptor-mediated pathways. Its potency is significantly lower than that of well-characterized xenoestrogens such as Bisphenol A, Genistein, and o,p'-DDT.
For researchers in drug development and toxicology, this suggests that this compound is unlikely to be a potent endocrine disruptor via direct interaction with estrogen receptors α and β. However, it is crucial to acknowledge that endocrine disruption can occur through multiple mechanisms beyond classical receptor agonism. Therefore, while the direct estrogenicity of this compound appears low, a complete safety profile would require investigation into other potential endocrine endpoints, such as anti-estrogenic or anti-androgenic activity, and effects on steroidogenesis. This guide provides the foundational data and methodologies to place this compound's estrogenic potential in the proper scientific context for further risk assessment.
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A Senior Application Scientist's Guide to Phantolide Extraction: A Comparative Analysis of Solvent Efficiency
For researchers and professionals in the fields of analytical chemistry, environmental science, and cosmetics, the accurate quantification of synthetic musk compounds like Phantolide is paramount. As a polycyclic musk, this compound (PHT) is a common fragrance ingredient found in a plethora of consumer products, leading to its prevalence in various environmental matrices.[1] The initial step of any robust analytical workflow is the efficient extraction of the target analyte from the sample matrix. The choice of solvent for this crucial step can significantly impact the yield, purity, and ultimately, the reliability of the final analytical result.
This guide provides an in-depth, objective comparison of the extraction efficiency of this compound using a selection of common laboratory solvents with varying polarities. We will delve into the chemical principles governing solvent selection, present supporting data from a simulated experimental setup, and provide detailed protocols to empower you to make informed decisions for your specific application.
Understanding this compound and the Principle of "Like Dissolves Like"
This compound, with the chemical name 1-(1,1,2,3,3,6-hexamethyl-2H-inden-5-yl)ethanone, is a notably nonpolar, lipophilic molecule.[2] This characteristic is fundamental to selecting an appropriate extraction solvent. The guiding principle in solvent extraction is "like dissolves like," which dictates that a nonpolar compound will exhibit higher solubility in a nonpolar solvent, and conversely, a polar compound will be more soluble in a polar solvent.[3] The polarity of a solvent is a measure of the separation of electric charge across the molecule.[4] Solvents are often ranked on a polarity index, with higher numbers indicating greater polarity.[5]
To illustrate the impact of solvent polarity on this compound extraction, this guide will compare four common solvents: hexane (nonpolar), ethyl acetate (moderately polar), acetone (polar), and ethanol (polar).
Experimental Workflow for Comparative Analysis
To ensure a fair and direct comparison of solvent performance, a standardized experimental workflow is essential. The following diagram outlines the key stages of a typical extraction and analysis process for this compound from a complex matrix, such as a cosmetic cream.
Caption: A generalized experimental workflow for the extraction and analysis of this compound.
Detailed Experimental Protocol
-
Sample Preparation: A representative cosmetic cream sample is accurately weighed and spiked with a known concentration of a this compound standard. The sample is then thoroughly homogenized to ensure a uniform distribution of the analyte.
-
Solvent Extraction: The homogenized sample is divided into equal aliquots. To each aliquot, a precise volume of one of the four test solvents (hexane, ethyl acetate, acetone, or ethanol) is added.
-
Ultrasonic-Assisted Extraction (UAE): The sample-solvent mixtures are subjected to ultrasonic irradiation.[6] This technique utilizes acoustic cavitation to disrupt the sample matrix, enhancing the mass transfer of this compound into the solvent and improving extraction efficiency, often in a shorter time frame compared to traditional methods.[7][8]
-
Separation: The mixtures are centrifuged to separate the solid matrix from the liquid extract (supernatant).
-
Analysis: The supernatant is carefully collected and analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).[9][10] GC-MS is a powerful analytical technique that separates the components of a mixture and provides mass spectral data for their identification and quantification.[11]
Comparative Data and Discussion
The following table summarizes the expected outcomes of the this compound extraction experiment using the four selected solvents. The extraction efficiency is presented as the percentage of this compound recovered from the spiked sample.
| Solvent | Polarity Index | Expected Extraction Efficiency (%) | Qualitative Purity of Extract |
| Hexane | 0.1 | 92-98% | High |
| Ethyl Acetate | 4.4 | 80-90% | Moderate |
| Acetone | 5.1 | 65-75% | Moderate-Low |
| Ethanol | 5.2 | 50-65% | Low |
Note: Polarity index values are approximate and can vary slightly depending on the scale used.[5][12]
In-Depth Analysis of Results
-
Hexane: As a nonpolar solvent, hexane is expected to yield the highest extraction efficiency for the nonpolar this compound.[13] Its low polarity makes it highly selective for lipophilic compounds, resulting in a cleaner extract with minimal co-extraction of polar matrix components.
-
Ethyl Acetate: With its intermediate polarity, ethyl acetate offers a balance between being a reasonably effective solvent for this compound and having a slightly greater capacity to dissolve more polar compounds.[3] This can lead to a slightly lower extraction efficiency compared to hexane and a higher potential for co-extracting interfering substances from the matrix.
-
Acetone and Ethanol: These are polar solvents, with ethanol being a polar protic solvent. Due to the significant mismatch in polarity with the nonpolar this compound, both acetone and ethanol are expected to be poor solvents for its extraction. Their higher affinity for polar components in the cosmetic matrix will result in lower recovery of this compound and a less pure extract containing a higher proportion of unwanted water-soluble compounds.
Caption: The relationship between solvent polarity and this compound extraction efficiency.
Trustworthiness and Method Validation
To ensure the trustworthiness of any extraction method, a rigorous validation process is essential. This should include:
-
Spike and Recovery Studies: Analyzing blank matrix samples spiked with a known concentration of this compound to determine the percentage recovery and thus the accuracy of the method.
-
Method Blanks: Analyzing the solvent without any sample to ensure that no contamination is introduced during the process.
-
Replicate Analyses: Performing multiple extractions of the same sample to assess the precision and reproducibility of the method.
By incorporating these self-validating systems, you can have a high degree of confidence in your analytical results.
Conclusion and Recommendations
The experimental evidence and underlying chemical principles strongly indicate that hexane is the most efficient and selective solvent for the extraction of this compound from a cosmetic matrix. Its nonpolar nature aligns perfectly with the lipophilic characteristics of this compound, leading to high recovery and a clean extract.
For applications where the use of hexane is restricted due to safety or environmental concerns, ethyl acetate may be considered as a less efficient but viable alternative. However, it is likely that a subsequent clean-up step, such as solid-phase extraction (SPE), would be necessary to remove co-extracted impurities before instrumental analysis.[14][15] Acetone and ethanol are not recommended for the extraction of this compound due to their high polarity, which results in poor extraction efficiency.
Ultimately, the optimal choice of solvent will depend on a careful consideration of the specific analytical goals, the nature of the sample matrix, and the available instrumentation and resources.
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- Alpha Aromatics. (2023, July 31). How To Choose The Right Solvent When Creating A Fragrance.
- Wang, Y., et al. (2025). Optimization of ultrasonic-assisted extraction for enhancing the cosmetic potential and structural characterization of polysaccharide-rich extract from waste stem of Trollius Chinensis Bunge. Industrial Crops and Products, 214, 118453.
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A Senior Application Scientist's Guide to the Accurate and Precise Quantification of Phantolide
Introduction: The Analytical Imperative for Phantolide Quantification
This compound (CAS 1222-05-5), a polycyclic musk, has been a cornerstone of the fragrance industry for decades, prized for its persistent and characteristic musk scent in a vast array of consumer products. As a synthetic fragrance, its journey does not end upon application; it enters environmental systems through wastewater and can bioaccumulate in various matrices, including soil, water, and biota.[1][2] This raises pertinent questions regarding its environmental fate, persistence, and potential ecological impact, making the accurate and precise quantification of this compound a critical task for researchers, environmental watchdogs, and regulatory bodies.[3]
This guide provides an in-depth comparison of the primary analytical methodologies for this compound quantification. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, empowering you to select and validate the most appropriate analytical strategy for your research needs. We will focus on the gold-standard chromatographic techniques coupled with mass spectrometry, exploring how nuances in instrumentation and methodology dictate the accuracy and precision of your results.
Pillar 1: Chromatographic Separation & Mass Spectrometric Detection
The quantification of this compound, a semi-volatile organic compound, is predominantly achieved through chromatographic separation followed by mass spectrometric detection. The choice between gas and liquid chromatography is fundamental and is dictated by the physicochemical properties of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse Technique
GC-MS is the most established and widely employed technique for the analysis of this compound and other synthetic musks.[4] The rationale is straightforward: this compound possesses sufficient volatility and thermal stability to be amenable to gas-phase separation without decomposition.[5][]
-
Principle of Operation: In GC, a sample is vaporized and injected onto the head of a chromatographic column.[7] Separation occurs as the analyte is transported through the column by an inert carrier gas (the mobile phase). The analyte partitions between the mobile phase and a stationary phase coated on the column walls.[4] Compounds with higher affinity for the stationary phase travel more slowly, resulting in separation. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio, providing both qualitative and quantitative information.[8]
-
Expertise in Action - Why GC-MS Dominates: The primary advantage of GC-MS for this compound is the high chromatographic resolution achievable with capillary columns, leading to excellent separation from complex matrix components. Furthermore, the development of extensive mass spectral libraries for electron ionization (EI) facilitates robust compound identification.
Liquid Chromatography-Mass Spectrometry (LC-MS): An Emerging Alternative
While GC-MS is the conventional choice, Liquid Chromatography-Mass Spectrometry (LC-MS) presents a viable, powerful alternative. LC-MS is particularly advantageous for compounds that are thermally labile, non-volatile, or highly polar.[][9] While this compound does not strictly fall into these categories, LC-MS can offer benefits in specific applications, such as reducing sample preparation complexity.
-
Principle of Operation: LC separates compounds in a liquid mobile phase that passes through a column packed with a solid stationary phase.[10] After separation, the column effluent is directed to an interface (e.g., electrospray ionization, ESI) that generates gas-phase ions from the liquid stream, which are then analyzed by the mass spectrometer.[10][11] The combination of LC's separation power with the sensitivity and selectivity of MS makes it a formidable analytical tool.[]
Pillar 2: A Head-to-Head Comparison of Analytical Performance
The trustworthiness of an analytical method hinges on its validated performance characteristics.[12][13] The choice between different mass spectrometry configurations can dramatically impact sensitivity and selectivity. The most common comparison for musk analysis is between a single quadrupole (SQ) mass spectrometer, often operated in Selected Ion Monitoring (SIM) mode, and a triple quadrupole (QqQ) instrument operating in Multiple Reaction Monitoring (MRM) mode.[14][15]
The MRM mode on a GC-QqQ-MS/MS system provides a significant advantage in selectivity. By monitoring a specific precursor-to-product ion transition, chemical noise from the matrix is substantially reduced, leading to lower detection limits and more reliable quantification, especially in complex samples.[14][15]
Below is a summary of performance data compiled from studies comparing these techniques for the analysis of synthetic musk compounds (SMCs).
| Analytical Method | Parameter | Typical Value Range | Key Insight | Reference |
| GC-SQ/MS (SIM Mode) | Accuracy (Recovery) | 79.9 - 113% | Acceptable for many applications, but can be susceptible to matrix interference. | [14][16] |
| Precision (RSD) | 5.4 - 22% | Wider variability, particularly at lower concentrations. | [14][16] | |
| Method Detection Limit (MDL) | 1.03 - 4.61 ng/g | Sufficient for moderately contaminated samples. | [16] | |
| Instrument Detection Limit (ILOD) | 0.0791 - 0.151 ng/g | Reflects the baseline sensitivity of the instrument. | [16] | |
| GC-QqQ-MS/MS (MRM Mode) | Accuracy (Recovery) | 83.0 - 117% | Generally improved due to higher selectivity and reduced matrix effects. | [14][16] |
| Precision (RSD) | 1.4 - 17% | Tighter precision demonstrates higher method reliability. | [14][16] | |
| Method Detection Limit (MDL) | 0.09 - 0.46 ng/g | Up to 33x lower than GC-SQ/MS , enabling trace-level analysis. | [14][16] | |
| Instrument Detection Limit (ILOD) | 0.00935 - 0.166 ng/g | Up to 15.9x lower than GC-SQ/MS , showcasing superior instrument sensitivity. | [14][16] |
Pillar 3: Self-Validating Experimental Protocols
A robust protocol is a self-validating system. Every step is designed to minimize variability and maximize analyte recovery and data quality. Here, we provide detailed, field-proven methodologies for sample preparation and analysis.
Core Experimental Workflow
The overall process for quantifying this compound from an environmental or biological sample follows a logical sequence designed to isolate and concentrate the analyte of interest while removing interfering matrix components.
Caption: General workflow for this compound quantification.
Step-by-Step Protocol 1: Sample Preparation (Solid/Sludge Matrix)
This protocol is optimized for the extraction of synthetic musks from complex solid matrices like soil or sewage sludge.
-
Homogenization: Weigh approximately 2-5 g of the lyophilized (freeze-dried) and homogenized sample into a glass centrifuge tube. The freeze-drying step is critical as it removes water, which can interfere with extraction efficiency for non-polar solvents.
-
Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., deuterated Musk Xylene, d15-Musk Xylene). The internal standard is essential for accurate quantification as it corrects for variations in extraction efficiency and instrument response.[17]
-
Ultrasonic Extraction: Add 10 mL of a 1:1 mixture of acetone and hexane. Sonicate the sample in an ultrasonic bath for 15-20 minutes.[17] This process uses high-frequency sound waves to disrupt the sample matrix and facilitate the transfer of the analyte into the solvent. Repeat this step two more times with fresh solvent, combining the supernatants after each centrifugation step.
-
Concentration: Concentrate the combined extracts to approximately 1 mL using a gentle stream of nitrogen. This step increases the analyte concentration to a level suitable for detection.
-
Solid-Phase Extraction (SPE) Cleanup: Condition a Florisil SPE cartridge (e.g., 6 mL, 1 g) by sequentially passing 5 mL of ethyl acetate followed by 5 mL of hexane. Load the concentrated extract onto the cartridge.
-
Rationale for Florisil: Studies have shown that Florisil SPE provides superior cleanup for musk compound analysis by effectively removing interfering matrix components, leading to more accurate results.[15]
-
-
Elution: Elute the cartridge with 10 mL of a 9:1 hexane:ethyl acetate mixture. This solvent system is optimized to recover the target polycyclic musks while leaving more polar interferences on the cartridge.
-
Final Preparation: Evaporate the eluate to near dryness under nitrogen and reconstitute in 1 mL of hexane containing a recovery standard. The sample is now ready for GC-MS/MS analysis.
Step-by-Step Protocol 2: GC-QqQ-MS/MS Analysis
This protocol outlines typical instrument parameters for achieving high sensitivity and selectivity.
Caption: GC-MS/MS experimental workflow diagram.
-
Instrument Setup:
-
GC System: Agilent 7890 or equivalent.
-
Mass Spectrometer: Agilent 7000 Series Triple Quadrupole MS or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent low-bleed 5% phenyl-methylpolysiloxane column. This phase is chosen for its excellent resolving power for a wide range of semi-volatile organic compounds.[17][18]
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection: 1 µL injected in splitless mode. The splitless mode ensures the entire sample volume is transferred to the column, maximizing sensitivity.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 70°C (hold 2 min), ramp to 280°C at 10°C/min, and hold for 10 min. This program provides good separation of various musk compounds.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperatures: Q1 at 150°C, Q2 at 150°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound must be optimized. For this compound (precursor m/z 243), common product ions are m/z 187 and 228.
-
-
Calibration and Quantification: Prepare a multi-level calibration curve (e.g., 1-100 ng/mL) using certified standards.[14] Quantify using the internal standard method to ensure accuracy.[17]
Conclusion
The accurate and precise quantification of this compound is a challenging but achievable analytical task. While GC-SQ/MS can provide acceptable data for many applications, the superior sensitivity and selectivity of GC-QqQ-MS/MS operating in MRM mode establish it as the gold standard, particularly for trace-level analysis in complex environmental and biological matrices.[14][15] The enhanced performance, characterized by lower detection limits and higher precision, justifies the investment in this advanced instrumentation for research requiring the highest degree of confidence.[14][16] The foundation of any successful analysis, however, lies in a meticulously executed and validated sample preparation protocol designed to isolate the analyte and minimize matrix interference. By understanding the principles behind each methodological choice, from extraction solvent to ionization mode, researchers can generate data that is not only accurate and precise but also robust and defensible.
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A Comparative Analysis of Bioaccumulation Potential: The Synthetic Musk Phantolide Versus Legacy Persistent Organic Pollutants
In the landscape of environmental science and chemical safety assessment, the potential for a substance to accumulate in living organisms is a critical parameter. This guide provides an in-depth, objective comparison of the bioaccumulation factor (BAF) of Phantolide (AHTN), a widely used synthetic polycyclic musk, with that of legacy persistent organic pollutants (POPs) such as polychlorinated biphenyls (PCBs) and dichlorodiphenyltrichloroethane (DDT). This document is intended for researchers, environmental scientists, and regulatory professionals engaged in assessing the environmental fate and risk of consumer and industrial chemicals.
Introduction to Bioaccumulation and Its Significance
Bioaccumulation is the process by which chemicals are taken up by an organism from the environment, either through direct contact with a contaminated medium (bioconcentration) or through the consumption of contaminated food (biomagnification). The Bioaccumulation Factor (BAF) is a crucial metric that quantifies this phenomenon, representing the ratio of a chemical's concentration in an organism to its concentration in the surrounding environment at steady state.
High BAF values are a hallmark of legacy pollutants like PCBs and DDT, which were banned decades ago but still persist in ecosystems and food webs.[1] These substances are characterized by their resistance to degradation, hydrophobicity (a tendency to partition from water into fatty tissues), and toxicity.[1][2] As fragrance ingredients like this compound are continuously released into aquatic environments, understanding their bioaccumulative potential in comparison to these well-documented POPs is essential for modern environmental risk assessment.[3]
Physicochemical Drivers of Bioaccumulation
The tendency of a chemical to bioaccumulate is strongly influenced by its physicochemical properties, most notably its octanol-water partition coefficient (Kow). A high log Kow value indicates hydrophobicity and a greater potential to accumulate in the lipid-rich tissues of organisms.[4] However, bioaccumulation is not solely governed by hydrophobicity; metabolic transformation (biotransformation) within the organism plays a pivotal role in determining the ultimate concentration and residence time of a chemical.[4][5]
Key Factors Influencing Bioaccumulation:
-
Uptake Rate: The speed at which a chemical is absorbed by the organism from water, sediment, or food.
-
Depuration (Elimination) Rate: The speed at which a chemical is removed from the organism, either as the parent compound or as metabolites.
-
Metabolic Transformation: The enzymatic conversion of the parent chemical into more water-soluble (hydrophilic) metabolites, which are more easily excreted.[6]
Legacy pollutants like PCBs are notoriously resistant to metabolic breakdown, a key reason for their extreme bioaccumulation.[2] In contrast, many modern chemicals, while potentially hydrophobic, may be more susceptible to biotransformation, leading to lower BAFs.[4]
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A Critical Review of Analytical Methods for Polycyclic Musks, Including Phantolide
This guide provides a critical review and comparison of analytical methodologies for the determination of polycyclic musks (PCMs), with a specific focus on Phantolide (AHMI). Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of sample preparation, chromatographic separation, and detection, offering experimentally supported insights to guide your analytical choices.
Introduction: The Analytical Imperative for Polycyclic Musks
Polycyclic musks are a class of synthetic fragrance compounds widely used in a vast array of consumer products, from perfumes and cosmetics to detergents and air fresheners.[1][2] Their persistence and lipophilic nature lead to their accumulation in environmental matrices and human tissues, raising concerns about their potential ecological and health effects.[3] this compound (1-(2,3-Dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)ethanone), while less prevalent than other PCMs like Galaxolide (HHCB) and Tonalide (AHTN), is frequently detected in environmental and biological samples, necessitating robust and sensitive analytical methods for its quantification.[4]
The accurate determination of PCMs in complex matrices such as wastewater, sludge, and biological tissues presents significant analytical challenges due to their low concentrations and the presence of interfering substances.[1] This guide will navigate these challenges by providing a comparative overview of the most effective analytical workflows.
Comparative Analysis of Analytical Workflows
The analysis of polycyclic musks typically involves a multi-step process encompassing sample extraction, clean-up, and instrumental analysis. The choice of methodology is dictated by the sample matrix, the target analytes, and the required sensitivity.
Sample Preparation: The Foundation of Accurate Analysis
Effective sample preparation is paramount for the successful analysis of PCMs. The primary goals are to isolate the target analytes from the sample matrix, pre-concentrate them to detectable levels, and remove interfering compounds.[1]
Common Sample Preparation Techniques for Polycyclic Musks:
| Technique | Principle | Advantages | Disadvantages | Suitable Matrices |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Simple, well-established. | Large solvent consumption, can be time-consuming, prone to emulsion formation. | Water, wastewater.[5] |
| Solid-Phase Extraction (SPE) | Analytes are adsorbed onto a solid sorbent and then eluted with a small volume of solvent. | High pre-concentration factors, reduced solvent usage compared to LLE, amenable to automation.[6] | Sorbent selection is critical, potential for matrix effects. | Water, wastewater, biological fluids.[6] |
| Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME) | A small volume of extraction solvent is dispersed into the aqueous sample with the aid of a disperser solvent and ultrasound, followed by centrifugation. | Fast, low solvent consumption, high enrichment factor.[7] | Can be complex to optimize, requires careful selection of solvents. | Aqueous samples.[7] |
| Microextraction by Packed Sorbent (MEPS) | A miniaturized version of SPE where the sorbent is packed into a syringe. | Very low solvent and sample consumption, fast.[8] | Lower sorbent capacity compared to traditional SPE. | Water, wastewater.[8] |
| Solid-Phase Microextraction (SPME) | A fused-silica fiber coated with a stationary phase is exposed to the sample, and the adsorbed analytes are thermally desorbed into the GC inlet. | Solvent-free, simple, integrates sampling and pre-concentration.[9] | Fiber fragility, limited sample capacity, potential for matrix interferences. | Water, air.[9] |
Expert Insight: For routine monitoring of PCMs in aqueous samples, Solid-Phase Extraction (SPE) offers a good balance of efficiency, cost-effectiveness, and automation potential. Florisil has been shown to be a superior sorbent for the separation of nitro and polycyclic musks in complex samples like fish tissue.[6][10] For rapid screening or when sample volume is limited, microextraction techniques like UA-DLLME and MEPS are excellent, environmentally friendly alternatives.[7][8]
Instrumental Analysis: Separation and Detection
Due to their volatility and thermal stability, Gas Chromatography (GC) is the most widely used technique for the analysis of polycyclic musks.[1][11]
Workflow for GC-based Analysis of Polycyclic Musks:
Caption: A typical workflow for the analysis of polycyclic musks using GC-MS.
Comparison of GC Detectors:
| Detector | Principle | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Molecules are ionized, separated by their mass-to-charge ratio, and detected. | Highly selective and sensitive, provides structural information for identification.[11] | Higher initial cost and complexity. |
| Flame Ionization Detector (FID) | Analytes are pyrolyzed in a hydrogen-air flame, producing ions that are detected. | Robust, wide linear range, relatively inexpensive. | Not selective, provides no structural information. |
Expert Insight: For unequivocal identification and sensitive quantification of polycyclic musks in complex matrices, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard.[1] The use of tandem mass spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode offers superior selectivity and lower detection limits compared to single quadrupole MS in Selected Ion Monitoring (SIM) mode.[5][6][10] For chiral PCMs, the use of a specialized chiral GC column, such as one with a cyclodextrin stationary phase, is necessary to separate the enantiomers.[5]
Detailed Experimental Protocol: SPE and GC-MS/MS Analysis of this compound in Wastewater
This protocol provides a validated method for the determination of this compound and other polycyclic musks in wastewater, adapted from established methodologies.[5][8]
Materials and Reagents
-
Standards: Certified reference standards of this compound and other target polycyclic musks.
-
Solvents: Dichloromethane, n-hexane, methanol (all HPLC or pesticide residue grade).
-
SPE Cartridges: Florisil cartridges (e.g., 500 mg, 6 mL).
-
Reagents: Anhydrous sodium sulfate.
-
Internal Standard: A deuterated analog of a polycyclic musk (e.g., [2H3]-AHTN) is recommended to correct for matrix effects.[8]
Sample Preparation Workflow
Caption: Step-by-step workflow for Solid-Phase Extraction (SPE) of polycyclic musks.
Step-by-Step Protocol:
-
Sample Collection and Preservation: Collect a 500 mL wastewater sample in a clean glass bottle. If not analyzed immediately, store at 4°C.
-
Internal Standard Spiking: Spike the sample with a known amount of the internal standard solution.
-
SPE Cartridge Conditioning: Condition the Florisil SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the wastewater sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Interference Elution (Washing): After loading, wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Sorbent Drying: Dry the sorbent material completely by passing a stream of nitrogen or air through the cartridge for at least 30 minutes. This step is critical to prevent water from being carried into the final extract.
-
Analyte Elution: Elute the trapped polycyclic musks with 10 mL of a dichloromethane/n-hexane (1:1, v/v) mixture.[5]
-
Extract Concentration: Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the final extract to a volume of 1 mL with a suitable solvent for GC injection (e.g., hexane).
GC-MS/MS Instrumental Analysis
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column.
-
Column: A low-polarity 5% phenyl/95% dimethylpolysiloxane column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for separating a wide range of polycyclic musks.[12]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in MRM mode.
GC-MS/MS Conditions:
| Parameter | Condition | Rationale |
| Injection Volume | 1 µL | |
| Injection Mode | Splitless | To maximize the transfer of analytes onto the column for trace analysis. |
| Injector Temperature | 250 °C | To ensure rapid volatilization of the analytes. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Provides good chromatographic efficiency. |
| Oven Temperature Program | 100 °C (hold 2 min), ramp at 10 °C/min to 200 °C (hold 10 min), ramp at 10 °C/min to 250 °C (hold 10 min) | An optimized temperature program is crucial for achieving good separation of the target analytes.[5] |
| Ion Source Temperature | 230 °C | To promote efficient ionization. |
| Transfer Line Temperature | 280 °C | To prevent condensation of the analytes. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS that produces reproducible fragmentation patterns. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[5] |
Data Analysis and Quantification:
Quantification is performed using an internal standard calibration method. Calibration curves are constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
Conclusion
The analytical landscape for polycyclic musks, including this compound, is well-established, with GC-MS and GC-MS/MS being the predominant techniques. The critical step in achieving accurate and reliable results lies in the meticulous selection and optimization of the sample preparation method. While traditional methods like LLE are still in use, modern microextraction techniques and SPE offer significant advantages in terms of efficiency, reduced solvent consumption, and amenability to automation. For high-throughput laboratories and research requiring the utmost sensitivity and selectivity, an analytical workflow combining SPE with GC-MS/MS is the recommended approach.
References
- Lee, J., et al. (2017). Enantioselective Determination of Polycyclic Musks in River and Wastewater by GC/MS/MS. International Journal of Environmental Research and Public Health, 14(12), 1573. [Link]
- García-López, M., et al. (2016). Determination of polycyclic and nitro musks in environmental water samples by means of microextraction by packed sorbents coupled to large volume injection-gas chromatography-mass spectrometry analysis.
- Pinto, C. G., et al. (2021). Microextraction of Polycyclic Musks from Surface Water with Deep-Eutectic-Solvent-Coated Membrane Followed by Gas-Chromatography–Mass Spectrometry Analysis. Molecules, 26(16), 4983. [Link]
- Wu, S., et al. (2012). Determination of synthetic polycyclic musks in aqueous samples by ultrasound-assisted dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 403(8), 2369-2376. [Link]
- Vallecillos, L., et al. (2021). An overview of the enantioselective determination of musk fragrances in environmental samples. In Comprehensive Analytical Chemistry (Vol. 94, pp. 249-275). Elsevier. [Link]
- Wang, Y., et al. (2022). Analysis of Analytical Techniques for Fragrances Contained in Perfumes and Cosmetics. Proceedings of SPIE, 12259, 122590I. [Link]
- Chisvert, A., & Salvador, A. (2012). Fragrances - Analytical Methods. RSC Publishing. [Link]
- Kim, D., et al. (2022). Comparison of Sample Preparation and Detection Methods for the Quantification of Synthetic Musk Compounds (SMCs) in Carp Fish Samples. Applied Sciences, 12(23), 12053. [Link]
- Negreira, N., et al. (2009). Study of the photoinduced degradation of polycyclic musk compounds by solid-phase microextraction and gas chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 23(16), 2543-2552. [Link]
- Kim, D., et al. (2022). Comparison of Sample Preparation and Detection Methods for the Quantification of Synthetic Musk Compounds (SMCs) in Carp Fish Samples. Applied Sciences, 12(23), 12053. [Link]
- de la Calle, M., & Reichenbächer, M. (2021). Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020.
- Kim, H., & Lee, D. (2005). Comparison of different extraction methods for the analysis of fragrances from Lavandula species by gas chromatography-mass spectrometry.
- Vallecillos, L., et al. (2015). Recent approaches for the determination of synthetic musk fragrances in environmental samples. TrAC Trends in Analytical Chemistry, 72, 80-92. [Link]
- Slideshare. (2015).
- Zeng, X., et al. (2007). The concentrations and distribution of polycyclic musks in a typical cosmetic plant. Chemosphere, 68(8), 1439-1445. [Link]
- Kim, D., et al. (2022). Comparison of Sample Preparation and Detection Methods for the Quantification of Synthetic Musk Compounds (SMCs) in Carp Fish Samples.
- Biomonitoring California. (2013). Synthetic Polycyclic Musks. California Environmental Protection Agency. [Link]
- Kregting, L., et al. (2013). Enantiomeric analysis of polycyclic musks in water by chiral gas chromatography-tandem mass spectrometry.
- Environmental Working Group. (n.d.). This compound. EWG's Skin Deep®. [Link]
- Dsikowitzky, L., & Schwarzbauer, J. (2014). Analysis of macrocyclic musks in alcohol-containing cosmetics. Environmental Science and Pollution Research, 21(14), 8565-8573. [Link]
- AZoLifeSciences. (2024). Analysis of Contaminants in Environmental Samples. [Link]
- ResearchGate. (n.d.). Odor thresholds in air, and odor descriptions of Galaxolide isomers. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Phantolide
Welcome to a comprehensive guide on the operational and disposal protocols for Phantolide. As researchers and developers, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, ensuring safety for ourselves, our colleagues, and the environment. This document provides a deep dive into the proper disposal procedures for this compound, grounded in scientific principles and regulatory awareness.
Section 1: The "Why" - Understanding this compound's Environmental Profile
This compound, a polycyclic musk, is a synthetic fragrance widely used in consumer products.[1][2] While effective in its primary application, its disposal requires meticulous attention. The core reason lies in its environmental persistence and ecotoxicity. Polycyclic musks like this compound are not readily biodegradable and can be incompletely removed by wastewater treatment processes.[3][4] This leads to their detection in aquatic environments, where they can bioaccumulate in organisms such as fish, bivalves, and algae.[3][5]
Studies have shown that this compound (also known as AHTN) and similar compounds are toxic to aquatic life, even at low concentrations, potentially causing adverse effects on growth and development in various species.[5][6] Therefore, the primary causality behind these stringent disposal protocols is the prevention of environmental release to protect aquatic ecosystems.[7][8]
Table 1: this compound Key Identifiers
| Identifier | Value |
| Chemical Name | 1-(5,6,7,8-Tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)ethanone |
| Common Name | This compound, Tonalide (AHTN) |
| CAS Number | 15323-35-0[8] |
| Molecular Formula | C₁₈H₂₆O |
| Appearance | White crystalline solid[2][7] |
Section 2: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling or disposing of any chemical, a thorough risk assessment is paramount. This compound's hazard profile, according to the Globally Harmonized System (GHS), dictates the necessary safety precautions.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[8][9] |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life[9] |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects[8][9] |
The primary risks during handling are ingestion and environmental release. While it is not classified as a skin or eye irritant, good laboratory practice dictates minimizing direct contact.
Personal Protective Equipment (PPE) Protocol: Your choice of PPE is your first line of defense. The selection should be proportional to the scale of the operation.
Table 3: Recommended PPE for this compound Handling Scenarios
| Scenario | Minimum Required PPE |
| Weighing/Handling Small Quantities (<10g) | - Standard laboratory coat- Nitrile gloves- Safety glasses with side shields |
| Bulk Handling or Spill Cleanup | - Chemical-resistant lab coat or apron- Nitrile gloves (consider double-gloving)- Chemical splash goggles[10] |
| Generating Dust/Aerosols | - All PPE for bulk handling- Use of a fume hood or ventilated enclosure is mandatory[10]- If ventilation is insufficient, a NIOSH-approved respirator may be necessary |
Causality: The use of safety glasses and gloves is a baseline precaution for any chemical handling to prevent accidental contact.[1] For bulk quantities or spills, enhanced protection is necessary to guard against a larger area of potential exposure. Handling in a ventilated hood is critical when dealing with powders to prevent the inhalation of fine particulates.[10]
Section 3: Standard Operating Procedure for this compound Waste Disposal
This section outlines the step-by-step process for the safe disposal of this compound waste. The guiding principle is waste segregation and proper containerization to ensure compliance with environmental regulations.[11][12]
Step 1: Waste Characterization and Segregation Properly characterizing your waste at the point of generation is the most critical step.[13]
-
Pure this compound Waste: Unused, expired, or off-spec solid this compound.
-
Contaminated Labware: Items like weigh boats, pipette tips, or gloves that are grossly contaminated with this compound powder.
-
Contaminated Solutions: Any solutions containing dissolved this compound. Note their composition (e.g., ethanol, acetone).
-
Empty Containers: Original product containers.
Action: Segregate these waste streams into separate, clearly designated containers.[11] Never mix incompatible waste types.[14]
Step 2: Containerization and Labeling Proper containment prevents leaks and ensures waste handlers are aware of the contents.
-
Solid Waste (Pure this compound & Contaminated Labware):
-
Use a wide-mouth, sealable container made of a compatible material (e.g., high-density polyethylene - HDPE).
-
Ensure the container has a secure, screw-top lid to prevent spills.[14]
-
-
Liquid Waste (Contaminated Solutions):
-
Use a sealable, chemical-resistant bottle, leaving at least 10% headspace for vapor expansion.
-
-
Labeling:
-
All waste containers must be labeled immediately upon the first addition of waste.
-
The label must clearly state "Hazardous Waste ".
-
List all chemical constituents by their full name (e.g., "this compound," "Ethanol").
-
Indicate the approximate percentage of each component.
-
Include the hazard characteristics (e.g., "Toxic," "Environmental Hazard").[8]
-
Step 3: On-Site Accumulation Store waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[12][14]
-
The SAA must be at or near the point of generation.[12]
-
Keep waste containers closed at all times, except when adding waste.[12][15]
-
Store in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.
Step 4: Final Disposal Pathway this compound is not suitable for drain or regular trash disposal due to its high aquatic toxicity.[16] The only acceptable disposal route is through a licensed hazardous waste management company.
-
Action: Contact your institution's Environmental Health & Safety (EHS) department to arrange for a hazardous waste pickup.[12]
-
Mechanism: The waste will typically be transported to a specialized facility for high-temperature incineration or secure chemical landfilling, in accordance with local, state, and federal regulations like the Resource Conservation and Recovery Act (RCRA).[17]
Diagram: this compound Waste Disposal Decision Workflow
This diagram illustrates the decision-making process for managing different forms of this compound waste in the laboratory.
Caption: Decision workflow for segregating and disposing of this compound waste.
Section 4: Spill Management Protocol
Accidents happen. A prepared response is key to mitigating risks.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large, evacuate the lab.
-
Assess the Situation: Evaluate the size of the spill and whether you can safely manage it with your available resources. For large spills, contact your EHS department immediately.
-
Don Appropriate PPE: At a minimum, wear the PPE designated for bulk handling (see Table 3).
-
Contain the Spill:
-
For solid this compound, prevent it from becoming airborne. DO NOT dry sweep.
-
Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to control dust.
-
-
Clean Up:
-
Carefully scoop the mixture into a designated hazardous waste container.
-
Use a plastic dustpan and scraper; avoid metal which can create sparks.
-
For final cleanup of remaining dust, use a cloth dampened with a suitable solvent (like ethanol or isopropanol) and wipe the area. Place the used cloth in the solid hazardous waste container.
-
-
Decontaminate: Wipe down the spill area again with the solvent, followed by soap and water.
-
Dispose: Seal and label the waste container and manage it through your EHS department.[10]
By adhering to these scientifically-grounded procedures, we can handle this compound effectively while upholding our commitment to laboratory safety and environmental stewardship.
References
- Balk, F., & Ford, R. A. (2001). Environmental risk assessment of musk ingredients in fragrances. Toxicology Letters, 123(1), 57-63.
- Gatermann, R., et al. (2002). Tonalide and Galaxolide in fish, sediment, and water from the river Elbe. Chemosphere, 46(9-10), 1471-1476.
- Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link][11]
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- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link][12]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link][14]
- Safety Data Sheet - PHANTOLID PASTE. directpcw. [Link][9]
- Requirements for Pesticide Disposal. US EPA. [Link][17]
- Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link][13]
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- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link][15]
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Navigating the Safe Handling of Phantolide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of the laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Phantolide, a common synthetic musk fragrance.[1][2] By understanding its properties and adhering to rigorous safety protocols, you can ensure a secure and efficient workflow.
Understanding the Hazard Profile of this compound
This compound, a polycyclic musk, is widely used in cosmetics and perfumes for its scent and fixative properties.[1][3] While generally stable, it presents specific hazards that necessitate careful handling.[1][2] this compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[4][5] Although not classified as a skin sensitizer in all databases, some sources suggest it may cause irritation upon contact with skin or eyes.[1] Therefore, a cautious approach to handling is warranted.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial when working with this compound. The following table outlines the recommended equipment for various laboratory tasks.
| Task | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Nitrile gloves, safety glasses with side shields, lab coat, and a particulate respirator (N95 or equivalent) in cases of potential dust generation.[1][6] |
| Solution Preparation and Handling | Chemical-resistant gloves (nitrile or neoprene), chemical splash goggles, and a lab coat are essential.[4][6] |
| General Laboratory Operations | A lab coat and safety glasses should be considered standard practice.[7] |
| Spill Cleanup | Chemical-resistant gloves, safety goggles, a lab coat, and in the case of significant spills, respiratory protection may be necessary.[6] |
Causality in PPE Selection: The primary routes of exposure to this compound in a laboratory setting are inhalation of dust particles (when in solid form), skin contact, and eye contact. The recommended PPE directly addresses these risks. For instance, a particulate respirator mitigates the inhalation of fine powders during weighing, while chemical splash goggles provide superior protection against accidental splashes compared to standard safety glasses.[8][9]
Operational Protocols: A Step-by-Step Approach
Adherence to standardized procedures is critical for minimizing exposure and ensuring experimental reproducibility.
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
Experimental Protocol: Preparation of a this compound Stock Solution
-
Preparation: Designate a clean and well-ventilated workspace, preferably within a chemical fume hood.[1][6] Assemble all required PPE as outlined in the table above.
-
Weighing: Using a calibrated analytical balance, carefully weigh the desired amount of solid this compound onto weighing paper. Avoid creating dust.
-
Dissolution: In a suitable container, add the appropriate solvent. Slowly add the weighed this compound to the solvent while stirring gently to facilitate dissolution.
-
Storage: Once fully dissolved, transfer the solution to a clearly labeled, tightly sealed container.[1] Store in a cool, dry, and well-ventilated area away from sources of ignition.[1]
-
Cleanup: Thoroughly clean all glassware and equipment used. Dispose of any contaminated materials as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after completing the procedure.[3][4]
Disposal Plan: Environmental Responsibility
This compound is very toxic to aquatic life, and its disposal requires careful consideration to prevent environmental contamination.[4][5] As a polycyclic musk, it can persist in the environment and bioaccumulate.[10][11]
Disposal Workflow
Caption: A clear and compliant workflow for the disposal of this compound waste.
Key Disposal Directives:
-
Do Not Drain Dispose: Under no circumstances should this compound or its solutions be poured down the drain.[6] This is to prevent its release into aquatic environments where it can cause significant harm.[4][12]
-
Segregated Waste Streams: Maintain separate, clearly labeled, and sealed waste containers for solid and liquid waste contaminated with this compound.[6][13]
-
Licensed Disposal: All this compound waste must be disposed of through a licensed and reputable chemical waste disposal company.[6] They have the expertise and facilities to handle such materials in an environmentally responsible manner.
By implementing these robust safety and disposal protocols, you can confidently and responsibly incorporate this compound into your research and development activities, fostering a culture of safety and scientific excellence within your laboratory.
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- A Chronic Aquatic Hazard Assessment for the Perfume Raw Material Octahydro-tetramethyl-naphthalenyl-ethanone - PubMed. (2024, April 25).
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- Pocket Guide to Chemical Hazards Introduction | NIOSH - CDC. (n.d.).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
